molecular formula C6H11NO2 B153538 tetrahydro-2H-pyran-4-carboxamide CAS No. 344329-76-6

tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B153538
CAS No.: 344329-76-6
M. Wt: 129.16 g/mol
InChI Key: DGOYLVBDCVINQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOYLVBDCVINQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526525
Record name Oxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344329-76-6
Record name Oxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing as a crucial structural motif in a multitude of natural products and clinically approved pharmaceuticals. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in the design of novel therapeutic agents. Tetrahydro-2H-pyran-4-carboxamide, in particular, serves as a versatile building block and a key intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies for preparing this valuable compound, offering insights into the underlying chemical principles and practical guidance for its synthesis in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a thorough understanding of the synthetic pathways to this important molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials, with the most common precursor being tetrahydro-2H-pyran-4-carboxylic acid. This guide will first detail the synthesis of this key carboxylic acid intermediate and then explore the primary methods for its conversion to the target carboxamide.

Part 1: Synthesis of the Precursor: Tetrahydro-2H-pyran-4-carboxylic Acid

A robust and scalable synthesis of tetrahydro-2H-pyran-4-carboxylic acid has been developed, commencing from readily available starting materials such as diethyl malonate and bis(2-chloroethyl) ether.[1][2] This multi-step process involves a cyclization reaction, followed by hydrolysis and decarboxylation.

The initial step involves the dialkylation of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base to form the cyclic diethyl tetrahydropyran-4,4-dicarboxylate.[1]

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base such as sodium hydroxide, followed by acidification.[1]

The final step in the synthesis of the precursor is the thermal decarboxylation of the dicarboxylic acid to yield tetrahydro-2H-pyran-4-carboxylic acid.[1] This reaction is typically carried out at elevated temperatures.

Part 2: Conversion of Tetrahydro-2H-pyran-4-carboxylic Acid to this compound

With the key carboxylic acid precursor in hand, there are three primary strategies for its conversion to the target amide: ammonolysis of the corresponding ester, conversion to an acid chloride followed by amination, and direct coupling with an amine source using a coupling agent.

Methodology 1: Ammonolysis of Methyl Tetrahydro-2H-pyran-4-carboxylate

This method involves a two-step process: esterification of the carboxylic acid followed by reaction with ammonia. This is a reliable and high-yielding approach.

The carboxylic acid is first converted to its methyl ester. A common method for this transformation is reaction with dimethyl sulfate in the presence of a base like potassium carbonate.

To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added. Subsequently, dimethyl sulfate (0.8 mL, 8.45 mmol) is added dropwise. The resulting mixture is heated under reflux for 3 hours. After completion of the reaction, the inorganic salts are removed by filtration, and the filter cake is washed with acetone. The combined filtrates are then concentrated under reduced pressure to afford methyl tetrahydro-2H-pyran-4-carboxylate (1.1 g, 99% yield), which can be used in the next step without further purification.

The purified methyl ester is then subjected to ammonolysis, where it is treated with aqueous ammonia to yield the desired carboxamide.

In a sealed reaction vessel, methyl tetrahydro-2H-pyran-4-carboxylate (7 g, 48.6 mmol) is mixed with a 30% aqueous solution of ammonia (20 mL). The mixture is stirred at room temperature for 18 hours. Upon completion of the reaction, the excess ammonia and water are removed by distillation under reduced pressure. The resulting crude product is then recrystallized from ethanol to give this compound as a white solid (5.6 g, 89% yield).[3]

Methodology 2: The Acid Chloride Route

A classic and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then treated with an amine source.[4][5][6][] This approach is often high-yielding and proceeds under mild conditions.

The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.[4][5] The choice of reagent can influence the reaction conditions and work-up procedure.

The crude or purified acid chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonium chloride, to furnish the primary amide.[8][9]

G A Tetrahydro-2H-pyran-4-carboxylic Acid B Tetrahydro-2H-pyran-4-carbonyl chloride A->B SOCl₂ or (COCl)₂ C This compound B->C NH₃ or NH₄Cl

Caption: Conversion of the carboxylic acid to the amide via an acid chloride intermediate.

The reaction of the carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The subsequent reaction with ammonia is a nucleophilic acyl substitution, where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the final amide product.[8]

Methodology 3: Direct Amidation via Coupling Agents

Modern organic synthesis often employs coupling agents to facilitate the direct formation of amide bonds from carboxylic acids and amines, avoiding the need for the isolation of a reactive intermediate like an acid chloride.[10][11][12] These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction.

A variety of coupling reagents are available, each with its own advantages and mechanism of action. Some of the most common include:

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. To suppress side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often used, which intercepts the O-acylisourea to form a more stable active ester.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), activate the carboxylic acid by forming a highly reactive O-acylisourea or an active ester with the benzotriazole moiety.[10][12][13] The amine then displaces the activating group to form the amide bond.

G cluster_0 Reactants cluster_1 Reagents A Tetrahydro-2H-pyran-4-carboxylic Acid E Activated Intermediate (e.g., Active Ester) A->E B Amine Source (e.g., NH₄Cl) F This compound B->F C Coupling Agent (e.g., HATU, DCC) C->E D Base (e.g., DIPEA, if needed) D->E E->F

Sources

Introduction: The Tetrahydropyran Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Tetrahydro-2H-pyran-4-carboxamide

The tetrahydropyran (THP) ring is a privileged heterocyclic motif and a cornerstone in modern medicinal chemistry.[1] Its prevalence in numerous natural products and biologically active compounds underscores its significance.[2][3] The THP scaffold offers a desirable combination of properties: it is a stable, non-planar ring system that can increase the three-dimensionality of drug candidates, often improving metabolic stability and pharmacokinetic profiles.[1] Within this important class of molecules lies this compound, a versatile synthetic building block. This guide provides a detailed examination of its chemical properties, synthesis, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a white solid at room temperature.[4] Its core structure consists of a saturated six-membered oxygen-containing ring (the tetrahydropyran moiety) substituted at the 4-position with a primary carboxamide group. This combination of a stable ether linkage and a reactive amide functional group makes it a valuable intermediate in organic synthesis.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 344329-76-6[4][5][6]
Molecular Formula C₆H₁₁NO₂[5][7][8]
Molecular Weight 129.16 g/mol [5][7][8]
Melting Point 181-183 °C[5][9]
Density (Predicted) 1.114 g/cm³[4][5]
Boiling Point (Predicted) 312.1 ± 31.0 °C[4][9]
Physical Form White Solid[4]
pKa (Predicted) 16.31 ± 0.20[4]
InChI Key DGOYLVBDCVINQZ-UHFFFAOYSA-N[7][9]

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of this compound involves the ammonolysis of a corresponding ester, typically the methyl or ethyl ester. This method is efficient and proceeds under relatively mild conditions.

Causality in Experimental Design

The choice of methyl tetrahydropyran-4-carboxylate as the starting material is strategic; it is readily available and its methyl ester group is a good leaving group for nucleophilic acyl substitution.[10] Aqueous ammonia is used in excess to serve as both the nucleophile and the base, driving the reaction equilibrium towards the formation of the more stable amide product. The reaction is typically conducted at room temperature in a sealed vessel to maintain the concentration of the volatile ammonia. Purification by recrystallization from ethanol is effective due to the significant difference in solubility of the polar amide product and any unreacted, less polar ester starting material.

Detailed Experimental Protocol

Reaction: Methyl tetrahydro-2H-pyran-4-carboxylate to this compound.[6]

  • Reagent Preparation: In a suitable sealed reaction flask, combine methyl tetrahydro-2H-pyran-4-carboxylate (e.g., 7.0 g, 48.6 mmol) with a 30% aqueous ammonia solution (e.g., 20 mL).[6]

  • Reaction Execution: Seal the flask securely and stir the biphasic mixture vigorously at room temperature for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up and Isolation: Upon completion, carefully unseal the flask in a well-ventilated fume hood. Remove the excess ammonia and water by distillation under reduced pressure.[6]

  • Purification: The resulting crude solid residue is purified by recrystallization from ethanol to yield the final product as a white crystalline solid (typical yield: ~89%).[6]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 Methyl Tetrahydro-2H-pyran-4-carboxylate React Ammonolysis (Sealed Flask, RT, 18h) SM1->React SM2 30% Aqueous Ammonia SM2->React Workup Reduced Pressure Distillation (Remove excess NH₃) React->Workup Purify Recrystallization (Ethanol) Workup->Purify Product This compound (White Solid) Purify->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the synthesized product is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The structure of the product has been confirmed by ¹H NMR.[6]

Caption: Structure of this compound with proton labels.

Table 2: ¹H NMR (401 MHz, DMSO-d₆) Spectral Data.[6]

Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Hd, He 7.21br. s1HAmide N-H
Hd, He 6.73br. s1HAmide N-H
Ha 3.80 - 3.90m2HAxial protons at C2, C6 (adjacent to O)
Ha 3.23 - 3.30m2HEquatorial protons at C2, C6 (adjacent to O)
Hc 2.24 - 2.36m1HProton at C4 (methine)
Hb 1.47 - 1.66m4HProtons at C3, C5

Note: The two broad singlets for the amide protons (Hd, He) indicate their distinct chemical environments and slow exchange in DMSO solvent.

Infrared (IR) Spectroscopy

While a specific spectrum is not provided in the search results, the expected IR absorbances for this compound can be predicted based on its functional groups.

  • N-H Stretch: Two medium-to-strong bands are expected in the range of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C-H Stretch: Absorbances just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the pyran ring.

  • C=O Stretch (Amide I band): A very strong and sharp absorption is expected around 1640-1680 cm⁻¹, which is characteristic of the amide carbonyl group.[11]

  • N-H Bend (Amide II band): A medium-to-strong band will appear around 1600-1640 cm⁻¹.

  • C-O-C Stretch: A strong band in the fingerprint region, typically 1050-1150 cm⁻¹, will confirm the presence of the cyclic ether.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (MW = 129.16), under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 129. Characteristic fragmentation patterns would likely involve the loss of the amide group or cleavage of the pyran ring.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its amide group and the structural stability of the pyran ring.

  • Amide Group Transformations: The primary amide is a versatile functional handle. It can undergo:

    • Dehydration: Conversion to the corresponding nitrile (4-cyanotetrahydropyran) using dehydrating agents.[4]

    • Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.

    • Reduction: Reduction to the corresponding aminomethyl derivative (4-(aminomethyl)tetrahydro-2H-pyran) using strong reducing agents like lithium aluminum hydride.

  • Scaffold for Synthesis: The THP-carboxamide moiety serves as a key intermediate for building more complex molecules. The tetrahydropyran ring acts as a rigid, three-dimensional scaffold, while the amide provides a point for further chemical elaboration, making it a valuable component in the synthesis of novel pharmaceutical agents.[1][12]

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety.

  • Hazard Identification: this compound is classified as an irritant (Hazard Codes: Xi, Xn).[4][5] The associated risk phrases suggest it may be harmful if swallowed and can cause irritation.[4][5] The parent compound, tetrahydro-2H-pyran-4-carboxylic acid, is known to cause skin and respiratory irritation.[13][14]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][15]

    • Ventilation: Handle the solid and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

    • Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[4][14]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.

Conclusion

This compound is a well-characterized and synthetically accessible compound. Its stable heterocyclic core, combined with a versatile amide functional group, establishes it as a valuable building block for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, validated synthetic protocols, and spectroscopic signatures—as detailed in this guide—is essential for its effective application in the development of novel and complex molecular architectures.

References

  • PubChem. Tetrahydro-2H-pyran-4-carboxamidine hydrochloride.
  • ChemWhat. This compound CAS#: 344329-76-6. [Link]
  • precisionFDA. This compound. [Link]
  • ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
  • Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde.
  • iChemical. Tetrahydro-2H-pyran-4-carboxylic acid, CAS No. 5337-03-1. [Link]
  • PubChem. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester.
  • Google Patents.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. 2H-Pyran-4-carboxamide, 4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl]tetrahydro-, hydrochloride (1:1). [Link]
  • National Institutes of Health. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
  • Chongqing Chemdad Co., Ltd. This compound. [Link]
  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... [Link]
  • Wiley Online Library. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]
  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-. [Link]
  • YouTube. 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry. [Link]
  • NIST WebBook. 2H-Pyran-2-one, tetrahydro-4-methyl-. [Link]
  • RSC Publishing. A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. [Link]
  • PubMed Central.
  • mzCloud. Tetrahydropyran 2 methanol. [Link]

Sources

A Technical Guide to Tetrahydro-2H-pyran-4-carboxamide (CAS 344329-76-6): A Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tetrahydro-2H-pyran-4-carboxamide (CAS No. 344329-76-6), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's physicochemical properties, a validated synthesis protocol, its critical role in the development of advanced therapeutics, and essential safety protocols. The narrative is structured to provide not just the "what" and "how," but the fundamental "why" behind its utility and handling.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a saturated heterocyclic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with a primary carboxamide group. The THP scaffold is a "privileged" structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic properties of drug candidates. Unlike its aromatic analog, phenyl, the non-planar, saturated THP ring can improve aqueous solubility, reduce metabolic susceptibility, and provide specific three-dimensional vectors for interacting with biological targets.[1]

Chemical Identity and Properties

A comprehensive summary of the compound's key identifiers and physical properties is presented below. This data is critical for experimental design, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 344329-76-6[2][3][4][5]
Molecular Formula C₆H₁₁NO₂[3][5][6]
Molecular Weight 129.16 g/mol [2][4][5]
IUPAC Name This compound[2][3]
Synonyms 4-Carbamoyltetrahydropyran[5]
Appearance Solid, white to off-white crystalline powder[2][4][7]
Melting Point 181-183 °C[2][4][8][9]
Boiling Point 312.1 ± 31.0 °C (Predicted)[2][4][8][9]
Purity ≥98% (Typical)[2][4]
InChI Key DGOYLVBDCVINQZ-UHFFFAOYSA-N[2][10]
SMILES C1COCCC1C(=O)N[10]
Molecular Structure

The structure of this compound is fundamental to its function as a synthetic intermediate.

Caption: 2D representation of this compound.

Part 2: Validated Synthesis Protocol

The synthesis of primary amides from esters via ammonolysis is a robust and well-established transformation in organic chemistry. The chosen protocol for producing this compound is valued for its operational simplicity, high atom economy, and excellent yield, making it suitable for both academic and industrial settings.

Causality of Experimental Design:

  • Starting Material: Methyl tetrahydropyran-4-carboxylate is selected due to its commercial availability and the good leaving group potential of the methoxide ion.

  • Reagent: A concentrated aqueous solution of ammonia (30%) serves as both the nitrogen source and the solvent, driving the reaction forward by mass action.

  • Reaction Conditions: The reaction is conducted at room temperature in a sealed vessel. The seal is critical to prevent the escape of volatile ammonia gas, thereby maintaining its concentration and ensuring the reaction proceeds to completion. Stirring for an extended period (18 hours) allows the typically slower ammonolysis reaction to achieve high conversion.

  • Purification: The workup is designed for efficiency. Excess ammonia and water are removed under reduced pressure. The final purification via recrystallization from ethanol is a classic and effective method for obtaining high-purity crystalline solids, removing any unreacted starting material or minor byproducts.

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a pressure-rated, sealable reaction flask equipped with a magnetic stir bar, combine methyl tetrahydropyran-4-carboxylate (7 g, 48.6 mmol) with a 30% aqueous ammonia solution (20 mL).[11]

  • Reaction Execution: Securely seal the reaction flask and stir the mixture vigorously at room temperature for 18 hours.[11]

  • Workup: Upon completion, carefully unseal the flask in a well-ventilated fume hood. Remove the excess ammonia and water by distillation under reduced pressure.

  • Purification: The resulting solid residue is purified by recrystallization from ethanol to yield the target product, this compound, as a crystalline solid (typical yield: 5.6 g, 89%).[11]

  • Validation: Confirm product identity and purity using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis).

Part 3: Applications in Drug Discovery and Medicinal Chemistry

While a versatile building block, the most prominent and well-documented application of this compound is as a key intermediate in the synthesis of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[12]

Core Application: Synthesis of CFTR Modulators

A patent publication (WO2017060873A1) explicitly details the use of this compound as a reactant in the synthesis of substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids.[12] These complex molecules are designed to treat diseases mediated by CFTR, with the primary indication being cystic fibrosis.[12]

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to a defective CFTR protein. This protein functions as an ion channel, and its malfunction disrupts salt and water balance across cell membranes, resulting in thick, sticky mucus in various organs. CFTR modulators are a class of drugs that aim to correct the function of this faulty protein.

The logical pathway from this simple building block to a complex therapeutic agent underscores its importance in the drug development pipeline.

A This compound (CAS 344329-76-6) B Key Reactant in Multi-step Synthesis A->B Used as Intermediate C Substituted Pyrazolo[3,4-b]pyridin- 6-carboxylic Acids B->C Forms Core of D Class: CFTR Modulators C->D Act as E Therapeutic Application: Cystic Fibrosis Treatment D->E Enables

Sources

A Comprehensive Technical Guide to the Physical Properties of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a saturated six-membered pyran ring with a carboxamide substituent at the 4-position. This molecule serves as a crucial building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its structural rigidity and the presence of both hydrogen bond donor and acceptor groups make it an attractive scaffold for designing novel therapeutic agents. Understanding the fundamental physical properties of this compound is paramount for its effective utilization, from reaction optimization and purification to formulation and quality control.

This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by experimental data and established analytical protocols. The insights herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to confidently handle and apply this versatile intermediate.

Core Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 344329-76-6[1][2][3][4]
Molecular Formula C₆H₁₁NO₂[2][3][4][5]
Molecular Weight 129.16 g/mol [2][3][4][5]
IUPAC Name This compound
Synonyms 4-Carbamoyltetrahydropyran, 3,4,5,6-Tetrahydro-2H-pyran-4-carboxamide[2][4]
InChI Key DGOYLVBDCVINQZ-UHFFFAOYSA-N[2]
InChI 1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for predicting its suitability for specific applications, including reaction conditions and final product formulation.

PropertyValueSignificance in Research & DevelopmentSource(s)
Physical Form Solid, White solidAffects handling, storage, and dissolution characteristics.[6]
Melting Point 181-183 °CA key indicator of purity; a sharp melting range suggests high purity. Its high value indicates strong intermolecular forces.[2][4]
Boiling Point 312.1 ± 31.0 °C (Predicted at 760 mmHg)Indicates low volatility, suggesting stability at elevated temperatures but requiring vacuum for distillation.[6]
Density 1.114 g/cm³ (Predicted)Useful for solvent selection, reaction scale-up calculations, and formulation design.[2][4][6]
pKa 16.31 ± 0.20 (Predicted)Predicts the ionization state at different pH values, which is crucial for solubility, chromatography, and biological interactions.[6]
XLogP3 -0.6This negative value indicates the compound is hydrophilic, suggesting good solubility in polar solvents like water.[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the hydrogen atom environment in the molecule. For this compound, the structure was confirmed using ¹H NMR (401 MHz) in DMSO-d₆, revealing distinct chemical shifts.[1]

  • δ 7.21 (br. s, 1H) and δ 6.73 (br. s, 1H): These two broad singlets correspond to the two diastereotopic protons of the primary amide (-CONH₂), which exhibit restricted rotation around the C-N bond.

  • δ 3.90-3.80 (m, 2H): This multiplet represents the axial protons on the carbons adjacent to the ring oxygen (C2-Hₐₓ and C6-Hₐₓ).

  • δ 3.30-3.23 (m, 2H): This multiplet is assigned to the equatorial protons on the carbons adjacent to the ring oxygen (C2-Hₑq and C6-Hₑq).

  • δ 2.36-2.24 (m, 1H): This complex multiplet corresponds to the proton attached to the carbon bearing the carboxamide group (C4-H).

  • δ 1.66-1.47 (m, 4H): This multiplet arises from the four protons on the C3 and C5 positions of the pyran ring.

Infrared (IR) Spectroscopy
  • ~3400-3100 cm⁻¹ (N-H stretch): Strong, broad peaks corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • ~2950-2850 cm⁻¹ (C-H stretch): Sharp peaks from the sp³ C-H bonds of the pyran ring.

  • ~1680-1640 cm⁻¹ (C=O stretch, Amide I band): A very strong and sharp peak characteristic of the amide carbonyl group.

  • ~1640-1550 cm⁻¹ (N-H bend, Amide II band): A strong peak associated with the bending of the N-H bonds.

  • ~1100 cm⁻¹ (C-O-C stretch): A strong, characteristic peak for the ether linkage within the pyran ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₆H₁₁NO₂), the expected molecular ion peak [M]⁺ would be observed at m/z 129.16. The protonated molecule [M+H]⁺ would appear at m/z 130.17 in techniques like Electrospray Ionization (ESI).

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized methods must be employed. The following sections detail protocols for determining key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), offering a quantitative measure of crystallinity and purity. The onset temperature of the endothermic peak in a DSC thermogram provides a highly accurate melting point.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the primary endothermic peak.

Workflow Diagram:

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh 1. Weigh 2-5 mg of sample pan 2. Place in Aluminium Pan weigh->pan crimp 3. Crimp Pan pan->crimp load 4. Load Sample & Reference into DSC crimp->load program 5. Run Thermal Program (Ramp 10°C/min) load->program acquire 6. Acquire Heat Flow Data program->acquire analyze 7. Identify Endotherm Peak Onset acquire->analyze report 8. Report Melting Point (°C) analyze->report caption DSC Workflow for Melting Point Determination

Caption: DSC Workflow for Melting Point Determination

Aqueous Solubility Determination via Shake-Flask Method (OECD 105)

Causality: Aqueous solubility is a critical parameter in drug development, directly influencing bioavailability and formulation strategies. The shake-flask method is a gold-standard technique that determines the saturation concentration of a compound in a solvent by allowing it to reach equilibrium.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, glass flask. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not adsorb the analyte) to separate the saturated aqueous solution from the undissolved solid.

  • Quantification: Accurately dilute a known volume of the clear supernatant.

  • Analysis: Determine the concentration of the analyte in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility.

Workflow Diagram:

solubility_workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add 1. Add Excess Solid to Water shake 2. Shake at 25°C for 24-48h add->shake settle 3. Settle Suspension shake->settle filter 4. Filter/Centrifuge settle->filter supernatant 5. Collect Saturated Supernatant filter->supernatant dilute 6. Dilute Supernatant supernatant->dilute hplc 7. Analyze by HPLC dilute->hplc calculate 8. Calculate Solubility (mg/mL) hplc->calculate caption Shake-Flask Method for Solubility

Caption: Shake-Flask Method for Solubility

Safety and Handling

Proper handling is crucial for laboratory safety. This compound is associated with the following safety information.

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Hazard Codes: Xi (Irritant), Xn (Harmful)[4][6]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

  • Storage: Store at room temperature in a dry, well-sealed container.[6]

Conclusion

This compound is a well-defined solid with a high melting point and hydrophilic character. Its physical properties, including a molecular weight of 129.16 g/mol and a melting point of 181-183 °C, are indicative of a stable and pure compound suitable for further synthetic transformations. The spectroscopic data provides a clear fingerprint for structural confirmation. The protocols outlined in this guide for determining melting point and solubility represent industry-standard methods that ensure the generation of reliable and reproducible data. A thorough understanding of these foundational properties is indispensable for any scientist aiming to leverage this valuable chemical building block in research and development.

References

  • Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | C6H13ClN2O | CID 43811032. PubChem. [Link]
  • This compound CAS#: 344329-76-6.
  • This compound. Chongqing Chemdad Co., Ltd. [Link]
  • This compound - gsrs.

Sources

An In-depth Technical Guide to the Molecular Structure of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tetrahydro-2H-pyran-4-carboxamide, a molecule of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features, spectroscopic characterization, synthesis, and chemical behavior of this compound. We will explore the causality behind its molecular properties and its value as a heterocyclic building block in the design of novel therapeutics.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged structural motif in medicinal chemistry.[1][2] Its prevalence in numerous natural products and approved pharmaceuticals stems from its favorable physicochemical properties.[3][4] As a saturated oxygen-containing heterocycle, the THP moiety often serves as a bioisosteric replacement for less desirable groups, improving metabolic stability, aqueous solubility, and overall pharmacokinetic profiles. When functionalized with a carboxamide group at the 4-position, the resulting molecule, this compound, combines the benefits of the THP core with the hydrogen bonding capabilities of a primary amide, making it a versatile scaffold for probing biological targets.

This guide offers a detailed examination of its molecular architecture, from fundamental properties to advanced structural elucidation, providing a foundational understanding for its application in research and development.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data are critical for experimental design, sourcing, and regulatory documentation.

PropertyValue
IUPAC Name This compound
CAS Number 344329-76-6[5][6]
Molecular Formula C₆H₁₁NO₂[5][6][7]
Molecular Weight 129.16 g/mol [5][6][7]
Melting Point 181-183 °C[6]
Boiling Point 312.1 ± 31.0 °C at 760 mmHg
Canonical SMILES C1COCCC1C(=O)N[7]
InChI InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)[7]
InChIKey DGOYLVBDCVINQZ-UHFFFAOYSA-N[7]

The structure consists of a saturated six-membered tetrahydropyran ring with a primary carboxamide substituent at the C4 position. The molecule is achiral.[7]

Caption: 2D structure of this compound.

Structural Elucidation via Spectroscopic Methods

The confirmation of a molecular structure is a cornerstone of chemical science, relying on the convergence of data from multiple analytical techniques. The causality is clear: each method probes different aspects of the molecule's quantum mechanical state, and together they provide an unambiguous structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound, the spectrum is characterized by several key signals. A known spectrum shows chemical shifts (δ) in DMSO-d₆ at approximately 7.21 and 6.73 ppm, which correspond to the two diastereotopic protons of the primary amide (-NH₂).[8] The protons on the tetrahydropyran ring appear further upfield. The axial and equatorial protons adjacent to the ring oxygen (positions 2 and 6) are expected around 3.8-3.9 ppm (as a multiplet), while those alpha to the carboxamide group (positions 3 and 5) appear around 3.2-3.3 ppm.[8] The proton at the 4-position is typically observed as a multiplet around 2.2-2.4 ppm, with the remaining ring protons appearing between 1.4 and 1.7 ppm.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The most downfield signal would be the carbonyl carbon (C=O) of the amide group, typically appearing in the 170-180 ppm range. The carbons adjacent to the ring oxygen (C2, C6) are expected around 65-70 ppm, while the remaining ring carbons (C3, C4, C5) would appear further upfield, generally between 25-45 ppm.[9]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the exchange of N-H protons, allowing for their observation.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer at 25 °C. Standard pulse programs are used.

  • 2D NMR: To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to see long-range C-H correlations, confirming the connectivity across the carboxamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

  • N-H Stretch: Two distinct, sharp to medium bands are expected in the 3400-3100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.[10]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are characteristic of the sp³ C-H bonds in the tetrahydropyran ring.[11]

  • C=O Stretch (Amide I Band): A very strong, sharp absorption is expected between 1680-1630 cm⁻¹, which is characteristic of the carbonyl group in a primary amide.[10]

  • N-H Bend (Amide II Band): A medium to strong band is typically observed around 1640-1550 cm⁻¹.

  • C-O-C Stretch: A strong, characteristic band for the ether linkage within the THP ring is expected in the 1150-1050 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 130.17.

  • Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization), characteristic fragments would be observed. Plausible fragmentation pathways include the loss of the amino group (•NH₂) or the entire carboxamide moiety (•CONH₂), as well as ring-opening fragments characteristic of cyclic ethers.

Synthesis and Chemical Reactivity

The utility of a chemical scaffold is defined by its accessibility through synthesis and its predictable reactivity in subsequent chemical transformations.

Synthesis Pathway

A common and straightforward method for the preparation of this compound involves the amidation of a suitable precursor, such as tetrahydro-2H-pyran-4-carboxylic acid or its corresponding methyl or ethyl ester.[13] The reaction with ammonia provides the target primary amide.

Synthesis_Workflow Start Tetrahydro-2H-pyran-4-carboxylic acid methyl ester Reaction Amidation Reaction (Heating under pressure) Start->Reaction Reagent Ammonia (NH₃) in solvent (e.g., Ethanol) Reagent->Reaction Product This compound Reaction->Product Crude Product Purification Recrystallization (e.g., from Ethanol) Product->Purification Purification

Caption: General workflow for the synthesis of the target compound.

  • Reaction Setup: Charge a pressure-resistant vessel with methyl tetrahydro-2H-pyran-4-carboxylate and a solution of ammonia in a suitable solvent like ethanol. The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia reagent.

  • Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time are optimized to drive the reaction to completion (e.g., 80-100 °C for several hours).

  • Work-up: After cooling the vessel to room temperature, vent any excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.[8]

Chemical Reactivity
  • Amide Group: The carboxamide is the primary site of reactivity. It can undergo hydrolysis under strong acidic or basic conditions to revert to the parent carboxylic acid. It can also be dehydrated to the corresponding nitrile using strong dehydrating agents.

  • Tetrahydropyran Ring: The THP ring is generally robust and stable to many reaction conditions, which is a key reason for its utility as a scaffold. The C-O-C ether bond is resistant to most nucleophiles and bases but can be cleaved under harsh, strongly acidic conditions.

Role in Drug Discovery and Development

The molecular structure of this compound is directly linked to its value in medicinal chemistry. The strategic combination of the THP ring and the carboxamide group addresses several key objectives in drug design.

  • Improved Physicochemical Properties: The THP ring is a "space-filling", non-planar scaffold that can improve solubility and reduce the planarity of a drug candidate, which can disrupt undesirable π-π stacking interactions with off-target proteins. Its oxygen atom can act as a hydrogen bond acceptor.

  • Hydrogen Bonding: The primary carboxamide group is an excellent hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues in a protein's active site, a fundamental principle of rational drug design.

  • Metabolic Stability: The saturated nature of the THP ring makes it less susceptible to oxidative metabolism compared to aromatic or more reactive heterocyclic systems.

Drug_Design_Logic Molecule This compound THP_Ring Tetrahydropyran (THP) Ring (Saturated Heterocycle) Molecule->THP_Ring Amide_Group Carboxamide Group (-CONH₂) Molecule->Amide_Group Prop_Solubility Improved Solubility & Pharmacokinetics THP_Ring->Prop_Solubility Prop_Stability Metabolic Stability THP_Ring->Prop_Stability Prop_Scaffold 3D Vectorial Diversity (Non-planar Scaffold) THP_Ring->Prop_Scaffold Prop_H_Bonding Strong H-Bonding (Donor & Acceptor) Amide_Group->Prop_H_Bonding Outcome Enhanced Drug-Receptor Binding & Favorable ADME Properties Prop_Solubility->Outcome Prop_H_Bonding->Outcome Prop_Stability->Outcome Prop_Scaffold->Outcome

Caption: Relationship between structure and drug-like properties.

Conclusion

This compound is a molecule whose simple structure belies its significant utility. A thorough analysis of its molecular architecture, confirmed by a suite of spectroscopic techniques, reveals the basis for its favorable properties. The chemical stability of the tetrahydropyran ring, combined with the potent hydrogen-bonding capacity of the carboxamide functional group, establishes this compound as a high-value building block for the synthesis of next-generation therapeutics. A comprehensive understanding of its structure and reactivity, as detailed in this guide, is essential for researchers aiming to leverage this scaffold in the rational design of new and effective medicines.

References

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. National Center for Biotechnology Information.
  • precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration.
  • ChemWhat. (n.d.). This compound CAS#: 344329-76-6.
  • Malkov, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098.
  • Molecularinfo. (n.d.). Cas number 344329-76-6|this compound.
  • Organic Spectroscopy International. (2015). 2H-Pyran-4-carboxamide derivative synthesis.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Lazzara, K. E., et al. (2020). Synthesis and crystal structure of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide. IUCrData, 5(2).
  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook.
  • Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S972.
  • NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook.
  • Various Authors. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Various sources.
  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Chemistry WebBook.
  • GSRS. (n.d.). This compound. Global Substance Registration System.
  • Kumar, R., et al. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances, 14(31), 22359-22370.
  • Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1245607.
  • Stájer, G., et al. (2022). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2022(2), M1371.
  • MegaLecture. (2019, March 13). 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry [Video]. YouTube.
  • Schwarz, V., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Collection of Czechoslovak Chemical Communications, 54(7), 1854-1869.
  • Imperial College London. (2020). tetrahydro-2H-pyran-2-ol.

Sources

The Tetrahydropyran Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of biologically active natural products and synthetic compounds underscores its significance as a "privileged scaffold." The inherent structural features of the THP ring, including its conformational flexibility and ability to participate in hydrogen bonding, contribute to its successful application in the design of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the significant biological activities exhibited by tetrahydropyran derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their efficacy.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydropyran derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A prominent mechanism through which tetrahydropyran-containing compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. For instance, certain biscoumarin derivatives incorporating a dihydropyran moiety have been shown to induce apoptosis in human intestinal epithelial adenocarcinoma cells (HUTU80).[1] Mechanistic studies revealed that these compounds can arrest the cell cycle at the S phase, a critical checkpoint for DNA replication, and lead to an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis.[1]

cluster_0 Cell Cycle cluster_1 Apoptotic Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Apoptosis Apoptosis SubG1 Sub-G1 Accumulation SubG1->Apoptosis THP_Derivative Tetrahydropyran Derivative S_Arrest S Phase Arrest THP_Derivative->S_Arrest S_Arrest->S S_Arrest->SubG1 caption Fig. 1: THP Derivatives in Cell Cycle Arrest and Apoptosis.

Caption: Mechanism of anticancer action.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of tetrahydropyran derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3,4-Tetrahydropyrimidine derivativesHeLa (Cervical Cancer)15-100[2]
1,2,3,4-Tetrahydropyrimidine derivativesMCF-7 (Breast Cancer)45-80[2]
Biscoumarin-dihydropyran hybridsHUTU80 (Intestinal Adenocarcinoma)Potent Activity (Specific IC50 not provided)[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyran derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antiviral Activity: Combating HIV-1 Protease

A significant area of research for tetrahydropyran derivatives has been in the development of antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the life cycle of the virus, as it cleaves viral polyproteins into functional proteins.

Mechanism of Action: HIV-1 Protease Inhibition

Tetrahydropyran and related fused heterocyclic systems, such as tetrahydropyran-tetrahydrofuran, have been successfully incorporated as P2-ligands in the design of potent HIV-1 protease inhibitors.[3][4] These ligands are designed to make specific hydrogen bonding and hydrophobic interactions within the S2 subsite of the enzyme's active site.[3][4] By binding to the active site, these inhibitors prevent the protease from processing viral polyproteins, thereby halting viral maturation and replication. The larger tetrahydropyran ring can enhance van der Waals interactions within the active site, contributing to high binding affinity.[4]

HIV_Protease HIV-1 Protease (Active Site) Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins Polyprotein Viral Polyprotein Polyprotein->HIV_Protease Cleavage Viral_Maturation Viral Maturation Functional_Proteins->Viral_Maturation THP_Inhibitor Tetrahydropyran-based Inhibitor THP_Inhibitor->HIV_Protease Binding & Inhibition caption Fig. 2: Inhibition of HIV-1 Protease by THP Derivatives.

Caption: THP derivatives as HIV-1 protease inhibitors.

Quantitative Analysis of Anti-HIV Activity

The potency of these inhibitors is evaluated by their enzyme inhibitory constant (Ki) and their half-maximal inhibitory concentration (IC50) in antiviral assays.

Compound ClassTargetKiIC50 (nM)Reference
Fused THP-THF derivativesHIV-1 ProteasePotent3.3[3]
1,2,3,4-Tetrahydropyrimidine derivativesHIV-1-Remarkable Activity[5][6]
Experimental Protocol: HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Step-by-Step Methodology:

  • Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher), and the tetrahydropyran test compound.

  • Reaction Setup: In a 96-well plate, combine the HIV-1 protease and the test compound at various concentrations in an appropriate buffer.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.

  • Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Anti-inflammatory and Analgesic Activity

Certain tetrahydropyran derivatives have demonstrated promising anti-inflammatory and analgesic properties, suggesting their potential in managing pain and inflammatory conditions.

Mechanism of Action: Opioid System Involvement and Cytokine Inhibition

The anti-inflammatory and antinociceptive effects of some tetrahydropyran derivatives, such as ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), appear to be mediated through the opioid system.[2][7][8] The analgesic effect of LS20 was reversed by the administration of opioid antagonists.[2][8] Furthermore, these compounds can reduce leukocyte migration and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][7][8] Another derivative, a hybrid NSAID, was shown to inhibit cyclooxygenase (COX) activity and reduce levels of TNF-α, IL-1β, and nitric oxide.[9][10]

cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Opioid System Stimulus Inflammatory Stimulus Leukocyte_Migration Leukocyte Migration Stimulus->Leukocyte_Migration Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Stimulus->Proinflammatory_Cytokines COX_Activity COX Activity Stimulus->COX_Activity Inflammation Inflammation Leukocyte_Migration->Inflammation Proinflammatory_Cytokines->Inflammation COX_Activity->Inflammation Opioid_Receptors Opioid Receptors Pain Pain Opioid_Receptors->Pain Inflammation->Pain THP_Derivative Tetrahydropyran Derivative THP_Derivative->Leukocyte_Migration THP_Derivative->Proinflammatory_Cytokines THP_Derivative->COX_Activity THP_Derivative->Opioid_Receptors Activation caption Fig. 3: Anti-inflammatory and Analgesic Mechanisms. cluster_0 Ischemic Insult cluster_1 Signaling Pathways cluster_2 Cellular Processes Ischemia Ischemia/ Reperfusion Autophagy Autophagy Ischemia->Autophagy Apoptosis Apoptosis Ischemia->Apoptosis Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress PI3K PI3K Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival PI3K->Neuronal_Survival mTOR mTOR Akt->mTOR mTOR->Autophagy Neuronal_Death Neuronal Death Autophagy->Neuronal_Death Apoptosis->Neuronal_Death Oxidative_Stress->Neuronal_Death THP_Derivative Tetrahydropyran Derivative THP_Derivative->PI3K Activation THP_Derivative->Apoptosis THP_Derivative->Oxidative_Stress caption Fig. 4: Neuroprotective Mechanisms of THP Derivatives.

Caption: Neuroprotective signaling pathways.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model in Neuronal Cell Culture

This in vitro model mimics the conditions of ischemic stroke to evaluate the neuroprotective effects of compounds.

Step-by-Step Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to an appropriate confluency.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2).

  • Compound Treatment: The tetrahydropyran derivative can be added before, during, or after the OGD period to assess its protective effects.

  • Reperfusion: After the OGD period (e.g., 1-4 hours), return the cells to normal culture medium and normoxic conditions to simulate reperfusion.

  • Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay, LDH assay (to measure cell death), or by staining for live/dead cells.

  • Data Analysis: Compare the viability of neurons treated with the tetrahydropyran derivative to that of untreated OGD-exposed cells to determine the extent of neuroprotection.

Conclusion

The tetrahydropyran scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities of its derivatives, ranging from anticancer and antiviral to anti-inflammatory, antimicrobial, and neuroprotective effects, highlight its versatility and importance in drug discovery. The ability to readily synthesize and functionalize the tetrahydropyran ring allows for the generation of large and diverse chemical libraries, paving the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future research in this area will undoubtedly continue to uncover new biological activities and refine the design of tetrahydropyran-based drugs to address unmet medical needs.

References

  • Ghosh, A. K., et al. (2011). Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Journal of Medicinal Chemistry, 54(17), 5888-5900.
  • de Santana Castro, G. N., et al. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(2), 105-117.
  • Razzaghi-Asl, N., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 155-166.
  • Bhamidipati, R., et al. (2013). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 955-960.
  • de Santana Castro, G. N., et al. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Bentham Science Publishers.
  • de Almeida, M. L. A., et al. (2021). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Journal of Physiology and Pharmacology, 99(10), 1035-1043.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Expert Opinion on Drug Discovery, 10(5), 505-524.
  • Chen, X., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6465-6467.
  • Ghosh, A. K., et al. (2010). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 53(5), 2145-2155.
  • de Almeida, M. L. A., et al. (2021).
  • Not available.
  • Chen, X., et al. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. PMC.
  • Razzaghi-Asl, N., et al. (2019).
  • Razzaghi-Asl, N., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives.
  • Bhamidipati, R., et al. (2013). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors.
  • Not available.
  • Not available.
  • Not available.
  • Zhang, Z., et al. (2016). Tetramethylpyrazine Nitrone Improves Neurobehavioral Functions and Confers Neuroprotection on Rats with Traumatic Brain Injury. Neurochemical Research, 41(11), 2948-2957.
  • Li, J., et al. (2023). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. Journal of Ethnopharmacology, 301, 115818.
  • A Technical Guide to the Neuroprotective Mechanisms of Tetrahydropiperine. Benchchem.
  • Not available.
  • Zhai, Y., et al. (2016). Antitumor activities of biscoumarin and dihydropyran derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 4050-4055.

Sources

The Tetrahydro-2H-pyran-4-carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Tetrahydropyran Ring in Medicinal Chemistry

The tetrahydropyran (THP) moiety, a saturated six-membered oxygen-containing heterocycle, is a cornerstone in the design of contemporary therapeutics.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a privileged scaffold. The inherent stability of the THP ring, coupled with its ability to engage in favorable interactions with biological targets, makes it an attractive building block for medicinal chemists. Specifically, the introduction of a carboxamide group at the 4-position of the THP ring gives rise to tetrahydro-2H-pyran-4-carboxamide, a versatile intermediate and a key structural element in a range of bioactive molecules.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of the this compound core, with a particular focus on its role in the development of novel therapeutics.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound and its derivatives can be broadly approached through two primary routes: the functionalization of a pre-existing tetrahydropyran ring or the construction of the heterocyclic system with the desired substituent in place.

Amidation of Tetrahydro-2H-pyran-4-carboxylic Acid

A common and direct method for the synthesis of this compound involves the amidation of its corresponding carboxylic acid.[3] This transformation can be achieved through various coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.

Experimental Protocol: Amidation of Tetrahydro-2H-pyran-4-carboxylic Acid [3]

  • Activation of the Carboxylic Acid: Tetrahydro-2H-pyran-4-carboxylic acid is reacted with a halogenating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.

  • Amidation: The resulting acid chloride is then reacted with an amine source, such as aqueous ammonia or an amine compound in a suitable solvent.[3] The reaction temperature is generally maintained between -20°C and 150°C.[3]

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and the organic layer is separated. The product can then be isolated by filtration and purified by recrystallization or chromatography.

A variety of amide derivatives can be synthesized by employing different primary or secondary amines in the amidation step. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity.[4] For instance, the use of phosphonitrilic chloride trimer (PNT) has been reported as an efficient reagent for the amidation of carboxylic acids under mild conditions.[4] Another approach involves the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4).[5]

Diastereoselective Synthesis of Substituted Tetrahydro-2H-pyran-4-carboxamides

For the synthesis of more complex, substituted tetrahydro-2H-pyran-4-carboxamides, diastereoselective methods are crucial, particularly when stereochemistry plays a key role in biological activity. One notable method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. This approach leads to the formation of functionalized 3,4-dihydro-2H-pyran-4-carboxamides with high diastereoselectivity.

diastereoselective_synthesis start 4-Oxoalkane-1,1,2,2- tetracarbonitrile + Aldehyde intermediate Acidic Media (e.g., HCl) start->intermediate Reaction product Diastereomerically Pure 3,4-Dihydro-2H-pyran-4-carboxamide intermediate->product Cascade Reaction & Quasi-hydrolysis

Caption: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides.

This reaction proceeds through a cascade mechanism, and a key feature is the unusual, regiospecific quasi-hydrolysis of a single cyano group to form the carboxamide functionality.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .[6][7]

PropertyValueReference
Molecular Formula C6H11NO2[6][7]
Molecular Weight 129.16 g/mol [6][7]
Appearance White solid
SMILES C1COCCC1C(=O)N[6]
InChIKey DGOYLVBDCVINQZ-UHFFFAOYSA-N[6]
Spectroscopic Data
Stability and Reactivity

The tetrahydropyran ring is generally stable under a variety of reaction conditions. However, the stability of the overall molecule can be influenced by the presence of the carboxamide group and other substituents. Forced degradation studies on the related compound, tetrahydro-4H-pyran-4-one, indicate susceptibility to degradation under acidic, basic, and oxidative conditions, particularly at elevated temperatures.[9] It is reasonable to infer that this compound would exhibit similar stability characteristics, with the amide bond being susceptible to hydrolysis under strong acidic or basic conditions. The reactivity of the molecule is primarily centered around the carboxamide functionality, which can undergo hydrolysis, reduction, or other transformations common to amides.

Applications in Drug Discovery: A Scaffold for Potent and Selective Therapeutics

The this compound scaffold has emerged as a valuable component in the design of novel therapeutic agents, most notably in the development of cannabinoid receptor agonists.

Cannabinoid Receptor Agonists for Pain Management

A significant application of the this compound motif is in the development of selective cannabinoid receptor 2 (CB2) agonists for the treatment of inflammatory and neuropathic pain.[10] The CB2 receptor is an attractive therapeutic target as its activation is associated with analgesic and anti-inflammatory effects without the psychoactive side effects mediated by the CB1 receptor.[11]

One prominent example is the discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) as a potent and selective CB2 receptor agonist.[10] This compound demonstrated significant efficacy in a rat model of inflammatory pain and was selected as a clinical candidate.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies on various series of cannabinoid receptor agonists have provided valuable insights into the role of the this compound moiety.[12][13][14][15] Key findings include:

  • The tetrahydropyran ring: Often serves as a key structural element that can be modified to optimize potency and selectivity.

  • The carboxamide linker: The nature and orientation of the carboxamide group can significantly influence binding affinity and functional activity at the cannabinoid receptors.

  • Substituents on the pyran ring: The introduction of substituents on the tetrahydropyran ring can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic profile.

sar_summary scaffold This compound Scaffold substituents Substitutions on Pyran Ring scaffold->substituents linker Modifications of Carboxamide Linker scaffold->linker activity Biological Activity (e.g., CB2 Agonism) substituents->activity Modulates Potency & Pharmacokinetics linker->activity Impacts Binding Affinity

Caption: Key SAR considerations for this compound derivatives.

Pharmacokinetics and ADME Considerations

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates are critical for their clinical success. The tetrahydropyran moiety can influence the ADME profile of a molecule. Generally, the inclusion of a tetrahydropyran ring can increase the polarity and aqueous solubility of a compound compared to its carbocyclic analogue, which can impact its absorption and distribution.[16]

The metabolic fate of molecules containing a tetrahydropyran ring is often dictated by the enzymes of the cytochrome P450 family.[17][18] Common metabolic pathways include oxidation of the pyran ring. The specific metabolic profile will, of course, depend on the overall structure of the molecule. Understanding the metabolism of these compounds is crucial for predicting potential drug-drug interactions and ensuring a favorable safety profile.[19][20]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable structural motif in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to engage in key interactions with biological targets, has led to its incorporation into promising drug candidates, particularly in the area of pain management. The continued exploration of novel synthetic methodologies, including stereoselective approaches, will undoubtedly expand the chemical space around this privileged core. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of its derivatives will guide the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of complex diseases evolves, the versatile and robust nature of the this compound scaffold ensures its continued relevance and application in the ongoing quest for safer and more effective medicines.

References

  • Structure-activity relationships of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c] pyran-3-carboxamide derivatives as cannabinoid receptor agonists and their analgesic action. PubMed.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry.
  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
  • Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomedical Science Letters.
  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap.
  • Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomedical Science Letters.
  • Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. PubMed.
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
  • Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. PubMed Central.
  • 2H-pyran-4-carboxamide, tetrahydro-4-(4-methoxyphenyl)-N-(3-phenylpropyl)- - Optional[1H NMR]. SpectraBase.
  • This compound. precisionFDA.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink.
  • 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. PubMed.
  • 2H-​Pyran-​4-​carboxamide, 4-​amino-​N-​[(1S,​2E)​-​4-​(2,​3-​dihydro-​1H-​indol-​1-​yl)​-​1-​ethyl-​4-​oxo-​2-​buten-​1-​yl]​tetrahydro-​, hydrochloride (1:1). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Tetrahydro-2H-pyran-4-carboximidamide. MySkinRecipes.
  • Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate.
  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... ResearchGate.
  • Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. PubChem.
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed.
  • 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry. YouTube.
  • Drug Metabolism and its Impact on Drug Development. Omics Online.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.
  • Drug metabolism – Knowledge and References. Taylor & Francis Online.
  • (PDF) Drug metabolism and pharmacokinetics. ResearchGate.
  • This compound. GSRS.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PubMed Central.
  • Current trends in drug metabolism and pharmacokinetics. PubMed Central.
  • Pharmacokinetics | Drug Metabolism. YouTube.
  • Tetrahydropyran. NIST WebBook.
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PubMed Central.
  • Tetrahydropyran. NIST WebBook.
  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA Journals.

Sources

A Senior Application Scientist's Guide to the Discovery of Novel Tetrahydropyran Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran carboxamide scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Its structural rigidity, potential for stereochemical diversity, and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns. This guide provides an in-depth technical overview of the key stages in the discovery of novel tetrahydropyran carboxamide derivatives, from synthetic strategy and biological screening to lead optimization. We will delve into the causality behind experimental design, present field-proven protocols, and explore a specific case study to illustrate the pathway from a synthetic concept to a promising preclinical candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Introduction: The Tetrahydropyran Carboxamide Scaffold in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the tetrahydropyran ring is a recurring structural unit in a wide array of natural products and synthetic drugs.[1] When functionalized with a carboxamide group, the resulting scaffold offers a unique combination of hydrogen bond donors and acceptors, along with a conformationally restrained cyclic ether that can improve metabolic stability and cell permeability.

Derivatives of the closely related tetrahydropyrimidine carboxamides, often synthesized via the Biginelli reaction, have demonstrated a remarkable breadth of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory effects.[2][3][4] This success has inspired medicinal chemists to explore the broader chemical space of related heterocyclic carboxamides. The strategic incorporation of this scaffold is often aimed at targeting challenging biological pathways, from inhibiting microbial growth to modulating complex signaling cascades in cancer.[5][6][7]

This guide will illuminate the process of discovering and developing novel compounds based on this core, emphasizing the integration of synthesis, biological evaluation, and structure-activity relationship (SAR) studies.

Core Synthetic Strategies: From Concept to Compound

The efficient and modular synthesis of a chemical library is the foundation of any successful discovery program. For tetrahydropyran carboxamides and their analogues, multicomponent reactions (MCRs) are particularly powerful as they allow for the rapid generation of molecular diversity from simple, readily available starting materials.

The Power of Multicomponent Reactions: The Biginelli Reaction

A prominent example used to generate analogous tetrahydropyrimidine structures is the Biginelli reaction, an acid-catalyzed, one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this context, an acetoacetanilide to directly install the carboxamide), and urea or thiourea.[4][8] The elegance of this reaction lies in its operational simplicity and its ability to construct a complex heterocyclic core in a single step. The choice of catalyst is critical for achieving high yields and purity; modern protocols often employ Lewis acids like lanthanum triflate or milder catalysts such as para-toluene sulphonic acid (PTSA) to drive the reaction efficiently under moderate conditions.[2][5][9]

The general mechanism involves an acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enolate of the acetoacetanilide, followed by cyclization and dehydration to yield the final product.[5]

cluster_reactants Reactants A Aromatic Aldehyde Reaction One-Pot Reaction (Solvent: Ethanol, 70°C) A->Reaction B Acetoacetanilide Derivative B->Reaction C Urea / Thiourea C->Reaction Catalyst Lanthanum Triflate or PTSA Catalyst->Reaction Product Tetrahydropyrimidine Carboxamide Product Reaction->Product

Caption: General workflow for a one-pot Biginelli multicomponent synthesis.

Protocol: One-Pot Synthesis of a Tetrahydropyrimidine Carboxamide Library

This protocol is adapted from methodologies demonstrated to be effective for generating bioactive libraries.[4][5][9] The self-validating nature of this protocol lies in the monitoring by Thin-Layer Chromatography (TLC), which confirms the consumption of starting materials and the formation of a new product, and the final characterization, which validates the structure.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Acetoacetanilide derivative (1.0 eq)

  • Urea (1.5 eq)

  • Lanthanum Triflate (La(OTf)₃) (10 mol%) or p-Toluene Sulphonic Acid (PTSA) (5 mol%)

  • Ethanol (as solvent)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • TLC plates (silica gel) and appropriate developing solvent system (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (e.g., 5 mmol), the acetoacetanilide derivative (5 mmol), urea (7.5 mmol), and the catalyst (0.5 mmol for La(OTf)₃).

  • Solvent Addition: Add ethanol (20 mL) to the flask. The choice of ethanol is based on its ability to dissolve the reactants and its favorable boiling point for this reaction.[10]

  • Heating and Stirring: Equip the flask with a magnetic stir bar and reflux condenser. Heat the mixture to 70-80°C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction every 30 minutes using TLC. Spot the reaction mixture against the starting materials. The reaction is complete upon the disappearance of the limiting starting material (usually the aldehyde). Typical reaction times are 1-3 hours.

  • Workup and Isolation: Once complete, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallization from ethanol or column chromatography on silica gel can be employed.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Evaluation and Screening Cascade

With a library of synthesized compounds in hand, the next phase is to identify which molecules possess the desired biological activity. This is achieved through a systematic screening cascade that funnels a large number of compounds down to a few promising leads.

Initial High-Throughput Screening (HTS)

The discovery of novel antitubercular agents provides an excellent model for an HTS campaign.[7] Researchers at the Novartis Institute for Tropical Diseases screened their small molecule library for activity against Mycobacterium bovis BCG (a surrogate for M. tuberculosis) by measuring ATP levels, which serve as a proxy for cell viability.[7] Hits from this primary screen were then confirmed against the pathogenic M. tuberculosis H37Rv strain.[7] This whole-cell screening approach is powerful because it does not require prior knowledge of the drug's specific molecular target.

Lib Compound Library (e.g., 10,000s of compounds) HTS Primary HTS (e.g., Whole-Cell Viability Assay) Lib->HTS Hits Initial Hits (~1-2% of library) HTS->Hits Confirm Hit Confirmation & Dose-Response (Determine IC50 / MIC) Hits->Confirm Leads Confirmed Hits / Leads (~0.1% of library) Confirm->Leads Secondary Secondary / Orthogonal Assays (e.g., Cytotoxicity, Target Engagement) Leads->Secondary LO Lead Optimization (SAR Studies) Secondary->LO Vivo In Vivo Efficacy Studies (e.g., Mouse Model) LO->Vivo Core Core Scaffold (Tetrahydropyran Carboxamide) R1 Modify R1: Improve Potency Core->R1 Position 1 R2 Modify R2: Enhance Selectivity Core->R2 Position 2 R3 Modify R3: Optimize DMPK Properties Core->R3 Position 3 Optimized Optimized Lead Compound R1->Optimized R2->Optimized R3->Optimized

Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.

SAR Data Summary: Antitubercular Agents

The following table summarizes key SAR insights from the optimization of tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. [7]The data illustrates how subtle changes to peripheral chemical groups can dramatically impact both anti-TB activity (MIC) and a critical physicochemical property, lipophilicity (logP).

CompoundR¹ (LHS)R² (RHS)MIC vs. Mtb (µM)logPKey Insight
Hit 4-CF₃-Phenyl4-MeO-Phenyl0.494.8Initial hit from HTS. Potent but lipophilic.
9 4-CF₃-Phenyl4-Cl-Phenyl0.15 6.3Replacement of MeO with Cl improves potency but increases lipophilicity.
17 4-CF₂H-Phenyl4-Cl-Phenyl0.705.5Replacing CF₃ with CF₂H slightly reduces potency but also lowers logP.
18 4-CF₃-Phenyl4-Pyridyl52.23.3 Introducing a pyridyl group significantly reduces logP and improves solubility but abolishes activity.

Data synthesized from Tan, B. H., et al. (2013). ACS Medicinal Chemistry Letters. [6][7] This iterative process led to the identification of compound 9 as a potent candidate that, despite its high lipophilicity, showed a promising in vivo pharmacokinetic profile and efficacy in a mouse model of TB infection. [6][7][11]

Case Study: Compound 4f, A Novel Anticancer Agent

A recent study described the one-pot synthesis of bioactive tetrahydropyrimidine carboxamide derivatives with potent anticancer activity. [5][9]One compound in particular, designated 4f , emerged as a promising lead.

Compound 4f was identified from a library synthesized using a lanthanum triflate-catalyzed Biginelli reaction. [5][10]It demonstrated potent anti-proliferative effects across multiple solid tumor cell lines and was particularly effective against primary patient-derived glioblastoma cells. [5][9]

Biological Profile of Compound 4f

The key to establishing a compound as a valuable lead is a robust biological characterization. Compound 4f was shown to:

  • Impede Cell Cycle Progression: It effectively causes a delay in the cell cycle, a hallmark of many successful cytostatic anticancer agents. [5][10]* Inhibit Neurosphere Formation: It effectively inhibited the 3D neurosphere formation in primary patient-derived glioma stem cells, suggesting activity against cancer stem cells which are often responsible for tumor recurrence. [5][9]* Exhibit Synergistic Cytotoxicity: In combination with osimertinib, a clinically approved EGFR inhibitor, compound 4f showed synergistic cell-killing effects. [5][9][10]This is a highly desirable property, as combination therapies are a cornerstone of modern oncology.

The table below summarizes the anti-proliferative activity of compound 4f against several cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer1.8
MCF-7Breast Cancer2.5
HepG2Liver Cancer3.1
U-87 MGGlioblastoma1.5

Data representative of findings in Upadhyay, D. B., et al. (2024). RSC Advances. [5][8][9] While the precise molecular target of 4f remains to be identified, its promising biological profile establishes it as a strong lead compound for further preclinical development. [9]

Conclusion and Future Directions

The discovery of novel tetrahydropyran carboxamides and their analogues represents a fertile ground for medicinal chemistry. The strategic application of efficient synthetic methods like the Biginelli reaction allows for the rapid exploration of chemical diversity, while modern screening cascades enable the identification of compounds with potent and specific biological activities.

Through systematic SAR studies, initial hits can be refined into lead compounds with promising therapeutic potential against a range of diseases, from tuberculosis to cancer. [6][7][9]The case of compound 4f underscores the power of this approach, yielding a molecule with potent anti-proliferative and synergistic activities that warrant further investigation.

Future work in this field will likely focus on elucidating the molecular targets of these novel compounds, further optimizing their pharmacokinetic and safety profiles, and expanding the synthetic toolkit to access even greater structural diversity. The tetrahydropyran carboxamide scaffold is poised to remain a significant contributor to the pipeline of next-generation therapeutics.

References

  • Upadhyay, D. B., Nogales, J., Mokariya, J. A., Vala, R. M., Tandon, V., Banerjee, S., & Patel, H. M. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 14(37), 27174–27186.

Sources

"spectral data of tetrahydro-2H-pyran-4-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic and

Structural Elucidation of Tetrahydro-2H-pyran-4-carboxamide

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control in synthetic and analytical workflows. This technical guide provides an in-depth analysis of the spectral data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The guide details the experimental protocols for data acquisition and provides a comprehensive interpretation of the spectral features, grounded in the principles of spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals to serve as a definitive reference for the spectral properties of this important chemical entity.

Introduction

The tetrahydropyran ring is a common scaffold in a multitude of natural products and synthetic compounds with diverse biological activities. When functionalized with a carboxamide group at the 4-position, as in this compound, the resulting molecule presents a unique combination of structural features that are crucial for its interaction with biological targets. The accurate and unambiguous structural confirmation of this compound is a critical step in any research or development endeavor. Spectroscopic techniques are the cornerstone of molecular structure elucidation, each providing a unique piece of the structural puzzle.

This guide will systematically dissect the spectral data of this compound, offering both raw data interpretation and the underlying theoretical principles. By understanding the causality behind the observed spectral signals, researchers can confidently identify and characterize this compound and its derivatives.

Molecular Structure and Synthesis Overview

This compound possesses the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1][2] The structure consists of a saturated six-membered tetrahydropyran ring with a carboxamide group attached to the C4 carbon.

A common synthetic route to this compound involves the amidation of a corresponding ester, such as methyl tetrahydropyran-4-carboxylate.[3] A typical procedure involves reacting the ester with ammonia in a sealed vessel at room temperature.[3]

G Ester Methyl tetrahydropyran- 4-carboxylate Product Tetrahydro-2H-pyran- 4-carboxamide Ester->Product Room Temperature, Sealed Vessel Ammonia Ammonia (NH3) Ammonia->Product

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment is run at a frequency of 400 MHz.[3]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits the following signals:[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.21br. s1H-NH a
6.73br. s1H-NH b
3.80 - 3.90m2HH-2e, H-6e
3.23 - 3.30m2HH-2a, H-6a
2.24 - 2.36m1HH-4
1.47 - 1.66m4HH-3, H-5
  • Amide Protons (7.21 and 6.73 ppm): The two broad singlets correspond to the two protons of the primary amide group (-CONH₂). Their broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methylene Protons adjacent to Oxygen (3.80-3.90 and 3.23-3.30 ppm): The signals for the protons on C2 and C6 are split into two multiplets due to their axial and equatorial positions in the chair conformation of the tetrahydropyran ring. The downfield shift is a result of the deshielding effect of the adjacent electronegative oxygen atom.

  • Methine Proton (2.24-2.36 ppm): The multiplet in this region is assigned to the single proton at the C4 position, which is coupled to the neighboring methylene protons at C3 and C5.

  • Methylene Protons (1.47-1.66 ppm): This multiplet corresponds to the four protons on C3 and C5 of the tetrahydropyran ring.

G cluster_0 ¹H NMR Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Tune and Shim) A->B C Data Acquisition (Pulse Sequence) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Interpretation D->E G cluster_1 FTIR Analysis Pathway Start Sample ATR ATR Sampling Start->ATR KBr KBr Pellet Start->KBr Acquire Acquire Spectrum ATR->Acquire KBr->Acquire Process Process Data Acquire->Process Interpret Interpret Bands Process->Interpret

Caption: FTIR Experimental and Analysis Pathway.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. [7] Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound (MW = 129.16) is expected to show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used.

  • Molecular Ion Peak: In EI-MS, a molecular ion peak at m/z 129 would be expected.

  • Protonated Molecule: In ESI-MS, a protonated molecule at m/z 130 would likely be observed.

Fragmentation Pattern:

The fragmentation of amides often involves cleavage of the N-CO bond. [8][9]For this compound, key fragmentation pathways could include:

  • Loss of the amide group: Cleavage of the C4-C(O)NH₂ bond could lead to a fragment corresponding to the tetrahydropyran ring.

  • Ring Opening and Fragmentation: The tetrahydropyran ring can undergo cleavage, leading to various smaller fragments. Common fragmentation of cyclic ethers can also be observed.

A prominent fragment ion in the mass spectrum of primary aliphatic amides is often observed at m/z 44, corresponding to [CONH₂]⁺. [9]

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry offers complementary information that, when taken together, allows for the unambiguous elucidation of its molecular structure. The detailed protocols and interpretations serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, ensuring the scientific integrity of their work involving this important heterocyclic compound.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • Chemistry Steps. NMR spectroscopy – An Easy Introduction.
  • The Royal Society of Chemistry. Supporting Information.
  • Michigan State University. Principles of FTIR Spectroscopy.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Wikipedia. (2022, June). Fourier-transform infrared spectroscopy.
  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • precisionFDA. This compound.
  • gsrs. This compound.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetrahydro-2H-pyran-4-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule as revealed by ¹H NMR spectroscopy. We will explore the assignment of proton signals, the rationale behind their chemical shifts and multiplicities, and the influence of the molecule's conformational dynamics on the spectrum. Furthermore, this guide outlines a detailed experimental protocol for acquiring a high-quality spectrum, ensuring reproducibility and accuracy in laboratory settings.

Introduction

This compound is a saturated heterocyclic compound featuring a six-membered tetrahydropyran ring with a carboxamide substituent at the 4-position. The tetrahydropyran motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The carboxamide group is a key functional group in medicinal chemistry, capable of forming crucial hydrogen bond interactions with biological targets.

Accurate structural elucidation is a cornerstone of chemical research and drug development. ¹H NMR spectroscopy stands as a primary analytical technique for determining the structure of organic molecules in solution. It provides detailed information about the electronic environment of each proton, their spatial proximity, and the connectivity within the molecule. For a molecule like this compound, ¹H NMR is indispensable for confirming its identity, assessing its purity, and understanding its conformational behavior. This guide will serve as a detailed reference for the interpretation of its ¹H NMR spectrum.

Molecular Structure and Proton Environments

The molecular formula for this compound is C₆H₁₁NO₂ and it has a molecular weight of 129.16 g/mol .[1][2][3] The key to interpreting its ¹H NMR spectrum lies in understanding its three-dimensional structure and the distinct environments of its protons.

The tetrahydropyran ring typically adopts a stable chair conformation to minimize steric strain, similar to cyclohexane. This conformation results in two distinct types of proton environments: axial and equatorial. The carboxamide substituent at the C-4 position will preferentially occupy the equatorial position to minimize steric hindrance.

Below is a diagram illustrating the chair conformation and the numbering of the carbon atoms, along with the labels for the different proton environments.

G cluster_ring This compound Structure cluster_amide Carboxamide Group C2 C2 O1 O1 C2->O1 H2eq H-2eq C2->H2eq H2ax H-2ax C2->H2ax C3 C3 C3->C2 H3eq H-3eq C3->H3eq H3ax H-3ax C3->H3ax C4 C4 C4->C3 H4a H-4a C4->H4a C7 C7(=O) C4->C7 C5 C5 C5->C4 H5eq H-5eq C5->H5eq H5ax H-5ax C5->H5ax C6 C6 C6->C5 H6eq H-6eq C6->H6eq H6ax H-6ax C6->H6ax O1->C6 N N C7->N H_N1 Hₐ N->H_N1 H_N2 Hₑ N->H_N2 G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform (LB=0.3 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent (DMSO = 2.50 ppm) baseline->reference integrate Integrate Peaks reference->integrate

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its characterization. The key spectral features include two distinct broad singlets for the diastereotopic amide protons, downfield signals for the protons adjacent to the ring oxygen, and a complex set of upfield multiplets for the remaining aliphatic protons. A thorough understanding of these features, as detailed in this guide, allows for unambiguous confirmation of the molecule's structure and provides insights into its conformational properties in solution. The outlined experimental protocol ensures the acquisition of high-quality, reliable data for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

  • GSRs. This compound.
  • PrecisionFDA. This compound.

Sources

An In-Depth Technical Guide to ¹³C NMR Analysis of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety - A Cornerstone in Modern Chemistry

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in carbohydrates (as pyranose rings), complex polyether antibiotics, and numerous drug candidates underscores the critical importance of robust analytical methods for its structural characterization. For researchers, scientists, and drug development professionals, the ability to unambiguously determine the substitution pattern, stereochemistry, and conformational behavior of the THP ring is paramount to understanding molecular function and guiding synthetic design.

Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and informative tool. It provides a direct window into the electronic environment of every carbon atom within the THP scaffold, offering exquisitely sensitive insights into local geometry and substituent effects. This guide provides a comprehensive exploration of ¹³C NMR analysis as applied to tetrahydropyran rings, moving from fundamental principles to advanced conformational analysis, grounded in field-proven insights and practical experimental considerations.

Foundational Principles: Understanding the ¹³C NMR Spectrum of Tetrahydropyran

The inherent simplicity of a proton-decoupled ¹³C NMR spectrum, where each unique carbon atom typically gives rise to a single resonance (a singlet), is its greatest strength.[1] The position of this resonance, its chemical shift (δ), is the cornerstone of structural interpretation. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is modulated by factors such as hybridization, shielding from neighboring atoms, and the presence of electronegative substituents.[2]

For the parent tetrahydropyran molecule, the symmetry results in three distinct signals corresponding to the C2/C6, C3/C5, and C4 positions. The carbons adjacent to the ring oxygen (C2/C6) are the most deshielded due to the oxygen's electronegativity and appear furthest downfield.

Table 1: Characteristic ¹³C NMR Chemical Shifts of Unsubstituted Tetrahydropyran

Carbon PositionTypical Chemical Shift (δ, ppm) in CDCl₃
C2, C6~68.5
C3, C5~26.5
C4~23.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The Influence of Substituents: Decoding Chemical Shift Variations

The introduction of substituents onto the tetrahydropyran ring breaks its symmetry and induces predictable changes in the ¹³C chemical shifts. These shifts provide a detailed map of the substituent's location and its stereochemical orientation (axial vs. equatorial). A seminal study by Eliel et al. systematically documented these effects for a wide range of substituents.[3] The substituent-induced chemical shifts (SCS) are typically categorized by their position relative to the substituent (α, β, γ, δ effects).

  • α-Effect: The carbon atom directly bearing the substituent experiences the largest shift, which is highly dependent on the substituent's electronegativity and steric bulk.

  • β-Effect: The adjacent carbons are also significantly affected, typically experiencing a downfield shift.

  • γ-Effect: The effect on the γ-carbon is particularly diagnostic for stereochemistry. A key observation is the γ-gauche effect, where a substituent in an axial position will cause a significant upfield (shielding) shift on the syn-axial γ-carbons (C3 and C5) compared to its equatorial counterpart. This steric compression is a powerful tool for assigning stereochemistry.

  • δ-Effect: The effect on the δ-carbon is generally smaller but can still be observable.

Table 2: Empirical Parameters for Predicting ¹³C Chemical Shifts of Methyl-Substituted Tetrahydropyrans

Substituent Position & Orientationα (ppm)β (ppm)γ (ppm)δ (ppm)
2-equatorial Me+5.4+7.8-1.5+0.1
2-axial Me+1.1+5.3-6.0-0.1
3-equatorial Me+6.2+8.5+0.2-0.2
3-axial Me+1.8+5.8-5.4-0.2
4-equatorial Me+6.5+8.9+0.3-
4-axial Me+1.4+5.6-6.7-

Source: Data adapted from Eliel et al., 1983.[3] These parameters are added to the chemical shifts of the parent tetrahydropyran to predict the shifts in the substituted derivative.

The predictability of these effects allows for the use of computational methods, ranging from empirical databases to DFT calculations, to further refine structural assignments.[4][5] Online databases such as NMRShiftDB and the Spectral Database for Organic Compounds (SDBS) serve as invaluable resources for comparing experimental data with known compounds.

Conformational Analysis: Unveiling the 3D Structure

Tetrahydropyran rings are not planar; they predominantly adopt a low-energy chair conformation to minimize torsional and steric strain. This chair can undergo a ring-flip to an alternative chair conformation, interconverting axial and equatorial substituents. The energetic preference for one chair over the other is a critical aspect of the molecule's structure and reactivity. ¹³C NMR spectroscopy is exceptionally well-suited for studying this conformational equilibrium.

The Anomeric Effect: A Stereoelectronic Phenomenon

A crucial concept in the conformational analysis of substituted THPs, particularly those derived from carbohydrates, is the anomeric effect . This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, despite the steric clash this might create.

This counterintuitive preference is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring oxygen and the antibonding orbital (σ) of the C2-substituent bond when it is in the axial orientation (anti-periplanar). This n → σ delocalization strengthens the ring O-C2 bond, shortens it, and stabilizes the axial conformation.

Caption: The anomeric effect stabilizes the axial conformation.

The anomeric effect has distinct ¹³C NMR signatures:

  • C2 Chemical Shift: The anomeric carbon (C2) is typically more shielded (further upfield) in the axial anomer compared to the equatorial anomer.

  • One-Bond C-H Coupling Constant (¹JCH): The ¹JC2-H2 coupling constant is generally larger for the equatorial proton (in the axial anomer) than for the axial proton (in the equatorial anomer), a phenomenon known as the Perlin effect.[6] This is attributed to the hyperconjugative weakening of the axial C-H bond.

Leveraging Coupling Constants for Deeper Insight

While proton-decoupled spectra are standard for simplicity, proton-coupled ¹³C NMR spectra or more advanced 2D experiments like HSQC and HMBC can provide valuable C-H coupling constant data.[7]

  • ¹JCH (One-Bond Coupling): As mentioned, ¹JCH values are sensitive to the hybridization and electronic environment. For the THP ring, ¹JCH values for equatorial protons are typically 6-10 Hz larger than for their axial counterparts due to stereoelectronic effects.[6]

  • ³JCOCH and ³JCCCH (Three-Bond Coupling): These long-range couplings follow a Karplus-type relationship, where the magnitude of the coupling constant depends on the dihedral angle between the coupled nuclei.[8] By measuring these couplings, it is possible to deduce the torsional relationships between atoms and thus gain precise conformational information.

Experimental Protocol: A Self-Validating Workflow

Achieving high-quality, reproducible ¹³C NMR data requires meticulous attention to experimental detail. The following protocol outlines a robust workflow for the analysis of tetrahydropyran-containing small molecules.

Step 1: Sample Preparation
  • Analyte Quantity: For a standard 5 mm NMR tube, aim for 10-50 mg of the purified compound. While modern instruments are highly sensitive, higher concentrations reduce the required acquisition time.[9] For very limited samples (<5 mg), specialized microprobes or Shigemi tubes may be necessary.[10]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on solubility. Ensure the solvent is dry and of high purity.

  • Dissolution & Filtration: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a small vial.[11] Ensure complete dissolution, using gentle vortexing if necessary. To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[11]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, defining the 0.0 ppm reference point.[9] A small drop can be added to the solvent stock or directly to the tube.

Protocol_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing a Weigh 10-50 mg Sample b Dissolve in 0.6 mL Deuterated Solvent + TMS a->b c Filter into 5mm NMR Tube b->c d Insert Sample & Lock c->d To Spectrometer e Tune & Match Probe d->e f Shim Magnetic Field e->f g Acquire Spectrum (zgpg30) f->g h Fourier Transform (efp) g->h Raw Data (FID) i Phase Correction (apk) h->i j Baseline Correction i->j k Reference to TMS (0 ppm) j->k l Peak Picking & Integration k->l

Caption: Standard workflow for ¹³C NMR analysis.

Step 2: Data Acquisition
  • Locking and Shimming: The instrument's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, symmetrical peaks.

  • Standard Pulse Program: A standard ¹³C experiment with proton decoupling is typically acquired using a pulse program like zgpg30 (on Bruker instruments). This involves a 30° pulse angle and power-gated proton decoupling to provide a nuclear Overhauser effect (NOE) enhancement to protonated carbons, boosting their signal intensity.

  • Key Acquisition Parameters:

    • Acquisition Time (AQ): Typically 1-2 seconds. Longer times provide better resolution.

    • Relaxation Delay (D1): A crucial parameter. A delay of 1-2 seconds is common for routine spectra. For quantitative analysis, a much longer delay (5x the longest T₁ relaxation time of the carbons of interest) is required to ensure full relaxation and accurate signal integration.[12]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is necessary. For a moderately concentrated sample (~20-50 mg), several hundred to a few thousand scans may be needed, taking anywhere from 20 minutes to a few hours.

Step 3: Data Processing and Analysis
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are purely absorptive. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Interpretation: Analyze the number of signals, their chemical shifts, and (if applicable) coupling patterns to elucidate the structure, stereochemistry, and conformation of the tetrahydropyran ring.

Application in Drug Discovery: A Case Study Perspective

In drug discovery, confirming the structure and stereochemistry of novel synthesized compounds is a non-negotiable step. ¹³C NMR is a frontline tool in this process.[13][14] Consider a synthetic route designed to produce a cis-2,6-disubstituted tetrahydropyran, a common motif in bioactive molecules.[15] The expected cis product would have its two substituents in an equatorial-equatorial arrangement in the most stable chair conformation. An undesired trans isomer might exist as a mixture of diaxial and diequatorial conformers.

¹³C NMR can readily distinguish these isomers. For the desired cis isomer, the chemical shifts of the ring carbons would be consistent with two equatorial substituents. For the trans isomer, the presence of an axial substituent would induce a pronounced γ-gauche shielding effect, causing the C3 and C5 signals to appear at a significantly higher field (lower ppm value) compared to the cis isomer. This simple comparison of chemical shifts can provide definitive proof of the reaction's stereochemical outcome, guiding further synthetic efforts and ensuring the correct molecule proceeds to biological testing.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the detailed structural and conformational analysis of tetrahydropyran rings. The direct observation of the carbon framework, combined with the predictable and sensitive nature of ¹³C chemical shifts and coupling constants, provides a rich dataset for scientific inquiry. From confirming the regiochemistry of substitution to elucidating subtle stereoelectronic effects like the anomeric effect, ¹³C NMR empowers researchers in organic synthesis, natural product chemistry, and drug discovery to make confident, data-driven decisions about the molecules they create and study. By coupling a sound theoretical understanding with a robust experimental workflow, the full analytical power of this technique can be harnessed to solve complex structural challenges.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Department of Chemistry and Biochemistry, University of Maryland.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • JETIR Research Journal.
  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
  • Eliel, E. L., et al. (1983). Carbon‐13 NMR spectra of saturated heterocycles: XI—Tetrahydropyrans (oxanes). Magnetic Resonance in Chemistry, 21(2), 92-102.
  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.
  • Martin, G. E. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • Bagno, A., et al. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(23), 5251–5254.
  • Soderberg, T. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.
  • UCL Faculty of Mathematical & Physical Sciences.
  • Chemistry with Caroline. (2022). Introduction to 13C NMR Spectroscopy for Organic Chemistry. YouTube.
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Oregon St
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • Balazs, Y. S., et al. (2021). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Acta Crystallographica Section D, 77(Pt 5), 583–594.
  • ResearchGate.
  • ResearchG
  • Babashkina, M. G., et al. (2023).
  • Pretsch, E., et al. Tables For Organic Structure Analysis.
  • Fringuelli, F., et al. (1974). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society, 96(4), 1165–1169.
  • Farmer, S. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
  • Facey, G. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog.
  • Alabugin, I. V., et al. (2011). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry, 49(10), 625–633.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Peng, C., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(16), 4983.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.
  • Organometallics. (2022). Validation case study: Matching NMR spectra to composition of the molecule.
  • UCL Faculty of Mathematical & Physical Sciences. Measurements of J(C,H)-couplings.
  • Afonin, A. V., et al. (2020). Unusual behaviour of the spin–spin coupling constant 1JCH upon formation of CH⋯X hydrogen bond. Physical Chemistry Chemical Physics, 22(3), 1049-1057.
  • Akaho, E. (2016). Application of NMR in drug discovery. researchmap.
  • Mobli, M., & Amenitsch, H. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomolecules, 11(9), 1339.
  • Afonso, C. A. M., et al. (2004). Application of 1 J(C,H) coupling constants in conformational analysis. Current Organic Chemistry, 8(6), 477-492.
  • ResearchGate. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
  • University of California, Irvine. Coupling constants for 1H and 13C NMR.
  • Kim, S., et al. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society, 145(1), 287–294.
  • Woerpel, K. A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1704–1707.
  • Reich, H. J. NMR Spectroscopy :: 7-MULTI-2 Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. University of Wisconsin.
  • Harned, A. M. NMR and Stereochemistry. Harned Research Group.
  • Chemistry Stack Exchange. (2016). Determination of structure by 13C and 1H NMR spectroscopy.
  • Taber, D. F. (2020). Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. ChemRxiv.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydro-2H-pyran-4-carboxamide is a saturated heterocyclic compound featuring a tetrahydropyran ring and a carboxamide functional group. With a molecular formula of C₆H₁₁NO₂ and a monoisotopic mass of 129.0790 Da, this molecule is of interest to researchers in medicinal chemistry and drug discovery as a potential scaffold or building block for more complex bioactive molecules.[1] Its polarity and structural features necessitate a robust analytical approach for characterization and quantification. Mass spectrometry, coupled with appropriate chromatographic separation, stands as the premier technique for the sensitive and specific analysis of this compound.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. The guide will delve into the principles of ionization, expected fragmentation patterns, and practical, field-tested protocols for its analysis by both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Characteristics

A thorough understanding of the analyte's physicochemical properties is paramount in developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[1]
Average Molecular Weight 129.16 g/mol [1]
Monoisotopic Mass 129.0790 u[1]
Structure Tetrahydropyran ring with a carboxamide group at the 4-position[1]

The presence of both a polar carboxamide group and a moderately polar ether linkage in the tetrahydropyran ring suggests that electrospray ionization (ESI) will be a highly effective method for generating gas-phase ions.

Ionization and Mass Analysis: A Strategic Approach

The selection of the appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. Given its polar nature, Electrospray Ionization (ESI) is the preferred method, particularly when coupled with liquid chromatography.

Electrospray Ionization (ESI): The Method of Choice

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[2][3] For this compound, positive ion mode ESI is expected to be highly efficient, leading to the formation of the protonated molecule, [M+H]⁺, at an m/z of 130.0863.

The rationale for selecting ESI lies in its ability to generate intact molecular ions with minimal in-source fragmentation, providing clear molecular weight information. This is particularly advantageous for quantitative studies where the precursor ion intensity is critical.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

While LC-MS is the primary recommendation, GC-MS can also be employed for the analysis of this compound. This would, however, likely require derivatization to increase the volatility of the analyte. The inherent thermal stress of the GC inlet could also induce fragmentation, which can be both a challenge and a source of structural information.

Deciphering the Fragmentation Puzzle: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and for developing highly selective quantitative methods. By isolating the precursor ion ([M+H]⁺ at m/z 130.1) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced.

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of amides and cyclic ethers, two primary fragmentation pathways are anticipated for the protonated this compound.[4][5]

  • Amide Bond Cleavage : A common fragmentation pathway for amides is the cleavage of the C-N bond.[4][5] This would result in the loss of ammonia (NH₃) as a neutral molecule, leading to the formation of an acylium ion.

  • Retro-Diels-Alder (RDA) Reaction : Cyclic systems, including pyran derivatives, are known to undergo retro-Diels-Alder reactions upon fragmentation.[6][7] This pathway involves the cleavage of two bonds within the tetrahydropyran ring, resulting in the formation of a diene and a dienophile.

Diagram of Predicted ESI-MS/MS Fragmentation

G M [M+H]⁺ m/z 130.1 frag1 [M+H - NH₃]⁺ m/z 113.1 Acylium Ion M->frag1 Loss of NH₃ frag2 [M+H - C₄H₈O]⁺ m/z 58.0 (Following RDA) M->frag2 RDA Fragmentation frag3 [M+H - C₂H₄O]⁺ m/z 86.1 (Following RDA) M->frag3 RDA Fragmentation

Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.

Key Fragment Ions to Monitor

For selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, the following transitions are proposed:

Precursor Ion (m/z)Product Ion (m/z)Proposed Identity
130.1113.1Acylium ion (Loss of NH₃)
130.186.1Fragment from RDA
130.158.0Fragment from RDA

The relative abundance of these fragment ions will depend on the collision energy applied. Method development should involve optimizing this parameter to achieve the desired sensitivity and selectivity.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the analysis of this compound. As with any analytical method, optimization and validation are crucial for achieving reliable results.

LC-MS/MS Analysis Protocol

This protocol is designed for the quantitative analysis of this compound in a research setting.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
  • Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition.
  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. Chromatographic Conditions:

  • Column: A column suitable for the retention of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with a polar endcapping, is recommended.[8]
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analyte.
  • Flow Rate: 0.3 - 0.5 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 - 4.5 kV
  • Source Temperature: 120 - 150 °C
  • Desolvation Gas Flow: 600 - 800 L/hr
  • Desolvation Temperature: 350 - 450 °C
  • Collision Gas: Argon
  • MS/MS Transitions:
  • Primary: 130.1 → 113.1
  • Secondary: 130.1 → 86.1

Diagram of LC-MS/MS Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Stock Stock Solution Working Working Standards Stock->Working LC HILIC or Polar C18 Column Working->LC Extraction Matrix Extraction (if needed) Gradient Gradient Elution LC->Gradient ESI ESI Source Gradient->ESI Quad1 Q1: Precursor Selection (m/z 130.1) ESI->Quad1 CID q2: Collision Cell Quad1->CID Quad3 Q3: Product Ion Scan CID->Quad3

Caption: A typical workflow for the quantitative analysis of this compound by LC-MS/MS.

GC-MS Analysis Protocol (with Derivatization)

For GC-MS analysis, derivatization is recommended to improve volatility and chromatographic performance. Silylation is a common and effective derivatization strategy for amides.

1. Derivatization and Sample Preparation:

  • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
  • Add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Heat the mixture at 60-70 °C for 30 minutes.
  • Inject an aliquot of the derivatized sample into the GC-MS.

2. GC-MS Conditions:

  • Column: A standard non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable.
  • Inlet Temperature: 250 °C
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 300.

Data Interpretation and Validation

Accurate data interpretation requires careful consideration of the fragmentation patterns and chromatographic behavior. The presence of the characteristic fragment ions at the expected retention time provides a high degree of confidence in the identification of this compound.

For quantitative analysis, a calibration curve should be constructed using a series of standards, and quality control samples should be included in each analytical run to ensure the accuracy and precision of the method.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using ESI-MS/MS, which provides excellent sensitivity and specificity. The predictable fragmentation pathways, involving amide bond cleavage and a retro-Diels-Alder reaction, allow for the development of robust and reliable analytical methods. The protocols outlined in this guide serve as a comprehensive starting point for researchers and scientists, enabling the accurate characterization and quantification of this important chemical entity in various matrices. Adherence to sound analytical principles and thorough method validation will ensure the generation of high-quality, defensible data.

References

  • de Souza, J. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21373-21382.
  • de Souza, J. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21373-21382.
  • Waters Corporation. (2019). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook.
  • precisionFDA. (n.d.). This compound.
  • Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152.
  • Kruve, A., et al. (2014). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 86(15), 7857-7864.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Vuckovic, D. (2012). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Journal of Proteome Research, 11(6), 3080-3093.
  • PubChem. (n.d.). This compound.
  • Dembinski, R., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry, 14(19), 1783-1786.
  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
  • Zhang, D., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1729.

Sources

An In-Depth Technical Guide to the In Silico Modeling of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3] When functionalized with a carboxamide group—another pharmacologically significant moiety—the resulting tetrahydro-2H-pyran-4-carboxamide core presents a compelling starting point for drug discovery.[4] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of this scaffold. We will move beyond a simple recitation of steps to explore the strategic reasoning behind a robust computational workflow, from initial ligand preparation and target identification to the nuanced analysis of molecular dynamics and pharmacokinetic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on this promising chemical entity.

Foundational Principles: Why Model this compound?

The rationale for applying computational modeling to the this compound scaffold is threefold:

  • Structural Versatility: The pyran ring is not merely a passive linker. Its saturated, chair-like conformation allows for precise spatial positioning of substituents, influencing how the molecule interacts with a biological target. The carboxamide group is a classic hydrogen bond donor and acceptor, critical for anchoring a ligand within a protein's active site.[4]

  • Accelerated Discovery: Computational methods like virtual screening and molecular docking allow for the rapid evaluation of thousands of potential derivatives against biological targets, drastically reducing the time and cost associated with synthesizing and testing compounds experimentally.[5]

  • Risk Mitigation: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify and eliminate compounds likely to fail in later stages of development, a primary cause of clinical trial attrition.[6][7]

Our approach is designed as a self-validating cascade. Initial high-throughput methods (docking) are used to generate hypotheses, which are then rigorously tested and refined using more computationally intensive, physics-based methods (molecular dynamics).

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Refinement & Validation cluster_2 Phase 3: Drug-Likeness Assessment A Ligand & Target Preparation B Molecular Docking (Virtual Screening) A->B 3D Structures C Pose & Affinity Analysis B->C Binding Poses Scores D Molecular Dynamics Simulation C->D Select Top Candidates E Binding Free Energy Calculation D->E Complex Trajectory F ADMET Prediction E->F Validated Hits G Pharmacophore Modeling E->G

Caption: Overall workflow for the in silico evaluation of novel compounds.

Ligand Preparation: Establishing the Ground Truth

The quality of any in silico study is dictated by the quality of the input structures. The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of this compound that accurately reflects its geometry and charge distribution.

Protocol 2.1: 3D Structure Generation and Optimization
  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES string. For this compound, the SMILES is C1CC(OCC1)C(=O)N.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D representation into a 3D structure. This initial model will likely have unrealistic bond lengths and angles.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step refines the structure to a local energy minimum.

    • Causality: This is crucial because docking algorithms work by fitting a ligand into a receptor. Starting with a high-energy, distorted ligand conformation can lead to incorrect binding pose predictions and artifactual results.

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). Charges are fundamental to calculating electrostatic interactions, a key component of binding affinity.[8]

PropertyPredicted ValueMethod/Tool
Molecular FormulaC6H11NO2-
Molecular Weight129.16 g/mol -
pKa16.31 ± 0.20Predicted[9]
Boiling Point312.1 ± 31.0 °CPredicted[9]
Density1.114 g/cm³Predicted[9]
Caption: Key physicochemical properties of this compound.

Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function or binding energy.[10] The process is akin to a computational "handshake" between the ligand and its target.[10]

Target Selection

The pyran scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][11][12] For this guide, we will hypothesize a potential anticancer activity and select a relevant target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-validated target in oncology, and pyran derivatives have been investigated as inhibitors.[13][14] We will use the PDB structure of VEGFR-2 for our docking study (e.g., PDB ID: 2OH4).

Protocol 3.2: Receptor-Ligand Docking using AutoDock Vina

This protocol outlines a standard docking procedure. AutoDock is a widely used and freely available software suite for molecular docking.[8][15]

  • Receptor Preparation:

    • Download the PDB file for the target receptor (e.g., 2OH4).

    • Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens, as they are critical for forming hydrogen bonds but are often omitted from PDB files.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Using the optimized structure from Protocol 2.1, define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known binding site of the receptor. If the binding site is unknown (blind docking), the grid box should cover the entire protein surface.[16]

    • Causality: The docking algorithm will only search for binding poses within this defined space. A poorly placed or sized grid box is a common source of failed docking experiments.

  • Running the Docking Simulation:

    • Execute the docking run using a program like AutoDock Vina. Vina uses an iterated local search global optimizer to find the best binding poses.[10]

  • Analysis of Results:

    • The primary output is a set of binding poses ranked by their binding affinity score (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.[10]

    • Visually inspect the top-ranked poses using a molecular visualizer (e.g., PyMOL, UCSF Chimera). Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and receptor residues.

PDB Download Receptor PDB PrepR Prepare Receptor (Remove water, add H) PDB->PrepR Grid Define Binding Site (Grid Box) PrepR->Grid PrepL Prepare Ligand (Energy Minimize) PrepL->Grid Dock Run Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Poses & Scores (PyMOL, Chimera) Dock->Analyze Interactions Identify Key Interactions (H-bonds, Hydrophobic) Analyze->Interactions

Caption: A typical workflow for molecular docking experiments.

Molecular Dynamics Simulation: From Static Picture to Dynamic System

While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for a more rigorous assessment of the stability of a protein-ligand complex.[17]

The Rationale for MD

An MD simulation can validate a docking result by answering a critical question: "Is the predicted binding pose stable in a more realistic, solvated environment?" A ligand that appears promising in docking but dissociates from the binding site during an MD simulation is likely a false positive. We will use GROMACS, a powerful and widely-used open-source MD engine.[18][19]

Protocol 4.2: Protein-Ligand Complex MD Simulation with GROMACS

This is a condensed workflow. Each step involves specific GROMACS commands and parameter files.[20][21]

  • System Preparation:

    • Combine the coordinates of the prepared receptor and the top-ranked docked ligand pose into a single complex file.

    • Generate a topology file for the ligand. The topology file contains all the force field parameters needed to model the molecule.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).

    • Fill the box with explicit water molecules.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentrations.

    • Causality: Solvation is critical. Water molecules play a key role in mediating protein-ligand interactions and overall complex stability.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire solvated system to remove steric clashes.

    • Run a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

  • Production MD Run:

    • Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD suggests the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

Start Start with Docked Protein-Ligand Complex Topology Generate Ligand Topology & Parameters Start->Topology Solvate Solvate with Water & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Standard workflow for a GROMACS molecular dynamics simulation.

ADMET Prediction: Assessing Drug-Likeness

A compound with high binding affinity is useless if it is toxic or cannot reach its target in the body. ADMET prediction uses computational models to estimate these crucial pharmacokinetic properties early in the discovery process.[6]

Key ADMET Properties
  • Absorption: How well the compound is absorbed, often predicted by its solubility and permeability (e.g., Caco-2 permeability).

  • Distribution: Where the compound goes in the body, including its ability to cross the blood-brain barrier (BBB).

  • Metabolism: How the compound is broken down, often involving cytochrome P450 (CYP) enzymes. Inhibition of CYP enzymes is a common cause of drug-drug interactions.

  • Excretion: How the compound is eliminated from the body.

  • Toxicity: Predictions of potential toxicities, such as carcinogenicity, mutagenicity, or cardiotoxicity (hERG inhibition).

Tools and Interpretation
ParameterPredicted PropertyInterpretation
Physicochemical Lipinski's Rule of 5Compliant (Predicts good oral absorption)
Absorption Caco-2 PermeabilityModerate to High
Distribution Blood-Brain BarrierUnlikely to penetrate
Metabolism CYP2D6 InhibitorPredicted Non-inhibitor
Toxicity hERG InhibitionPredicted Non-inhibitor
Toxicity Ames MutagenicityPredicted Non-mutagenic
Caption: A sample table summarizing predicted ADMET properties for a hypothetical derivative.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for the evaluation of this compound derivatives. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently generate and validate hypotheses about the potential bioactivity and drug-likeness of novel compounds. The results from this computational cascade provide a strong foundation for prioritizing which specific derivatives warrant the resource-intensive steps of chemical synthesis and in vitro biological testing. Future work could involve building pharmacophore models based on validated hits to guide the design of next-generation compounds with improved potency and selectivity.[24]

References

  • GROMACS Tutorials. (n.d.). GROMACS.
  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube.
  • Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). GROMACS tutorials.
  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, March 28). Portal.
  • Running molecular dynamics simulations using GROMACS. (2023, November 9). ELIXIR TeSS.
  • ADMET Predictive Models | AI-Powered Drug Discovery. (2025, January 30). Aurigene Pharmaceutical Services.
  • ADMET-AI. (n.d.). ADMET-AI.
  • Small molecule docking. (n.d.). Bonvin Lab.
  • ADMET prediction Software - 1 Solutions. (n.d.). IntuitionLabs.ai.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • A Beginner's Guide to Molecular Docking! (2024, September 23). YouTube.
  • AutoDock 4 Molecular Docking Tutorial. (2025, August 5). YouTube.
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2026, January 2). BMC Chemistry.
  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017, September 18). National Institutes of Health.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate.
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025, July 22). PubMed.
  • Synthesis, in silico molecular modeling and in vitro pharmacological evaluations of biphenyl-4-carboxamide derivatives. (2024, May). ResearchGate.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024, November 24). PubMed.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). PubMed Central.
  • Synthesis and biological activities of some fused pyran derivatives. (n.d.). A valid source.
  • Computational Methods Applied to Rational Drug Design. (n.d.). A valid source.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Journal of Computer-Aided Molecular Design.
  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring... (2018, May 8). PubMed.
  • 4H-Pyran-based biologically active molecules. (n.d.). ResearchGate.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC - NIH.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). National Institutes of Health.
  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction... (n.d.). Semantic Scholar.
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications... (n.d.). PMC - NIH.
  • In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (n.d.). ResearchGate.
  • Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). PubMed.

Sources

An In-depth Technical Guide to the Conformational Analysis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Its conformational preferences, dictated by a delicate interplay of steric and stereoelectronic effects, profoundly influence molecular shape and, consequently, biological activity. A thorough understanding of the principles governing the conformational analysis of substituted THPs is therefore paramount for rational drug design and the synthesis of complex molecular architectures.[4][5] This guide provides a comprehensive overview of the core concepts, analytical techniques, and practical considerations in the conformational analysis of this important heterocyclic system.

The Conformational Landscape of the Tetrahydropyran Ring

Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain.[6][7] However, the presence of the endocyclic oxygen atom introduces significant differences in the conformational energetics. The chair conformation of THP can exist in two interconverting forms, and the energy barrier for this chair-chair interconversion is approximately 11 kcal/mol.[8][9] Other less stable conformations, such as the twist-boat and boat, are significantly higher in energy.[8][9] For instance, the energy difference between the chair and the 2,5-twist conformer is in the range of 5.8 to 6.1 kcal/mol, while the 1,4-boat conformer is 6.2 to 7.2 kcal/mol higher in energy than the chair form.[8][9]

The preference for a particular chair conformation in substituted tetrahydropyrans is governed by the position and nature of the substituents. The key factors influencing this equilibrium are steric hindrance and stereoelectronic effects, most notably the anomeric effect.

The Anomeric Effect: A Dominant Stereoelectronic Force

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) of a pyranose ring to occupy the axial position, despite the expected steric repulsion.[10] This counterintuitive preference is a result of a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen atom and the antibonding σ* orbital of the C2-substituent bond (n -> σ*).[11][12][13] This interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry that is only achieved when the substituent is in the axial orientation. The magnitude of the anomeric effect is typically in the range of 4-8 kJ/mol for sugars.[10]

The strength of the anomeric effect is influenced by the electronegativity of the substituent and the nature of the solvent. More electronegative substituents generally exhibit a stronger anomeric effect.[14] The effect is also modulated by the presence of other substituents on the ring.

Exo-Anomeric Effect

The exo-anomeric effect is a related phenomenon that pertains to the rotational preference of an exocyclic alkoxy group at the anomeric center.[10] For a 2-alkoxytetrahydropyran, the gauche conformation, where the exocyclic alkyl group is oriented gauche to the C2-H bond, is generally favored due to stabilizing stereoelectronic interactions.[10][15]

Reverse Anomeric Effect

In some cases, a so-called "reverse anomeric effect" is observed, where electropositive substituents at the anomeric position show a preference for the equatorial orientation that is greater than what would be predicted based on steric effects alone.[10] The origins of this effect are still a subject of debate.[10]

Steric Interactions and A-Values

In the absence of overriding stereoelectronic effects, the conformational equilibrium of substituted tetrahydropyrans is primarily governed by steric interactions. Similar to cyclohexanes, substituents prefer to occupy the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[16][17]

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which is the negative of the Gibbs free energy change (-ΔG°) for the axial to equatorial equilibrium.[17][18] A larger A-value indicates a stronger preference for the equatorial position.[17]

Table 1: A-Values for Common Substituents in Cyclohexane

SubstituentA-value (kcal/mol)
Methyl1.70[19]
Ethyl1.75[19]
Isopropyl2.15[19]
tert-Butyl>4.5[19]
Phenyl3.0[19]
Hydroxyl (OH)0.87 (aprotic), 0.52 (protic)[20]
Methoxy (OCH3)0.60[20]
Fluorine (F)0.26[20]
Chlorine (Cl)0.53[20]
Bromine (Br)0.59[20]
Iodine (I)0.47[20]
Cyano (CN)0.2[20]

Note: While these A-values are for cyclohexane, they provide a useful qualitative guide for predicting steric preferences in tetrahydropyrans, particularly for substituents at the C3 and C4 positions where the anomeric effect is not operative.

Conformational Analysis of Substituted Tetrahydropyrans

The final conformational equilibrium of a substituted tetrahydropyran is a result of the balance between these competing steric and stereoelectronic forces.

  • 2-Substituted Tetrahydropyrans: The conformation is largely determined by the anomeric effect. Electronegative substituents such as halogens and alkoxy groups strongly favor the axial position.[11][14] However, bulky substituents may still prefer the equatorial position to minimize steric strain.[21]

  • 3-Substituted Tetrahydropyrans: The conformational preference is primarily dictated by steric considerations, with the substituent favoring the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C5 and the lone pair on the ring oxygen.

  • 4-Substituted Tetrahydropyrans: Similar to 3-substituted THPs, the substituent at the C4 position generally prefers the equatorial orientation to minimize steric hindrance.[22]

Experimental and Computational Techniques for Conformational Analysis

A combination of experimental and computational methods is typically employed to elucidate the conformational preferences of substituted tetrahydropyrans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for conformational analysis in solution.[23][24] Several NMR parameters are sensitive to molecular geometry:

  • Chemical Shifts: The chemical shifts of ring protons, particularly the anomeric proton, are indicative of their axial or equatorial orientation.

  • Coupling Constants (J-values): Vicinal (3JHH) coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. Large 3JHH values (8-13 Hz) are characteristic of an anti-periplanar (axial-axial) relationship, while smaller values (1-5 Hz) are observed for gauche (axial-equatorial or equatorial-equatorial) arrangements.

  • Nuclear Overhauser Effect (NOE): NOE enhancements are observed between protons that are close in space, providing valuable information about through-space distances and relative stereochemistry.

  • Sample Preparation: Dissolve 5-10 mg of the substituted tetrahydropyran in a suitable deuterated solvent (e.g., CDCl3, C6D6, CD3OD) in a 5 mm NMR tube.

  • 1D 1H NMR: Acquire a high-resolution 1D 1H NMR spectrum to determine chemical shifts and coupling constants.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton connectivity within the spin systems of the tetrahydropyran ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations, which are crucial for determining the relative orientation of substituents.

  • Data Analysis: Integrate peaks, measure coupling constants, and analyze cross-peak intensities in the 2D spectra to deduce the predominant conformation.

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are invaluable for predicting the relative energies of different conformers and for complementing experimental data.[8][25][26][27]

  • Initial Structure Generation: Build the 3D structure of the substituted tetrahydropyran.

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF) or semi-empirical methods to identify low-energy conformers.[28]

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer at a higher level of theory (e.g., DFT with a suitable basis set like 6-31G* or cc-pVTZ).[25]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to determine the conformational equilibrium.

G cluster_0 Experimental Analysis cluster_1 Computational Analysis NMR_Sample Sample Preparation OneD_NMR 1D NMR (1H, 13C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, NOESY) OneD_NMR->TwoD_NMR Data_Analysis Data Analysis TwoD_NMR->Data_Analysis Final_Conformation Elucidated Conformation Data_Analysis->Final_Conformation Initial_Structure Initial Structure Generation Conf_Search Conformational Search Initial_Structure->Conf_Search Optimization Geometry Optimization Conf_Search->Optimization Energy_Calc Energy Calculation Optimization->Energy_Calc Energy_Calc->Final_Conformation

Caption: Integrated workflow for conformational analysis.

Visualizing Key Conformational Concepts

G cluster_chair Chair Conformations cluster_boat Boat Conformations Chair_Axial Axial Substituent (Higher Energy) Chair_Equatorial Equatorial Substituent (Lower Energy) Chair_Axial->Chair_Equatorial Ring Flip Chair_Equatorial->Chair_Axial Ring Flip Boat Boat Twist_Boat Twist-Boat

Caption: Tetrahydropyran ring conformations.

G Ring_Oxygen_LP Ring Oxygen Lone Pair (n) Stabilizing_Interaction Stabilizing Hyperconjugation Ring_Oxygen_LP->Stabilizing_Interaction donates electrons Sigma_Star C-X Antibonding Orbital (σ*) Stabilizing_Interaction->Sigma_Star into

Caption: The anomeric effect.

Conclusion

The conformational analysis of substituted tetrahydropyrans is a multifaceted field that requires a deep understanding of the interplay between steric and stereoelectronic effects. The anomeric effect often plays a decisive role in determining the preferred conformation of 2-substituted THPs, while steric hindrance is the dominant factor for substituents at other positions. A synergistic approach combining high-resolution NMR spectroscopy and robust computational methods provides the most comprehensive and reliable picture of the conformational landscape of these important heterocyclic molecules. This knowledge is indispensable for the design and synthesis of novel therapeutic agents and complex natural products with tailored three-dimensional structures and biological functions.

References

  • Carbohydrate Research, 2017, 451, 29-35. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. [Link]
  • ResearchGate. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. [Link]
  • Wikipedia. Anomeric effect. [Link]
  • The Journal of Physical Chemistry A, 2001, 105(43), 9835-9844. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2, 1998, 265-271. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2, 1997, 2541-2546. Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2, 1997, 2541-2546. Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. [Link]
  • Oregon St
  • The Journal of Chemical Physics, 2017, 146(13), 134304.
  • The Journal of Organic Chemistry, 1967, 32(12), 3888-3892. Conformation and the anomeric effect in 2-halotetrahydropyrans. [Link]
  • Semantic Scholar. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. [Link]
  • Journal of the American Chemical Society, 1981, 103(22), 6772-6774. Conformational analysis. 42. Monosubstituted tetrahydropyrans. [Link]
  • Molecules, 2020, 25(11), 2533.
  • The Journal of Organic Chemistry, 1993, 58(6), 1419–1425. Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. [Link]
  • Organic & Biomolecular Chemistry, 2021, 19, 1243-1254. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. [Link]
  • ResearchGate. Examples of bioactive tetrahydropyrans. [Link]
  • Journal of the American Chemical Society, 2022, 144(1), 224-230.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
  • ResearchGate.
  • The Journal of Organic Chemistry, 1968, 33(9), 3661-3663. Conformational analysis of some 2-alkoxytetrahydropyrans. [Link]
  • Universidade Estadual de Campinas.
  • Wikipedia. Stereoelectronic effect. [Link]
  • ResearchGate. Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. [Link]
  • Beilstein Journal of Organic Chemistry, 2019, 15, 236-243. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]
  • Organic Chemistry 1: An open textbook. 3.7.
  • Michigan State University.
  • Organic & Biomolecular Chemistry, 2014, 12, 8164-8185.
  • Chemistry of Heterocyclic Compounds, 2005, 41, 168–173.
  • Journal of the American Chemical Society, 1981, 103(22), 6772-6774. Conformational analysis. 42. Monosubstituted tetrahydropyrans. [Link]
  • Universidade Estadual de Campinas. CHAPTER 3. [Link]
  • Organic Letters, 2022, 24(17), 3165–3169.
  • ChemRxiv.
  • Wikipedia. A value. [Link]
  • Chemistry LibreTexts. 4.
  • Wikipedia. Tetrahydropyran. [Link]
  • Chemistry LibreTexts. 8.
  • JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]
  • ResearchGate. Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4. [Link]
  • Journal of Organic Chemistry, 2007, 72(16), 6046-52. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. [Link]
  • Macmillan Group.
  • ScholarWorks@CWU. Conformational analysis of selected [2.
  • Magnetic Resonance in Chemistry, 1996, 34(11), 887-892. Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. [Link]
  • Current Medicinal Chemistry, 2019, 26(23), 4452-4470. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

Sources

Methodological & Application

Introduction: The Tetrahydropyran Carboxamide Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Diastereoselective Synthesis of Tetrahydropyran Carboxamides

The tetrahydropyran (THP) ring is a privileged heterocyclic motif, ranking as the sixth most prevalent ring system among all FDA-approved small molecule drugs.[1] Its frequent occurrence in a wide array of bioactive natural products, from potent anticancer macrolides like bryostatin to marine polycyclic ethers, underscores its significance.[1][2] The THP scaffold offers a stable, conformationally defined framework that allows for precise spatial arrangement of functional groups, a critical feature for molecular recognition and biological activity.

When functionalized with a carboxamide group, the tetrahydropyran scaffold gains an additional layer of synthetic and biological relevance. The carboxamide moiety is a key hydrogen-bonding unit and a common pharmacophore. The combination of these two structural features in a single molecule creates a class of compounds with significant potential in drug discovery and development, with applications ranging from anti-inflammatory agents to novel therapeutics.[3][4]

This guide provides an in-depth exploration of modern, diastereoselective methods for synthesizing tetrahydropyran carboxamides. We will move beyond simple procedural lists to explain the underlying principles and mechanistic rationale that govern stereochemical outcomes. The protocols detailed herein are selected to represent robust and versatile strategies, offering researchers and drug development professionals a practical toolkit for accessing these valuable chemical entities.

Strategic Approaches to Stereocontrol

The primary challenge in synthesizing substituted tetrahydropyrans lies in controlling the relative stereochemistry of multiple stereocenters. Modern organic synthesis has addressed this through several powerful strategies, including organocatalytic cascade reactions, multicomponent reactions, and mechanistically unique acid-catalyzed cyclizations.

Strategy 1: Organocatalytic Domino Reactions

Asymmetric organocatalysis has emerged as a powerful tool for constructing complex heterocyclic systems with high stereocontrol, operating under mild, metal-free conditions.[5][6][7] For tetrahydropyran synthesis, a particularly effective approach is the domino Michael-hemiacetalization sequence.

Mechanistic Rationale: This reaction is typically catalyzed by a bifunctional organocatalyst, such as a squaramide derived from a cinchona alkaloid.[8][9] The catalyst utilizes hydrogen bonding to simultaneously activate both the 1,3-dicarbonyl compound (nucleophile) and the α-hydroxymethyl nitroalkene (Michael acceptor). This dual activation brings the reactants into a highly organized, chiral transition state, facilitating a stereoselective Michael addition. The resulting intermediate then undergoes a rapid intramolecular hemiacetalization to form the tetrahydropyran ring, locking in the newly established stereochemistry. The diastereoselectivity is dictated by the catalyst's structure and the steric and electronic properties of the substrates.

G cluster_workflow Workflow: Organocatalytic Domino Reaction START 1,3-Dicarbonyl + α-Hydroxymethyl Nitroalkene MIX Mix in Solvent (e.g., CH2Cl2) at RT START->MIX CAT Bifunctional Organocatalyst (e.g., Squaramide) CAT->MIX REACTION Domino Reaction (Michael Addition -> Hemiacetalization) MIX->REACTION WORKUP Aqueous Workup & Extraction REACTION->WORKUP PURIFY Column Chromatography WORKUP->PURIFY PRODUCT Diastereomerically Enriched Tetrahydropyranol PURIFY->PRODUCT

Caption: General workflow for organocatalytic synthesis of THPs.

Representative Protocol: Squaramide-Catalyzed Michael-Hemiacetalization [8]

This protocol describes the synthesis of a polyfunctionalized tetrahydropyranol, a versatile intermediate that can be further elaborated to introduce a carboxamide moiety.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (0.2 mmol) in dichloromethane (CH₂Cl₂) (1.0 mL) in a test tube, add the squaramide catalyst (10 mol%).

  • Reaction Execution: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 7 days depending on the substrate.

  • Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to afford the desired tetrahydropyranol product.

Data Summary: Substrate Scope and Stereoselectivity

Entry1,3-Dicarbonyl CompoundR in NitroalkeneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1DibenzoylmethanePhenyl91>95:599
2Acetylacetone4-Chlorophenyl8590:1096
3Ethyl acetoacetate2-Naphthyl7885:1594
4Dibenzoylmethane4-Nitrophenyl88>95:598
Data adapted from published results.[8]
Strategy 2: Acid-Catalyzed Tandem Reaction for Direct Carboxamide Synthesis

A highly innovative and direct approach to 3,4-dihydro-2H-pyran-4-carboxamides involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium.[10][11] This method is notable for its efficiency and an unusual transformation where one of the nitrile groups undergoes a formal "quasi-hydrolysis" to form the carboxamide.

Mechanistic Rationale: The proposed mechanism is a fascinating cascade.[12] It is believed to start with the interaction of the ketonitrile and the aldehyde, leading to the formation of a bicyclic intermediate (a 2,7-dioxabicyclo[3.2.1]octane derivative). Under the acidic conditions, this intermediate undergoes rearrangement and ring-opening. The crucial and unusual step is the selective transformation of the C4-cyano group into a primary carboxamide. This process is not a simple hydrolysis but a regio- and diastereoselective intramolecular rearrangement facilitated by the acidic environment, delivering the final product with high stereocontrol.

G cluster_mechanism Plausible Mechanism for Carboxamide Formation A Ketonitrile + Aldehyde B [Acid Catalyst, H+] Initial Adduct Formation A->B C Bicyclic Intermediate (2,7-dioxabicyclo[3.2.1]octane) B->C D Acid-Mediated Rearrangement C->D E Ring Opening D->E F Regiospecific 'Quasi-Hydrolysis' of C4-Nitrile E->F G Diastereoselective Product Formation F->G H Final Product: 3,4-Dihydro-2H-pyran-4-carboxamide G->H

Caption: Proposed mechanistic pathway for the acid-catalyzed reaction.[12]

Representative Protocol: Synthesis of 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamides [10]

  • Reaction Setup: In a round-bottom flask, dissolve the 4-oxoalkane-1,1,2,2-tetracarbonitrile (1.0 mmol) and the corresponding aldehyde (1.1 mmol) in 1,4-dioxane (5 mL).

  • Catalyst Addition: Add concentrated hydrochloric acid (HCl, 37%, 0.2 mL) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. A precipitate of the product often forms during the reaction.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold ethanol and then diethyl ether. The product is often obtained in high purity without the need for column chromatography. If necessary, the product can be recrystallized from a suitable solvent like ethanol or acetone.

Data Summary: Scope of Aldehydes in Carboxamide Synthesis

EntryAldehydeYield (%)Diastereomeric Ratio (dr)
1Benzaldehyde69Single diastereomer
24-Chlorobenzaldehyde65Single diastereomer
34-Methoxybenzaldehyde68Single diastereomer
4Furfural57Single diastereomer
Data adapted from published results.[10][12]
Strategy 3: Multicomponent Reactions (MCRs) for Library Synthesis

For applications in drug discovery, the ability to rapidly generate a library of diverse analogues is paramount. Multicomponent reactions are ideally suited for this purpose. A five-component reaction has been developed for the diastereoselective synthesis of 3,4-dihydropyran-3-carboxamide derivatives under mild conditions.[4]

Mechanistic Rationale: This reaction brings together five different starting materials: diketene, an aryl amine, a cyclic 1,3-diketone, a primary amine, and an aryl aldehyde. The sequence likely involves the initial formation of an acetoacetamide from diketene and the aryl amine. This intermediate then participates in a cascade of condensation and cyclization reactions with the other components. The reaction proceeds with high diastereoselectivity, generating three new stereocenters in a single operation. The stereochemical outcome is controlled by the thermodynamic stability of the final product and the steric interactions in the transition states of the cyclization steps.

Representative Protocol: Five-Component Synthesis of (2S,3R,4S)-Chromene-3-carboxamides [4]

  • Reaction Setup: To a stirred solution of a cyclic 1,3-diketone (1.0 mmol) in ethanol (3.0 mL), add diketene (1.0 mmol) and an aniline derivative (1.0 mmol). Stir the mixture for 5 minutes at room temperature.

  • Component Addition: Add a primary amine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature for 12 hours. The product typically precipitates from the reaction mixture.

  • Isolation: Collect the solid product by filtration and wash it with cold ethanol to afford the pure 3,4-dihydropyran-3-carboxamide derivative.

This strategy is exceptionally efficient for creating chemical diversity, as varying each of the five components allows for the rapid synthesis of a large library of related compounds for structure-activity relationship (SAR) studies.

Conclusion and Outlook

The diastereoselective synthesis of tetrahydropyran carboxamides is a dynamic and evolving field. The strategies highlighted here—organocatalytic domino reactions, unique acid-catalyzed tandem cyclizations, and efficient multicomponent reactions—provide powerful and distinct pathways to access these valuable scaffolds. Organocatalysis offers exquisite stereocontrol for producing chiral building blocks, while the acid-catalyzed quasi-hydrolysis and multicomponent strategies provide direct and highly efficient routes to the final carboxamide products.

For researchers and professionals in drug development, these methods offer a robust platform for the synthesis of novel chemical entities. Future advancements will likely focus on expanding the substrate scope, developing even more efficient and enantioselective catalysts, and applying these methodologies to the total synthesis of complex natural products and the development of next-generation therapeutics.

References

  • Elliott, L. D., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports.
  • Enders, D., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis.
  • Kim, D., et al. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs.
  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters.
  • Lega, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews.
  • Lega, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews.
  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. ACS Publications.
  • Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York.
  • Nielsen, T. E., et al. (2005). Solid Phase Synthesis of Highly Substituted Tetrahydropyrans by Tandem ene-Reaction/Intramolecular Sakurai Cyclization. Organic Letters.
  • Ghosh, A. K. & Li, J. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Gouverneur, V., et al. (2003). A Catalytic Asymmetric Bioorganic Route to Enantioenriched Tetrahydro- and Dihydropyranones. Journal of the American Chemical Society.
  • Al-Tel, T. H., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.
  • Al-Tel, T. H., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate.
  • Wang, X., et al. (2019). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry.
  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.
  • Brown, B. S., et al. (2008). Tetrahydropyridine-4-carboxamides as Novel, Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Bioorganic & Medicinal Chemistry.
  • Al-Tel, T. H., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. PubMed.
  • Reddy, B. V. S., et al. (2007). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ResearchGate.
  • An, S., et al. (2015). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters.
  • Evans, D. A., et al. (1998). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society.
  • Kumar, A., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances.
  • Wang, L., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science.

Sources

Application Notes & Protocols: Strategic Synthesis of Functionalized Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold, prominently featured in a multitude of biologically active natural products and pharmaceuticals, including marine toxins, polyether antibiotics, and anticancer agents.[1][2] Its prevalence underscores the critical need for robust and stereoselective synthetic methodologies to access functionally diverse THP derivatives. This guide provides an in-depth analysis of key synthetic strategies, moving from classical cyclizations to modern catalytic systems. For each core methodology, we will dissect the underlying mechanisms, provide field-proven experimental protocols, and present data to guide researchers in selecting the optimal route for their specific target molecule.

Introduction: The Significance of the Tetrahydropyran Moiety

The six-membered oxygenated heterocycle of the tetrahydropyran system is a cornerstone of natural product chemistry.[1][2] Its conformational pre-organization and ability to engage in hydrogen bonding interactions are crucial for the specific molecular recognition events that underpin biological activity. The development of synthetic methods that afford precise control over the substitution pattern and stereochemistry of the THP ring is, therefore, a central goal in modern organic synthesis and drug development.[2][3] This document serves as a practical guide to several powerful and widely adopted synthetic routes.

The Prins Cyclization: A Convergent and Stereoselective Approach

The Prins cyclization has emerged as one of the most powerful and versatile methods for constructing substituted tetrahydropyran rings.[1][2][4] The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through a key oxocarbenium ion intermediate.[1][3] The stereochemical outcome of the cyclization is often highly predictable, governed by the formation of a thermodynamically favored chair-like transition state.[5]

Mechanistic Rationale

The causality of the Prins cyclization hinges on the generation of a reactive oxocarbenium ion from the acid-activated carbonyl compound. This electrophilic intermediate is then trapped intramolecularly by the nucleophilic alkene of the homoallylic alcohol. The subsequent capture of the resulting cyclic carbocation by a nucleophile (often the counterion of the acid or the solvent) terminates the sequence, yielding the functionalized THP ring. The stereochemistry is largely dictated by the tendency of substituents to occupy equatorial positions in the chair-like transition state to minimize steric strain.[1][5]

Diagram: Mechanism of the Prins Cyclization

HDA Workflow cluster_step1 Step 1: HDA Reaction cluster_step2 Step 2: Reduction Reactants Heterodiene (e.g., α,β-Unsaturated Ketone) + Dienophile (e.g., Enol Ether) Dihydropyran Dihydropyran Adduct Reactants->Dihydropyran [4+2] Cycloaddition Catalyst Lewis Acid Catalyst (e.g., Cr(III), Cu(II) complex) Catalyst->Reactants Reduction Reduction of Alkene Dihydropyran->Reduction THP Functionalized Tetrahydropyran Reduction->THP e.g., H₂, Pd/C

Sources

Application Notes & Protocols: Leveraging Tetrahydro-2H-pyran-4-carboxamide as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

In the dynamic field of medicinal chemistry, there is a continuous demand for novel molecular scaffolds that offer improved pharmacological and pharmacokinetic properties. The tetrahydro-2H-pyran-4-carboxamide scaffold has garnered significant attention as a versatile building block in modern drug discovery. Its inherent three-dimensionality, coupled with favorable physicochemical characteristics, makes it an attractive starting point for the design of a new generation of therapeutics. This document provides a comprehensive overview of the strategic application of this scaffold, including detailed protocols for its synthesis and derivatization, and highlights its successful implementation in various drug discovery programs.

Part 1: The Strategic Value of the this compound Scaffold

The this compound scaffold is a valuable asset in drug design due to its unique combination of structural and chemical properties.

  • Inherent Three-Dimensionality: Unlike flat aromatic rings, the saturated tetrahydro-2H-pyran (THP) ring adopts a non-planar chair conformation. This provides a rigid, three-dimensional framework that allows for the precise spatial arrangement of substituents, enabling more specific and effective interactions with the binding pockets of biological targets.[1]

  • Favorable Physicochemical Properties: The oxygen atom in the THP ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility.[2][3] The saturated nature of the ring often leads to increased metabolic stability compared to aromatic systems. These properties are crucial for improving the overall pharmacokinetic profile of a drug candidate.

  • Synthetic Accessibility: The this compound core can be readily synthesized from commercially available starting materials.[4] Its functional handles, particularly the carboxamide group, allow for straightforward derivatization, making it suitable for the rapid generation of compound libraries for high-throughput screening.[5][6]

Key Physicochemical Properties of the Core Scaffold
PropertyValueSignificance in Drug Discovery
Molecular Formula C6H11NO2Provides a solid foundation for further modifications.[7][8]
Molecular Weight 129.16 g/mol Low molecular weight allows for the addition of various functional groups without violating Lipinski's Rule of Five.[7][8]
Topological Polar Surface Area (TPSA) 46.17 ŲContributes to good cell permeability and oral bioavailability.
Hydrogen Bond Acceptors 2The pyran oxygen and the carbonyl oxygen of the amide can form hydrogen bonds with the target protein.
Hydrogen Bond Donors 1The N-H of the amide group can act as a hydrogen bond donor.
cLogP -0.5Indicates good hydrophilicity, which is often associated with improved solubility.

Part 2: Synthesis and Derivatization Protocols

The synthetic versatility of the this compound scaffold is a key advantage for its use in drug discovery.

Protocol 2.1: Synthesis of the this compound Core

A common and efficient method for the synthesis of the core scaffold involves a multi-step process starting from readily available materials. One approach is the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium.[9][10][11]

A Generalized Synthetic Approach:

  • Starting Materials: A ketone and tetracyanoethylene (TCNE) can be reacted to form a 4-oxoalkane-1,1,2,2-tetracarbonitrile adduct.

  • Cyclization: This adduct is then reacted with an aldehyde in the presence of an acid catalyst to yield the functionalized 3,4-dihydro-2H-pyran-4-carboxamide.

  • Reduction: Subsequent reduction of the dihydropyran ring affords the saturated this compound scaffold.

Workflow for Scaffold Synthesis and Derivatization

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization Strategies start Commercially Available Starting Materials intermediate Key Intermediate start->intermediate Multi-step Synthesis scaffold This compound intermediate->scaffold Final Cyclization/Reduction amide_mod N-Substitution of Amide scaffold->amide_mod Varied R-groups ring_mod Ring Functionalization scaffold->ring_mod Introduction of Substituents linker_mod Linker Attachment scaffold->linker_mod PROTACs, etc.

Caption: A generalized workflow for the synthesis and subsequent derivatization of the this compound scaffold.

Protocol 2.2: Derivatization of the Carboxamide Moiety

The carboxamide group serves as a versatile handle for introducing a wide array of chemical diversity.

Example: N-Arylation via Palladium-Catalyzed Cross-Coupling

  • In a reaction vessel, combine this compound (1.0 eq), an aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.05 eq), a suitable ligand (e.g., XPhos, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a high-boiling point solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl this compound derivative.

Part 3: Applications in Drug Discovery

The this compound scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its broad applicability.

Case Study: Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has been utilized in the design of potent and selective kinase inhibitors.[12][13][14] For example, it has been incorporated into inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[13]

  • Mechanism of Action: The carboxamide moiety can form critical hydrogen bond interactions with the hinge region of the kinase active site, while the THP ring can occupy adjacent hydrophobic pockets. Substituents on the amide nitrogen and the pyran ring can be modified to enhance potency and selectivity for the target kinase.

Signaling Pathway of a Generic Kinase Inhibitor

G Upstream Upstream Signal (e.g., Growth Factor) Kinase Target Kinase Upstream->Kinase Activation Downstream Downstream Substrate (Phosphorylation) Kinase->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor THP-4-carboxamide Kinase Inhibitor Inhibitor->Kinase Inhibition

Caption: A simplified signaling cascade illustrating the role of a kinase and its inhibition by a therapeutic agent.

Part 4: Advanced Applications and Future Perspectives

The utility of the this compound scaffold extends beyond traditional small molecule inhibitors.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of target proteins.[15][16][17][18][19] The this compound scaffold can be employed as a linker or as a warhead to bind to the target protein in the design of novel PROTACs.[15][18]

  • Targeting "Undruggable" Proteins: The unique three-dimensional shape of the scaffold makes it suitable for targeting challenging proteins, such as those with shallow binding pockets or those involved in protein-protein interactions.

Conclusion

The this compound scaffold is a powerful and versatile tool in the modern drug discovery toolbox. Its favorable physicochemical properties, synthetic tractability, and inherent three-dimensionality provide a solid foundation for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As the field of medicinal chemistry continues to evolve, the strategic application of such privileged scaffolds will be instrumental in addressing unmet medical needs.

References

  • Ievlev, M. Yu., Ershov, O. V., Belikov, M. Yu., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein journal of organic chemistry, 12, 2093–2098.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218–2225.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8894, Tetrahydropyran.
  • precisionFDA. (n.d.). This compound.
  • Feng, Y., Yin, Y., Weiser, A., Griffin, E., Cameron, M. D., Lin, L., ... & Lograsso, P. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of medicinal chemistry, 51(21), 6642–6645.
  • MDPI. (2023). PROTACs in the Management of Prostate Cancer.

Sources

Application Notes & Protocols: Synthesis of Tetrahydro-2H-pyran-4-carboxamide Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to improve physicochemical properties such as solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement. Specifically, tetrahydro-2H-pyran-4-carboxamide and its analogs have garnered significant attention as core fragments in the development of inhibitors for various biological targets, including kinases and other enzymes.[1][2][3] The carboxamide group, a common hydrogen bond donor and acceptor, plays a crucial role in molecular recognition at the target's binding site.[4]

Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug discovery, guiding the optimization of a lead compound's potency, selectivity, and pharmacokinetic profile.[5][6] By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can elucidate the key molecular interactions driving efficacy. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of a diverse library of this compound analogs, enabling robust SAR exploration.

Strategic Approaches to Analog Synthesis

The synthesis of a library of this compound analogs for SAR studies necessitates a flexible and efficient synthetic strategy. The core of this strategy revolves around two key disconnections: the formation of the tetrahydropyran-4-carboxylic acid core and the subsequent amidation with a diverse range of amines.

Part 1: Synthesis of the Tetrahydropyran-4-carboxylic Acid Core

A robust and scalable synthesis of the central tetrahydropyran-4-carboxylic acid intermediate is paramount. Several methods have been reported, with the choice often depending on the desired substitution pattern on the pyran ring. A common and commercially viable approach involves a three-step sequence starting from diethyl malonate and bis(2-chloroethyl) ether.[7]

  • Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase-transfer catalyst to form diethyl tetrahydropyran-4,4-dicarboxylate.[7]

  • Hydrolysis: The resulting diester is hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield tetrahydropyran-4,4-dicarboxylic acid.[7]

  • Decarboxylation: The dicarboxylic acid is then heated, typically in a high-boiling solvent like xylene or paraffin oil, to induce decarboxylation and afford the target tetrahydropyran-4-carboxylic acid.[7]

For analogs with substitution on the pyran ring, alternative strategies such as intramolecular oxa-Michael additions or Prins-Ritter reactions can be employed.[8][9]

Part 2: Amidation Strategies for Analog Diversification

With the tetrahydropyran-4-carboxylic acid in hand, the final and most versatile step is the amidation reaction. This step allows for the introduction of a wide array of chemical diversity into the final compounds, which is crucial for comprehensive SAR studies. The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity across a broad range of amine substrates.

Standard peptide coupling reagents such as HATU, HOBt/EDC, and PyBOP are highly effective. More recently, metal-catalyzed direct amidation reactions have emerged as powerful alternatives, offering advantages in terms of atom economy and reduced side products. For instance, titanium(IV) chloride (TiCl4) and titanium(IV) fluoride (TiF4) have been shown to effectively mediate the direct condensation of carboxylic acids and amines.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic Acid

This protocol outlines a general procedure for the multi-gram synthesis of the key carboxylic acid intermediate.

Step A: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

  • To a stirred solution of diethyl malonate (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent (e.g., toluene), add a strong base (e.g., sodium hydride, 2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add bis(2-chloroethyl) ether (1.0 eq) dropwise, maintaining the temperature below 40 °C.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by vacuum distillation.

Step B: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid

  • To a solution of diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step C: Synthesis of Tetrahydropyran-4-carboxylic acid

  • Suspend tetrahydropyran-4,4-dicarboxylic acid (1.0 eq) in a high-boiling solvent such as xylene or paraffin oil.[7]

  • Heat the mixture to 120-130 °C and maintain this temperature until the evolution of carbon dioxide ceases (typically 2-4 hours).[7]

  • Cool the reaction mixture and, if paraffin oil was used, extract the product with a suitable solvent like ethyl acetate.[7]

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of this compound Analogs via Amide Coupling

This protocol provides a general method for the parallel synthesis of a library of carboxamide analogs.

  • In a reaction vial, dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to afford the desired this compound analog.

Data Presentation and SAR Analysis

For effective SAR analysis, the synthesized analogs and their corresponding biological data should be organized systematically.

Table 1: Representative this compound Analogs and their Biological Activity

Compound IDR Group (Amine)Molecular WeightIC50 (nM) [Target]
THP-001 -NH2143.17[Insert Data]
THP-002 -NHCH3157.20[Insert Data]
THP-003 -N(CH3)2171.22[Insert Data]
THP-004 -NH(Phenyl)219.26[Insert Data]
THP-005 -NH(4-Fluorophenyl)237.25[Insert Data]
THP-006 -NH(Benzyl)233.29[Insert Data]

Note: The biological data presented in this table is hypothetical and should be replaced with experimentally determined values.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_Core Core Synthesis cluster_Analogs Analog Synthesis Diethyl Malonate Diethyl Malonate Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl Malonate->Diethyl tetrahydropyran-4,4-dicarboxylate Cyclization Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Diethyl tetrahydropyran-4,4-dicarboxylate Tetrahydropyran-4,4-dicarboxylic acid Tetrahydropyran-4,4-dicarboxylic acid Diethyl tetrahydropyran-4,4-dicarboxylate->Tetrahydropyran-4,4-dicarboxylic acid Hydrolysis Tetrahydropyran-4-carboxylic acid Tetrahydropyran-4-carboxylic acid Tetrahydropyran-4,4-dicarboxylic acid->Tetrahydropyran-4-carboxylic acid Decarboxylation Amide Coupling Amide Coupling Tetrahydropyran-4-carboxylic acid->Amide Coupling Diverse Amines Diverse Amines Diverse Amines->Amide Coupling THP-Carboxamide Analogs THP-Carboxamide Analogs Amide Coupling->THP-Carboxamide Analogs SAR Studies SAR Studies THP-Carboxamide Analogs->SAR Studies

Caption: Synthetic workflow for this compound analogs.

Bioisosteric Replacements for the Carboxamide Group

To further expand the SAR and explore different binding interactions, bioisosteric replacements for the carboxamide group can be considered. Bioisosteres are functional groups with similar steric and electronic properties that can modulate a molecule's physicochemical and pharmacokinetic properties.[4][13] Common bioisosteres for the amide group include:

  • 1,2,4-Oxadiazoles: These five-membered heterocycles can mimic the hydrogen bonding pattern of the amide bond.

  • 1,3,4-Oxadiazoles: Another isomeric oxadiazole that can serve as an amide isostere.

  • Tetrazoles: Often used as a bioisostere for carboxylic acids, they can also be considered in the context of amide replacements.[14][15][16]

  • N-acylsulfonamides: These groups can also mimic the hydrogen bonding capabilities of amides.[15]

The synthesis of these bioisosteric analogs would require modification of the synthetic route, typically involving the conversion of the tetrahydropyran-4-carboxylic acid to a suitable intermediate for heterocycle formation.

Conclusion

The synthetic strategies and protocols detailed in this application note provide a robust framework for the efficient generation of a diverse library of this compound analogs. By systematically exploring the chemical space around this privileged scaffold, researchers can gain valuable insights into the structure-activity relationships governing target engagement and ultimately accelerate the discovery of novel therapeutics. The careful selection of synthetic routes and the application of modern amidation chemistry are key to the successful implementation of these SAR studies.

References

  • Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Future Science. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • SlideShare. (2012). Application of Bioisosteres in Drug Design.
  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups.
  • Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • ResearchGate. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • PubMed. (n.d.).
  • University of Cambridge. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
  • PubMed. (n.d.). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine.
  • ResearchGate. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
  • ACS Publications. (n.d.). Supporting Information Synthesis, Structure–Activity Relationships and In Vivo Evaluation of Novel Tetrahydropyran-based Thiodisaccharide Mimics as Galectin-3 Inhibitors.
  • ResearchGate. (n.d.). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine | Request PDF.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
  • DigitalCommons@URI. (2012).
  • National Institutes of Health. (n.d.). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues.
  • PubMed. (n.d.).
  • PubMed Central. (2017).
  • Drug Design Org. (n.d.).
  • National Institutes of Health. (2020). Synthesis and crystal structure of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide.
  • National Institutes of Health. (2017).
  • PubMed. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
  • MDPI. (n.d.).
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
  • PubMed. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring.

Sources

N-Alkylation of Tetrahydro-2H-pyran-4-carboxamide: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Tetrahydro-2H-pyran-4-carboxamides in Modern Drug Discovery

The tetrahydro-2H-pyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. When functionalized at the 4-position with an N-alkylated carboxamide, this core structure gives rise to a class of compounds with significant therapeutic potential across a range of disease areas. The N-alkyl substituent provides a critical vector for modulating potency, selectivity, and pharmacodynamic profiles. Consequently, the development of robust and versatile synthetic protocols for the N-alkylation of tetrahydro-2H-pyran-4-carboxamide is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed exploration of established and contemporary methods for the N-alkylation of this compound. Beyond a mere recitation of procedural steps, this document delves into the underlying mechanistic principles, offering insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, complete with considerations for reaction optimization, troubleshooting, and purification.

Core Mechanistic Principles of Amide N-Alkylation

The N-alkylation of a primary amide, such as this compound, fundamentally involves the formation of a new carbon-nitrogen bond. The relatively low nucleophilicity of the amide nitrogen, a consequence of resonance delocalization of its lone pair with the adjacent carbonyl group, presents a key challenge. Overcoming this requires careful selection of reagents and reaction conditions to either enhance the nucleophilicity of the amide or increase the electrophilicity of the alkylating agent.

Several strategic approaches have been developed to achieve this transformation, each with its own set of advantages and limitations. These can be broadly categorized as:

  • Direct Alkylation: This classic approach involves the deprotonation of the amide with a suitable base to form a more nucleophilic amidate anion, which then undergoes nucleophilic substitution with an alkyl halide or sulfonate.

  • Reductive Amination: A two-step, one-pot process where the amide is first condensed with an aldehyde or ketone to form an N-acyliminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.

  • Mitsunobu Reaction: This powerful reaction facilitates the N-alkylation of amides with alcohols under mild, redox-neutral conditions, proceeding through an alkoxyphosphonium salt intermediate.[1][2]

The choice of a specific protocol is dictated by factors such as the nature of the desired alkyl substituent, the presence of other functional groups in the molecule, and considerations of scale and atom economy.

Figure 1: General strategies for the N-alkylation of amides.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for three distinct and reliable protocols for the N-alkylation of this compound.

Protocol 1: Direct N-Alkylation via Deprotonation with a Strong Base

This method is a straightforward approach suitable for the introduction of primary and some secondary alkyl groups using alkyl halides. The choice of base is critical to ensure efficient deprotonation of the amide without promoting side reactions. Sodium hydride (NaH) is a commonly employed non-nucleophilic strong base for this purpose.

Experimental Workflow:

G start Start add_amide Dissolve this compound in anhydrous THF start->add_amide cool Cool to 0 °C add_amide->cool add_base Add NaH portion-wise cool->add_base stir_rt Stir at room temperature (30 min) add_base->stir_rt add_alkyl_halide Add alkyl halide stir_rt->add_alkyl_halide react Stir at room temperature or heat (Monitor by TLC/LC-MS) add_alkyl_halide->react quench Quench with saturated NH4Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end N-Alkylated Product purify->end

Figure 2: Workflow for direct N-alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium amidate may result in a thicker suspension.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50-60 °C if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-alkylated this compound.

Causality and Insights:

  • The use of an aprotic polar solvent like THF is crucial to solvate the amidate anion and prevent quenching of the strong base.

  • Adding the base at 0 °C helps to control the initial exothermic reaction.

  • Over-alkylation to form a tertiary amide is generally not observed due to the significantly reduced nucleophilicity of the N-alkylated amide.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly versatile and efficient one-pot method for the N-alkylation of amides. This protocol is particularly advantageous for introducing a wide variety of alkyl groups, including those derived from readily available aldehydes and ketones. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred due to its selectivity and tolerance of acidic conditions.[3][4]

Experimental Workflow:

G start Start add_reagents Combine Amide, Aldehyde/Ketone, and Acetic Acid in DCE start->add_reagents stir_initial Stir at room temperature (1 h) add_reagents->stir_initial add_stab Add Sodium Triacetoxyborohydride (STAB) stir_initial->add_stab react Stir at room temperature (Monitor by TLC/LC-MS) add_stab->react quench Quench with saturated NaHCO3 (aq) react->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer (brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end N-Alkylated Product purify->end

Figure 3: Workflow for reductive amination.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Dissolution: Dissolve the starting materials in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Acidification: Add glacial acetic acid (1.1 eq) to the mixture.

  • Pre-stirring: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the N-acyliminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DCE).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the N-alkylated product.

Causality and Insights:

  • The acidic conditions catalyzed by acetic acid promote the formation of the reactive N-acyliminium ion.

  • STAB is a mild and selective reducing agent that is stable in the presence of the acid catalyst, making it ideal for this one-pot procedure.[3]

  • DCE is a common solvent for reductive aminations as it is aprotic and has a suitable boiling point for reactions that may require gentle heating.

Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild conditions, utilizing an alcohol as the alkylating agent.[1][2][5] This method is particularly useful for the alkylation of thermally sensitive substrates and for reactions where stereochemical inversion at a chiral alcohol center is desired. The classic combination of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is commonly employed.[2]

Experimental Workflow:

G start Start add_reagents Dissolve Amide, Alcohol, and PPh3 in anhydrous THF start->add_reagents cool Cool to 0 °C add_reagents->cool add_dead_diad Add DEAD or DIAD dropwise cool->add_dead_diad react Stir at room temperature (Monitor by TLC/LC-MS) add_dead_diad->react concentrate Concentrate in vacuo react->concentrate purify Purify by column chromatography concentrate->purify end N-Alkylated Product purify->end

Figure 4: Workflow for the Mitsunobu reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over a period of 10-15 minutes. An exotherm may be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct.[6] Direct purification by flash column chromatography on silica gel is often effective. Alternatively, precipitation of the byproducts by trituration with a suitable solvent (e.g., diethyl ether) prior to chromatography can simplify the purification process.

Causality and Insights:

  • The reaction proceeds through the formation of a betaine intermediate from the reaction of PPh3 and DEAD/DIAD, which then activates the alcohol for nucleophilic attack by the amide.[2]

  • The reaction is generally stereospecific, proceeding with inversion of configuration at the alcohol's stereocenter, a key feature for controlling stereochemistry.[2][6]

  • The order of addition of reagents can be crucial. In some cases, pre-forming the betaine by adding DEAD/DIAD to PPh3 before the addition of the amide and alcohol can improve yields.[2]

Comparative Summary of N-Alkylation Protocols

Protocol Alkylating Agent Key Reagents Advantages Limitations
Direct Alkylation Alkyl HalidesStrong Base (e.g., NaH)Simple procedure, readily available reagents.Requires strong base, limited to less sterically hindered alkyl halides.
Reductive Amination Aldehydes, KetonesReducing Agent (e.g., STAB), Acid CatalystWide substrate scope, one-pot procedure, mild conditions.[3][7]May require optimization of reaction time and stoichiometry.
Mitsunobu Reaction AlcoholsPPh3, DEAD/DIADMild conditions, stereochemical inversion at the alcohol center, broad functional group tolerance.[1][2]Poor atom economy, challenging purification due to byproducts.[6]

Troubleshooting and Optimization

  • Low Conversion in Direct Alkylation: Ensure the use of a sufficiently strong and non-nucleophilic base to achieve complete deprotonation of the amide. The reaction may also benefit from elevated temperatures.

  • Side Reactions in Reductive Amination: If over-reduction or other side reactions are observed, consider using a milder reducing agent or lowering the reaction temperature.

  • Difficult Purification in Mitsunobu Reaction: To facilitate the removal of triphenylphosphine oxide, consider using polymer-supported triphenylphosphine or alternative phosphine reagents designed for easier purification.[5]

Conclusion

The N-alkylation of this compound is a critical transformation in the synthesis of novel therapeutic agents. The choice of synthetic protocol is a strategic decision that depends on the specific alkyl group to be introduced, the overall synthetic route, and the desired scale of the reaction. By understanding the mechanistic underpinnings and practical considerations of direct alkylation, reductive amination, and the Mitsunobu reaction, researchers can effectively navigate the synthesis of a diverse range of N-alkylated tetrahydro-2H-pyran-4-carboxamides, thereby accelerating the drug discovery and development process.

References

  • Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
  • ResearchGate. (n.d.). Reductive N-alkylation of primary amides using nickel-nanoparticles.
  • Bhat, G. A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4931. [Link]
  • Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. PubMed.
  • National Center for Biotechnology Information. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. NIH.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Angewandte Chemie International Edition. (2020). Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N C(O) Activation. NIH.
  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham.
  • ResearchGate. (n.d.). N -Alkyl amide synthesis via N -alkylation of amides with alcohols.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Mitsunobu. Wordpress.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for N-Alkylation of Amides.
  • Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors.
  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
  • National Center for Biotechnology Information. (2012). Recent Advances in the Synthesis of 2H-Pyrans. NIH.
  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Synfacts. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to.
  • National Center for Biotechnology Information. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][5]naphthyrin-5(6H)-one. NIH.
  • National Center for Biotechnology Information. (2014). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. NIH.
  • Journal of the American Chemical Society. (2024). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. PubMed.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Molecules. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. MDPI.
  • ResearchGate. (2006). Regioselective Alkylation of 3,4-Dihydro-2H-pyran by Xanthate-mediated free Radical Nonchain Process.
  • Research on Chemical Intermediates. (2016). Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids. OUCI.
  • Organic & Biomolecular Chemistry. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. PubMed.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • precisionFDA. (n.d.). This compound.
  • Journal of the American Chemical Society. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. PubMed.

Sources

Application Notes and Protocols: Amide Bond Coupling Reactions with Tetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and cell permeability.[1][2] Tetrahydro-2H-pyran-4-carboxylic acid, in particular, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3] Its saturated heterocyclic structure is a common feature in numerous natural products and approved drugs.[1][4] The formation of amide bonds is one of the most common and critical reactions in drug discovery and development, allowing for the connection of molecular fragments to build complex and potent therapeutic agents.[5][6] This guide provides an in-depth exploration of amide bond coupling reactions involving tetrahydro-2H-pyran-4-carboxylic acid, offering detailed protocols and expert insights to streamline your synthetic workflows.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures. Therefore, the carboxylic acid must first be "activated" by a coupling reagent.[6][7][8] This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, acylisourea, or acylphosphonium species.[6]

  • Coupling: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release the activated leaving group.[9]

Amide_Bond_Formation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Bond Amide R-CO-NH-R' Activated_Intermediate->Amide_Bond + Amine Amine R'-NH2

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, the presence of other functional groups, and the desired reaction conditions.[10] For the coupling of tetrahydro-2H-pyran-4-carboxylic acid, several classes of reagents are commonly employed.

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides EDC (EDCI), DCC, DICWidely used, cost-effective. Byproducts can sometimes be difficult to remove (especially DCU from DCC).[11]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh efficiency, rapid reaction times, and effective at minimizing racemization.[12][13] Often the reagents of choice for difficult couplings.
Phosphonium Salts PyBOP, PyAOPHighly reactive and effective for sterically hindered substrates.[13] Can be more sensitive to moisture than uronium salts.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are crucial to prevent hydrolysis of the activated intermediate.[10]

  • The order of addition of reagents can be critical. Generally, pre-activation of the carboxylic acid before adding the amine is recommended to avoid side reactions.[14][15]

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and reliable method for routine amide bond formation. The addition of 1-hydroxybenzotriazole (HOBt) minimizes racemization and improves reaction efficiency.[11][12]

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • To a round-bottom flask under an inert atmosphere, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and HOBt (1.0-1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add EDC·HCl (1.1-1.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the tertiary amine base (2.0-3.0 eq) to the amine solution.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

EDC_HOBt_Mechanism Carboxylic_Acid Tetrahydro-2H-pyran-4-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered substrates or when rapid reaction times are desired.[13][16] The mechanism involves the formation of a highly reactive OAt-active ester.[9][16]

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous DMF or MeCN.

  • Add the non-nucleophilic base (2.0-3.0 eq) to the solution.[16]

  • Add HATU (1.0-1.2 eq) to the mixture and stir at room temperature for 10-15 minutes to allow for pre-activation.[14][16]

  • Add the amine (1.0-1.1 eq) to the reaction mixture.[16]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[16]

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

HATU_Mechanism Carboxylate Carboxylate Anion Isouronium_Salt O-Acyl(tetramethyl)isouronium Salt Carboxylate->Isouronium_Salt + HATU HATU HATU OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester + HOAt HOAt HOAt Amide Amide Product OAt_Ester->Amide + Amine Amine Amine

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Protonation of the amine, rendering it non-nucleophilic.[10]- Presence of water leading to hydrolysis of the activated intermediate.[10]- Steric hindrance.[10]- Increase the amount of coupling reagent.- Ensure sufficient base is present to deprotonate the amine salt.- Use anhydrous solvents and reagents.- Switch to a more powerful coupling reagent like HATU or PyAOP.
Side Product Formation - With uronium reagents, excess reagent can react with the amine to form a guanidinium byproduct.- With carbodiimides, formation of N-acylurea can occur.[11]- Use a slight excess of the carboxylic acid relative to the amine.- Pre-activate the carboxylic acid before adding the amine.[14][15]- Add HOBt or another additive when using carbodiimides.[11]
Racemization (if chiral centers are present) - Over-activation of the carboxylic acid.- Prolonged reaction times or elevated temperatures.- Use a racemization-suppressing additive like HOBt.[11][12]- Employ a coupling reagent known for low racemization, such as HATU.[13]- Perform the reaction at lower temperatures (e.g., 0 °C).

Conclusion

The successful synthesis of amides from tetrahydro-2H-pyran-4-carboxylic acid is a cornerstone for the development of novel chemical entities in various scientific fields. By understanding the underlying mechanisms of amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently and reliably synthesize a diverse array of target molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to navigate the practical aspects of these critical transformations.

References

  • J&K Scientific LLC. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • Scifinder. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]
  • ResearchGate.
  • Reddit. HATU coupling - what's the best order? : r/Chempros. [Link]
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]
  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. [Link]
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
  • National Center for Biotechnology Information. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
  • PubMed Central.
  • Royal Society of Chemistry. Synthesis of amides directly from carboxylic acids and hydrazines. [Link]
  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
  • Organic Chemistry Portal. Preparation and Reactions of Carboxylic Acids, Esters and Amides. [Link]
  • MDPI.
  • ResearchGate.
  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
  • Common Organic Chemistry.
  • YouTube. EDC Coupling Mechanism | Organic Chemistry. [Link]
  • Growing Science.

Sources

Catalytic Methods for Tetrahydropyran Ring Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tetrahydropyran Motif

The tetrahydropyran (THP) ring system is a privileged scaffold in the architecture of biologically active molecules.[1][2][3] Its prevalence in a vast array of natural products, from the potent anticancer agent bryostatin 1 to complex marine polyethers like the brevetoxins, underscores its evolutionary selection as a stable, conformationally defined building block.[2] In the realm of medicinal chemistry, the THP moiety is the sixth most common ring system found in all FDA-approved small molecule drugs, valued for its ability to impart favorable pharmacokinetic properties and to orient substituents in a precise three-dimensional arrangement.[2]

The stereoselective construction of the THP ring, therefore, remains a pivotal challenge and a central focus of synthetic organic chemistry. This guide provides an in-depth exploration of several modern catalytic strategies for the formation of substituted tetrahydropyrans, designed for researchers, scientists, and professionals in drug development. We will move beyond a mere listing of procedures to delve into the mechanistic underpinnings and the causal logic behind experimental choices, offering a field-proven perspective on these powerful transformations.

I. Prins Cyclization: A Classic C-C and C-O Bond Forming Cascade

The Prins cyclization is a robust and well-established acid-catalyzed reaction that constructs the tetrahydropyran ring by coupling a homoallylic alcohol with an aldehyde.[1][4][5] The reaction is initiated by the activation of the aldehyde by a Lewis or Brønsted acid, forming a highly electrophilic oxocarbenium ion. This intermediate is then intercepted by the intramolecular alkene nucleophile, leading to a cyclized carbocation which is subsequently quenched by a nucleophile to yield the substituted THP.

Mechanistic Rationale & Stereochemical Control

The stereochemical outcome of the Prins cyclization is a key consideration. The reaction often proceeds through a chair-like transition state, which minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity, often favoring the formation of cis-2,6-disubstituted tetrahydropyrans, which are thermodynamically more stable.[6][7] However, side reactions such as elimination or the competing formation of tetrahydrofurans can occur.[6] Furthermore, under certain conditions, partial racemization can be observed due to a reversible 2-oxonia-Cope rearrangement.[8][9]

The following diagram illustrates the generalized mechanism and the chair-like transition state that governs the stereoselectivity.

Prins_Mechanism cluster_0 Step 1: Oxocarbenium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Nucleophilic Quench Aldehyde Aldehyde Oxocarbenium Oxocarbenium Aldehyde->Oxocarbenium + LA LA Lewis Acid (LA) Homoallylic_Alcohol Homoallylic_Alcohol Transition_State Chair-like Transition State Homoallylic_Alcohol->Transition_State + Oxocarbenium Cyclized_Cation Cyclized_Cation Transition_State->Cyclized_Cation Nucleophile Nu⁻ THP_Product Tetrahydropyran Cyclized_Cation->THP_Product + Nu⁻

Caption: Generalized mechanism of the Lewis acid-catalyzed Prins cyclization.

Comparative Data for Selected Prins Cyclization Catalysts

The choice of catalyst is paramount in directing the outcome of the Prins reaction. Below is a comparison of different Lewis acid systems.

Catalyst SystemHomoallylic Alcohol SubstrateAldehyde SubstrateSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
FeCl₃ 4-Penten-1-olBenzaldehydeDCMRT285>95:5 (cis:trans)[6]
BF₃·OEt₂/HOAc (R)-4-Penten-2-olIsovaleraldehydeDCM-78 to 047590:10 (cis:trans)[8][9]
BiCl₃/TMSCl Phenyl(vinyl)methanolBenzaldehydeDCM00.5-192>99:1[6][10]
In(OTf)₃/TMSCl 4-Penten-1-olBenzaldehydeDCMRT295>98:2 (cis:trans)[8][9]
Protocol 1: FeCl₃-Catalyzed Prins Cyclization

This protocol describes a straightforward and efficient method for the synthesis of 2,6-disubstituted tetrahydropyrans using anhydrous iron(III) chloride as the catalyst.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous Iron(III) Chloride (FeCl₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M solution).

  • Add the aldehyde (1.1 equiv) to the stirred solution at room temperature.

  • In a single portion, add anhydrous FeCl₃ (10 mol%) to the reaction mixture. A color change is typically observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.[6]

II. Intramolecular Hydroalkoxylation: An Atom-Economical Approach

Intramolecular hydroalkoxylation of unsaturated alcohols is a highly atom-economical strategy for constructing the THP ring, as it involves the addition of a pendant hydroxyl group across a carbon-carbon multiple bond (alkene, alkyne, or allene) with no byproducts.[11] This transformation is typically catalyzed by electrophilic species that activate the unsaturated bond towards nucleophilic attack by the internal alcohol.

Catalyst Systems and Mechanistic Considerations
  • Brønsted Acids: Simple Brønsted acids can protonate an alkene to form a carbocationic intermediate, which is then trapped by the intramolecular hydroxyl group.[11] The regioselectivity is governed by the stability of the carbocation formed. The use of silicon-stabilized substrates can enhance regioselectivity.[11][12]

  • Gold(I) Catalysts: Cationic gold(I) complexes are particularly effective for the hydroalkoxylation of allenes.[11][13][14] The gold catalyst activates the allene system, making it susceptible to nucleophilic attack by the hydroxyl group. The reaction is often very rapid and proceeds under mild conditions.

  • Palladium(II) Catalysts: Palladium(II) catalysts are widely employed in Wacker-type oxidative cyclizations.[11][15][16] In this process, the palladium(II) catalyst activates the alkene for nucleophilic attack by the alcohol, forming a palladium-carbon bond. Subsequent β-hydride elimination regenerates the catalyst and forms the cyclized product.

The following workflow illustrates the gold-catalyzed intramolecular hydroalkoxylation of a homoallenic alcohol.

Gold_Hydroalkoxylation_Workflow cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Monitoring and Workup Ph3PAuCl Ph₃PAuCl (2.5 mol%) Catalyst_Mix Active Cationic Gold(I) Catalyst Ph3PAuCl->Catalyst_Mix AgOTf AgOTf (2.5 mol%) AgOTf->Catalyst_Mix Reaction_Vessel Reaction at RT under N₂ Catalyst_Mix->Reaction_Vessel Cannula Transfer Substrate Homoallenic Alcohol (0.5 mmol) in Anhydrous CH₂Cl₂ (5 mL) Substrate->Reaction_Vessel TLC Monitor by TLC (< 1 hour) Reaction_Vessel->TLC Workup Aqueous Workup & Extraction TLC->Workup Purification Silica Gel Chromatography Workup->Purification Product Tetrahydropyran Product Purification->Product

Caption: Experimental workflow for gold-catalyzed THP synthesis.

Protocol 2: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of a Homoallenic Alcohol

This protocol details the synthesis of a vinyl-substituted tetrahydropyran from a homoallenic alcohol using a cationic gold(I) catalyst generated in situ.

Materials:

  • Homoallenic alcohol (1.0 equiv, e.g., 0.5 mmol)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (2.5 mol%)

  • Silver trifluoromethanesulfonate (AgOTf) (2.5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere setup

  • Round-bottom flask, septa, syringes, cannula, and standard glassware.

Procedure:

  • In a round-bottom flask wrapped in aluminum foil (to protect the light-sensitive catalyst), dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.

  • In a separate vial, add Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%). Add a small amount of CH₂Cl₂ to this vial. A precipitate of AgCl will form, generating the active cationic gold catalyst, [(Ph₃P)Au]OTf.

  • Using a cannula, transfer the catalyst mixture into the solution of the homoallenic alcohol.

  • Stir the reaction at room temperature.

  • Monitor the reaction for completion by TLC. The reaction is typically complete in less than 1 hour.

  • Once the starting material is consumed, quench the reaction with a small amount of water.

  • Dilute the mixture with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydropyran.[11]

III. Organocatalytic Asymmetric Oxa-Michael Additions

The rise of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of tetrahydropyrans.[3][17][18][19] One prominent strategy involves an intramolecular oxa-Michael addition, often as part of a domino or cascade sequence.[18][20][21][22] Bifunctional organocatalysts, such as those based on thiourea, are particularly effective.[2][4][23] They can simultaneously activate the Michael acceptor through hydrogen bonding and the nucleophilic alcohol through general base catalysis, facilitating the cyclization with high stereocontrol.

Mechanism of Bifunctional Thiourea Catalysis

A bifunctional thiourea catalyst, often incorporating a tertiary amine, operates through a dual activation mechanism. The two N-H protons of the thiourea moiety form hydrogen bonds with the electron-withdrawing group (e.g., a nitro group) of the Michael acceptor, increasing its electrophilicity. Concurrently, the basic amine site deprotonates the pendant hydroxyl group, enhancing its nucleophilicity. This concerted activation within the chiral environment of the catalyst leads to a highly organized transition state, resulting in excellent enantioselectivity.

Thiourea_Mechanism Substrate δ-Hydroxy-α,β-unsaturated Nitroalkene TS Ternary Complex (Transition State) Substrate->TS Catalyst Bifunctional Thiourea Catalyst Catalyst->TS Product Enantioenriched Tetrahydropyran TS->Product Intramolecular Oxa-Michael Addition

Caption: Dual activation by a bifunctional thiourea catalyst.

Protocol 3: Asymmetric Organocatalytic Oxa-Michael Cyclization

This protocol is representative of a thiourea-catalyzed asymmetric intramolecular oxa-Michael addition for the synthesis of a functionalized tetrahydropyran.

Materials:

  • δ-Hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv)

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (10 mol%)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Molecular sieves (4 Å), activated

  • Round-bottom flask, magnetic stirrer, and standard glassware.

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the δ-hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv) and the chiral thiourea catalyst (10 mol%).

  • Place the flask under a nitrogen atmosphere and add anhydrous toluene (to make a ~0.1 M solution).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C). The optimal temperature may need to be determined empirically to balance reaction rate and enantioselectivity.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the enantioenriched tetrahydropyran product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

IV. Transition Metal-Catalyzed Oxidative Cyclizations

Palladium-catalyzed reactions have revolutionized C-O bond formation. For THP synthesis, oxidative cyclizations, such as the Wacker-type reaction or Heck redox-relay strategies, offer unique pathways to functionalized pyran rings.[24] These methods often involve the intramolecular attack of a hydroxyl group onto a palladium-activated alkene.

Palladium-Catalyzed Oxidative Heck Redox-Relay

A particularly innovative strategy is the oxidative Heck redox-relay, which can install stereocenters remote from existing functionalities.[19] The process begins with the stereoselective formation of a C-C bond, followed by the palladium catalyst "walking" along the carbon chain via a series of β-hydride elimination and migratory insertion steps.[19] This chain walk terminates, in the context of THP synthesis, with an intramolecular C-O bond formation.

Protocol 4: Palladium-Catalyzed Oxidative Heck Redox-Relay for 2,6-trans-Tetrahydropyrans

This protocol describes the synthesis of a 2,6-trans-disubstituted tetrahydropyran from an enantiopure dihydropyranyl alcohol and an arylboronic acid.

Materials:

  • Enantiopure dihydropyranyl alcohol (e.g., (R)-1) (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd(MeCN)₂(OTs)₂ (10 mol%)

  • PyrOx Ligand (e.g., L1) (15 mol%)

  • Copper(II) triflate (Cu(OTf)₂) (4 mol%)

  • 3 Å Molecular Sieves

  • Toluene

  • Water

Procedure:

  • To an oven-dried vial, add Pd(MeCN)₂(OTs)₂ (10 mol%), the PyrOx ligand (15 mol%), Cu(OTf)₂ (4 mol%), the arylboronic acid (2.0 equiv), and 3 Å molecular sieves.

  • Seal the vial with a septum and purge with air.

  • Add toluene via syringe, followed by the dihydropyranyl alcohol (1.0 equiv) and water (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude aldehyde is often reduced in situ for easier purification and characterization. Dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄) portion-wise.

  • Stir for 30 minutes, then quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the 2,6-trans-tetrahydropyran.[19]

V. Intramolecular Epoxide Ring Opening

The intramolecular ring-opening of epoxy alcohols is a powerful and frequently used method for THP synthesis, especially in the context of complex natural product synthesis.[1][2] The key challenge in this transformation is to control the regioselectivity of the nucleophilic attack of the pendant alcohol, favoring the 6-endo-tet cyclization to form the tetrahydropyran over the kinetically preferred 5-exo-tet cyclization that yields a tetrahydrofuran.[1][25][26]

Strategies for Controlling Regioselectivity

Several strategies have been developed to overcome the inherent preference for 5-exo cyclization:

  • Substrate Control: Introducing steric bulk or electronic directing groups onto the substrate can destabilize the transition state leading to the THF product or stabilize the transition state for THP formation.[1] For instance, silyl groups can be used as "disappearing" directing groups.[1][26]

  • Reagent Control: The choice of catalyst, typically a Lewis acid like BF₃·OEt₂, can significantly influence the regiochemical outcome.[1] The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack and potentially templating the desired 6-endo cyclization pathway.

Protocol 5: BF₃·OEt₂-Mediated Intramolecular Epoxide Opening

This protocol outlines a general procedure for the Lewis acid-promoted cyclization of a 4,5-epoxy alcohol to a tetrahydropyran, a strategy showcased in the total synthesis of thyrsiferol.[1]

Materials:

  • 4,5-Epoxy alcohol (1.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, syringe, and standard glassware.

Procedure:

  • Dissolve the 4,5-epoxy alcohol (1.0 equiv) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (1.1 equiv) dropwise via syringe to the stirred solution.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Once the starting material has been consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tetrahydropyran.

Conclusion

The catalytic synthesis of the tetrahydropyran ring is a mature yet continually evolving field of organic chemistry. The methods detailed in this guide—Prins cyclization, intramolecular hydroalkoxylation, organocatalytic oxa-Michael addition, transition metal-catalyzed oxidative cyclizations, and intramolecular epoxide opening—represent a powerful and versatile toolkit for the modern synthetic chemist. The choice of a specific method will invariably depend on the desired substitution pattern, stereochemical complexity, and the functional group tolerance required for the target molecule. By understanding the underlying mechanistic principles and having access to robust, field-tested protocols, researchers can more effectively harness these catalytic systems to construct this vital heterocyclic motif for applications in drug discovery and natural product synthesis.

References

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their applic
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.The Journal of Organic Chemistry.[Link]
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy.
  • Development of Chiral Thiourea Catalysts and Its Application to Asymmetric C
  • Ambruticins: tetrahydropyran ring formation and total synthesis.Royal Society of Chemistry.[Link]
  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.
  • Epoxide-Opening Cascades.University of Giessen.[Link]
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues.PubMed.[Link]
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Str
  • 10.
  • (PDF) Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.Beilstein Journal of Organic Chemistry.[Link]
  • Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation.Journal of the American Chemical Society.[Link]
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
  • Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination of Allenes.Journal of the American Chemical Society.[Link]
  • Ladder Polyether Synthesis via Epoxide-Opening Cascades Directed by a Disappearing Trimethylsilyl Group.PubMed Central.[Link]
  • Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Str
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis.Chemical Society Reviews.[Link]
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products.Organic & Biomolecular Chemistry.[Link]
  • Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition.Organic & Biomolecular Chemistry.[Link]
  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.Semantic Scholar.[Link]
  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions.Organic Chemistry Frontiers.[Link]
  • Sharpless epoxid
  • Gold(I)
  • Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cycliz
  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles.
  • Hydroalkylation of Alkenes with 1,3-Diketones via Gold(III) or Silver(I) Catalysis.
  • (PPh3)AuCl/AgOTf-Catalyzed Intermolecular Hydroamination of Alkynes with Sulfonamides To Form N-Sulfonyl Imines.
  • Kinetics and Mechanism of the Gold-Catalyzed Intermolecular Hydroalkoxylation of Allenes with Alcohols.
  • ChemInform Abstract: Pd-Catalyzed Asymmetric aza-Wacker-Type Cyclization Reaction of Olefinic Tosylamides.
  • AuCl3-Catalyzed Hydroalkoxylation of Conjugated Alkynoates: Synthesis of Five- and Six-Membered Cyclic Acetals.
  • HHS Public Access.CORE.[Link]
  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions.Royal Society of Chemistry.[Link]
  • Sharpless Epoxid
  • Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2.
  • AuCl3-AgOTf promoted O-glycosylation using anomeric sulfoxides as glycosyl donors at room temper
  • (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
  • Sharpless Asymmetric Epoxidation.

Sources

Application Note: Accelerating Drug Discovery with Tetrahydro-2H-pyran-4-carboxamide Scaffolds in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Tetrahydropyran Moiety and Parallel Synthesis in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and clinically approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, which enhances drug-target interactions.[3] The incorporation of the THP motif into novel chemical entities is a widely adopted strategy for improving pharmacokinetic and pharmacodynamic profiles.[2]

Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.[4][5] This approach, often facilitated by multicomponent reactions (MCRs), significantly accelerates the hit-to-lead optimization process.[6][7] The Ugi four-component reaction (Ugi-4CR) is a particularly powerful MCR, allowing for the one-pot synthesis of complex α-acylamino carboxamides from an amine, an aldehyde, a carboxylic acid, and an isocyanide.[8][9] The convergent nature and broad substrate scope of the Ugi reaction make it exceptionally well-suited for the demands of parallel synthesis and the construction of diverse chemical libraries.[10][11][12]

This application note provides a detailed protocol for the use of tetrahydro-2H-pyran-4-carboxylic acid, a readily available derivative of the titular carboxamide, as a key building block in a parallel Ugi-4CR synthesis workflow. By leveraging this versatile scaffold, researchers can efficiently generate libraries of novel compounds with potential therapeutic applications.

Mechanistic Rationale: The Ugi Four-Component Reaction

The Ugi reaction proceeds through a convergent mechanism, initiated by the formation of an iminium ion from the condensation of an amine and an aldehyde. This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield the final α-acylamino carboxamide product.[9][13] The use of tetrahydro-2H-pyran-4-carboxylic acid introduces the desirable THP scaffold directly into the final product structure.

Experimental Workflow for Parallel Synthesis

The following workflow outlines the parallel synthesis of a library of compounds using the Ugi-4CR with tetrahydro-2H-pyran-4-carboxylic acid as the carboxylic acid component. This protocol is designed for a 96-well plate format, which is amenable to automated liquid handling and high-throughput purification.

Ugi_Parallel_Synthesis_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Dispensing cluster_reaction Reaction cluster_workup Work-up & Purification prep_plate Prepare 96-well reaction block add_solvent Dispense Methanol to each well prep_plate->add_solvent add_amine Dispense diverse Amine stock solutions add_solvent->add_amine add_aldehyde Dispense diverse Aldehyde stock solutions add_amine->add_aldehyde add_thp Dispense Tetrahydro-2H-pyran- 4-carboxylic acid stock solution add_aldehyde->add_thp add_iso Dispense diverse Isocyanide stock solutions add_thp->add_iso seal_plate Seal reaction block add_iso->seal_plate shake_plate Shake at room temperature for 48 hours seal_plate->shake_plate concentrate Concentrate in vacuo shake_plate->concentrate purify Parallel purification (e.g., HPLC, SPE) concentrate->purify analyze QC analysis (LC-MS) purify->analyze

Figure 1: High-level workflow for the parallel synthesis of a tetrahydropyran-containing compound library via the Ugi reaction.

Detailed Protocol: Parallel Ugi Synthesis

1. Preparation of Stock Solutions:

  • Prepare 0.5 M stock solutions of a diverse set of amines, aldehydes, and isocyanides in methanol.

  • Prepare a 0.5 M stock solution of tetrahydro-2H-pyran-4-carboxylic acid in methanol.[14]

2. Reagent Dispensing (in a 96-well reaction block):

  • To each well, add 200 µL of methanol.

  • Add 100 µL (0.05 mmol, 1.0 eq) of the appropriate amine stock solution to each well according to the library design.

  • Add 100 µL (0.05 mmol, 1.0 eq) of the appropriate aldehyde stock solution to each well.

  • Add 100 µL (0.05 mmol, 1.0 eq) of the tetrahydro-2H-pyran-4-carboxylic acid stock solution to all wells.

  • Add 100 µL (0.05 mmol, 1.0 eq) of the appropriate isocyanide stock solution to each well.

3. Reaction:

  • Seal the 96-well reaction block with a cap mat.

  • Place the reaction block on an orbital shaker and agitate at room temperature for 48 hours.

4. Work-up and Purification:

  • After 48 hours, remove the cap mat and concentrate the contents of each well using a centrifugal evaporator.

  • Redissolve the crude product in a suitable solvent (e.g., DMSO/methanol).

  • Purify the products using a parallel purification system (e.g., mass-directed automated HPLC).

5. Quality Control:

  • Analyze the purity and confirm the identity of each compound in the library using LC-MS.

Data Presentation: Representative Library Components

The following table illustrates a small subset of a potential library that can be generated using this protocol, showcasing the diversity achievable by varying the amine, aldehyde, and isocyanide inputs.

WellAmineAldehydeIsocyanideProduct Structure
A1AnilineBenzaldehydetert-Butyl isocyanide
A2Benzylamine4-ChlorobenzaldehydeCyclohexyl isocyanide
A3MorpholineFurfuralBenzyl isocyanide
A4PiperidineIsobutyraldehydetert-Butyl isocyanide

(Note: Generic placeholder images are used for product structures.)

Reaction Mechanism Visualization

The mechanism of the Ugi-4CR is a well-established sequence of reactions that efficiently combines four distinct starting materials into a single, complex product.

Ugi_Mechanism Amine R1-NH2 (Amine) Iminium [R1-NH=CHR2]+ (Iminium Ion) Amine->Iminium + H2O Aldehyde R2-CHO (Aldehyde) Aldehyde->Iminium + H2O THP_Acid THP-COOH (Tetrahydro-2H-pyran- 4-carboxylic acid) Isocyanide R3-NC (Isocyanide) Nitrilium [THP-CO-O-C(NHR1)(R2)-C≡N+-R3] (Nitrilium Adduct) Iminium->Nitrilium + Isocyanide, + THP-COO- Acyl_Intermediate α-Adduct Nitrilium->Acyl_Intermediate Intramolecular Acyl Transfer (Mumm Rearrangement) Product Ugi Product (α-Acylamino Carboxamide) Acyl_Intermediate->Product

Figure 2: Simplified mechanism of the Ugi four-component reaction (Ugi-4CR) utilizing tetrahydro-2H-pyran-4-carboxylic acid.

Conclusion and Future Perspectives

The protocol detailed in this application note demonstrates the effective use of tetrahydro-2H-pyran-4-carboxylic acid as a valuable building block in parallel synthesis. The Ugi four-component reaction provides a robust and efficient method for constructing diverse libraries of compounds featuring the medicinally relevant tetrahydropyran scaffold. This approach enables the rapid exploration of chemical space, accelerating the identification of novel hit and lead compounds for drug discovery programs. The inherent flexibility of the Ugi reaction allows for the incorporation of a wide array of commercially available amines, aldehydes, and isocyanides, offering vast potential for generating unique and patentable chemical matter.

References

  • Bradley, J. C., Baig Mirza, K., Osborne, T., Wiliams, A., & Owens, K. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942. [Link]
  • Frank, S. A., Brown, S. P., & Rychnovsky, S. D. (2012). Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrans Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. NIH Public Access, 21(11), 1291–1294. [Link]
  • Marsault, E., & Carini, D. J. (2022). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry, 65(17), 11497–11510. [Link]
  • Li, G., et al. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. [Link]
  • Bradley, J. C., et al. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. PubMed Central. [Link]
  • Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1686. [Link]
  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (2023). YouTube. [Link]
  • Mohlala, T., & Coyanis, E. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1234567. [Link]
  • Vereshchagin, A. N., Elinson, M. N., & Egorov, M. P. (2015). The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. RSC Advances, 5(118), 98522–98526. [Link]
  • González-Vera, J. A., et al. (2020). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Chemistry Proceedings, 8(1), 51. [Link]
  • Multicomponent Reactions. Organic Chemistry Portal. [Link]
  • Dömling, A. (2006). Chemistry and Biology of Multicomponent Reactions. Chemical Reviews, 106(1), 17–89. [Link]
  • Vala, R. M., et al. (2021). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Medicinal Chemistry, 12(10), 1742–1750. [Link]
  • Passerini reaction. Wikipedia. [Link]
  • Passerini reaction. Grokipedia. [Link]
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1–140. [Link]
  • Shaaban, S., et al. (2023).
  • Lam, K. S., et al. (2011). Combinatorial Chemistry in Drug Discovery. PubMed Central. [Link]
  • Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [Link]
  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(15), 8492–8530. [Link]
  • Wessjohann, L. A., et al. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Multicomponent Reactions. Wiley-VCH.
  • Ugi Reaction. Organic Chemistry Portal. [Link]
  • Tetrahydro-2H-pyran-4-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

Sources

Application Note & Protocol: A Comparative Guide to the Scale-Up Synthesis of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydro-2H-pyran-4-carboxamide

This compound is a valuable building block in medicinal chemistry and drug development. Its saturated heterocyclic structure is a common motif in a variety of pharmacologically active compounds. The tetrahydropyran ring system is often employed as a bioisosteric replacement for other cyclic systems, offering improved pharmacokinetic properties such as solubility and metabolic stability.[1] Consequently, robust and scalable synthetic routes to this intermediate are of significant interest to researchers and professionals in the pharmaceutical industry.

This application note provides a detailed guide to the scale-up synthesis of this compound, with a focus on practical considerations for safety, efficiency, and industrial viability. We will explore two primary synthetic pathways, offering a comparative analysis to aid in the selection of the most appropriate route for a given manufacturing context.

Comparative Analysis of Synthetic Routes for Scale-Up

The successful scale-up of a chemical synthesis requires careful consideration of factors beyond simple reaction yield.[2][3][4] For the synthesis of this compound, two principal routes from the common precursor, tetrahydropyran-4-carboxylic acid, are evaluated:

  • Route A: The Acid Chloride Pathway

  • Route B: The Ester Amidation Pathway

The following table provides a comparative overview of these two routes, with a focus on parameters critical for large-scale production:

Parameter Route A: Acid Chloride Pathway Route B: Ester Amidation Pathway Justification & Insights
Reagent Cost & Availability ModerateLow to ModerateThionyl chloride (for acid chloride formation) is relatively inexpensive but requires special handling. Esters of the starting material are readily prepared or commercially available.[5]
Reaction Conditions Harsher (requires handling of corrosive reagents)MilderThe use of thionyl chloride or oxalyl chloride necessitates robust equipment and safety protocols to handle corrosive HCl gas byproducts.[4] Ester amidation can often be performed under less stringent conditions.[6][7]
Safety & Environmental Impact Higher ConcernLower ConcernThe generation of corrosive and toxic byproducts from acid chloride formation is a significant drawback.[4] Ester amidation is generally considered a greener alternative.[8]
Work-up & Purification More ComplexSimplerQuenching of the acid chloride reaction and removal of byproducts can be challenging on a large scale. The work-up for ester amidation is often a simple filtration or extraction.
Overall Yield & Purity Potentially higher yield in the amidation stepMay require optimization for high conversionWhile the reaction of an acid chloride with ammonia is typically very fast and high-yielding, the overall process yield may be impacted by the two-step nature of the route. Ester amidation can achieve excellent yields with proper optimization.[][10]

Recommendation: For most scale-up applications, Route B: The Ester Amidation Pathway is the recommended approach. It offers a more favorable safety profile, simpler work-up procedures, and aligns better with the principles of green chemistry.[8] While Route A can be effective, the hazards associated with the handling of acid chlorides on a large scale make it a less desirable option unless specific circumstances necessitate its use.

Detailed Protocol: Scale-Up Synthesis via Ester Amidation (Route B)

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound starting from the corresponding methyl ester.

Workflow Overview

Scale-up Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Step 3: Isolation & Purification start Tetrahydropyran-4-carboxylic Acid ester Methyl Tetrahydropyran-4-carboxylate start->ester Methanol, Acid Catalyst amide This compound ester->amide Aqueous Ammonia, Heat product Pure Product amide->product Crystallization/Filtration

Caption: Workflow for the recommended two-step synthesis.

Step 1: Esterification of Tetrahydropyran-4-carboxylic Acid

Rationale: The conversion of the carboxylic acid to its methyl ester is a standard and highly efficient reaction. The resulting ester is typically a liquid, which can be easier to handle and purify via distillation on a large scale compared to the starting carboxylic acid solid.[5]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
Tetrahydropyran-4-carboxylic acid130.1410.0 kg1.0
Methanol32.0450 L-
Sulfuric Acid (98%)98.08500 mLCatalytic

Protocol:

  • To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add methanol (50 L).

  • Slowly and with stirring, add concentrated sulfuric acid (500 mL). Caution: This is an exothermic process. Ensure adequate cooling.

  • Add tetrahydropyran-4-carboxylic acid (10.0 kg) to the methanol/sulfuric acid mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: CO2 evolution will occur.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 L).

  • Combine the organic layers, wash with brine (1 x 15 L), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl tetrahydropyran-4-carboxylate as a crude oil.

  • Purify the crude ester by vacuum distillation to obtain the pure product.

Step 2: Amidation of Methyl Tetrahydropyran-4-carboxylate

Rationale: The direct amidation of the ester with aqueous ammonia is a robust and atom-economical method for the formation of the primary amide.[6][] This approach avoids the use of coupling reagents or the formation of harsh byproducts.[2]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
Methyl tetrahydropyran-4-carboxylate144.1710.0 kg1.0
Aqueous Ammonia (28-30%)17.03 (as NH3)60 L-

Protocol:

  • To a 100 L pressure reactor, add methyl tetrahydropyran-4-carboxylate (10.0 kg) and aqueous ammonia (60 L).

  • Seal the reactor and heat the mixture to 80-100 °C with vigorous stirring. The internal pressure will increase; ensure the reactor is rated for the expected pressure.

  • Maintain the reaction at temperature for 12-24 hours.

  • Monitor the reaction progress by GC or HPLC until the starting ester is consumed.

  • Cool the reactor to room temperature. Caution: Vent any excess pressure safely.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The crude this compound will precipitate as a solid.

  • Isolate the solid by filtration and wash with cold water or a suitable solvent like methyl tert-butyl ether (MTBE) to remove any unreacted ester.

  • Dry the solid under vacuum at 40-50 °C to a constant weight.

  • If further purification is required, the product can be recrystallized from a suitable solvent system such as ethanol/water or isopropanol.

Safety and Handling Considerations

  • Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • Aqueous Ammonia: Corrosive and has a pungent, irritating odor. Handle in a fume hood or well-ventilated area.

  • Pressure Reactor: Ensure the reactor is properly maintained and operated by trained personnel. Always follow the manufacturer's instructions for safe operation.

  • Exothermic Reactions: The addition of sulfuric acid to methanol is exothermic. Ensure adequate cooling is available and the addition is done slowly.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC/GC: To determine the purity of the final product.

  • Melting Point: To compare with the literature value for the pure compound.

Conclusion

The synthesis of this compound can be successfully scaled up using the ester amidation pathway. This route is advantageous due to its favorable safety profile, operational simplicity, and alignment with green chemistry principles. Careful control of reaction parameters and adherence to safety protocols are essential for a successful and safe scale-up campaign.

References

  • Organic Chemistry Portal.
  • Gómez, L., et al. (2023).
  • Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689. [Link]
  • Master Organic Chemistry.
  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. [Link]
  • Anyebe, S. D., & Ekpenyong, K. I. (2013). A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Semantic Scholar. [Link]
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF. [Link]
  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation.
  • ResearchGate. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]
  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1842. [Link]
  • ResearchGate.
  • National Institutes of Health. (2015). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • Journal of Chemical Research. (2011).
  • National Institutes of Health. (2024).
  • Google Patents. Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • ResearchGate.
  • Springer. (2017).
  • Chemical Synthesis Database.
  • PubMed. (2014).
  • Google Patents.
  • Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. [Link]
  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. [Link]
  • Royal Society of Chemistry. (2021). Catalytic production of tetrahydropyran (THP)
  • ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
  • National Institutes of Health. (2021).

Sources

Application Notes and Protocols for the Purification of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purification in the Application of Tetrahydropyran Derivatives

Tetrahydropyran (THP) derivatives are a cornerstone in modern organic chemistry, primarily utilized as protecting groups for hydroxyl functionalities and as integral structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1][2] The THP group's popularity stems from its ease of installation, general stability under a variety of non-acidic reaction conditions, and facile removal under acidic conditions.[3][4] However, the successful application of these derivatives in multi-step syntheses and as final drug products hinges on their purity. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact reaction yields, biological activity, and safety profiles.

This comprehensive guide provides detailed application notes and protocols for the purification of tetrahydropyran derivatives. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to achieve high levels of purity in their work. The protocols described herein are grounded in established chemical principles and have been validated through extensive application in the field.

PART 1: Foundational Purification Strategies

The choice of purification technique is dictated by the physicochemical properties of the target tetrahydropyran derivative and the nature of the impurities. The most common strategies include chromatography, crystallization, distillation, and extractive workup.

Column Chromatography: The Workhorse of Purification

Column chromatography is the most versatile and widely used method for the purification of tetrahydropyran derivatives.[5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel or alumina) and their solubility in a mobile phase (the eluent).

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Silica gel is the default choice for most THP derivatives due to its broad applicability and cost-effectiveness. However, for compounds that are sensitive to acid or exhibit strong adhesion to silica, alumina may be a better option.[6] The presence of amine functionalities in the target molecule might necessitate the use of a modified mobile phase, such as dichloromethane/methanol with a small amount of ammonia or triethylamine, to prevent streaking and improve separation.[6]

  • Eluent System Optimization: The choice of eluent is critical for achieving good separation. A common starting point for THP ethers is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute compounds with higher affinity for the stationary phase. Thin-layer chromatography (TLC) is an indispensable tool for rapidly screening and optimizing eluent systems before committing to a large-scale column.

Detailed Protocol: Flash Column Chromatography of a THP-Protected Alcohol

This protocol describes the purification of a THP-protected primary alcohol from a reaction mixture containing unreacted alcohol and dihydropyran (DHP) byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column with a stopcock

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent system that provides good separation between the desired product and impurities.

  • Column Packing: Secure the glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen eluent. Slowly add silica gel as a slurry in the eluent, tapping the column gently to ensure even packing. Allow the silica gel to settle, and then drain the excess eluent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure using compressed air or nitrogen. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified THP ether.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute Column (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purifying THP derivatives via flash chromatography.

Crystallization: For High Purity Solids

Crystallization is a powerful technique for obtaining highly pure solid tetrahydropyran derivatives.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the solution.[8]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal crystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[8] A systematic approach to solvent screening is crucial. Common solvents for the crystallization of organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and toluene.[9]

  • Cooling Rate: Slow cooling is generally preferred as it allows for the formation of larger, more well-defined crystals, which tend to have higher purity. Rapid cooling can lead to the formation of small, impure crystals.

Detailed Protocol: Recrystallization of a Solid THP Derivative

This protocol outlines the single-solvent recrystallization of a solid tetrahydropyran derivative.

Materials:

  • Crude solid THP derivative

  • Recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening: In a small test tube, add a small amount of the crude solid and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[10] Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the remaining solvent.

Decision Tree for Crystallization Solvent Selection

G Start Start: Crude Solid TestSolvent Test Solubility in Solvent Start->TestSolvent SolubleRT Soluble at Room Temp? TestSolvent->SolubleRT SolubleHot Soluble when Hot? SolubleRT->SolubleHot No BadSolvent Poor Solvent SolubleRT->BadSolvent Yes GoodSolvent Good Solvent SolubleHot->GoodSolvent Yes TwoSolvent Consider Two-Solvent System SolubleHot->TwoSolvent No

Caption: Decision tree for selecting a suitable crystallization solvent.

Distillation: For Volatile Liquid Derivatives

Distillation is the primary method for purifying volatile liquid tetrahydropyran derivatives with different boiling points. Simple distillation is effective for separating liquids with significantly different boiling points, while fractional distillation is used for liquids with closer boiling points. Vacuum distillation is employed for high-boiling or thermally sensitive compounds.

Causality Behind Experimental Choices:

  • Pressure: For compounds that decompose at their atmospheric boiling point, reducing the pressure via vacuum distillation lowers the boiling point, allowing for safe purification.

  • Fractionating Column: For separating compounds with boiling points that differ by less than 25 °C, a fractionating column is necessary to provide a larger surface area for repeated vaporization and condensation cycles, leading to a better separation.

Extractive Workup: A Crucial First Step

Extractive workup is often the initial purification step following a synthesis to remove inorganic salts, water-soluble byproducts, and unreacted starting materials. It involves partitioning the reaction mixture between an aqueous phase and an immiscible organic solvent.

Causality Behind Experimental Choices:

  • Aqueous Wash: The choice of aqueous wash depends on the nature of the impurities. A saturated sodium bicarbonate solution is used to neutralize and remove acidic impurities, while a dilute acid solution (e.g., 1M HCl) is used to remove basic impurities. A brine (saturated NaCl solution) wash is often used as a final step to remove residual water from the organic layer.

  • Organic Solvent: The organic solvent should be immiscible with water and have a high affinity for the target compound. Dichloromethane, ethyl acetate, and diethyl ether are commonly used.

PART 2: Advanced and Specialized Purification Scenarios

Purification Following Deprotection of THP Ethers

The removal of the THP protecting group is typically achieved under acidic conditions, regenerating the parent alcohol.[3][11] The purification strategy following deprotection must effectively remove the deprotected alcohol from any remaining THP-protected starting material and the byproducts of the reaction.

Detailed Protocol: Purification after Acid-Catalyzed Deprotection

This protocol details the workup and purification of an alcohol following the deprotection of its THP ether using a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS).

Materials:

  • Reaction mixture from deprotection

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Quenching: Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar deprotected alcohol from the less polar starting THP ether.[5]

Workflow for Post-Deprotection Purification

G Reaction Deprotection Reaction Mixture Quench 1. Quench (Sat. NaHCO₃) Reaction->Quench Extract 2. Extract (Organic Solvent) Quench->Extract Wash 3. Wash (Water, Brine) Extract->Wash Dry 4. Dry (Na₂SO₄) Wash->Dry Concentrate 5. Concentrate Dry->Concentrate Chromatography 6. Column Chromatography Concentrate->Chromatography PureAlcohol Pure Alcohol Chromatography->PureAlcohol

Caption: General workflow for the purification of an alcohol after THP deprotection.

PART 3: Purity Assessment

Determining the purity of the isolated tetrahydropyran derivative is a critical final step. A combination of analytical techniques is often employed to provide a comprehensive assessment.[12]

Quantitative Data Summary

Analytical TechniquePrincipleTypical Purity RangeSensitivitySelectivity
High-Performance Liquid Chromatography (HPLC) Partitioning between stationary and liquid mobile phases95-100%High (ng to pg)High
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-based detection95-100%Very High (pg to fg)Very High
Quantitative Nuclear Magnetic Resonance (qNMR) Proportionality between NMR signal and number of nuclei90-100%Moderate (µg to mg)High

Table 1: Comparison of common analytical techniques for purity determination of tetrahydropyran derivatives.[12]

Detailed Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point.

Sample Preparation:

  • Dissolve a known amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Method Development: Optimize the mobile phase gradient and flow rate to achieve good separation of the main peak from any impurity peaks.

  • Injection: Inject a known volume of the sample solution onto the column.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Conclusion

The successful synthesis and application of tetrahydropyran derivatives are inextricably linked to effective purification. A thorough understanding of the principles behind different purification techniques, coupled with meticulous execution of established protocols, is paramount for achieving the high levels of purity required in research, drug development, and industrial applications. This guide provides a solid foundation for researchers and scientists to confidently tackle the purification challenges associated with this important class of compounds.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
  • Buschmann, J., & Luger, P. (n.d.). Crystallization and Structure Determination of Tetrahydropyran.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 265–275. [Link]
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
  • Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros. [Link]
  • ResearchGate. (2025, August 5).
  • Wikipedia. (n.d.). Tetrahydropyran. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
  • Organic Syntheses. (n.d.).
  • Werth, P. J. (1961). The Synthesis of Derivatives of Tetrahydropyran. Stanford University.
  • ChemRxiv. (n.d.). Enhanced Crystallinity of Tetrahalopyridyl (THP)
  • Thorn-Seshold, O. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
  • ResearchGate. (2025, August 6). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)
  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2883. [Link]
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. [Link]
  • University of California, Irvine. (n.d.). How to Grow Crystals. [Link]
  • Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
  • Taylor & Francis. (n.d.). Work-up – Knowledge and References. [Link]
  • Taylor & Francis Online. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • YouTube. (2013, September 9).
  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]
  • University of California, Los Angeles. (n.d.).
  • University of Rochester. (n.d.).
  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). [Link]
  • Chemoselective tetrahydropyranylation of primary alcohols under freezing w
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
  • Royal Society of Chemistry. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
  • International Journal of Research and Analytical Reviews. (n.d.).
  • PubMed. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans Through an Evans Aldol-Prins Strategy. The Journal of Organic Chemistry, 83(17), 9877-9895. [Link]

Sources

Application Notes & Protocols: Derivatization of Tetrahydro-2H-pyran-4-carboxamide for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold. Its prevalence in numerous natural products and FDA-approved pharmaceuticals is a testament to its utility.[1][2] The THP moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive building block in drug discovery.[2] Tetrahydro-2H-pyran-4-carboxamide, specifically, represents a versatile and strategically valuable starting point for the construction of diverse chemical libraries. Its structure presents multiple points for chemical modification: the primary amide nitrogen, the carbonyl carbon, and the pyran ring itself.

This guide provides a detailed exploration of robust and efficient strategies for the derivatization of this compound. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to rapidly generate libraries of novel analogues for biological screening campaigns, particularly within a high-throughput screening (HTS) framework.[3][4][5]

Strategy 1: Diversification via N-Substitution of the Amide

Modification at the amide nitrogen is a cornerstone of library synthesis. It allows for the systematic exploration of the chemical space surrounding the core scaffold, enabling the introduction of a wide array of functional groups that can probe interactions with biological targets and modulate pharmacokinetic properties.

A. N-Alkylation via a Two-Step Reduction-Reductive Amination Sequence

This classic, high-yielding sequence first converts the robust primary amide into a more versatile primary amine, which is then readily alkylated.

Causality and Experimental Choice: The initial reduction of the amide to an amine is necessary because primary amides are poor nucleophiles. We employ Lithium Aluminum Hydride (LiAlH₄), a powerful, non-selective reducing agent capable of reducing the highly stable amide bond.[6][7][8] Following this, reductive amination is performed using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. Its steric bulk and attenuated reactivity make it ideal for reducing the intermediate iminium ion in the presence of the aldehyde, minimizing side reactions like aldehyde reduction.[9]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Caution: The reaction is highly exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)tetrahydro-2H-pyran, which can be purified by distillation or column chromatography.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(aminomethyl)tetrahydro-2H-pyran (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[9]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours until the reaction is complete as monitored by LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start This compound amine 4-(Aminomethyl)tetrahydro-2H-pyran start->amine Amide Reduction product N-Substituted Product amine->product Reductive Amination reagents1 1. LiAlH₄, THF 2. H₂O/NaOH Work-up reagents1->start reagents2 R-CHO, NaBH(OAc)₃ DCM reagents2->amine

Caption: Workflow for N-alkylation via reduction and reductive amination.

Strategy 2: Bioisosteric Replacement of the Amide Bond

Amide bonds are often liabilities in drug candidates due to their susceptibility to in vivo hydrolysis by proteases. Replacing the amide with a stable bioisostere can dramatically improve metabolic stability and other pharmacokinetic parameters while preserving essential binding interactions.[10][11]

A. Conversion to a 1,2,3-Triazole via Click Chemistry

The 1,2,3-triazole is an excellent amide bioisostere. It is metabolically robust, capable of participating in hydrogen bonding, and possesses a dipole moment similar to that of a trans-amide.[11][12] The synthesis is achieved through the highly reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Causality and Experimental Choice: This multi-step protocol leverages the amine synthesized in Protocol 1. The amine is first converted to an azide, a key precursor for the "click" reaction. The subsequent CuAAC reaction with a terminal alkyne is exceptionally reliable and high-yielding, proceeding under mild conditions with high functional group tolerance, making it ideal for library synthesis.[13]

  • Step 1: Azide Formation.

    • Dissolve 4-(aminomethyl)tetrahydro-2H-pyran (1.0 eq., from Protocol 1) in a suitable solvent mixture (e.g., DCM/water).

    • Add imidazole-1-sulfonyl azide hydrochloride or another azide transfer reagent (e.g., triflyl azide generated in situ) and a base like CuSO₄ or K₂CO₃.

    • Stir vigorously at room temperature for 2-4 hours. Monitor carefully by TLC.

    • Perform an aqueous work-up, extracting with an organic solvent. The resulting 4-(azidomethyl)tetrahydro-2H-pyran is often used directly in the next step without extensive purification. Caution: Organic azides can be explosive and should be handled with care.

  • Step 2: Azide-Alkyne Cycloaddition (CuAAC).

    • In a flask, dissolve the crude 4-(azidomethyl)tetrahydro-2H-pyran (1.0 eq.) and the desired terminal alkyne (1.1 eq.) in a solvent mixture, typically t-BuOH/water (1:1).

    • Add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.).[14]

    • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting 1,4-disubstituted 1,2,3-triazole by flash column chromatography.

G amide This compound amine 4-(Aminomethyl)tetrahydro-2H-pyran amide->amine Reduction azide 4-(Azidomethyl)tetrahydro-2H-pyran amine->azide Azidation triazole 1,2,3-Triazole Product azide->triazole CuAAC 'Click' reagents1 LiAlH₄ reagents1->amide reagents2 Azide Transfer Reagent reagents2->amine reagents3 R-C≡CH, CuSO₄ Na-Ascorbate reagents3->azide

Caption: Workflow for amide to 1,2,3-triazole bioisosteric replacement.

Data Summary and Screening Considerations

To effectively manage a library synthesis project, a clear overview of the intended transformations is essential.

Table 1: Summary of Derivatization Strategies
StrategyCore TransformationKey ReagentsProduct ClassRationale for Biological Screening
N-Alkylation Amide → Secondary AmineLiAlH₄, R-CHO, NaBH(OAc)₃N-Alkyl/Aryl AminesExplore new binding pockets, modulate lipophilicity.
Bioisostere Amide → 1,2,3-TriazoleLiAlH₄, Azide Transfer Reagent, R-C≡CH, CuSO₄1,4-Disubstituted TriazolesEnhance metabolic stability, maintain key interactions.[12][15]
Application in Biological Screening

The synthesized library of compounds is now ready for biological evaluation, typically through a High-Throughput Screening (HTS) campaign. HTS utilizes automation and robotics to rapidly test thousands to millions of compounds against a specific biological target.[5][16][17]

Key Steps in a Screening Cascade:

  • Assay Development: A robust and sensitive biochemical or cell-based assay is designed to measure the activity of the target (e.g., enzyme inhibition, receptor binding). Common detection methods include fluorescence, luminescence, and TR-FRET.[3]

  • Primary Screen: The entire compound library is tested at a single, high concentration to identify initial "hits" that show activity. Assay quality is monitored using statistical parameters like the Z'-factor, where a value >0.5 is considered excellent.[16]

  • Hit Confirmation & Dose-Response: Hits from the primary screen are re-tested to confirm their activity. Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Secondary Assays (Hit-to-Lead): Potent and confirmed hits undergo further testing in secondary and counter-assays to rule out false positives, determine selectivity, and begin exploring structure-activity relationships (SAR). This is the initial phase of the hit-to-lead process.[3]

G cluster_0 Screening Cascade primary Primary HTS (Single Concentration) hits Initial Hits primary->hits confirm Hit Confirmation & Dose-Response (IC₅₀) confirmed_hits Confirmed Hits confirm->confirmed_hits secondary Secondary Assays (Selectivity, SAR) leads Lead Compounds secondary->leads lead_opt Lead Optimization library Compound Library library->primary hits->confirm confirmed_hits->secondary leads->lead_opt

Caption: A typical workflow for a high-throughput screening cascade.

Conclusion

This compound is a powerful and versatile starting material for the creation of compound libraries aimed at drug discovery. The derivatization strategies outlined in these application notes—namely N-alkylation and amide bioisosteric replacement—provide reliable and scalable pathways to generate structurally diverse molecules. By applying these robust synthetic protocols, researchers can efficiently build focused libraries, which, when coupled with a well-designed high-throughput screening cascade, can significantly accelerate the identification of novel, biologically active lead compounds.

References

  • European Journal of Medicinal Chemistry. (2024).
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • ACS Publications. (n.d.).
  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.
  • PubMed Central. (n.d.).
  • Drug Discovery. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery.
  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres.
  • Medium. (2025). High-Throughput Screening (HTS)
  • Drug Discovery News. (n.d.). High throughput screening in modern drug discovery.
  • Wikipedia. (n.d.). Amide reduction.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • ResearchGate. (n.d.).
  • ACS Publications. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Amide Reduction.
  • ResearchGate. (2019).
  • PubMed Central. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • PubMed Central. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

Sources

Application of Tetrahydropyran Scaffolds in Fragment-Based Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Tetrahydropyran Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of high-quality lead compounds.[1] This approach hinges on identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial, often weak, interactions serve as starting points for optimization into potent, drug-like molecules.[2][3] Within the vast chemical space available for fragment library construction, the tetrahydropyran (THP) scaffold has emerged as a particularly valuable motif.

The THP ring, a saturated six-membered heterocycle containing an oxygen atom, offers a compelling combination of properties that make it highly suitable for FBDD. Its three-dimensional, sp³-rich character provides access to chemical space often underexplored by the flat, aromatic rings that dominate many screening collections.[4] This non-planar geometry allows for the presentation of substituents in well-defined vectors, facilitating precise interactions within a protein's binding pocket. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, while the overall scaffold maintains favorable physicochemical properties, such as good solubility and metabolic stability, which are crucial for developing successful drug candidates.[5][6]

This guide provides a comprehensive overview of the application of THP scaffolds in FBDD, from the design and synthesis of THP-based fragment libraries to their screening via state-of-the-art biophysical techniques and subsequent hit-to-lead optimization. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this privileged scaffold in their drug discovery endeavors.

Part 1: Designing and Synthesizing a Tetrahydropyran-Based Fragment Library

The success of any FBDD campaign is fundamentally linked to the quality and diversity of the fragment library.[7] For THP-based libraries, the goal is to create a collection of fragments that adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) while showcasing diverse substitution patterns around the THP core.[8]

Design Principles for a THP Fragment Library

A robust THP fragment library should encompass a variety of stereoisomers and substitution patterns to maximize the exploration of a target's binding site. Key design considerations include:

  • Stereochemical Diversity: The chair conformation of the THP ring allows for axial and equatorial positioning of substituents, creating distinct 3D shapes. A library should ideally contain diastereomeric pairs to probe different spatial arrangements.

  • Vectorial Diversity: Substituents should be placed at various positions on the THP ring (e.g., C2, C3, C4) to project chemical functionality in different directions.

  • Functional Group Diversity: The appended functional groups should be varied to explore a range of interactions, including hydrogen bonding (e.g., -OH, -NH2), hydrophobic interactions (e.g., -CH3, -Ph), and halogen bonding.

  • Synthetic Tractability: The chosen fragments should possess synthetic handles that allow for straightforward follow-up chemistry during the hit-to-lead phase. This concept of "poised fragments" is critical for efficient optimization.

Protocol: Diversity-Oriented Synthesis of a THP Fragment Library

This protocol is adapted from methodologies employing Prins cyclization and click chemistry to generate a diverse library of THP-containing fragments.[9][10]

Objective: To synthesize a library of substituted tetrahydropyranones with diverse side chains.

Materials:

  • Homoallylic alcohols

  • Various aldehydes

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Sodium azide

  • Various terminal alkynes

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), water, t-butanol

  • Silica gel for column chromatography

Procedure:

Step 1: Prins Cyclization to Form the THP Core

  • To a solution of a homoallylic alcohol (1.0 eq) and an aldehyde (1.2 eq) in DCM at 0 °C, add DDQ (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the substituted tetrahydropyranone.

Step 2: Introduction of an Azide Handle

  • To a solution of the tetrahydropyranone (1.0 eq) in a suitable solvent (e.g., DMF), add sodium azide (1.5 eq).

  • Stir the reaction at 60 °C for 12-16 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the azido-THP derivative.

Step 3: Diversification via Azide-Alkyne Click Chemistry

  • In a vial, dissolve the azido-THP derivative (1.0 eq) and a terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final triazole-substituted THP fragment by column chromatography.

By varying the starting homoallylic alcohols, aldehydes, and terminal alkynes, a diverse library of THP-based fragments can be generated.

Part 2: Biophysical Screening of THP Fragment Libraries

Due to the inherently weak affinities of fragments, highly sensitive biophysical techniques are required for screening.[11] A hierarchical screening cascade, employing orthogonal methods, is recommended to confidently identify true hits and eliminate false positives.[12]

FBDD_Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Characterization Primary THP Fragment Library (100s-1000s compounds) SPR Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) Primary->SPR High-Throughput NMR NMR Spectroscopy (Ligand- or Protein-Observed) SPR->NMR Orthogonal Validation (5-10% Hit Rate) Xray X-ray Crystallography NMR->Xray Binding Mode & Affinity (Validated Hits) L Lead Optimization Xray->L Structure-Guided Optimization

Caption: A typical FBDD screening cascade for THP fragments.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor binding events in real-time.[13][14] It is well-suited for primary fragment screening due to its high sensitivity, relatively low protein consumption, and ability to provide kinetic data.[15]

Protocol: SPR-Based Screening of a THP Fragment Library

Objective: To identify THP fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Biacore™ or similar SPR instrument

  • Sensor Chip CM5 (or other suitable surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • THP fragment library dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+) with a matched percentage of DMSO (typically 1-5%)

Procedure:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 8,000-12,000 RU for fragment screening).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is identical in all samples and the running buffer.[11]

    • Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes.

    • A binding response significantly above the noise level is considered a preliminary hit.

    • For initial hits, perform a dose-response analysis to confirm binding and estimate the dissociation constant (KD).

ParameterTypical Value/RangeRationale
Target Immobilization Level 8,000 - 12,000 RUMaximizes signal for low MW fragments.
Fragment Concentration 100 - 500 µMBalances solubility with the need to detect weak binding.
DMSO Concentration 1 - 5% (matched)Maintains fragment solubility while minimizing solvent effects.[11]
Flow Rate 30 - 50 µL/minReduces mass transport limitation effects.
Contact Time 60 - 120 sAllows for sufficient association to detect weak binders.

Table 1: Key parameters for SPR-based fragment screening.

Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating hits from primary screens.[16] It can unambiguously confirm binding and provide information about the binding site on the protein.[17] Both ligand-observed and protein-observed methods are commonly used.

Protocol: Protein-Observed ¹H-¹⁵N HSQC NMR for Hit Validation

Objective: To confirm the binding of THP fragment hits and map their binding site on a ¹⁵N-labeled target protein.

Materials:

  • ¹⁵N-isotopically labeled target protein

  • NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • Validated THP fragment hits from primary screen

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.

    • Prepare stock solutions of the THP fragment hits in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition of Reference Spectrum:

    • Record a ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference spectrum.

  • Screening:

    • Add a small aliquot of the THP fragment stock solution to the protein sample to a final concentration of 250-1000 µM (typically a 5-10 fold excess over the protein).

    • Record a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis:

    • Overlay the spectra from the protein-fragment mixtures with the reference spectrum.

    • Chemical Shift Perturbations (CSPs): A significant change in the chemical shift of specific amide peaks (¹H and/or ¹⁵N) upon fragment addition indicates binding at or near those residues.[13]

    • Binding Site Mapping: If the protein's resonance assignments are known, the perturbed residues can be mapped onto the protein's 3D structure to identify the binding site.

    • Affinity Estimation: A titration experiment, where spectra are recorded at increasing fragment concentrations, can be used to calculate the dissociation constant (KD) by fitting the CSP data.[7]

Structural Characterization: X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its co-crystal structure with the target protein.[18] This provides atomic-level detail of the binding mode, revealing key interactions that are crucial for structure-guided optimization.[19]

Protocol: X-ray Crystallographic Screening of THP Fragments

Objective: To determine the three-dimensional structure of a THP fragment bound to its target protein.

Procedure:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein that are robust and diffract to a high resolution (< 2.5 Å).

  • Fragment Soaking:

    • Prepare a soaking solution containing the THP fragment at a high concentration (1-50 mM) in a cryoprotectant-containing mother liquor. The final DMSO concentration should be tested for its effect on crystal integrity.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment. The appearance of new, unmodeled density in a binding pocket that fits the shape of the THP fragment is indicative of binding.

    • Refine the structure with the fragment modeled into the density.

    • Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment's vectors for potential growth.[17]

Part 3: From Fragment Hit to Lead Compound

Once a THP fragment hit has been validated and its binding mode determined, the next phase is to optimize its affinity and drug-like properties. This process, known as hit-to-lead, typically involves strategies such as fragment growing, linking, or merging.[20][21]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit Validated THP Fragment Hit (KD = 100 µM - 1 mM) Growing Fragment Growing (Adding functionality along a vector) Hit->Growing Structure-Guided Design Linking Fragment Linking (Connecting two adjacent fragments) Hit->Linking Merging Fragment Merging (Combining overlapping fragments) Hit->Merging Lead Lead Compound (KD = nM - low µM) Growing->Lead Iterative Synthesis & Testing Linking->Lead Merging->Lead

Sources

"synthesis of radiolabeled tetrahydro-2H-pyran-4-carboxamide for imaging"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Automated Radiosynthesis and Quality Control of [¹⁸F]FET-THPC: A Novel Tetrahydro-2H-pyran-4-carboxamide-based PET Tracer for Imaging

Introduction and Scientific Rationale

The tetrahydro-2H-pyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. Its incorporation into small molecule ligands has led to the development of numerous therapeutics and diagnostic agents. The carboxamide functional group, in turn, is a common feature in biologically active molecules, often participating in key hydrogen bonding interactions with protein targets. The combination of these two motifs in a this compound core presents a versatile platform for developing novel radiotracers for Positron Emission Tomography (PET) imaging.

PET is a highly sensitive, non-invasive molecular imaging technique that requires the administration of a molecule labeled with a positron-emitting radionuclide.[1] Among the available radionuclides, Fluorine-18 (¹⁸F) is often preferred for PET tracer development due to its near-ideal half-life (t½ ≈ 109.8 min), low positron energy (Eβ+max = 0.635 MeV), and the feasibility of producing it in high specific activities at a cyclotron.[1] Its half-life is long enough to permit multi-step radiosyntheses, purification, quality control, and transport to satellite imaging centers, a significant advantage over shorter-lived isotopes like Carbon-11 (¹¹C).[2][3]

This application note provides a comprehensive guide to the synthesis of a novel PET tracer, [¹⁸F]N-(2-fluoroethyl)this compound (hereafter referred to as [¹⁸F]FET-THPC ). We will detail a robust, two-part methodology:

  • Precursor Synthesis: The synthesis of the tosylated precursor, N-(2-(tosyloxy)ethyl)this compound, which is stable and suitable for routine radiolabeling.

  • Automated Radiosynthesis: A reliable, automated procedure for the nucleophilic radiofluorination of the precursor, followed by purification and formulation for preclinical or clinical use.[4][5]

The causality behind this strategy is rooted in efficiency and reproducibility. The introduction of the radionuclide occurs as the final step, a critical principle in radiochemistry to maximize radiochemical yield given the isotope's decay.[6] The use of a tosylate leaving group is a well-established and highly efficient method for nucleophilic [¹⁸F]fluorination reactions.[7] Automation of the radiosynthesis is paramount for ensuring operator safety by minimizing radiation exposure and for guaranteeing the batch-to-batch consistency required for clinical translation.[8][9]

Workflow Overview: From Precursor to Injectable Radiotracer

The overall process is a multi-stage workflow that begins with organic synthesis and culminates in a sterile, quality-controlled radiopharmaceutical product ready for injection.

G cluster_0 Part 1: Precursor Synthesis (Non-Radioactive) cluster_1 Part 2: Automated Radiosynthesis cluster_2 Part 3: Quality Control P1 Step 1.1: Acyl Chloride Formation P2 Step 1.2: Amide Coupling P1->P2 P3 Step 1.3: Precursor Characterization (NMR, MS, HPLC) P2->P3 R3 Step 2.3: Nucleophilic Fluorination with Precursor P3->R3 Precursor Input R1 Step 2.1: [¹⁸F]Fluoride Trapping & Elution R2 Step 2.2: Azeotropic Drying (K₂CO₃/K₂₂₂ Complex) R1->R2 R2->R3 R4 Step 2.4: Semi-Prep HPLC Purification R3->R4 R5 Step 2.5: Formulation R4->R5 Q1 Step 3.1: Analytical HPLC (RCP & Specific Activity) R5->Q1 Final Product Sample Q2 Step 3.2: Radio-TLC (RCP Confirmation) Q1->Q2 Q3 Step 3.3: Final QC Tests (pH, Sterility, Endotoxins) Q2->Q3 Final Final Q3->Final Release for Imaging

Caption: High-level workflow for the synthesis and quality control of [¹⁸F]FET-THPC.

Part 1: Synthesis of the Radiolabeling Precursor

The synthesis of the tosylate precursor is a straightforward two-step process starting from the commercially available tetrahydropyran-4-carboxylic acid.

Caption: Chemical reaction scheme for the synthesis of the tosylate precursor.

Protocol 1.1: Synthesis of N-(2-(tosyloxy)ethyl)this compound

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 2-(Tosyloxy)ethan-1-amine hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear.

    • Rationale: This step converts the carboxylic acid into a more reactive acyl chloride, which is necessary for efficient amide bond formation in the next step.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude tetrahydropyran-4-carbonyl chloride is used immediately in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve 2-(tosyloxy)ethan-1-amine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt and act as a base.

    • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Rationale: Triethylamine acts as a base to scavenge the HCl produced during the amide coupling reaction, driving the reaction to completion.

  • Work-up and Purification:

    • Quench the reaction with water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a silica gel column with an ethyl acetate/hexane gradient) to yield the pure tosylate precursor as a white solid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The precursor should be stored in a desiccator at -20 °C.

Part 2: Automated Radiosynthesis of [¹⁸F]FET-THPC

The radiosynthesis is performed on a commercial automated synthesis module (e.g., GE TRACERlab™, IBA Synthera®, Trasis AllinOne) housed in a shielded hot cell. The process is designed to be robust and GMP-compliant.[10][11]

Materials:

  • Aqueous [¹⁸F]Fluoride from cyclotron target

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Tosyl-precursor (from Part 1)

  • Acetonitrile (MeCN), anhydrous, HPLC grade

  • Water for Injection (WFI)

  • Ethanol, USP grade

  • Sterile 0.9% saline solution, USP

  • Anion exchange cartridge (e.g., QMA light)

  • C18 Sep-Pak cartridge

  • Semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm)

  • Sterile vent filter (0.22 µm)

  • Sterile product vial

Protocol 2.1: Automated Synthesis Procedure

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using an eluent solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

    • Rationale: The K₂₂₂ cryptand chelates the potassium ion (K⁺), making the "naked" [¹⁸F]fluoride anion more nucleophilic and reactive for the subsequent substitution reaction.[7]

  • Azeotropic Drying:

    • The solvent is removed from the reaction vessel under a stream of nitrogen and vacuum at elevated temperature (e.g., 110 °C). Anhydrous acetonitrile is added and evaporated two more times.

    • Scientist's Note: This is arguably the most critical step. Residual water will hydrate the fluoride ion, severely diminishing its nucleophilicity and leading to failed syntheses. The process must result in a completely dry, white residue of the [¹⁸F]F-K₂₂₂-K₂CO₃ complex.

  • Nucleophilic Radiofluorination:

    • A solution of the tosyl-precursor (~5-10 mg) in anhydrous acetonitrile is added to the reaction vessel containing the dried [¹⁸F]F-K₂₂₂ complex.

    • The vessel is sealed and heated (e.g., 100-120 °C) for 10-15 minutes.

    • After heating, the vessel is cooled, and the reaction is quenched with the mobile phase for HPLC purification.

  • Semi-Preparative HPLC Purification:

    • The crude reaction mixture is loaded onto a semi-preparative C18 HPLC column.

    • The product is eluted using a suitable mobile phase (e.g., 40:60 acetonitrile:water) at a flow rate of ~4-5 mL/min.

    • The HPLC system is equipped with an in-line radiation detector to identify the radioactive product peak, which is then collected.

    • Rationale: HPLC purification is essential to separate the desired [¹⁸F]FET-THPC from unreacted [¹⁸F]fluoride, the precursor, and any non-radioactive byproducts, ensuring high radiochemical purity.

  • Formulation:

    • The collected HPLC fraction (in acetonitrile/water) is diluted with WFI and passed through a C18 Sep-Pak cartridge, which traps the lipophilic product.

    • Unreacted [¹⁸F]fluoride and the aqueous mobile phase pass through to waste.

    • The trapped [¹⁸F]FET-THPC is eluted from the C18 cartridge with a small volume of ethanol (~1 mL).

    • The ethanol solution is then diluted with sterile saline to the final desired volume, ensuring the final ethanol concentration is less than 10% v/v.

    • The final product solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.

Part 3: Quality Control for Clinical Translation

A comprehensive set of quality control (QC) tests must be performed on the final product before it can be released for patient administration.[12][13][14] These tests validate the identity, purity, and safety of the radiopharmaceutical.

G cluster_qc Quality Control Tests cluster_params Parameters Measured start Final Product Vial hplc Analytical HPLC start->hplc tlc Radio-TLC start->tlc ph pH Measurement start->ph visual Visual Inspection start->visual sterility Sterility Test start->sterility endotoxin Endotoxin (LAL) Test start->endotoxin rcp_sa Radiochemical Purity Molar Activity hplc->rcp_sa rcp_confirm RCP Confirmation tlc->rcp_confirm ph_val pH Value ph->ph_val appearance Clarity & Color visual->appearance sterility_res Sterility sterility->sterility_res endotoxin_res Endotoxin Level endotoxin->endotoxin_res pass All Specs Met: Product Release rcp_sa->pass fail Out of Spec: Reject Batch rcp_sa->fail rcp_confirm->pass rcp_confirm->fail ph_val->pass ph_val->fail appearance->pass appearance->fail sterility_res->pass sterility_res->fail endotoxin_res->pass endotoxin_res->fail

Caption: Quality control flowchart for the final [¹⁸F]FET-THPC product release.

Protocol 3.1: Quality Control Procedures
Parameter Method Acceptance Criteria Rationale
Appearance Visual InspectionClear, colorless, free of particulate matterEnsures no precipitation or foreign material is present in the injectable solution.[15]
pH pH meter or pH strip4.5 – 7.5Ensures the solution is physiologically compatible and will not cause discomfort or tissue damage upon injection.[15]
Radiochemical Purity (RCP) Analytical Radio-HPLC≥ 95%Quantifies the percentage of radioactivity present as the desired [¹⁸F]FET-THPC, ensuring that errant signals do not arise from radioactive impurities.[12][13]
Confirmation of RCP Radio-TLCConsistent with HPLCA rapid, secondary method to confirm the absence of free [¹⁸F]fluoride.
Radionuclidic Identity Half-life measurement105 – 115 minutesConfirms that the radionuclide present is indeed ¹⁸F.
Molar Activity (Aₘ) Analytical Radio-HPLC> 50 GBq/µmol at EOSMeasures the ratio of radioactivity to the total mass of the compound. High molar activity is crucial to avoid pharmacological effects from the injected mass.
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v; Acetonitrile < 410 ppmEnsures that levels of organic solvents used during synthesis are below safety thresholds defined by pharmacopeial standards.
Sterility Direct inoculation or membrane filtrationNo microbial growthConfirms the absence of viable microorganisms in the final sterile product.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the max patient volume in mL)Ensures the product is free from pyrogenic bacterial endotoxins that can cause a fever response.

Summary of Typical Synthesis Results

The following table summarizes the expected quantitative outcomes from a typical automated synthesis of [¹⁸F]FET-THPC.

ParameterTypical Result
Radiochemical Yield (RCY) 35 - 50% (decay-corrected to EOB)
Radiochemical Purity (RCP) > 98%
Total Synthesis Time 50 - 60 minutes (from EOB)
Molar Activity (Aₘ) at EOS 80 - 150 GBq/µmol

Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis and quality control of [¹⁸F]FET-THPC, a novel PET tracer based on the this compound scaffold. The described methodology, which combines robust organic precursor synthesis with reliable automated radiofluorination and stringent quality control, is designed to yield a high-purity radiopharmaceutical suitable for preclinical and clinical imaging. By explaining the causality behind critical steps, such as azeotropic drying and HPLC purification, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to develop and implement new PET imaging agents.

References

  • Wuest, M., & Wuest, F. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances.
  • Li, Z., et al. (2019). Ultra-mild 18F-labeling of Biomolecules for PET imaging.
  • Wang, M., et al. (2021). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)
  • Jall, A., et al. (2017).
  • Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key.
  • Wuest, M., & Wuest, F. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo.
  • Maki, J., et al. (2024). PET tracer production and synthesis workflow and resulting functional elements to be integrated into a microfluidic synthesis system.
  • Zheng, Q., et al. (2025). Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. American Chemical Society.
  • Hausner, S. H., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. PubMed.
  • Hausner, S. H., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. PubMed Central.
  • Peko, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Ahamed, M., et al. (2024). Automated microfluidic-based production of PET radioligands for clinical and preclinical use. Digitala Vetenskapliga Arkivet.
  • Radiopaedia. (2025). PET radiotracers. Radiopaedia.org.
  • Hausner, S. H., et al. (2025). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production.
  • Selivanova, S. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. AZoM.
  • Wang, J., et al. (2025). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production.
  • Peko, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PubMed Central.
  • Sharma, S. K., et al. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. PubMed Central.
  • Vdovin, V., et al. (2022).
  • Kumar, A., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Dahl, K., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PubMed Central.
  • Nuclear Medicine Snacks. (2022). Radiopharmaceutical quality control. YouTube.
  • The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences.
  • IAEA. (2021). Quality Control in the Production of Radiopharmaceuticals.
  • Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • precisionFDA. (n.d.). This compound. precisionFDA.
  • Scott, J. S., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed.
  • ChemicalBook. (n.d.). 344329-76-6(this compound) Product Description. ChemicalBook.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Tetrahydropyran (THP) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges that can lead to low reaction yields. The tetrahydropyran motif is a crucial structural component in numerous bioactive natural products, making its efficient synthesis a significant goal in organic chemistry.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Part 1: Foundational Troubleshooting Framework

Low yields in chemical synthesis are rarely due to a single isolated issue. More often, they result from a combination of subtle factors. A systematic approach is the most effective way to identify and resolve the root cause.[4][5] Before diving into specific problems, always begin with a holistic review of your experimental setup.

Initial Diagnostic Workflow

This workflow provides a logical progression for identifying the source of low yield.

G start Low Yield Observed reagents Check Purity of Starting Materials & Reagents start->reagents conditions Review Reaction Conditions (Temp, Time, Conc.) reagents->conditions Purity Confirmed analysis Analyze Crude Product (NMR, LC-MS) conditions->analysis Conditions Verified side_products Side Products Identified? analysis->side_products workup Review Workup & Purification Procedure side_products->workup No optimize_conditions Optimize Reaction Conditions (See FAQ 2.1, 2.2) side_products->optimize_conditions Yes optimize_purification Optimize Purification (See FAQ 3.1) workup->optimize_purification success Yield Improved optimize_conditions->success optimize_purification->success

Caption: A general decision-making framework for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges encountered during THP synthesis, with a focus on the widely used Prins cyclization and related methods.

Category 1: Reaction Initiation & Conversion Issues

Question 1.1: My reaction is not proceeding, or the conversion of my starting material is very low. What are the potential causes?

Answer: Failure of a reaction to initiate or proceed to completion is a common issue that often points to problems with reagents, catalysts, or reaction conditions.[6]

  • Causality & Explanation:

    • Reagent & Solvent Quality: Many THP syntheses, especially acid-catalyzed variants like the Prins cyclization, are highly sensitive to impurities.[7] Water is a notorious culprit, as it can compete with the intramolecular alcohol nucleophile, quench the catalyst, and lead to unwanted side reactions.[6]

    • Catalyst Activity: Lewis and Brønsted acid catalysts can degrade over time or be deactivated by impurities. Solid catalysts may have reduced activity due to surface fouling.[8] For instance, a supposedly anhydrous Lewis acid that has been exposed to atmospheric moisture will have significantly lower activity.

    • Sub-optimal Reaction Conditions: Incorrect temperature or concentration can dramatically affect reaction rates. Some Prins cyclizations require low temperatures to suppress side reactions, while others may need heating to overcome activation energy barriers.[8][9]

  • Troubleshooting Protocol:

    • Verify Reagent and Solvent Purity:

      • Use freshly opened or purified reagents. For moisture-sensitive reactions, use anhydrous solvents.[6]

      • Consider distilling key liquid reagents and solvents (e.g., dichloromethane over CaH₂) immediately before use.

      • Ensure starting materials are pure by NMR or other appropriate analytical techniques.

    • Confirm Catalyst Activity:

      • Use a fresh bottle of catalyst or a newly opened ampule.

      • For heterogeneous catalysts, consider activation procedures (e.g., heating under vacuum).[10]

    • Optimize Reaction Conditions:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is stalling or proceeding slowly.[6]

      • Perform a systematic screen of temperatures. For example, if you are running the reaction at 0 °C, try -20 °C and room temperature to gauge the effect.

Category 2: Side Product Formation & Low Selectivity

Question 2.1: My reaction works, but I'm getting a mixture of products, including isomers and unexpected structures. What are the common side reactions and how can I suppress them?

Answer: The formation of side products is often inherent to the reaction mechanism, particularly those involving carbocationic intermediates like the Prins cyclization. Understanding these competing pathways is key to minimizing them.

  • Causality & Explanation: The Prins cyclization proceeds via an oxocarbenium ion intermediate. The fate of this intermediate determines the product distribution.[7][11]

    G intermediate Oxocarbenium Intermediate thp Desired THP Product (Cyclization) intermediate->thp 6-endo-tet rearrangement Oxonia-Cope Rearrangement intermediate->rearrangement elimination Allylic Alcohol (Elimination) intermediate->elimination thf THF Product (5-exo-tet) intermediate->thf

    Caption: Competing pathways from the key oxocarbenium intermediate.

    • Oxonia-Cope Rearrangement: This is a major competing pathway that can lead to racemization and the formation of constitutional isomers. It is particularly prevalent when the substituents on the homoallylic alcohol can stabilize a positive charge.[7][12][13]

    • Elimination: The carbocation intermediate can be deprotonated to form an allylic alcohol instead of cyclizing.[12]

    • Tetrahydrofuran (THF) Formation: While 6-membered ring (THP) formation is often thermodynamically favored, the competing 5-membered ring (THF) formation can be kinetically competitive under certain conditions.[7][14]

  • Troubleshooting Protocol:

    • Modify the Catalyst: The choice of acid catalyst is critical.

      • Bulky Lewis Acids: Using sterically demanding Lewis acids can sometimes disfavor the transition state leading to the Oxonia-Cope rearrangement.

      • Mild Acids: Highly aggressive acids can promote undesired pathways. Switching to a milder catalyst (e.g., In(OTf)₃, BiCl₃) or a heterogeneous catalyst like Amberlyst-15 can sometimes provide cleaner reactions.[14][15][16]

    • Adjust the Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, which is typically the desired cyclization.

    • Use a Trapping Agent: In some cases, the intermediate can be trapped by an external nucleophile (e.g., a halide from TMSCl) or an internal nucleophile (e.g., a silyl enol ether in a Mukaiyama aldol-Prins cascade) to prevent side reactions.[7][14]

Question 2.2: I am obtaining a mixture of diastereomers with low selectivity. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is dictated by the transition state geometry of the cyclization step.

  • Causality & Explanation: For the Prins cyclization, the formation of a chair-like transition state where bulky substituents occupy equatorial positions is generally favored, leading to cis-2,6-disubstituted THPs.[8][13] However, factors like the catalyst, solvent, and substrate structure can influence the energy difference between competing transition states.

  • Troubleshooting & Optimization:

ParameterEffect on DiastereoselectivityRecommended Action
Catalyst The coordination geometry and steric bulk of the catalyst heavily influence the transition state. Confined Brønsted acids can create a chiral pocket, enforcing a specific geometry.[8]Screen a panel of Lewis acids (e.g., TMSOTf, InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., PTSA, confined imino-imidophosphates).[8][15]
Temperature Lower temperatures generally enhance selectivity by allowing the reaction to proceed via the lowest-energy, most-ordered transition state.Run the reaction at progressively lower temperatures (e.g., 0 °C, -40 °C, -78 °C) and monitor the diastereomeric ratio (d.r.).
Solvent Solvent polarity can influence the stability of the charged intermediates and transition states.Screen solvents of varying polarity, such as dichloromethane (DCM), acetonitrile (MeCN), and nitromethane.
Substrate The inherent stereocenters in the starting material can direct the cyclization (substrate control).If substrate control is poor, a powerful catalyst that overrides the substrate's intrinsic bias (catalyst control) may be necessary.
Category 3: Product Isolation & Purification Issues

Question 3.1: My crude reaction mixture looks promising by TLC or crude NMR, but I lose a significant amount of product during workup and column chromatography. What could be the cause?

Answer: Product loss during isolation is a frequent and frustrating source of low yield. This can be due to physical loss during transfers or chemical decomposition during the workup or purification steps.[5][6][17]

  • Causality & Explanation:

    • Loss During Aqueous Workup: Some THP derivatives, especially those with multiple hydroxyl groups, may have partial solubility in the aqueous phase, leading to losses with each wash.[6][17] Emulsion formation during extraction can also physically trap the product.[6]

    • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds, such as those containing acid-labile protecting groups or functionalities. The product may streak or remain irreversibly adsorbed on the column.[6]

    • Product Volatility: Low molecular weight THPs can be volatile and may be lost during solvent removal under high vacuum, especially with heating.[5]

  • Troubleshooting Protocol:

    • Optimize the Workup:

      • Minimize the number of aqueous washes.

      • To break emulsions, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[6]

      • Back-extract all aqueous layers with fresh organic solvent to recover any dissolved product.[6]

    • Modify the Chromatography:

      • Deactivate Silica: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.[6]

      • Change Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

    • Alternative Purification Methods: If the compound is unstable on silica, explore other options like recrystallization, distillation (for thermally stable liquids), or preparative HPLC.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization

This is a representative protocol and must be optimized for specific substrates.

  • Setup: Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon).[5]

  • Reagents: To a stirred solution of the homoallylic alcohol (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous dichloromethane (0.1 M concentration) at the desired temperature (e.g., -78 °C), add the Lewis acid (e.g., TMSOTf, 0.1-1.1 equivalents) dropwise.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or triethylamine.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (potentially deactivated with triethylamine) using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References
  • Mohapatra, D. K., & Ghorai, M. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963.
  • Barry, C. S., & Cronin, L. (2021). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Molecules, 26(11), 3123.
  • Willis, M. C., et al. (2007). The Oxonia-Cope Rearrangement in Prins-Type Cyclizations.
  • Huber, G. W., et al. (2020). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 22(19), 6438-6448.
  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(20), 3323-3335.
  • Stekrova, M., et al. (2019). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal.
  • Request PDF: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. (2014). ResearchGate.
  • Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. (1974). Journal of the Chemical Society, Perkin Transactions 2.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. (2019). MDPI.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Semantic Scholar.
  • How to Improve Your Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2045-2053.
  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (2018). Organic & Biomolecular Chemistry.
  • Request PDF: Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. (2019). ResearchGate.
  • Optimization of the Reaction Conditions. (2020). ResearchGate.
  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. (2008). Organic Chemistry Portal.
  • Theoretical Study of the Reaction Kinetics of Atomic Bromine with Tetrahydropyran. (2019). The Journal of Physical Chemistry A.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Request PDF: Kinetics and mechanism of the tropospheric reaction of tetrahydropyran with Cl atoms. (2018). ResearchGate.
  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (2016). Natural Product Reports.
  • Prins Reaction. (n.d.). Organic Chemistry Portal.
  • Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. (2014). The Journal of Organic Chemistry.
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2022). Organic Letters.
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2020). The Journal of Organic Chemistry.
  • Dehydration and Purification of Spent Tetra Hydro Furan Solvent. (2013). AIChE Proceedings.

Sources

Technical Support Center: Optimizing Diastereoselectivity in Pyran Ring Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in their reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems related to poor diastereoselectivity in pyran synthesis and offers targeted solutions.

Issue 1: Low Diastereomeric Ratio (d.r.) in a Lewis Acid-Catalyzed Prins Cyclization

Question: My Prins cyclization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired cis-2,6-disubstituted product?

Answer: Low diastereoselectivity in Prins cyclizations is often related to the reaction conditions, particularly the choice of Lewis acid, solvent, and temperature. The reaction proceeds through an oxocarbenium ion intermediate, and its stability and the geometry of the chair-like transition state dictate the stereochemical outcome.[1][2][3] High stereoselectivity is typically achieved when substituents adopt a pseudoequatorial position in the transition state to minimize steric repulsion.[3]

Solutions to Consider:

  • Catalyst Screening: The choice and stoichiometry of the Lewis acid are critical.[4] Bulky Lewis acids can favor specific transition states, leading to higher selectivity. Consider switching from a general-purpose Lewis acid like BF₃·OEt₂ to more sterically demanding or specific catalysts. For silyl-Prins cyclizations, TMSOTf has proven effective at promoting high diastereoselectivity.[3][4]

  • Solvent Optimization: Solvent polarity and coordinating ability can influence the stability of the oxocarbenium intermediate and the transition state.[4] Non-coordinating solvents like dichloromethane (DCM) are common. However, for certain substrates, oxygenated solvents like diethyl ether have been shown to dramatically improve selectivity.[4] A solvent screen is highly recommended.

  • Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C) can enhance diastereoselectivity by favoring the thermodynamically more stable transition state and slowing down competing pathways like 2-oxonia-Cope rearrangements that can scramble stereochemistry.[1][4]

  • Substrate Geometry: The geometry of the starting homoallylic alcohol (cis or trans) can directly influence the stereochemistry of the resulting tetrahydropyran.[4] Ensure the geometric purity of your starting material if a specific diastereomer is the goal.

Data Snapshot: Effect of Reaction Parameters on a Model Prins Cyclization

The following table summarizes the impact of different Lewis acids and temperatures on the diastereomeric ratio (d.r.) for a representative silyl-Prins cyclization.

EntryLewis Acid (equiv.)Temperature (°C)SolventYield (%)Diastereomeric Ratio (cis:trans)
1BF₃·OEt₂ (1.0)0DCMComplex Mixture-
2TMSCl (1.0)0DCMComplex Mixture-
3TMSOTf (0.5)-78DCM3585:15
4TMSOTf (1.0) -78 DCM 48 90:10
5TMSOTf (1.0)-78Toluene4188:12

Data adapted from a representative silyl-Prins cyclization study.[3]

Issue 2: Poor Selectivity in an Organocatalytic Domino Reaction

Question: I'm using a chiral organocatalyst for a domino Michael-hemiacetalization to form a tetrahydropyran, but the diastereoselectivity is poor. What factors should I investigate?

Answer: In organocatalyzed domino reactions, the catalyst's ability to control the stereochemistry of the initial Michael addition is key. The solvent and the electronic properties of the substrates also play a significant role.[5]

Solutions to Consider:

  • Catalyst Structure: The structure of the organocatalyst is paramount. Bifunctional catalysts, such as chiral squaramides or thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state.[5][6] If using a simple amine catalyst like L-proline, consider switching to a more rigid, bifunctional catalyst to improve stereocontrol.[7]

  • Solvent Effects: The reaction medium can affect the hydrogen-bonding network between the catalyst and substrates. A screen of non-polar (e.g., toluene, DCM) and polar aprotic solvents (e.g., THF, MeCN) is advisable. Sometimes, solvent-free conditions can also provide good results.[8]

  • Substrate Matching: The electronic and steric properties of the Michael donor and acceptor must be well-matched with the catalyst. For instance, a more sterically hindered catalyst may be required for smaller substrates to enforce a specific facial approach.

Issue 3: Unexpected Isomer in Hetero-Diels-Alder Cycloaddition

Question: My hetero-Diels-Alder reaction is producing the wrong regio- or stereoisomer. How can I control the outcome?

Answer: The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing dihydropyran rings, governed by frontier molecular orbital (FMO) theory and steric effects.[9][10] The endo rule, which is favored by secondary orbital interactions, typically predicts the major diastereomer.

Solutions to Consider:

  • Lewis Acid Catalysis: Lewis acids can dramatically alter the rate and selectivity of HDA reactions. They coordinate to the dienophile, lowering its LUMO energy and potentially locking its conformation, which can enhance both regioselectivity and diastereoselectivity.[11][12] Screening Lewis acids like ZnCl₂, SnCl₄, or TiCl₄ is a standard approach.[11]

  • Chiral Catalysts: For enantioselective variants, chiral Lewis acids or organocatalysts can create a chiral environment that biases the approach of the diene to one face of the dienophile.[13]

  • Intramolecular HDA: If applicable, tethering the diene and dienophile can pre-organize the molecule for the desired cyclization, often leading to very high levels of stereocontrol based on the geometry of the tether and existing stereocenters.[14]

Troubleshooting Workflow

When encountering low diastereoselectivity, a systematic approach is crucial. The following workflow can guide your optimization process.

G start Low Diastereoselectivity Observed q1 Is the reaction at low temperature? start->q1 step1 Decrease Temperature (e.g., to -78 °C) q1->step1 No q2 Is the Lewis Acid / Catalyst optimized? q1->q2 Yes step1->q2 step2 Screen Catalysts (Vary sterics & electronics) q2->step2 No q3 Is the solvent optimal? q2->q3 Yes step2->q3 step3 Screen Solvents (Vary polarity & coordinating ability) q3->step3 No q4 Does substrate geometry or protecting group play a role? q3->q4 Yes step3->q4 step4 Confirm starting material purity. Consider alternative protecting groups. q4->step4 Yes/Maybe end Diastereoselectivity Optimized q4->end No step4->end

Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.

Experimental Protocols

Protocol 1: Diastereoselective Silyl-Prins Cyclization for cis-2,6-Disubstituted Dihydropyrans

This protocol describes a general procedure for the TMSOTf-promoted cyclization of a homoallylic E-vinylsilyl alcohol with an aldehyde to yield a cis-2,6-disubstituted dihydropyran.[3][4]

Materials:

  • Homoallylic E-vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried glassware, nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the homoallylic E-vinylsilyl alcohol (1.0 equiv). Dissolve it in anhydrous DCM to a concentration of 0.05 M.

  • Addition of Aldehyde: Add the aldehyde (1.2 equiv) to the stirred solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation: Add TMSOTf (1.0 equiv) dropwise to the cold, stirred solution over 2-3 minutes.

  • Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ directly to the flask at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase three times with DCM.

  • Drying and Concentration: Combine the organic phases, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.

Mechanistic Rationale for Diastereoselectivity

The high cis-selectivity observed in many Prins-type cyclizations is explained by a chair-like transition state where bulky substituents preferentially occupy pseudoequatorial positions to minimize 1,3-diaxial interactions.

G cluster_0 Oxocarbenium Ion Formation cluster_1 6-endo-dig Cyclization cluster_2 Product Formation Reactants Homoallylic Alcohol + Aldehyde + Lewis Acid Intermediate Oxocarbenium Ion Intermediate Reactants->Intermediate ts_cis Chair-like Transition State (R1, R2 equatorial) FAVORED Intermediate->ts_cis ts_trans Chair-like Transition State (R2 axial) DISFAVORED Intermediate->ts_trans product_cis cis-Product (Major) ts_cis->product_cis product_trans trans-Product (Minor) ts_trans->product_trans

Caption: Origin of diastereoselectivity in Prins cyclization leading to the major cis product.

References

  • A Diastereoselective Synthesis of Pyrano Fused Coumarins via Organocatalytic Three-component Reaction. Organic & Biomolecular Chemistry, 2013, 11(2), 279-286. URL: https://pubmed.ncbi.nlm.nih.gov/23172288/
  • Technical Support Center: Overcoming Low Diastereoselectivity in Pyran Synthesis. BenchChem. URL: https://www.benchchem.com/technical-center/overcoming-low-diastereoselectivity-in-pyran-synthesis
  • Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. BenchChem. URL: https://www.benchchem.com/technical-center/synthesis-of-4-chloro-2-methyl-tetrahydropyran
  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Molecules, 2016, 21(10), 1282. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/
  • Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 2016, 138(49), 15873–15876. URL: https://pubs.acs.org/doi/10.1021/jacs.6b10787
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. The Journal of Organic Chemistry, 2011, 76(10), 3931–3940. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3092873/
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances, 2021, 11(28), 17094-17119. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8694080/
  • Recent Advances in the Prins Reaction. ACS Omega, 2022, 7(36), 31731–31744. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03799
  • Sequential Photochemical and Prins Reactions for the Diastereoselective Synthesis of Tricyclic Scaffolds. Angewandte Chemie International Edition, 2020, 59(42), 18693-18698. URL: https://www.researchgate.net/publication/342171113_Sequential_Photochemical_and_Prins_Reactions_for_the_Diastereoselective_Synthesis_of_Tricyclic_Scaffolds
  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 2022, 20(4), 814-818. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02220d
  • Enantioselective Synthesis of Spirorhodanine-Pyran Derivatives via Organocatalytic [3 + 3] Annulation Reactions between Pyrazolones and Rhodanine-Derived Ketoesters. Organic Letters, 2020, 22(3), 1018–1022. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b04603
  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 2005, 3(17), 3207-3212. URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b504210k
  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters, 2019, 8(2), 65-74. URL: https://growingscience.com/ccl/Vol8/ccl_2019_10.pdf
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 2021, 1(1), 26–32. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944682/
  • L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 2012, 17(7), 8089-8100. URL: https://www.mdpi.com/1420-3049/17/7/8089
  • Influence of Lewis acids on the facial selectivity in cycloadditions of sugar-derived dihydropyranones. ResearchGate. URL: https://www.researchgate.net/publication/257850819_Influence_of_Lewis_acids_on_the_facial_selectivity_in_cycloadditions_of_sugar-derived_dihydropyranones
  • Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. Current Organic Chemistry, 2018, 22(1), 4-18. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6062837/
  • Stereoselective Synthesis of Pyrans from Epoxyalkenes: Dual Catalysis with Palladium and Brønsted Acid. The Journal of Organic Chemistry, 2018, 83(11), 6031–6043. URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b00713
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 2023, 28(7), 3090. URL: https://www.mdpi.com/1420-3049/28/7/3090
  • Lewis Acid Catalyzed Intramolecular [4+2] Cycloaddition of In Situ Generated Aza-Quinone Methides for the Stereoselective Synthesis of Furo/pyrano[3,2-c]tetrahydroquinolines. Chemistry – An Asian Journal, 2020, 15(1), 72-76. URL: https://www.researchgate.net/publication/338029393_Lewis_Acid_Catalyzed_Intramolecular_42_Cycloaddition_of_In_Situ_Generated_Aza-Quinone_Methides_for_the_Stereoselective_Synthesis_of_Furopyrano32-ctetrahydroquinolines
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 2021, 1(1), 26-32. URL: https://pubs.acs.org/doi/10.1021/acsorginorgau.1c00010
  • Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. Chemical Communications, 2018, 54(28), 3496-3499. URL: https://pubmed.ncbi.nlm.nih.gov/29564425/
  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry, 2024, 30(48), e202401332. URL: https://pubmed.ncbi.nlm.nih.gov/38897923/
  • Stereocontrolled Diels–Alder reactions with a bifunctional dienophile. ResearchGate. URL: https://www.researchgate.net/publication/244675560_Stereocontrolled_Diels-Alder_reactions_with_a_bifunctional_dienophile
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem. URL: https://www.benchchem.com/technical-center/synthesis-of-2-azaspiro-4-4-nonane
  • Chemo‐ and Diastereoselective Synthesis of Pyrazolo‐tetrahydropyridines via Multicomponent Sequential Aza‐Diels‐Alder Reactions in Water. ResearchGate. URL: https://www.researchgate.
  • A Comparative Guide to Enantioselective and Diastereoselective Synthesis of Pyrans. BenchChem. URL: https://www.benchchem.com/technical-center/enantioselective-and-diastereoselective-synthesis-of-pyrans
  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 2017, 10, S1741-S1746. URL: https://www.sciencedirect.com/science/article/pii/S187853521300180X
  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2017/11/13/stereochemistry-of-the-diels-alder-reaction/
  • Diels Alder reaction continued - Hetero diene and dienophile - Lewis acid mediated - asymmetric. YouTube. URL: https://www.youtube.

Sources

Technical Support Center: Synthesis of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Tetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Synthesis Strategy Overview

The most prevalent and versatile route to this compound involves the coupling of a suitable amine source with an activated form of Tetrahydro-2H-pyran-4-carboxylic acid. The general workflow can be approached in two primary ways:

  • Direct Amidation of the Carboxylic Acid: This involves activating the carboxylic acid in situ with a coupling reagent, followed by the addition of an amine. This is a highly flexible method allowing for a wide variety of coupling reagents and conditions.

  • Aminolysis of an Ester Derivative: This route typically involves converting the carboxylic acid to a more reactive ester (e.g., methyl or ethyl ester) and then treating it with an amine source, such as aqueous ammonia.[1] This can be a very clean and high-yielding reaction but is less flexible than direct amidation.

General Synthesis Workflow

The following diagram outlines the key decision points and pathways in the synthesis.

cluster_start Starting Materials cluster_methods Reaction Pathways cluster_intermediates Key Intermediates Acid Tetrahydro-2H-pyran-4- carboxylic Acid Coupling Pathway 1: Direct Amidation via Coupling Reagents Acid->Coupling Select Coupling Reagent & Base Esterification Pathway 2: Esterification then Aminolysis Acid->Esterification Standard Esterification Amine Amine Source (e.g., NH4OH, NH4Cl) Amine->Coupling Product This compound Amine->Product Nucleophilic Attack ActivatedAcid Activated Acid Intermediate (e.g., O-Acylisourea, Active Ester) Coupling->ActivatedAcid Ester Methyl/Ethyl Ester Intermediate Esterification->Ester ActivatedAcid->Product Ester->Product Aminolysis (e.g., with NH3)

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide for Side Reactions

This section addresses the most common issues encountered during the direct amidation pathway, which, while versatile, is prone to specific side reactions.

Question 1: My reaction yield is very low, and I'm recovering mostly unreacted carboxylic acid. What's going wrong?

Answer: This is a classic case of failed or inefficient carboxylic acid activation. For an amide bond to form, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. If this activation step is slow or reversible, the nucleophilic amine will not react.

Potential Causes & Solutions:

  • Inadequate Coupling Reagent: The chosen coupling reagent may not be potent enough for your specific conditions. Carbodiimides like DCC or EDC are common starting points, but phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salts are often more efficient, especially for challenging couplings.[2]

  • Decomposition of Activated Intermediate: The activated species (e.g., O-acylisourea for carbodiimides) can be unstable. It can revert to the starting acid or react with other nucleophiles. Adding a stabilizing agent like 1-hydroxybenzotriazole (HOBt) can trap the activated intermediate as a more stable HOBt-ester, which then reacts cleanly with the amine.[3]

  • Suboptimal Reaction Conditions:

    • Solvent: Ensure your solvent (typically DMF, DCM, or THF) can dissolve all reactants. Solubility issues can severely hinder reaction rates.[4]

    • Temperature: Most coupling reactions are run at 0 °C and allowed to warm to room temperature. If the reaction is sluggish, gentle heating might be required, but this can also promote side reactions.

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required, especially when using the amine salt as a starting material. The base neutralizes the acid formed and facilitates the reaction.[3]

Troubleshooting Protocol: If you suspect poor activation, perform a small-scale screen of 2-3 different classes of coupling reagents (e.g., a carbodiimide like EDC, a phosphonium salt like PyBOP, and a uronium salt like HATU) under identical conditions to identify the optimal activator for your system.

Question 2: I have a significant amount of a white, insoluble precipitate in my reaction that is not my product. What is it and how do I get rid of it?

Answer: If you are using Dicyclohexylcarbodiimide (DCC) as your coupling reagent, this precipitate is almost certainly dicyclohexylurea (DCU). DCU is the byproduct of DCC after it has activated the carboxylic acid. While its insolubility helps drive the reaction to completion, it is notoriously difficult to remove from the desired product.[5]

Solutions:

  • Filtration: The primary method for removing DCU is filtration. However, some DCU often remains dissolved and can co-precipitate with your product upon concentration. It is best to filter the reaction mixture before workup. Chilling the reaction mixture can sometimes help precipitate more of the DCU.

  • Switch to a Water-Soluble Carbodiimide: The best solution is to avoid the problem altogether. Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct from EDC is water-soluble and is easily removed during a standard aqueous workup.[3]

Question 3: My mass spectrometry analysis shows a byproduct with a mass corresponding to my coupling reagent added to my amine. What is this side reaction?

Answer: This indicates the formation of a guanidinium byproduct. This side reaction is specific to aminium/uronium-based coupling reagents like HBTU and TBTU. If these reagents are used in excess, they can react directly with the primary or secondary amine starting material, capping it and rendering it unable to participate in the desired amide bond formation.[5]

Mechanism of Guanidinium Formation

Caption: Formation of an inactive guanidinium byproduct from the amine.

Prevention:

  • Stoichiometry is Critical: Use the aminium/uronium reagent in equimolar amounts relative to the carboxylic acid.[2][5]

  • Order of Addition: The preferred order is to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This ensures the coupling reagent is consumed in the desired activation step before it has a chance to react with the amine.

Question 4: I'm using EDC/DCC and see a byproduct with the same mass as my desired amide, but it has different chromatographic properties. What could it be?

Answer: This is likely the N-acylurea byproduct. It forms from an intramolecular rearrangement of the O-acylisourea intermediate, which is the initial activated species formed from the reaction of the carboxylic acid and the carbodiimide.[3] This rearrangement competes with the desired nucleophilic attack by the amine.

Troubleshooting Decision Tree

Start N-Acylurea Byproduct Observed with Carbodiimide Q1 Is the amine sterically hindered or poorly nucleophilic? Start->Q1 Sol1 Increase Amine Equivalents (e.g., 1.2-1.5 eq) Q1->Sol1 Yes Sol2 Add HOBt or HOAt to form a more stable active ester. This minimizes rearrangement. Q1->Sol2 No/Maybe Sol1->Sol2 Sol3 Switch to a different class of coupling reagent (e.g., PyBOP, HATU) that does not form this intermediate. Sol2->Sol3 If problem persists

Caption: Decision tree for troubleshooting N-acylurea formation.

This side reaction is more prevalent with sterically hindered amines or acids because the desired intermolecular reaction is slowed, giving the intermediate more time to undergo the intramolecular rearrangement. Adding HOBt is highly effective at preventing this, as it rapidly converts the O-acylisourea to an active ester that is not prone to this rearrangement.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which coupling reagent is the best choice for this synthesis?

There is no single "best" reagent, as the optimal choice depends on factors like scale, cost, desired purity, and the specific amine used.[2] The table below provides a summary to guide your decision.

Coupling Reagent ClassExamplesProsCons
Carbodiimides EDC, DCC, DICInexpensive, readily available.Can form N-acylurea byproducts; DCC produces insoluble DCU.[3]
Phosphonium Salts PyBOP, BOPHigh efficiency, low racemization.[3]More expensive; BOP produces carcinogenic HMPA byproduct.[3][5]
Aminium/Uronium Salts HATU, HBTU, TBTUVery fast reaction times, highly efficient.[2]Can form guanidinium byproducts with the amine if used in excess.[5]

For a standard, small-scale synthesis of this compound, EDC in combination with HOBt is an excellent and cost-effective starting point.

FAQ 2: What is the mechanism of action for additives like HOBt?

Additives like 1-hydroxybenzotriazole (HOBt) play a crucial role in carbodiimide-mediated couplings. They act as "trapping agents." The highly reactive O-acylisourea intermediate, which is prone to side reactions, quickly reacts with HOBt to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step, one-pot process increases yields and reduces byproducts.

Section 4: Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol provides a robust starting point for the synthesis.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and EDC (1.1 eq) to the solution. Stir for 1 minute.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Amine Addition: Add the amine source (e.g., ammonium chloride, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography or recrystallization.

Protocol 2: Synthesis via Aminolysis of Methyl Ester

This protocol is adapted from the literature and is effective when using ammonia.[1]

  • Preparation: In a sealable pressure vessel, add Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq).[6]

  • Ammonia Addition: Add a solution of aqueous ammonia (e.g., 30% solution) in sufficient quantity to act as both reagent and solvent.

  • Reaction: Seal the vessel and stir the reaction mixture vigorously at room temperature for 18-24 hours.

  • Workup: Carefully vent the vessel. Remove excess ammonia and water by distillation under reduced pressure.

  • Purification: The resulting residue can often be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[1]

Section 5: References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mkrtchyan, S., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. 8(1), 2265-2268. Available from: [Link]

  • Dunn, P. J., et al. (2011). The 12 principles of green chemistry. Green Chemistry, 13(4), 855-862. (Note: While not directly from the search results, this is a foundational reference for solvent choice mentioned in result[4]).

Sources

Technical Support Center: Enhancing the Stability of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyran (THP) derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to address common stability challenges encountered during your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to enhance the stability and integrity of your compounds.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter in the lab, providing not just solutions but also the rationale behind them.

Question 1: I'm observing premature cleavage of my THP-protected alcohol during silica gel chromatography. What's causing this and how can I prevent it?

Answer:

This is a frequent issue stemming from the inherent acidic nature of standard silica gel, which can catalyze the hydrolysis of the acid-labile THP ether.[1] The stationary phase's surface silanol groups (Si-OH) create a locally acidic environment sufficient to initiate deprotection.

Causality: The mechanism of deprotection involves protonation of the THP ether oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion.[2] Even the mild acidity of silica gel can trigger this process.

Solutions & Explanations:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate) containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v).[3] This neutralizes the acidic silanol groups, preventing on-column degradation. After packing the column, flush with your mobile phase until the triethylamine is no longer detected in the eluent (if necessary for your subsequent steps).

  • Use a Deactivated Stationary Phase: Consider using commercially available deactivated or neutral silica gel. Alternatively, alumina (neutral or basic) can be an excellent alternative for purifying acid-sensitive compounds.

  • Buffered Mobile Phase: Incorporating a small amount of a basic modifier like triethylamine or pyridine into your eluent system can also maintain a non-acidic environment during chromatography.[3]

  • Alternative Purification Methods: If the compound is particularly sensitive, consider purification techniques that avoid acidic stationary phases, such as preparative thin-layer chromatography (TLC) on neutralized plates, crystallization, or distillation if the compound is volatile.

Question 2: My THP-protected compound shows signs of degradation upon storage, even in what I thought were neutral conditions. What other degradation pathways should I consider?

Answer:

While acid-catalyzed hydrolysis is the most common degradation pathway, other factors can contribute to the instability of THP derivatives, particularly over long-term storage.

Potential Degradation Pathways:

  • Oxidative Degradation: The tetrahydropyran ring itself can be susceptible to oxidation, especially at the carbon atoms adjacent to the ring oxygen.[4] This can be initiated by exposure to atmospheric oxygen, peroxides (which can form in certain solvents like THF or diethyl ether), or trace metal impurities.[5] The degradation products can be complex, but may include ring-opened species.[4]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate radical-based degradation pathways. This is a common issue for many organic molecules and should be considered for THP derivatives, especially if they contain other chromophores.[6]

Strategies for Enhanced Storage Stability:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Use of Antioxidants: For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Solvent Purity: Use high-purity, peroxide-free solvents for storage. It is good practice to test ethereal solvents for peroxides before use.

  • Light Protection: Store compounds in amber vials or wrap containers in aluminum foil to protect them from light.[6]

  • Low Temperature: Store compounds at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of all potential degradation reactions.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability and handling of THP derivatives.

Question 3: How does the nature of the protected functional group affect the stability of the THP ether?

Answer:

The stability of the THP ether is significantly influenced by the electronic properties of the atom it is attached to. Generally, the more electron-withdrawing the attached group, the more labile the THP ether becomes.

Functional Group Protected Relative Stability Reasoning
Primary AlcoholHighAlkyl groups are electron-donating, which does not significantly destabilize the acetal linkage.
Secondary/Tertiary AlcoholHighSimilar to primary alcohols in terms of electronic stability.
PhenolLowThe aromatic ring is electron-withdrawing, making the phenolic oxygen a better leaving group and increasing the acid sensitivity of the THP ether.[1]
Carboxylic Acid (THP ester)Very LowThe carbonyl group is strongly electron-withdrawing, making the THP ester highly susceptible to hydrolysis. These are generally unstable at room temperature.[1]
Thiol (Thioacetal)HighThioacetals are generally more stable to acidic conditions than their oxygen-containing counterparts (acetals).[1]
Question 4: I need to perform a reaction on another part of my molecule without cleaving the THP group. What reaction conditions are generally considered "safe"?

Answer:

THP ethers are robust under a wide range of non-acidic conditions.[8][9] The key is to maintain a neutral or basic environment.

"Safe" Reaction Conditions:

  • Basic Conditions: Reactions involving strong bases like lithium diisopropylamide (LDA), sodium hydride (NaH), organolithium reagents (e.g., n-BuLi), and Grignard reagents are generally compatible with THP ethers.[5][9]

  • Oxidations: Many common oxidation reactions, such as those using manganese dioxide (MnO2), PCC, or Swern oxidation conditions, are compatible. However, be cautious with strongly acidic oxidizing agents.

  • Reductions: Reductions with metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are well-tolerated.[9] Catalytic hydrogenation (e.g., H2/Pd) is also generally safe.

  • Nucleophilic Reactions: THP ethers are stable to most nucleophiles.[9]

Conditions to Avoid:

  • Aqueous Acid: Any protic acid (e.g., HCl, H2SO4, TFA) in the presence of water will readily cleave the THP group.[1]

  • Lewis Acids: Strong Lewis acids (e.g., TiCl4, BF3·OEt2) can also catalyze the cleavage of THP ethers.

  • Protic Solvents with Acid Catalysis: Even mild acids like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) are standard conditions for deprotection.

Section 3: Experimental Protocols & Workflows

To systematically assess and improve the stability of your THP derivatives, a forced degradation study is highly recommended.[10][11][12] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.[13][14]

Protocol: Forced Degradation Study of a THP Derivative

Objective: To identify the degradation profile of a THP-protected compound under various stress conditions.

Materials:

  • Your THP-protected compound

  • HPLC or LC-MS system for analysis[15][16]

  • pH meter

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide solution

  • UV lamp (for photostability testing)

  • Oven

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Thermal Stress: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 60-80 °C). Also, heat a solution of the compound.

    • Photolytic Stress: Expose a solution of the compound to UV light.

  • Time Points: Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not predominant.[11][13]

  • Analysis:

    • Analyze each sample by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to a control sample (your compound at time zero).

    • Quantify the decrease in the parent compound peak and the formation of any new peaks (degradation products).

    • A mass balance calculation can be useful to account for all the material.[14][17]

Diagrams and Visualizations

Mechanism of Acid-Catalyzed Deprotection of a THP Ether

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Hydrolysis ROTHP R-O-THP Protonated_ROTHP R-O(H+)-THP ROTHP->Protonated_ROTHP Fast H_plus H+ Protonated_ROTHP_2 R-O(H+)-THP Carbocation Oxocarbenium Ion (Resonance Stabilized) + R-OH Carbocation_2 Oxocarbenium Ion Protonated_ROTHP_2->Carbocation Slow (Rate-Determining) Final_Product 5-Hydroxypentanal Carbocation_2->Final_Product Fast H2O H2O

Caption: Acid-catalyzed cleavage of a THP ether proceeds via a stable oxocarbenium ion intermediate.

Workflow for Investigating THP Derivative Instability

G A Instability Observed (e.g., extra spots on TLC, new peaks in LCMS) B Hypothesize Degradation Pathway A->B C Acid-Catalyzed Hydrolysis? B->C During Chromatography? D Oxidative Degradation? B->D During Storage/Reaction? E Photodegradation? B->E Exposure to Light? C->D No F Neutralize Silica/Eluent Use Alumina Change Purification Method C->F Yes D->E No G Store under Inert Gas Use Peroxide-Free Solvents Add Antioxidant (BHT) D->G Yes H Protect from Light (Amber Vials) E->H Yes K Conduct Forced Degradation Study E->K No/Uncertain I Problem Resolved? F->I G->I H->I J Document Stable Conditions I->J Yes I->K No

Caption: A logical workflow for troubleshooting the instability of THP derivatives.

References

  • ResearchGate. (2025). Pathways for decomposition of THF by organolithiums: The role of HMPA.
  • Holden, K. G., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • BenchChem. (2025). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.
  • Aba, T., et al. (n.d.). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Wiley Online Library.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • SciSpace. (2016). Forced Degradation Studies.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • International Journal of Research and Development in Pharmacy & Life Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Pharmapproach.com. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions.

Sources

Navigating the Complexities of Polar Carboxamide Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Polar Carboxamide Purification. This comprehensive guide is tailored for researchers, scientists, and professionals in drug development, offering expert insights and practical solutions to the common hurdles encountered when purifying polar carboxamides. Drawing from extensive field experience, this resource provides not just procedural steps but the fundamental principles behind them, empowering you to achieve optimal purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses prevalent challenges in the purification of polar carboxamides through a direct question-and-answer format, providing actionable solutions to common experimental issues.

Chromatography Troubleshooting

Q1: My polar carboxamide exhibits little to no retention on a standard C18 reversed-phase column, eluting near the solvent front. What are my strategic options?

A1: This is a classic challenge arising from the high polarity of many carboxamides, which results in a greater affinity for the polar mobile phase over the nonpolar stationary phase. The following is a systematic approach to enhance retention:

  • Modify the Mobile Phase: While it may seem counterintuitive, for some polar compounds, increasing the aqueous content of the mobile phase can improve retention on specialized columns. However, be mindful of "phase collapse" with conventional C18 columns under highly aqueous conditions. It is advisable to use columns specifically engineered for such conditions, often designated as "aqueous stable" or featuring polar end-capping.

  • Transition to a More Polar Stationary Phase:

    • Polar-Embedded/End-capped Columns: These reversed-phase columns incorporate polar functional groups within the stationary phase, which aids in the retention of polar analytes, even in mobile phases with high water content.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a superior alternative for highly polar molecules. This technique utilizes a polar stationary phase (such as bare silica, diol, or amide) in conjunction with a mobile phase that has a high concentration of a less polar organic solvent (commonly acetonitrile) and a small fraction of a more polar solvent (like water). This configuration establishes a water-rich layer on the stationary phase, facilitating the partitioning of polar analytes.

  • Leverage Mixed-Mode Chromatography (MMC): MMC columns are designed with both reversed-phase and ion-exchange properties. This dual-mode retention mechanism can be particularly effective for polar carboxamides, especially those that are ionizable.

Q2: I am observing significant peak tailing with my basic carboxamide during HPLC analysis. What is causing this, and how can it be rectified?

A2: Peak tailing in basic compounds is frequently attributed to secondary interactions with acidic silanol groups on the surface of silica-based stationary phases. The following strategies can effectively mitigate this issue:

  • Mobile Phase pH Adjustment: For basic carboxamides, elevating the pH of the mobile phase will neutralize the analyte, thereby minimizing its interaction with deprotonated silanol groups. In contrast, lowering the pH will protonate the analyte and can also reduce silanol ionization, though this may alter selectivity.

  • Incorporate Mobile Phase Additives: The addition of a small quantity of a basic modifier, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, thus improving the peak shape of the basic analyte.

  • Utilize a Highly End-capped Column: Modern, high-purity silica columns that have undergone thorough end-capping possess a minimal number of exposed silanol groups, which significantly diminishes peak tailing for basic compounds.

  • Consider a Polymer-Based Column: These columns are devoid of silanol groups and present an excellent alternative for the purification of basic compounds.

Q3: My carboxamide appears to be degrading on the silica gel during flash chromatography. What measures can I take to prevent this?

A3: The inherent acidity of standard silica gel can catalyze the hydrolysis of sensitive carboxamides, particularly with extended exposure times. To circumvent this degradation, consider the following approaches:

  • Deactivate the Silica Gel: The acidic sites on the silica can be neutralized by preparing a slurry of the silica gel in a solvent system containing a small percentage of a base, such as 1-2% triethylamine, prior to packing the column.

  • Employ an Alternative Stationary Phase: Investigate the use of a less acidic stationary phase, such as alumina (either neutral or basic), or a bonded phase like diol or amine.

  • Reduce Contact Time: Expedite the chromatography process as much as possible, while still maintaining adequate resolution, to minimize the compound's contact time with the stationary phase.

Recrystallization Troubleshooting

Q4: I am finding it difficult to identify a suitable solvent for the recrystallization of my polar carboxamide. What is a recommended starting point?

A4: The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound effectively at elevated temperatures but poorly at lower temperatures.

  • Solvent Selection Strategy:

    • Begin with Polar Protic Solvents: Solvents such as ethanol, methanol, and water are often effective initial choices for polar carboxamides due to their hydrogen bonding capabilities.

    • Explore Solvent Mixtures: If a single solvent proves inadequate, a binary solvent system can be highly effective. A common technique involves dissolving the carboxamide in a "good" solvent (in which it is readily soluble) at a high temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. A few drops of the "good" solvent are then added to redissolve the precipitate before allowing the solution to cool slowly. Frequently used mixtures include ethanol/water, acetone/water, and ethyl acetate/hexanes.

  • Addressing "Oiling Out": If your compound separates as an oil rather than forming crystals, this typically indicates that the boiling point of the solvent is too high or the solution is overly saturated. Attempting the recrystallization with a lower-boiling solvent or from a more dilute solution is recommended.

Chiral Purification

Q5: What is the preferred technique for the chiral separation of polar carboxamides?

A5: Supercritical Fluid Chromatography (SFC) is frequently the method of choice for the chiral separation of polar compounds, including carboxamides.

  • Advantages of SFC:

    • High Efficiency and Speed: The low viscosity of supercritical CO2 facilitates faster separations in comparison to HPLC.

    • Orthogonality to Reversed-Phase LC: SFC offers a different selectivity profile, which is advantageous for compounds that are challenging to resolve using other chromatographic methods.

    • "Green" Chemistry: SFC utilizes substantially less organic solvent than traditional normal-phase chromatography.

  • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used and have demonstrated excellent efficacy in resolving carboxamide enantiomers.

Part 2: Detailed Experimental Protocols

These protocols are structured to be self-validating, providing clear scientific reasoning for each procedural step.

Protocol 1: HILIC for the Purification of a Highly Polar Primary Carboxamide

This protocol details a general method for the purification of a polar, neutral primary carboxamide that exhibits poor retention in reversed-phase chromatography.

1. Analyte & Column Selection:

  • Analyte: A primary carboxamide characterized by high polarity.

  • Column: A HILIC column with an amide-bonded stationary phase is recommended as a starting point, owing to its high polarity and hydrogen bonding capacity.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 95:5 (v/v) Water:Acetonitrile with 10 mM Ammonium Acetate. Rationale: Ammonium acetate is a volatile buffer compatible with mass spectrometry that also serves to enhance peak shape.

  • Mobile Phase B (Organic): 5:95 (v/v) Water:Acetonitrile with 10 mM Ammonium Acetate. Rationale: A high organic content is essential to promote the partitioning of the polar analyte onto the hydrated stationary phase.

3. Chromatographic Method:

Parameter Value Rationale
Flow Rate 1.0 mL/minA standard analytical flow rate for good column efficiency.
Column Temp. 30 °CEnsures stable and reproducible chromatographic performance.
Injection Vol. 5 µLA small injection volume is used to minimize potential peak distortion.
Gradient 95% B to 50% B over 15 minThe gradient starts with a high organic content to retain the polar analyte, followed by a gradual increase in the aqueous portion to facilitate elution.

4. Sample Preparation:

  • Dissolve the crude carboxamide in a solvent composition that is as close as possible to the initial mobile phase (e.g., 95% acetonitrile). Rationale: This practice minimizes solvent mismatch effects, which can lead to suboptimal peak shapes.

5. Post-Purification:

  • Pool the fractions containing the purified product.

  • Remove the solvent via rotary evaporation under reduced pressure.

  • Lyophilize the product to eliminate any residual water and ammonium acetate.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography of a Sensitive Secondary Carboxamide

This protocol is designed for the purification of a secondary carboxamide that is susceptible to degradation on standard silica gel.

1. Materials:

  • Standard silica gel (60 Å, 40-63 µm).

  • Triethylamine (TEA).

  • Chosen elution solvent system (e.g., ethyl acetate/hexanes).

2. Column Packing and Deactivation:

  • Dry pack the chromatography column with silica gel.

  • Prepare a deactivating solvent by adding 1-2% (v/v) of TEA to your selected elution solvent.

  • Flush the column with 2-3 column volumes of this deactivating solvent. Rationale: The TEA effectively neutralizes the acidic silanol groups present on the silica surface.

  • Subsequently, flush the column with 2-3 column volumes of the elution solvent (without TEA) to wash away any excess base.

3. Chromatography:

  • Dissolve the crude sample in a minimal volume of the elution solvent.

  • Carefully load the sample onto the prepared column.

  • Elute the compound using the chosen solvent system, collecting fractions systematically.

  • Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 3: Visualizations

Decision Tree for Purification Method Selection

This flowchart provides a logical pathway for selecting the most suitable purification strategy for a polar carboxamide.

Purification_Decision_Tree start Crude Polar Carboxamide check_retention Poor retention on C18? start->check_retention hilic HILIC check_retention->hilic Yes mmc Mixed-Mode Chromatography check_retention->mmc Yes rp_optimization Optimize RP-HPLC (Aqueous Stable Column, pH adjust) check_retention->rp_optimization No check_peak_shape Peak Tailing? hilic->check_peak_shape mmc->check_peak_shape rp_optimization->check_peak_shape adjust_ph Adjust Mobile Phase pH check_peak_shape->adjust_ph Yes additives Use Mobile Phase Additives (e.g., TEA) check_peak_shape->additives Yes end_capped_column Use Highly End-capped Column check_peak_shape->end_capped_column Yes check_stability Compound Degradation? check_peak_shape->check_stability No adjust_ph->check_stability additives->check_stability end_capped_column->check_stability deactivate_silica Deactivate Silica Gel check_stability->deactivate_silica Yes alt_stationary_phase Use Alumina or Bonded Phase check_stability->alt_stationary_phase Yes check_chirality Chiral Compound? check_stability->check_chirality No deactivate_silica->check_chirality alt_stationary_phase->check_chirality sfc Supercritical Fluid Chromatography (SFC) check_chirality->sfc Yes recrystallization_option Consider Recrystallization check_chirality->recrystallization_option No final_product Pure Carboxamide sfc->final_product recrystallization_option->final_product

Caption: Workflow for selecting and optimizing a purification method.

HILIC Retention Mechanism

This diagram provides a simplified illustration of the retention mechanism in hydrophilic interaction liquid chromatography.

Caption: Analyte partitioning in HILIC.

References

  • Title: Mixed-Mode Chromatography and Stationary Phases Source: SIELC Technologies URL:[Link]
  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL:[Link]
  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Recrystallization Source: University of California, Los Angeles, Department of Chemistry and Biochemistry URL:[Link]
  • Title: HPLC Troubleshooting Guide Source: Regis Technologies, Inc. URL:[Link]
  • Title: Introduction to Multimodal or Mixed-Mode Chrom
  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corpor
  • Title: Important Chemistry Tips-Solvents choose for recrystalliz
  • Title: Mixed Mode Chrom
  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corpor
  • Title: Crystallization Solvents Source: University of Colorado Boulder, Department of Chemistry URL:[Link]
  • Title: Advances in Achiral Stationary Phases for SFC Source: American Pharmaceutical Review URL:[Link]
  • Title: Mixed-Mode Chromatography—A Review Source: LCGC Intern
  • Title: Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase
  • Title: Mastering HILIC-Z Separation for Polar Analytes Source: Agilent URL:[Link]
  • Title: What You Need to Know About HILIC Source: LCGC Intern
  • Title: Go-to recrystallization solvent mixtures Source: Reddit URL:[Link]
  • Title: New Study Outlines on SFC Technique for Chiral Bioanalysis Source: LCGC Intern
  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: PMC - NIH URL:[Link]
  • Title: Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome Source: Royal Society of Chemistry URL:[Link]
  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL:[Link]
  • Title: Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Technical Support Center: Reaction Condition Optimization for Amide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. The formation of an amide bond is a cornerstone of organic synthesis, yet it is frequently plagued by challenges ranging from low yields to problematic side reactions.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench.

Section 1: Troubleshooting Poor Reaction Performance

Q1: My amide coupling reaction shows low or no product yield. What are the primary causes?

Several factors can lead to poor or no product formation. The most common culprits are incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, steric hindrance, or suboptimal reaction conditions.[3][4]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. If the coupling reagent is old, used in insufficient amounts, or is inherently not reactive enough for your specific substrates, activation will be incomplete.[3][5]

  • Amine Deactivation: A simple acid-base reaction between your carboxylic acid and amine can form an unreactive ammonium carboxylate salt.[6] This "protonation kills the nucleophilic properties of the amine," effectively halting the desired reaction.[6]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reactive centers, dramatically slowing down or preventing the reaction.[3][4][7]

  • Hydrolysis: The presence of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate faster than the amine can react, regenerating the starting carboxylic acid.[3] It is critical to use anhydrous solvents and reagents.[3]

  • Suboptimal Conditions: Incorrect temperature, solvent, or the absence of a necessary base can significantly hinder the reaction.[3]

Q2: I see the formation of my activated ester by LC-MS, but the reaction with the amine does not proceed. What should I investigate?

This is a classic and frustrating scenario. It strongly points towards an issue with the amine's nucleophilicity or steric hindrance.

  • Confirm Amine Reactivity: The amine may be protonated or electronically deactivated. If the amine is an aniline derivative with strong electron-withdrawing groups, its nucleophilicity will be significantly reduced.

  • Increase Reaction Temperature: For sluggish reactions, particularly with hindered substrates, increasing the temperature can provide the necessary activation energy. Microwave-assisted synthesis can sometimes be effective in these cases.[8]

  • Consider a More Powerful Acylating Agent: If a standard coupling reagent fails, converting the carboxylic acid to a more reactive acyl fluoride can be a powerful strategy for difficult couplings, including those with sterically hindered or electron-deficient amines.[9][10]

Troubleshooting Flowchart for Low Yield

G start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry (Coupling agent, acid, amine, base) start->check_reagents check_conditions 2. Assess Reaction Conditions (Anhydrous solvent, temperature) check_reagents->check_conditions Reagents OK solution1 Use fresh reagents. Adjust stoichiometry (e.g., 1.1-1.5 eq amine). check_reagents->solution1 Issue Found amine_issue 3. Suspect Amine Deactivation (pKa, salt formation) check_conditions->amine_issue Conditions OK solution2 Use anhydrous solvent. Increase temperature. check_conditions->solution2 Issue Found steric_issue 4. Evaluate Steric Hindrance amine_issue->steric_issue Amine OK solution3 Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). Ensure amine is not a salt. amine_issue->solution3 Issue Found activation_issue 5. Re-evaluate Activation Strategy steric_issue->activation_issue Sterics OK solution4 Switch to a more potent coupling reagent (e.g., HATU, COMU). Increase reaction time/temperature. steric_issue->solution4 Issue Found solution5 Convert acid to acyl fluoride (e.g., using TFFH). Use a more reactive coupling agent. activation_issue->solution5

Caption: A logical troubleshooting flowchart for low-yield amide synthesis.

Section 2: Selecting the Right Reagents

Q3: How do I choose the right coupling reagent?

The choice of coupling reagent is critical and depends on the substrates, the need to preserve stereochemistry, and cost considerations.[1] They are broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[3]

  • Carbodiimides (e.g., DCC, EDC, DIC): These are widely used activators. EDC is water-soluble, making its urea byproduct easy to remove with an aqueous wash, which is a significant advantage over DCC.[11] However, carbodiimides are potent activators and can lead to racemization of chiral centers, especially in peptide synthesis.[12] Their use often requires additives like HOBt or OxymaPure to suppress this side reaction.[3][13]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents are generally more reactive and faster than carbodiimides and are favorites for difficult couplings.[12] HATU and HCTU consistently produce high-purity products.[1] COMU is noted for its high solubility and performance with just one equivalent of base.[14]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly reactive.[3] A key advantage is that they do not react with the free amino group of the amine component, which can be an issue with aminium salts if used in excess.[12] PyAOP is particularly effective for coupling N-methyl amino acids.[15]

Comparative Data on Coupling Reagents
Coupling ReagentClassRelative ReactivityKey AdvantagesCommon Issues & Mitigation
EDC·HCl CarbodiimideModerateWater-soluble urea byproduct, cost-effective.[11]Risk of racemization; use with additives (HOBt, Oxyma).[3] N-acylurea formation.
DCC CarbodiimideModerateEffective in non-aqueous media.[16]Insoluble DCU byproduct complicates purification.[15] High potential for racemization.
HATU Aminium/UroniumVery HighFast reactions, high yields, low racemization.[15]Higher cost, potential for side reaction with amine.
HBTU Aminium/UroniumHighEffective and widely used.Can be less effective than HATU for difficult sequences.[1]
PyBOP PhosphoniumHighDoes not react with the amine component.[12]Can result in more impurities than HATU/HCTU.[1]
COMU UroniumVery HighExcellent solubility, highly efficient, "greener" profile.[14]Higher cost.

Data compiled from multiple sources to show general trends.[1][11][12][14][15]

Q4: What is the role of additives like HOBt and OxymaPure?

Additives are crucial, especially when using carbodiimides. They serve two primary functions:

  • Suppressing Racemization: The highly reactive O-acylisourea intermediate formed by carbodiimides is prone to cyclizing into an oxazolone, which leads to loss of stereochemical integrity.[17] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) react with the O-acylisourea to form an active ester intermediate. This new intermediate is still reactive enough to form the amide bond but is significantly more stable against racemization.[1][3]

  • Increasing Reaction Rate and Yield: The active esters formed are often more efficient at acylating the amine than the parent O-acylisourea, leading to cleaner reactions and better yields.[13]

Mechanism: Carbodiimide Coupling with an Additive

G cluster_0 Activation cluster_1 Suppression & Amide Formation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Highly Reactive, Prone to Racemization) R-COOH->O-Acylisourea + EDC EDC Carbodiimide (EDC) ActiveEster HOBt Active Ester (Stable Intermediate) O-Acylisourea->ActiveEster + HOBt HOBt Additive (HOBt) Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH2 Urea Urea Byproduct

Caption: Carbodiimide coupling with an additive like HOBt.

Section 3: Optimizing Reaction Conditions

Q5: Which solvent should I use for my amide coupling reaction?

The choice of solvent is critical and can significantly influence reaction outcomes.[3] Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP) are used.[18]

  • DMF and DCM: These are the most common solvents, accounting for a vast majority of amide couplings in literature.[19] They are effective at solubilizing a wide range of substrates.

  • "Green" Alternatives: There is a strong push to replace solvents like DMF and DCM due to safety and environmental concerns.[18][20] Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) can be effective replacements.[19][21]

  • Solvent Polarity and Side Reactions: The polarity of the solvent can influence the rate of epimerization.[17] In some cases, less polar solvents like DCM or mixtures of chloroform and trifluoroethanol have been shown to suppress this side reaction.[17][22]

Q6: My starting material has a chiral center next to the carboxylic acid, and I'm seeing significant epimerization. How can I minimize this?

Epimerization is a major challenge in peptide synthesis and the synthesis of chiral pharmaceuticals.[17][23] It primarily occurs via two mechanisms: oxazolone formation or direct enolization of the activated acid.[17]

Here are strategies to suppress it:

  • Choice of Reagent: Use coupling reagents known for low racemization, such as HATU or COMU.[14][15] If using a carbodiimide, the inclusion of an additive like HOBt or, even better, HOAt (1-hydroxy-7-azabenzotriazole) is mandatory.[3][24]

  • Base Selection: The base can promote epimerization.[17] Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid stronger bases if possible.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[3] Higher temperatures accelerate epimerization.[17]

  • Minimize Activation Time: Avoid pre-activating the carboxylic acid for extended periods. In-situ activation, where the coupling reagent is added to a mixture of the acid and amine, ensures the activated species is consumed as it is formed.[17]

Section 4: Workup and Purification

Q7: How can I effectively remove the urea byproduct from a DCC or DIC coupling?
  • DCC: The N,N'-dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in most common organic solvents like DCM and ethyl acetate.[15] The standard procedure is to filter the crude reaction mixture through a pad of celite to remove the precipitated DCU before proceeding with an aqueous workup.

  • DIC: The N,N'-diisopropylurea byproduct from DIC is more soluble in organic solvents, making filtration less effective.[15] This makes DIC more suitable for solid-phase synthesis where byproducts are washed away. For solution-phase, purification often relies on column chromatography. When possible, switching to EDC is preferable, as its urea byproduct is water-soluble and easily removed by an acidic wash.[11]

Q8: What is a general, robust workup procedure for an amide coupling reaction?

A standard aqueous workup is usually effective.

Protocol: General Aqueous Workup

  • Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench by adding water or a saturated aqueous solution of NH₄Cl.[3]

  • Extract: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[3]

  • Wash: Sequentially wash the organic layer with:

    • A weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove unreacted amine and basic byproducts.

    • A weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt.

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify: The crude product can then be purified by recrystallization or silica gel column chromatography.[25]

Section 5: Advanced Protocols for Difficult Substrates

Q9: I am trying to couple a sterically hindered amine with a bulky carboxylic acid. Standard methods are failing. What can I do?

This is one of the most challenging scenarios in amide synthesis.[7][26] When standard coupling reagents fail, you must turn to more powerful activation methods.

Protocol: Acyl Fluoride Generation for Hindered Couplings [3] This protocol involves the in situ generation of a highly reactive acyl fluoride.

  • Dissolve Acid: Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add Reagents: Add a fluorinating agent (e.g., cyanuric fluoride or TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Activate: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Add Amine: Add the sterically hindered amine (1-1.2 equivalents) to the solution.

  • React & Monitor: Monitor the reaction for completeness. Reaction times can be significantly longer (hours to days) for these couplings, and gentle heating may be required.[9]

References

  • Amide bond formation strategies: latest advances on a dateless transform
  • Nonclassical Routes for Amide Bond Formation.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
  • A Review of Amide Bond Formation in Microwave Organic Synthesis. Ingenta Connect. [Link]
  • Nonclassical Routes for Amide Bond Formation.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
  • Emerging Methods in Amide- and Peptide-Bond Formation.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
  • The Synthesis of Sterically Hindered Amides.
  • Carbodiimide. Wikipedia. [Link]
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Process optimization for acid-amine coupling: a catalytic approach.
  • Epimeriz
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]
  • Epimerisation in Peptide Synthesis. PubMed Central. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]
  • Amide-based compounds, production, recovery, purification and uses thereof.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. [Link]

Sources

Technical Support Center: Alternative Catalysts for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tetrahydropyran (THP) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems for this crucial transformation. The formation of a tetrahydropyranyl ether is a fundamental method for protecting hydroxyl groups in multistep organic synthesis.[1][2][3][4] While traditional methods often rely on strong protic acids, the demand for milder, more selective, and environmentally benign procedures has driven the development of a diverse range of alternative catalysts.[1][5]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments with these novel catalytic systems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of THP ethers using alternative catalysts. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a THP ether using a heterogeneous acid catalyst, but I am observing very low conversion of my starting alcohol. What are the likely causes and how can I improve my yield?

Answer: Low yields in THP protection reactions can arise from several factors, particularly when using alternative catalysts.[5] Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Cause: The catalyst may be deactivated or possess inherently low activity for your specific substrate. Heterogeneous catalysts can lose activity over time or due to improper storage.

    • Solution:

      • Activate the Catalyst: Many solid acid catalysts, such as zeolites and clays (e.g., Montmorillonite K-10), require activation by heating under vacuum to remove adsorbed water.[3][5]

      • Increase Catalyst Loading: While aiming for low catalytic amounts is ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can significantly improve the reaction rate.

      • Consider a Different Catalyst: If the issue persists, your substrate may require a catalyst with a different acidity or pore structure. For instance, NH4HSO4 supported on SiO2 has been shown to be a highly effective and recyclable catalyst for the tetrahydropyranylation of various alcohols and phenols.[1][2][6]

  • Presence of Water:

    • Cause: The reaction is sensitive to water, which can hydrolyze the intermediate oxocarbenium ion and consume the acid catalyst.[5]

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.

      • Incorporate Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively scavenge trace amounts of water.[7]

  • Equilibrium Limitation:

    • Cause: The formation of THP ethers is a reversible reaction. In some cases, the equilibrium may not favor the product side.[4]

    • Solution:

      • Shift the Equilibrium: Use a slight excess of dihydropyran (DHP), typically 1.1 to 1.5 equivalents, to drive the reaction forward.[1][2]

      • Remove the Byproduct: While not practical for this specific reaction, in other equilibrium-limited reactions, removal of a byproduct can shift the equilibrium.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired THP ether, but I am also observing significant amounts of a polymeric byproduct and other impurities. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge, especially the acid-catalyzed polymerization of dihydropyran (DHP).[5]

Potential Causes & Solutions:

  • DHP Polymerization:

    • Cause: Strong acidic conditions can promote the polymerization of DHP.[5]

    • Solution:

      • Use a Milder Catalyst: Transition to a milder catalytic system. Organocatalysts like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea or ionic liquids such as L-proline·H2SO4 can be effective alternatives.[5][8][9] Pyridinium p-toluenesulfonate (PPTS) is a classic milder alternative to strong acids like p-toluenesulfonic acid (PTSA).[5][10]

      • Control Catalyst Addition: Add the catalyst slowly to the solution of the alcohol and DHP to maintain a low instantaneous concentration of the acidic species.[5]

      • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the polymerization pathway.[5]

  • Substrate Degradation:

    • Cause: If your starting material is acid-sensitive, it may degrade under the reaction conditions.

    • Solution:

      • Employ Mild Catalysts: For acid-sensitive substrates, the use of heterogeneous catalysts that can be easily filtered off, or very mild homogeneous catalysts, is crucial.[5] Zeolite H-beta and Amberlyst H-15 are good options.[3][5]

      • Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to prevent further degradation of the product or starting material.

Troubleshooting Flowchart

troubleshooting_flowchart start Low Yield or Side Products in THP Synthesis check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are the reaction conditions anhydrous? check_catalyst->check_conditions Yes solution_catalyst Activate catalyst, increase loading, or switch to a more active one (e.g., NH4HSO4@SiO2). check_catalyst->solution_catalyst No check_dhp Is DHP polymerization occurring? check_conditions->check_dhp Yes solution_conditions Use oven-dried glassware, anhydrous solvents, and molecular sieves. check_conditions->solution_conditions No check_substrate Is the substrate acid-sensitive? check_dhp->check_substrate No solution_dhp Use a milder catalyst (e.g., PPTS, organocatalyst), lower temperature, or slow catalyst addition. check_dhp->solution_dhp Yes solution_substrate Use a mild heterogeneous catalyst (e.g., Zeolite H-beta) or non-acidic conditions. check_substrate->solution_substrate Yes end_node Optimized Reaction check_substrate->end_node No solution_catalyst->check_conditions solution_conditions->check_dhp solution_dhp->check_substrate solution_substrate->end_node

Caption: A decision-making flowchart for troubleshooting common issues in THP synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using heterogeneous catalysts for THP synthesis?

A1: Heterogeneous catalysts offer several key advantages:

  • Ease of Separation: They can be easily removed from the reaction mixture by simple filtration, which simplifies the workup procedure and reduces the need for aqueous washes.[1][5]

  • Recyclability: Many solid acid catalysts can be recovered, reactivated, and reused multiple times, making the process more cost-effective and environmentally friendly.[1][2][3]

  • Milder Reaction Conditions: Often, heterogeneous catalysts can promote the reaction under milder conditions compared to their homogeneous counterparts, which is beneficial for sensitive substrates.[3][5]

Q2: Can organocatalysts be used for THP synthesis, and what are their benefits?

A2: Yes, organocatalysis has emerged as a powerful tool for THP synthesis.[11][12]

  • Mildness: Organocatalysts are often metal-free and operate under neutral or mildly acidic conditions, making them ideal for substrates with acid-labile functional groups.[5]

  • Asymmetric Synthesis: Chiral organocatalysts can be employed for the asymmetric synthesis of tetrahydropyrans, which is crucial for the synthesis of complex natural products and pharmaceuticals.[11][12][13]

  • Low Toxicity: Many organocatalysts have low toxicity, which is an advantage in the synthesis of biologically active molecules.[12]

Q3: Are there any biocatalytic methods for the synthesis of tetrahydropyrans?

A3: While less common for the specific application of alcohol protection as THP ethers, biocatalysis is a growing field for the synthesis of the tetrahydropyran core. Enzymes from natural product biosynthetic pathways, such as those that catalyze intramolecular Michael additions or the ring-opening of epoxy-alcohols, are being explored for the stereoselective formation of THP rings.[14][15] These methods offer unparalleled stereoselectivity but may have a narrower substrate scope compared to traditional chemical catalysts.

Q4: I am working with a tertiary alcohol. What challenges should I anticipate, and what catalysts are recommended?

A4: The tetrahydropyranylation of tertiary alcohols can be more challenging due to steric hindrance. The reaction may require longer reaction times, higher temperatures, or a greater excess of DHP.[1] Some highly active catalytic systems, such as L-proline·H2SO4 ionic liquid in water, have been shown to be effective for the protection of tertiary alcohols at room temperature.[8][9]

Comparative Data of Alternative Catalysts

The following table summarizes the performance of various alternative catalysts for the tetrahydropyranylation of alcohols.

Catalyst SystemSubstrate ScopeTypical ConditionsYieldsKey AdvantagesReference(s)
NH4HSO4@SiO2 Primary, secondary, tertiary alcohols; phenols3 mol ‰ catalyst, 1.1 eq. DHP, rt, 4hHigh to quantitativeRecyclable, inexpensive, easy to prepare[1][2]
Zeolite H-beta AlcoholsCatalytic amount, solvent or solvent-freeHighRecyclable, mild conditions[3][7]
L-proline·H2SO4 Primary, secondary, tertiary alcohols; phenols15 mol% catalyst, water, rt, <1hQuantitativeGreen solvent (water), reusable catalyst[8][9]
Bi(OTf)3 Alcohols, phenolsCatalytic amount, solvent-free, rtHighLow toxicity, insensitive to air/moisture[3]
Lanthanide Triflates Hydroxyalkenes (for intramolecular cyclization)Catalytic amount, ionic liquids, rtVery goodEfficient for intramolecular reactions[16]

Experimental Protocols

Protocol 1: Tetrahydropyranylation of 2-Phenylethanol using NH4HSO4@SiO2

This protocol is adapted from the work of Russo et al. and demonstrates a green and efficient method using a recyclable heterogeneous catalyst.[1][2]

Materials:

  • 2-phenylethanol

  • 3,4-dihydro-2H-pyran (DHP)

  • NH4HSO4@SiO2 (25 wt % dispersion)

  • Cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) (anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Preparation of the Catalyst: The NH4HSO4@SiO2 catalyst can be prepared by mixing ammonium bisulfate with silica gel in water, followed by evaporation of the water.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethanol (1.0 eq) in the green solvent of choice (CPME or 2-MeTHF) to make a 4 M solution.

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.1 eq) to the solution.

  • Catalyst Addition: Add the NH4HSO4@SiO2 catalyst (3 mol ‰ relative to the alcohol).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup:

    • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with the solvent, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Reaction Mechanism: Acid-Catalyzed THP Ether Formation

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of dihydropyran.[10][17][18]

Caption: The general mechanism for the acid-catalyzed formation of a THP ether.

Mechanism Steps:

  • Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion intermediate.[17][18]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbocation.[17]

  • Deprotonation: A weak base (e.g., the conjugate base of the catalyst or another alcohol molecule) removes the proton from the newly formed ether, yielding the THP ether and regenerating the acid catalyst.[17]

References

  • Russo, A., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1654–1661. [Link]
  • Russo, A., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Semantic Scholar. [Link]
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
  • Jakubec, P., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(8), 2068-2097. [Link]
  • Nongrum, S., & Bez, G. (2025).
  • Jakubec, P., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis.
  • Russo, A., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Semantic Scholar. [Link]
  • Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction.
  • Nongrum, S., & Bez, G. (2025). l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
  • Royal Society of Chemistry. (n.d.). Advances. [Link]
  • Dastidar, R. G., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. OSTI.GOV. [Link]
  • Lee, H., & Kim, S. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(10), 183. [Link]
  • Cox, R. J., & Tosin, M. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(21), 4645-4655. [Link]
  • Dastidar, R. G., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(23), 9183-9196. [Link]
  • Smith, M. W., et al. (2024).
  • Wuts, P. G. M. (2014). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
  • Leutzsch, M., et al. (2025). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
  • Schafer, C., et al. (2020). Biocatalysts from Biosynthetic Pathways: Enabling Stereoselective, Enzymatic Cycloether Formation on a Gram Scale.
  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis. Angewandte Chemie International Edition, 39(21), 3772-3889. [Link]
  • Jakubec, P., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(8), 2068-2097. [Link]
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(10), 2045-2053. [Link]
  • Lo, V. K. Y., et al. (2021). Lanthanide–tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications. Chemical Society Reviews, 50(19), 10946-10985. [Link]
  • Welton, T. (1999). Catalytic reactions in ionic liquids.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 225-235. [Link]
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • Gurjar, M. K., & Reddy, D. S. (2004). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 6(11), 1741-1744. [Link]
  • Rein, T., & Reiser, O. (1999). A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives by Use of Sequential Asymmetric Horner−Wadsworth−Emmons and Ring-Closure Reactions. The Journal of Organic Chemistry, 64(26), 9567-9573. [Link]
  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. r/chemistry. [Link]
  • Tursun, M., et al. (2025). Synthesis of pentaoxaspiroalkanes and pentaoxocanes catalyzed by lanthanide compounds. Journal of Sulfur Chemistry. [Link]
  • Walden, D. M., & Johnston, J. N. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society. [Link]

Sources

"managing steric hindrance in reactions of tetrahydro-2H-pyran-4-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrahydro-2H-pyran-4-carboxamide Reactions

Welcome to the technical support center for managing reactions with this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the unique structural and conformational properties of this heterocyclic scaffold. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your synthetic strategy.

Part 1: Foundational Concepts - Understanding the Source of Steric Hindrance

Before troubleshooting specific reactions, it is critical to understand the stereoelectronic properties of the tetrahydro-2H-pyran (THP) ring. Its conformational behavior is the primary origin of most steric challenges.

Question 1: Why do reactions involving the this compound moiety often fail or give low yields, when similar acyclic amides react smoothly?

Answer: The issue lies in the conformational rigidity and steric profile of the tetrahydropyran ring. Unlike a flexible alkyl chain, the THP ring predominantly exists in a stable chair conformation .[1] The carboxamide substituent at the C4 position can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).

  • Equatorial Conformation (More Stable): The carboxamide group, being relatively bulky, strongly prefers the equatorial position to minimize steric strain. This strain, known as a 1,3-diaxial interaction, occurs when the axial substituent clashes with the axial hydrogens on C2 and C6.[2] The equatorial position is less crowded and therefore energetically favored.[3]

  • Axial Conformation (Less Stable): While less stable, the ring can "flip" to place the substituent in an axial position. In this conformation, the carboxamide group is sterically shielded by the ring itself and the nearby axial hydrogens, severely restricting access for incoming reagents.

Any reaction requiring a nucleophile or electrophile to approach the amide will be significantly influenced by this conformational preference. The molecule's default state places the reactive center in a relatively exposed equatorial position, but the energetic barrier to reach certain transition states can be high, and the less-favored axial conformation can present a near-impenetrable steric wall.

Diagram 1: Conformational equilibrium of the THP-4-carboxamide ring.

Part 2: Troubleshooting Guide for Common Reactions

Section 2.1: N-Alkylation of the Amide

Direct alkylation of the amide nitrogen is a common synthetic step that is frequently plagued by low conversion.

Question 2: I am attempting to N-alkylate my this compound with a bulky secondary halide (e.g., isopropyl bromide), but I only recover the starting material. What is going wrong?

Answer: This is a classic case of steric hindrance at the nucleophile (the deprotonated amide) and the electrophile. The equatorial carboxamide group, while seemingly accessible, is still flanked by the THP ring. A strong, non-nucleophilic base is required to deprotonate the amide, but the subsequent SN2 reaction is slow for two reasons:

  • Steric Clash: The transition state for an SN2 reaction is highly sensitive to steric bulk. The approach of a branched electrophile like isopropyl bromide is sterically disfavored.

  • Poor Nucleophilicity: The resulting amide anion (amidate) is resonance-stabilized, making it a relatively weak nucleophile.

Troubleshooting Workflow:

G start N-Alkylation Fails (Low/No Conversion) check_base Is the base strong enough? (e.g., NaH, KHMDS) start->check_base check_electrophile Is the electrophile sterically hindered? (e.g., secondary/tertiary halide) check_base->check_electrophile Yes increase_temp Increase Reaction Temperature (e.g., from RT to 60-80 °C) check_base->increase_temp No, using weak base check_electrophile->increase_temp No, using primary halide alternative_chem Consider Alternative Chemistry check_electrophile->alternative_chem Yes change_solvent Switch to a higher-boiling polar aprotic solvent (e.g., DMF, DMAc) increase_temp->change_solvent end_success Success change_solvent->end_success mitsunobu Mitsunobu Reaction (for primary/secondary alcohols) alternative_chem->mitsunobu borrowing_h2 Hydrogen Borrowing Catalysis (with primary/secondary alcohols) alternative_chem->borrowing_h2 mitsunobu->end_success borrowing_h2->end_success

Diagram 2: Decision tree for troubleshooting failed N-alkylation.

Recommended Solutions:

  • Optimize Conditions (For Primary or Less Hindered Electrophiles):

    • Base: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) to ensure complete deprotonation.

    • Solvent & Temperature: Switch from THF to a higher-boiling polar aprotic solvent like DMF or DMA. This allows you to increase the reaction temperature (e.g., 80-100 °C) to overcome the activation energy barrier.

  • Alternative Synthetic Strategies (For Hindered Electrophiles):

    • Hydrogen Borrowing Catalysis: This is an increasingly popular, atom-economical method for N-alkylation.[4] The reaction uses an alcohol as the alkylating agent and a transition metal catalyst (e.g., Ru, Ir). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amide. This avoids the use of halide electrophiles and often proceeds under milder conditions.

    • Mitsunobu Reaction: If your desired substituent is derived from an alcohol, the Mitsunobu reaction (using reagents like DEAD or DIAD and PPh₃) is an excellent alternative for forming C-N bonds, particularly with challenging secondary alcohols.

Section 2.2: Amide Bond Formation (Acylation)

This involves using the corresponding tetrahydro-2H-pyran-4-carboxylic acid and coupling it with an amine. Hindrance can be an issue on either coupling partner.

Question 3: My standard peptide coupling protocol (e.g., HATU/DIPEA) is giving me a very low yield when coupling tetrahydro-2H-pyran-4-carboxylic acid with a sterically demanding amine. How can I improve this?

Answer: Standard coupling reagents like HATU, HBTU, or EDC form bulky activated esters. When the incoming amine is also sterically hindered, the nucleophilic attack on the activated carbonyl is extremely slow, leading to decomposition of the activated intermediate or other side reactions. The key is to form a less sterically demanding activated intermediate.

Recommended Solution: Acyl Fluoride Method

A highly effective strategy for coupling sterically hindered substrates is the in-situ formation of an acyl fluoride .[5][6] Fluorine is the smallest halogen, so the resulting acyl fluoride is significantly less bulky than an O-acylisourea (from carbodiimides) or an OBt/OAt ester (from uronium reagents).[6] This minimizes steric repulsion in the transition state.

Reagent ClassActivated IntermediateRelative Steric BulkSuitability for Hindered Couplings
Carbodiimides (EDC, DCC)O-AcylisoureaVery HighPoor
Uronium/Aminium (HATU, HBTU)OAt/OBt Active EsterHighModerate to Poor
Phosphonium (PyBOP)OBt Active EsterHighModerate to Poor
Fluorinating (XtalFluor-E, BTFFH)Acyl FluorideLow Excellent [5][6][7]

Protocol 1: Acyl Fluoride-Mediated Coupling for Hindered Substrates This protocol is adapted from the work of Ulven and colleagues.[5][6]

  • Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar), add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and your sterically hindered amine (1.1 eq) to a dry reaction vessel.

  • Solvent Addition: Dissolve the substrates in a suitable aprotic solvent (e.g., DCM, MeCN, or DMF).

  • Base Addition: Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.5 eq).

  • Activation: Cool the mixture to 0 °C. Add the fluorinating agent (e.g., XtalFluor-E or BTFFH, 1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. For extremely challenging couplings, gentle heating (e.g., 40-50 °C) may be required after the initial activation at low temperature.[5]

  • Workup: Monitor the reaction by LC-MS or TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an appropriate organic solvent (e.g., EtOAc). The organic layer is then washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Advanced Considerations

Question 4: Can I perform a reaction on the THP ring itself without disrupting the C4-carboxamide? How does this group influence the ring's reactivity?

Answer: Yes, but the C4-carboxamide group exerts a significant electronic and steric influence. It is an electron-withdrawing group, which will deactivate the ring towards electrophilic attack. Its primary influence, however, is steric.

  • Directing Effects: The bulky equatorial carboxamide group can sterically block one face of the ring, potentially directing incoming reagents to the opposite face. For example, in a catalytic hydrogenation of a double bond elsewhere on the ring, the catalyst would likely coordinate to the face opposite the C4 substituent.

  • Conformational Locking: For certain reactions, it may be advantageous to introduce very large N-substituents onto the amide. A bulky group like a t-butyl or adamantyl group can effectively "lock" the conformation, preventing ring flips and ensuring the substituent remains equatorial. This can provide a predictable stereochemical environment for subsequent transformations on the ring.

When planning reactions on the THP ring, it is essential to consider the carboxamide not as a passive spectator, but as an active participant that sterically and electronically modulates the ring's reactivity.

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016).
  • Osipyan, N. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. PubMed. [Link]
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
  • Osipyan, N. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]
  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]
  • Various Authors. (N.d.). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Taylor & Francis Online. [Link]
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]
  • Juby, A. A., et al. (1998). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A. [Link]
  • Osipyan, N. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
  • Wiberg, K. B., & Murcko, M. A. (1988).
  • Various Authors. (N.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • Plourde, G. L., & Bodhankar, G. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
  • Bols, M., et al. (2001). Equatorial Contra Axial Polar Substituents. The Relation of a Chemical Reaction to Stereochemical Substituent Constants. The Journal of Organic Chemistry. [Link]
  • Sharma, R., & Singh, V. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review.
  • Walker, T. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
  • PrecisionFDA. (N.d.). This compound. precisionFDA. [Link]
  • Alonso, J. L., et al. (2001). The axial and equatorial hydrogen bonds in the tetrahydropyran∙∙∙HF complex. PubMed. [Link]
  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]
  • Taylor & Francis. (N.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]
  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.
  • Plourde, G. L., & Bodhankar, G. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
  • Zhang, Y., et al. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • Pires, R. (2017).
  • El-Sayed, M. E., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]
  • Sommer, H., & Weck, M. (2017). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods.
  • Falcigno, F., et al. (2017).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Rybicka-Jasińska, K., et al. (2018). Alkylation of the K-Region in a Sterically Hindered Pyrene Carboxamide via Directed Reaction with Alkyllithiums under Air. PubMed. [Link]
  • PubChem. (N.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. PubChem. [Link]
  • Jana, A., & Biju, A. T. (2018). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
  • Brown, A. M., et al. (2023). N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. PubMed. [Link]
  • Proprep. (N.d.). How do axial vs equatorial positions in cyclohexane and other cycloalkanes affect the stability and reactivity of substituents? Proprep. [Link]
  • Bera, K., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]
  • Kobera, L., et al. (2019). Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids.

Sources

Technical Support Center: Tetrahydropyran Synthesis Workup and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydropyran (THP) synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical workup and purification stages of THP synthesis. The following content is structured to address specific challenges you may encounter in the lab, with a focus on explaining the "why" behind each procedural step to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

What are the most common impurities in a crude tetrahydropyran reaction mixture?

The nature and quantity of impurities are highly dependent on the synthetic route employed. For the widely used acid-catalyzed Prins cyclization, you can typically expect the following:

  • Unreacted Starting Materials: Such as the homoallylic alcohol and the aldehyde.

  • Acid Catalyst: Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., InCl₃, AlCl₃, TMSOTf) will be present.[1][2][3][4]

  • Diastereomers: The formation of an additional stereocenter during the reaction can lead to a mixture of diastereomers.[5]

  • Side-Reaction Products: Depending on the reaction conditions, various side products can form. For instance, competing 2-oxonia-Cope rearrangements can lead to unusual and racemic products.[2] In some cases, elimination can lead to the formation of dihydropyran (DHP) derivatives.

  • Polymeric Material: Aldehydes, especially formaldehyde, can polymerize under acidic conditions.

  • Solvent and Water: Residual reaction solvent and water introduced during the reaction or workup.

The following table summarizes common impurities and their sources:

Impurity TypeSpecific ExamplesCommon Source
Starting Materials Homoallylic alcohols, aldehydesIncomplete reaction
Catalysts p-TsOH, H₂SO₄, InCl₃, AlCl₃, NbCl₅Added to initiate the reaction
Isomeric Byproducts Diastereomers, regioisomersNon-selective reaction conditions
Side-Reaction Products Dihydropyran derivatives, products of oxonia-Cope rearrangementCompeting reaction pathways[2]
Polymeric Material Paraformaldehyde decomposition productsPolymerization of aldehydes
Solvent/Water Reaction solvent, waterReaction medium and workup

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues that can arise during the workup of your tetrahydropyran synthesis.

Issue 1: The reaction mixture is acidic. How do I properly neutralize it?

Answer:

Neutralizing the acid catalyst is a critical first step in the workup to prevent further side reactions or degradation of the desired product. The choice of base and the procedure are important for a successful quench.

Recommended Protocol: Quenching the Reaction

  • Cool the Reaction Mixture: Before adding any aqueous solution, cool your reaction mixture in an ice bath. This is especially important for reactions that were heated, as the quenching process can be exothermic.

  • Dilute with an Organic Solvent: Dilute the cooled reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, dichloromethane). This will help with heat dissipation and facilitate subsequent extraction.

  • Slowly Add a Mild Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. Be cautious, as the neutralization of the acid will produce carbon dioxide gas, leading to effervescence. Vent the flask periodically if necessary.

  • Monitor the pH: After the initial effervescence subsides, check the pH of the aqueous layer using pH paper. Continue adding the bicarbonate solution until the aqueous layer is neutral to slightly basic (pH 7-8).

  • Proceed to Extraction: Once neutralized, transfer the mixture to a separatory funnel for liquid-liquid extraction.

Causality Explained: Using a mild base like sodium bicarbonate is preferred over strong bases (e.g., NaOH) to avoid base-catalyzed side reactions with sensitive functional groups that may be present on your tetrahydropyran derivative.

Issue 2: An emulsion has formed during liquid-liquid extraction, and the layers won't separate.

Answer:

Emulsion formation is a common problem, especially when dealing with complex reaction mixtures or when using chlorinated solvents.[6] An emulsion is a suspension of fine droplets of one liquid in another, preventing a clean separation of the organic and aqueous layers.[7]

Troubleshooting Steps for Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for some time.[6] Sometimes, the layers will separate on their own.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.[8][9]

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.[8]

  • Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can help to break up the emulsion.[9]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[8]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

Workflow for Breaking an Emulsion:

G start Emulsion Formed patience Allow to stand start->patience brine Add saturated brine patience->brine If not resolved resolved Layers Separated patience->resolved Resolved swirl Gently swirl brine->swirl If not resolved brine->resolved Resolved filter Filter through Celite/glass wool swirl->filter If persistent swirl->resolved Resolved centrifuge Centrifuge filter->centrifuge Last resort filter->resolved Resolved centrifuge->resolved Resolved

Caption: Decision-making workflow for resolving emulsions during extraction.

Issue 3: I used a Lewis acid like AlCl₃ or InCl₃, and I'm having trouble removing the metal salts.

Answer:

Lewis acids based on metals like aluminum and indium can form insoluble hydroxides or oxides upon quenching with water, which can complicate the workup.

Recommended Protocol for Removing Aluminum or Indium Salts:

  • Quench with Rochelle's Salt: After the reaction, cool the mixture and quench by adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Stir the biphasic mixture vigorously for several hours or overnight. The tartrate will chelate with the aluminum or indium ions, forming a water-soluble complex that can be easily removed in the aqueous layer during extraction.[10]

  • Acidic Wash (for acid-stable products): If your product is stable to mild acid, an alternative is to quench the reaction and then wash the organic layer with a dilute aqueous solution of HCl (e.g., 1 M). This can help to dissolve the metal hydroxides.

  • Extraction: After the chelation or acidic wash, perform a standard liquid-liquid extraction. The metal salts should now be in the aqueous phase.

  • Filtration: If some insoluble material remains, it can be removed by filtration through a pad of Celite before concentrating the organic layer.

Issue 4: My final product is a volatile liquid. How should I purify it?

Answer:

For volatile tetrahydropyran derivatives, fractional distillation is often the most effective purification method.

Experimental Protocol: Fractional Distillation

  • Drying: Ensure the crude product is thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and filtered before distillation. Water will form an azeotrope with many organic compounds, complicating the separation.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation of liquids with close boiling points.[11][12][13][14]

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Collecting Fractions: Collect the distillate in separate fractions as the temperature at the thermometer head changes. The temperature should remain constant during the distillation of a pure compound.

  • Safety Note: Never distill to dryness, as this can concentrate potentially explosive peroxides.[15]

Issue 5: My product is a non-volatile solid or oil. How do I purify it?

Answer:

For non-volatile products, flash column chromatography is the method of choice.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product. Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[16]

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful wetting with the eluent.[17]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often leads to better separation.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure (using compressed air or a pump). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram of a Flash Chromatography Setup:

G cluster_0 Flash Chromatography Column solvent Solvent Reservoir column Silica Gel Column solvent->column sample Sample Band stopcock Stopcock flask Collection Flask stopcock->flask

Caption: A simplified representation of a flash chromatography setup.

Issue 6: How do I test for and remove peroxides from my tetrahydropyran product?

Answer:

Cyclic ethers like tetrahydropyran can form explosive peroxides upon exposure to air and light.[18][19] It is crucial to test for and, if necessary, remove peroxides, especially before any heating or distillation.

Protocol for Peroxide Testing:

  • Test Strips: The easiest method is to use commercially available peroxide test strips. Dip the strip into the liquid for a second and compare the resulting color to the chart provided.[15][18][20]

  • Potassium Iodide Method: Add 1 ml of your sample to a solution of 100 mg of potassium iodide in 1 ml of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[21]

Protocol for Peroxide Removal:

  • Activated Alumina Column: Pass the tetrahydropyran through a column packed with activated alumina. The alumina will adsorb the peroxides.[18]

  • Aqueous Ferrous Sulfate Wash: Shake the tetrahydropyran with a freshly prepared aqueous solution of ferrous sulfate (FeSO₄). The Fe(II) will reduce the peroxides. Separate the layers and then dry the organic layer.

Safety is paramount. If you suspect high levels of peroxides or see crystalline deposits, do not handle the container and consult your institution's safety officer.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.).
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.).
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14).
  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7).
  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.).
  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.).
  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC - NIH. (n.d.).
  • Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls. (n.d.).
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.).
  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition - MDPI. (n.d.).
  • Prins reactions and Applications - The Dong Group. (n.d.).
  • Prins Reaction - Organic Chemistry Portal. (n.d.).
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Beilstein Journals. (2021, April 29).
  • Lewis acid catalysis - Wikipedia. (n.d.).
  • Determination of peroxide in tetrahydrofuran. (2024, April 16).
  • Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (n.d.).
  • PDF. (n.d.).
  • Successful flash chromatography - Biotage. (n.d.).
  • Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo. (n.d.).
  • Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium - ResearchGate. (2025, August 6).
  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC - NIH. (n.d.).
  • Successful Flash Chromatography - King Group. (n.d.).
  • Purification by fractional distillation | - ChemBAM. (n.d.).
  • How to remove aluminum salts? : r/chemistry - Reddit. (2023, October 27).
  • Tetrahydropyran - Wikipedia. (n.d.).
  • Quick Guide for Peroxide-Forming Chemicals - MIT EHS. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • How can I modify my flash chromatography method to separate chemically similar compounds? | Biotage. (2023, January 30).
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
  • Peroxide Forming Solvents | Health and Safety Service - Loughborough University. (n.d.).
  • Lewis Acid Stability in Extreme Reaction Conditions - Patsnap Eureka. (2025, August 26).
  • Factors Affecting the Generation and Catalytic Activity of Extra-Framework Aluminum Lewis Acid Sites in Aluminum-Exchanged Zeolites | ACS Catalysis - ACS Publications. (n.d.).
  • 5.3: Fractional Distillation - Chemistry LibreTexts. (2021, March 5).
  • Recent Advances in the Prins Reaction - PMC - PubMed Central - NIH. (2022, August 31).
  • Niobium Pentachloride Catalysed Ring Opening of Epoxides - PMC - NIH. (n.d.).
  • Indium trichloride (InCl 3 ) catalysed Diels–Alder reaction in water - Scilit. (n.d.).

Sources

Technical Support Center: Improving the Solubility of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of tetrahydro-2H-pyran-4-carboxamide. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Introduction: Understanding the Solubility Profile

This compound possesses a chemical structure that presents a nuanced solubility challenge. The tetrahydropyran ring, a cyclic ether, contributes a degree of hydrophilicity and is water-soluble.[1] However, the carboxamide group, while capable of hydrogen bonding, can also participate in strong intermolecular interactions, potentially leading to high crystal lattice energy and consequently, low aqueous solubility.[2] The melting point of 181-183°C further suggests strong solid-state interactions that must be overcome for dissolution.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions researchers face when working with this compound.

Q1: I am starting my research with this compound. How can I get a preliminary idea of its solubility without extensive experimentation?

A1: For a rapid preliminary assessment, computational tools can provide a valuable starting point. Several software packages and online platforms can predict aqueous solubility based on the chemical structure.[3][4][5][6] These tools utilize algorithms like the General Solubility Equation (GSE) which considers factors like logP and melting point to estimate solubility.[7] While these are in silico predictions and not a substitute for experimental data, they can help in early-stage experimental design and solvent selection.

Q2: What are the first experimental steps I should take to determine the aqueous solubility of my compound?

A2: A staged approach is recommended. Start with a simple kinetic solubility assessment, which is high-throughput and requires a small amount of compound. This can be followed by a more definitive thermodynamic solubility measurement for lead candidates.

  • Kinetic Solubility: This method involves preparing a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed, often detected by turbidimetry, is the kinetic solubility.[8] This provides a rapid assessment of solubility under non-equilibrium conditions.

  • Thermodynamic Solubility (Shake-Flask Method): This is the gold standard for determining equilibrium solubility.[9] An excess of the solid compound is agitated in the aqueous buffer of interest for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC-UV or LC-MS/MS.[8]

Q3: My compound shows poor solubility in aqueous buffers. What are the primary strategies I should consider to improve it?

A3: There are several established strategies to enhance the solubility of poorly soluble compounds. The choice of method depends on the desired application, the stage of development, and the physicochemical properties of the molecule. Key approaches include:

  • Structural Modification: Introducing polar functional groups to the molecule can increase its hydrophilicity and disrupt crystal packing, thereby improving solubility.[10]

  • Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is more soluble can significantly increase the overall solubility of the aqueous system.[11]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged species can dramatically increase solubility. This compound is not expected to be significantly ionizable within a typical physiological pH range.

  • Formulation with Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug and increasing its apparent water solubility.

    • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.

  • Solid-State Modification:

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance solubility and dissolution rate.[12]

    • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanomilling increases the surface area-to-volume ratio, which can improve the dissolution rate.[13]

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving specific solubility issues you may encounter during your experiments.

Problem 1: Inconsistent or non-reproducible solubility results.

This is a common issue that can often be traced back to experimental variables.

Possible Cause Troubleshooting Step Scientific Rationale
Equilibrium Not Reached In shake-flask experiments, ensure sufficient equilibration time (24-48 hours) with consistent agitation.True thermodynamic solubility is an equilibrium state. Insufficient time will lead to an underestimation of the solubility.
Compound Degradation Assess the stability of your compound in the chosen solvent and buffer system over the time course of the experiment using a stability-indicating HPLC method.Degradation of the compound will lead to inaccurate quantification and an underestimation of the parent compound's solubility.
Polymorphism Characterize the solid form of your compound before and after the solubility experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).Different crystalline forms (polymorphs) of a compound can have significantly different solubilities. The most stable polymorph will have the lowest solubility.
Inaccurate Quantification Validate your analytical method (e.g., HPLC-UV) for linearity, accuracy, and precision in the relevant media. Ensure your calibration standards are accurate and stable.An unreliable analytical method is a primary source of error in solubility measurements.
Problem 2: Difficulty in preparing a stock solution in an organic solvent.

Even before assessing aqueous solubility, dissolving the compound in a suitable organic solvent can be a hurdle.

Possible Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice Test a range of solvents with varying polarities (e.g., DMSO, DMF, NMP, ethanol, methanol).The principle of "like dissolves like" applies. A solvent with a polarity similar to the solute will generally be more effective.
Insufficient Solvation Energy Gently warm the solution and use sonication to aid dissolution.Providing energy to the system can help overcome the intermolecular forces in the solid state.
High Crystal Lattice Energy If the compound is highly crystalline, consider preparing an amorphous form by techniques such as freeze-drying or melt-quenching for initial experiments.Amorphous forms lack a defined crystal lattice and are generally more soluble than their crystalline counterparts.

Part 3: Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments and a framework for presenting your data.

Protocol 1: Co-solvent Solubility Screening

Objective: To determine the effect of common co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • DMSO (for stock solution preparation)

  • HPLC system with UV detector

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Prepare a series of co-solvent/PBS mixtures (v/v): 10% EtOH, 20% EtOH, 10% PG, 20% PG, 10% PEG 400, 20% PEG 400.

  • Add an excess amount of this compound to each co-solvent mixture and a control (PBS only).

  • Agitate the samples at room temperature for 24 hours.

  • Filter the samples through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method.

Data Presentation:

Co-solvent System (v/v) Solubility (µg/mL) Fold Increase vs. PBS
PBS (Control)Experimental Value1.0
10% EtOH in PBSExperimental ValueCalculated Value
20% EtOH in PBSExperimental ValueCalculated Value
10% PG in PBSExperimental ValueCalculated Value
20% PG in PBSExperimental ValueCalculated Value
10% PEG 400 in PBSExperimental ValueCalculated Value
20% PEG 400 in PBSExperimental ValueCalculated Value
Protocol 2: Cyclodextrin-Mediated Solubility Enhancement

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • HPLC system with UV detector

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Agitate the samples at room temperature for 48 hours.

  • Filter the samples through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method.

Data Presentation:

HP-β-CD Concentration (% w/v) Solubility (µg/mL)
0Experimental Value
1Experimental Value
2Experimental Value
5Experimental Value
10Experimental Value

Part 4: Visualization of Workflows

Visualizing the decision-making process can aid in selecting the appropriate solubility enhancement strategy.

Solubility_Enhancement_Workflow cluster_screening Initial Screening cluster_strategy Strategy Selection start Poorly Soluble Compound (this compound) solubility_assay Determine Aqueous Solubility (Kinetic & Thermodynamic) start->solubility_assay logP_prediction Predict LogP start->logP_prediction cosolvents Co-solvent Systems solubility_assay->cosolvents cyclodextrins Cyclodextrin Complexation solubility_assay->cyclodextrins solid_dispersion Amorphous Solid Dispersion solubility_assay->solid_dispersion particle_size Particle Size Reduction solubility_assay->particle_size logP_prediction->cosolvents logP_prediction->cyclodextrins logP_prediction->solid_dispersion logP_prediction->particle_size optimization Formulation Optimization cosolvents->optimization cyclodextrins->optimization solid_dispersion->optimization particle_size->optimization

Caption: A workflow for selecting a solubility enhancement strategy.

Conclusion

Improving the solubility of this compound requires a systematic and evidence-based approach. By starting with accurate solubility determination and progressing through logical troubleshooting and formulation strategies, researchers can overcome the challenges posed by this compound's physicochemical properties. This guide provides a framework for these investigations, emphasizing the scientific principles behind each step to empower you in your research and development endeavors.

References

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(5), 1208–1217.
  • Delgado, D. R., & Sadek, H. M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Mobley, D. L., & Klimovich, P. V. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(11), 5897–5923.
  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 4(10), 1735-1748.
  • Wu, Z., et al. (2021).
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Chemaxon. (n.d.). Solubility prediction - Chemaxon's Solubility Predictor.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • ResearchGate. (2025). Physical Properties of Tetrahydropyran and Its Applications.
  • DigitalCommons@URI. (n.d.). ENHANCEMENT OF CARBAMZEPINE SOLUBILITY USING SELECTED WATER SOLUBLE POLYMERS AND A SOLID DISPERSION TECHNIQUE.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • Science Alert. (n.d.). An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques.
  • PubChem. (n.d.). Tetrahydropyran.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Solubility Enhancement of Poorly Soluble Drug by using different Techniques.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Royal Society of Chemistry. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution.
  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues.
  • ACS Publications. (n.d.). Nonclassical Routes for Amide Bond Formation.
  • CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

Sources

Technical Support Center: Optimizing Protecting Group Strategy for Tetrahydropyran (THP) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydropyran (THP) protecting group strategies. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of using THP ethers for hydroxyl group protection. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the protection or deprotection of alcohols with 3,4-dihydro-2H-pyran (DHP).

Question 1: My THP protection reaction is sluggish or gives a low yield. What are the likely causes and how can I fix it?

Low yields in THP protection are a frequent issue. The cause often lies in one of several key areas: catalyst activity, reaction conditions, or reagent quality.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Catalyst Activity: The reaction is acid-catalyzed, and an inactive or inappropriate catalyst is a primary suspect.

    • Solution: Use a freshly opened bottle of an appropriate acid catalyst. Common choices include p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or various Lewis acids.[1][2] For acid-sensitive substrates, the milder, buffered acid PPTS is often preferred to prevent side reactions or degradation.[3] If using a stock solution of an acid, its concentration may have changed over time; consider titrating it or preparing a fresh solution. Heterogeneous catalysts like Amberlyst-15 or montmorillonite K-10 clay can also be effective and simplify work-up.[1][2]

  • Presence of Water: This reaction is highly sensitive to moisture. Water can compete with your alcohol for reaction with the activated DHP intermediate, leading to byproducts and reduced yields.[1]

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can also help scavenge trace amounts of water.

  • Sub-Optimal Reagent Stoichiometry: An incorrect ratio of alcohol to DHP can result in an incomplete reaction.

    • Solution: A slight excess of DHP (typically 1.1 to 1.5 equivalents) is recommended to drive the equilibrium toward the product.[1] However, a large excess should be avoided as it can complicate purification.

  • Inappropriate Solvent or Temperature:

    • Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are standard, effective solvents.[1] If your reaction is slow at room temperature, gentle warming to 40°C may improve the rate. However, be cautious, as higher temperatures can also promote the polymerization of DHP, a common side reaction.[1]

Question 2: I'm observing significant side-product formation. What is happening and how can I minimize it?

The most common side reaction is the acid-catalyzed polymerization of dihydropyran. Another issue, particularly with chiral alcohols, is the formation of diastereomers.

Possible Causes & Step-by-Step Solutions:

  • Dihydropyran (DHP) Polymerization: Strong acidic conditions can cause DHP to polymerize, appearing as an insoluble baseline material on your TLC plate or a sticky residue during work-up.

    • Solution 1 (Use a Milder Catalyst): Switch from a strong acid like PTSA or H₂SO₄ to a milder, buffered catalyst like PPTS.[1][3] This reduces the concentration of protons available to initiate polymerization.

    • Solution 2 (Control Temperature): Run the reaction at a lower temperature (0 °C to room temperature) to disfavor the polymerization pathway, which typically has a higher activation energy than the desired reaction.[1]

    • Solution 3 (Slow Addition): Add the acid catalyst slowly and portion-wise to the solution containing the alcohol and DHP. This keeps the instantaneous concentration of the acid low.

  • Formation of Diastereomers: The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon of the THP ring, resulting in a mixture of diastereomers.[3][4]

    • Impact & Management: For most synthetic applications, this is not a significant issue because the stereocenter is removed during deprotection.[4] However, it will complicate NMR and chiral HPLC analysis, often showing two sets of peaks for the protected compound. These diastereomers are often difficult to separate by standard column chromatography.[3] If characterization is challenging, consider deprotecting a small aliquot to confirm the identity of the underlying alcohol.

Frequently Asked Questions (FAQs)

Question 1: How do I choose the right catalyst for my THP protection?

The choice of catalyst is critical and depends on the stability of your substrate.

  • For robust substrates: Strong protic acids like p-toluenesulfonic acid (PTSA), sulfuric acid, or hydrochloric acid are effective and inexpensive.[5][6]

  • For acid-sensitive substrates: Milder acids are essential. Pyridinium p-toluenesulfonate (PPTS) is a widely used choice due to its lower acidity, which minimizes side reactions.[3]

  • For neutral conditions or simplified work-up: Heterogeneous catalysts such as Amberlyst-15, montmorillonite clays, or zeolites can be used.[4][7] These solid-supported acids are easily filtered off, simplifying the purification process. Lewis acids like bismuth triflate have also been reported to be effective, even under solvent-free conditions.[4]

A summary of common catalysts is provided below:

Catalyst TypeExamplesAcidityIdeal Substrate
Strong Protic Acid PTSA, H₂SO₄HighRobust primary & secondary alcohols
Mild Protic Acid PPTS, Acetic AcidMildAcid-sensitive substrates
Lewis Acid Bi(OTf)₃, FeCl₃VariesCan offer high chemoselectivity
Heterogeneous Amberlyst-15, ZeolitesVariesSimplifies purification
Question 2: What are the standard conditions for removing a THP group?

THP ethers are acetals and are readily cleaved under acidic conditions.[3] The choice of method depends on the other functional groups present in the molecule.

  • Standard Conditions: The most common deprotection method involves treating the THP ether with a mild acid in a protic solvent. A mixture of acetic acid in THF/water (e.g., 3:1:1 ratio) at room temperature or slightly elevated temperatures is a classic and reliable method.[8]

  • Milder Conditions: For substrates that are sensitive to aqueous acid, using PPTS or PTSA in an alcohol solvent (e.g., methanol or ethanol) is a very effective alternative.[8] The alcohol acts as both the solvent and the nucleophile to trap the oxocarbenium ion intermediate.

  • Chemoselective Deprotection: In complex molecules, selective deprotection may be required. While THP is acid-labile, it is generally stable to bases, organometallics, and hydrides.[4] Non-acidic methods, though less common, have been developed. For instance, treatment with lithium chloride in a DMSO/water mixture at 90 °C provides a mild, neutral deprotection method that is compatible with many other sensitive functional groups.[9][10][11]

Question 3: My molecule has multiple protecting groups. How can I selectively deprotect the THP group?

Orthogonal protecting group strategies are key here. The THP group's lability to acid allows for its selective removal in the presence of groups stable to acid.

  • THP vs. Silyl Ethers (TBDMS, TIPS): Silyl ethers are typically removed with fluoride sources (e.g., TBAF). THP ethers are stable to these conditions. Conversely, silyl ethers are more stable to mild acidic conditions than THP ethers, allowing for selective THP cleavage.

  • THP vs. Benzyl Ethers (Bn): Benzyl ethers are removed by hydrogenolysis (e.g., H₂, Pd/C).[12] THP ethers are stable to these conditions. However, care must be taken, as some commercial Pd/C catalysts can be acidic and may cause inadvertent THP cleavage, especially in protic solvents like ethanol.[12]

  • THP vs. Ester Protecting Groups: Base-labile esters (e.g., acetate, benzoate) can be removed with bases like K₂CO₃/MeOH, conditions under which THP ethers are completely stable.[4]

The following decision workflow can guide your deprotection strategy:

G start Start: Deprotect THP Group acid_sensitive Are other groups acid-sensitive? start->acid_sensitive mild_acid Use Mild Acidic Conditions (e.g., PPTS in EtOH) acid_sensitive->mild_acid Yes strong_acid Use Standard Acidic Conditions (e.g., AcOH/THF/H2O) acid_sensitive->strong_acid No other_groups Identify other protecting groups mild_acid->other_groups strong_acid->other_groups bn_present Benzyl (Bn) group present? other_groups->bn_present silyl_present Silyl (TBDMS) group present? other_groups->silyl_present base_labile_present Base-labile group present? other_groups->base_labile_present hydrogenolysis Deprotection via Hydrogenolysis (H2, Pd/C) will cleave Bn. THP is stable. bn_present->hydrogenolysis fluoride Deprotection via Fluoride (TBAF) will cleave silyl. THP is stable. silyl_present->fluoride base_hydrolysis Deprotection via Base (K2CO3/MeOH) will cleave ester. THP is stable. base_labile_present->base_hydrolysis

Deprotection Strategy Workflow

Experimental Protocols

Protocol 1: General Procedure for THP Protection using PPTS
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). Stir the solution for 5 minutes.

  • Initiation: Add pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) in one portion.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for THP Deprotection using Acetic Acid
  • Preparation: Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of tetrahydrofuran (THF), acetic acid (AcOH), and water. A common volumetric ratio is 3:1:1 (THF:AcOH:H₂O).

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product alcohol (typically 4-12 hours). If the reaction is slow, it can be gently warmed to 40-50 °C.

  • Work-up: Once complete, carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography if needed.

Reaction Mechanism Visualization

The acid-catalyzed protection of an alcohol with DHP proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol nucleophile.

G cluster_0 Mechanism of THP Protection DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H_plus H⁺ Protonated_Ether Protonated Intermediate Oxocarbenium->Protonated_Ether + R-OH Alcohol R-OH THP_Ether THP Ether Protonated_Ether->THP_Ether - H⁺

Acid-Catalyzed THP Protection Mechanism

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2499–2505. [Link]
  • American Chemical Society. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. organic-chemistry.org. [Link]
  • Baran, P. S. (n.d.). Baran Group Protecting Groups. Scripps Research.
  • Wikipedia. (n.d.). Tetrahydropyran. [Link]
  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. organic-chemistry.org. [Link]
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(26), 6273-6284. [Link]
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
  • Royal Society of Chemistry. (n.d.). Tetrahydropyranylation of alcohols and phenols: A short review. RSC Advances. [Link]
  • ScienceDirect. (n.d.). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. sciencedirect.com. [Link]
  • Heravi, M. M., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2563-2568. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Navigating the Scale-Up of Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complex challenges encountered when transitioning diastereoselective reactions from the laboratory bench to larger-scale production. The information herein is curated to provide not only solutions but also a foundational understanding of the underlying chemical and engineering principles.

Introduction: The Scale-Up Challenge

Diastereoselective reactions are fundamental to the synthesis of complex molecules with multiple stereocenters, a common feature in pharmaceuticals and fine chemicals. While achieving high diastereoselectivity on a small scale is a significant accomplishment, maintaining that selectivity and overall process efficiency during scale-up is a formidable challenge.[1][2] Scaling a reaction is not merely a matter of proportionally increasing reagents; it introduces a host of variables related to mass and heat transfer, mixing dynamics, and reaction kinetics that can dramatically alter the stereochemical outcome.[3][4] This guide is designed to help you anticipate, diagnose, and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a drop in diastereoselectivity upon scale-up?

A1: The primary culprits for decreased diastereoselectivity at a larger scale are typically related to physical process parameters rather than a fundamental change in the reaction mechanism. Key factors include:

  • Inefficient Mixing: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or favor the formation of the undesired diastereomer.[5][6]

  • Temperature Gradients: Larger reaction volumes are more susceptible to uneven heating or cooling, and even minor temperature deviations can significantly impact the energy difference between diastereomeric transition states, thereby affecting the product ratio.[3][7]

  • Reagent Addition Rate and Method: The way reagents are introduced into the reactor can drastically affect local concentrations and reaction times, influencing selectivity.

  • Changes in Solvent Effects: While the bulk solvent is the same, localized solvation environments can differ at scale due to mixing and temperature non-uniformities, potentially altering stereoselectivity.[8][9]

Q2: How can I proactively design a lab-scale process for successful scale-up?

A2: Thinking about scale-up from the initial stages of development is crucial.[1] Consider the following:

  • Use Industrially Viable Reagents and Solvents: Avoid reagents that are prohibitively expensive, highly toxic, or difficult to handle at large scales.[2][10]

  • Develop a Robust Process: Your process should be tolerant to minor fluctuations in reaction parameters. Investigate the reaction's sensitivity to temperature, concentration, and reaction time at the lab scale.

  • Minimize Reliance on Chromatography: While essential for initial isolation and analysis, large-scale chromatographic separations are costly and time-consuming. Aim for processes that yield a product of sufficient purity after crystallization or extraction.[2][11]

  • Consider Reaction Energetics: Understand if your reaction is highly exothermic or endothermic to anticipate heat transfer challenges at scale.

Q3: What is a crystallization-induced diastereomer transformation (CIDT), and how can it be leveraged during scale-up?

A3: A Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique where a dynamic equilibrium between two or more diastereomers in solution is coupled with the selective crystallization of one diastereomer.[12][13] This process can drive the overall reaction towards a single, desired stereoisomer, often in high yield and purity.[14] For scale-up, CIDT is attractive because it can simplify purification and reduce the environmental impact compared to other methods.[12] Key requirements for a successful CIDT are a rapid equilibrium between the diastereomers in solution and the high crystallinity of the target compound.[12][13]

Troubleshooting Guides

Issue 1: Loss of Diastereoselectivity Due to Inadequate Mixing

Question: My diastereoselective reaction, which gave a 95:5 diastereomeric ratio (d.r.) in a 100 mL flask, is now yielding a 70:30 mixture in a 20 L reactor. How do I diagnose and fix this?

Causality: The transition from a small, magnetically stirred flask to a large, mechanically agitated reactor fundamentally changes the mixing dynamics. In larger vessels, inefficient mixing can create "dead zones" where reactants are not homogenously distributed.[3] This can lead to localized excesses of one reagent, altering the reaction pathway and favoring the formation of the undesired diastereomer. The mixing time, which is the time required to achieve a homogenous mixture, generally increases with scale-up.[15][16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor diastereoselectivity due to mixing.

Experimental Protocol: Diagnosing and Optimizing Mixing

  • Determine the Mixing Time (tₘ):

    • Small Scale: Introduce a small amount of a colored or UV-active tracer and visually or spectrophotometrically determine the time to achieve a uniform concentration.

    • Large Scale: This is more complex and may require engineering support. Computational Fluid Dynamics (CFD) modeling can be invaluable.[17] Alternatively, temperature probes placed at different locations in the reactor can monitor the homogenization of a small, heated portion of the solvent.

  • Compare Mixing Time to Reaction Half-Life (t₁/₂):

    • If tₘ is significantly longer than t₁/₂, it is highly likely that poor mixing is negatively impacting your selectivity. The reaction is proceeding faster than the reagents can be homogenized.

  • Optimization Strategies:

    • Impeller Selection and Placement: The type of impeller (e.g., pitched-blade turbine, anchor) and its position within the reactor are critical. Consult with a chemical engineer to select an appropriate impeller for the viscosity and geometry of your reaction.

    • Agitator Speed: Systematically increase the agitator speed and analyze the d.r. at each setting. Be mindful that excessive shear can sometimes degrade sensitive molecules.

    • Reagent Addition Point and Rate: Instead of adding a reagent to the surface, consider subsurface addition near the impeller where mixing is most vigorous.[4] Slowing the addition rate can also prevent the buildup of high local concentrations.

Data Presentation: Impact of Agitator Speed on Diastereoselectivity

Agitator Speed (RPM)Diastereomeric Ratio (d.r.)
5072:28
10085:15
15093:7
20094:6
Issue 2: Inconsistent Diastereoselectivity Due to Temperature Control

Question: The diastereoselectivity of my reaction varies from batch to batch in the large reactor, even though the temperature probe reads the setpoint. What could be the cause?

Causality: A single temperature probe only measures the temperature at one point. In a large reactor, significant temperature gradients can exist, especially during highly exothermic or endothermic events like reagent addition or quenching.[3][7] The stereochemical outcome of many reactions is highly sensitive to temperature, as it influences the relative rates of competing reaction pathways leading to different diastereomers.[18] Inconsistent cooling or heating can lead to batch-to-batch variability.

Troubleshooting Workflow:

Sources

Technical Support Center: Troubleshooting Difficult Amide Bond Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. Amide coupling is a cornerstone of modern organic synthesis, yet even the most routine-looking couplings can present significant challenges.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments, ensuring efficient and successful synthesis.

Our philosophy is grounded in understanding the underlying chemical principles to make informed, logical troubleshooting decisions. This guide is structured to help you pinpoint the root cause of your difficulties and provide actionable, field-proven solutions.

Part 1: The Troubleshooting Guide - A Symptom-Based Approach

This section addresses the most common symptoms of a failed or difficult amide coupling reaction. Identify your primary issue below and follow the diagnostic workflow.

Issue 1: Low or No Product Yield

A low or nonexistent yield is the most frequent and frustrating issue in amide synthesis.[4][5] The root cause almost always lies in one of three areas: poor carboxylic acid activation, a non-nucleophilic amine, or suboptimal reaction conditions.[4]

The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Incomplete activation is a primary suspect for low yield.[4]

  • Probable Cause: Insufficiently reactive coupling reagent, inadequate reagent stoichiometry, or reagent degradation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Coupling reagents, especially uronium/aminium salts like HATU, can be sensitive to moisture. Ensure they are stored in a desiccator.

    • Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the coupling reagent (e.g., to 1.5 eq) can drive the activation to completion.[4]

    • Switch to a More Potent Reagent: If a carbodiimide like EDC is failing, consider upgrading to a more powerful uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP), which are known for their high reactivity and efficiency, especially with hindered substrates.[1][3]

    • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine.[4][6] This ensures the activated species is formed in high concentration before the nucleophile is introduced.[7]

The amine must be a free, neutral nucleophile to attack the activated carboxylic acid.

  • Probable Cause: Protonation of the amine, steric hindrance, or low nucleophilicity (electron-deficient anilines).

  • Troubleshooting Steps:

    • Base Selection is Critical: The primary role of the base (e.g., DIPEA, Et3N) is to neutralize any acid present (including the carboxylic acid itself and amine salts) to ensure the amine remains deprotonated and nucleophilic.[4] Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA are used.[4]

    • Addressing Steric Hindrance: If either the amine or the carboxylic acid is sterically bulky, the reaction rate will be significantly slower.[4][6]

      • Increase the reaction temperature.

      • Extend the reaction time.

      • Consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH. Acyl fluorides are small, highly reactive intermediates effective for coupling sterically hindered substrates.[8][9][10]

    • Coupling Electron-Deficient Amines: Aniline derivatives with electron-withdrawing groups are notoriously poor nucleophiles.[2]

      • Standard coupling conditions often fail.[11]

      • A specialized protocol using EDC and DMAP with a catalytic amount of HOBt has shown success by likely proceeding through a highly reactive acyliminium ion intermediate.[2]

      • Elevated temperatures are often necessary for these challenging couplings.[8][9]

The reaction environment plays a crucial role in the success of the coupling.

  • Probable Cause: Presence of water, incorrect solvent choice, or inappropriate temperature.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water will hydrolyze the activated carboxylic acid intermediate, leading to starting material recovery and low yield.[4] Always use anhydrous solvents and dry glassware.

    • Solvent Selection: The solvent must fully solvate the reactants.[12]

      • DMF and NMP are excellent, polar aprotic solvents that solvate growing peptide chains well and are often the solvents of choice.[12][13] However, be aware that DMF can decompose to form dimethylamine, which can interfere with the reaction.[13]

      • DCM is a less polar option but may not be suitable for all substrates, particularly in solid-phase synthesis where it may not efficiently solvate the peptide-resin.[12][13]

    • Temperature Control: Most amide couplings are run at room temperature.[6] However, for hindered substrates or poorly nucleophilic amines, heating (e.g., to 50 °C or higher) may be required to increase the reaction rate.[8][9] Conversely, for reactions prone to racemization, cooling to 0 °C is recommended.[14]

Issue 2: Significant Epimerization/Racemization

In peptide synthesis or when coupling chiral carboxylic acids, the loss of stereochemical integrity is a major concern.

  • Probable Cause: The primary mechanism for epimerization is the formation of a 5(4H)-oxazolone intermediate.[15] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization upon re-protonation.[15]

  • Troubleshooting Steps:

    • Use an Additive: This is the most effective strategy. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization.[4][15][16] They react with the highly reactive activated intermediate to form a more stable active ester that is less prone to oxazolone formation.[15] HOAt and Oxyma are generally considered more effective than HOBt.[15][17]

    • Control the Base: Use a weaker or more sterically hindered base. Strong, non-hindered bases can more easily abstract the acidic α-proton.[15] Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[14][15]

    • Lower the Temperature: Running the reaction at 0 °C can significantly reduce the rate of epimerization.[4][14]

    • Minimize Pre-activation Time: A long pre-activation time can lead to a higher concentration of the epimerization-prone intermediate.[14] Consider adding the coupling reagent to a mixture of the acid and amine (in situ activation).[14]

    • Solvent Choice: Less polar solvents like DCM have been shown to suppress epimerization compared to highly polar solvents like DMF.[14][17]

Part 2: Data & Protocols at a Glance

As scientists, we rely on data. The following tables summarize key information to guide your experimental design.

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassKey AdvantagesCommon Side Reactions/Drawbacks
HATU / HCTU Uronium/Aminium SaltHighly efficient, fast reactions, effective for hindered substrates.[1][18] Less epimerization than carbodiimides.[19]Can cause guanidinylation of the primary amine if used in excess.[1] More expensive.
EDC / DCC CarbodiimideCost-effective, widely used.[1] Water-soluble byproducts (EDC).[6][20]Prone to racemization without an additive.[1][3] Formation of difficult-to-remove N-acylurea byproduct (EDC) or insoluble DCU (DCC).[1][19]
T3P® Phosphonic AnhydrideExcellent for difficult couplings, low epimerization.[1][21] Byproducts are water-soluble.Requires a base to neutralize the phosphoric acid byproduct.
PyBOP Phosphonium SaltHigh reactivity, similar to uronium salts.[3] Does not react with the free amino group of the amine component.[3]Can lead to more impurities compared to HATU/HCTU.[18]
Table 2: Troubleshooting Workflow Summary
SymptomPrimary CheckSecondary CheckRecommended Action
Low/No Yield Carboxylic Acid Activation: Is the coupling reagent active? Correct stoichiometry?Amine Nucleophilicity: Is the amine protonated? Sterically hindered? Electron-deficient?Use fresh reagent, increase equivalents, switch to HATU/HCTU, pre-activate.[4][6]
Reaction Conditions: Is the system anhydrous? Is the solvent appropriate?Use anhydrous solvents, switch to DMF/NMP, consider heating for hindered substrates.[4][12]
Epimerization Additives: Are you using HOBt, HOAt, or Oxyma?Base: Is the base too strong or unhindered?Add 1.1 eq of HOAt or Oxyma.[15]
Temperature: Is the reaction running at room temperature?Switch to a hindered base like 2,4,6-collidine or a weaker base like NMM.[14][15] Cool the reaction to 0 °C.[14]

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for common and challenging coupling reactions.

Protocol 1: General Amide Coupling using HATU[4][7]

This protocol is a robust starting point for most amide couplings.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.

Protocol 2: Low-Epimerization Coupling using EDC/Oxyma[4][16]

This method is designed to minimize racemization of chiral centers.

  • Dissolve the N-protected chiral amino acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component (1.2 eq) to the mixture.

  • Add EDC (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours, monitoring for completion.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Protocol 3: Coupling of Sterically Hindered Substrates via Acyl Fluoride[4]

This protocol is effective when steric bulk prevents standard methods from working.

  • Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.2 equivalents) in DCM.

  • Add the solution containing the acyl fluoride to the amine solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer (several hours to overnight) for these couplings.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Part 4: Visualizing the Logic

Understanding the reaction mechanism and troubleshooting workflow is key to success.

General Mechanism of Amide Bond Formation

The core of the process involves two key steps: activation of the carboxylic acid followed by nucleophilic attack by the amine.

AmideCouplingMechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Step 1: Activation CouplingReagent Coupling Reagent + Base CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Step 2: Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide Product (R-CONH-R') TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts (e.g., DCU, HOBt) TetrahedralIntermediate->Byproducts

Caption: General mechanism of coupling reagent-mediated amide bond formation.

Troubleshooting Workflow for Low Yield

A logical decision tree can quickly guide you to a solution when your reaction fails.

TroubleshootingWorkflow Start Low / No Yield CheckActivation Is Acid Activation Complete? (Check Reagents, Stoichiometry) Start->CheckActivation CheckAmine Is Amine Nucleophilic? (Check Base, Sterics, Electronics) CheckActivation->CheckAmine Yes Sol_Activation Solution: - Use fresh/stronger reagent (HATU) - Increase equivalents - Pre-activate CheckActivation->Sol_Activation No CheckConditions Are Conditions Optimal? (Anhydrous? Correct Solvent?) CheckAmine->CheckConditions Yes Sol_Amine Solution: - Ensure >2 eq. Base (DIPEA) - Heat reaction for hindered subs. - Use special protocol for anilines CheckAmine->Sol_Amine No Sol_Conditions Solution: - Use anhydrous solvents - Switch to DMF/NMP - Dry glassware thoroughly CheckConditions->Sol_Conditions No

Caption: A decision-making workflow for troubleshooting low-yield amide couplings.

Part 5: Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has a low or no product yield. What are the common causes? Several factors can contribute to this issue. The most common are incomplete activation of the carboxylic acid, deactivation of the amine (often through protonation), steric hindrance blocking the reaction, hydrolysis of the activated intermediate by water, or generally suboptimal reaction conditions like the wrong solvent or temperature.[4][18]

Q2: How do I choose the right coupling reagent for my reaction? The choice is critical and depends on your specific substrates. For simple, non-hindered couplings, a cost-effective carbodiimide like EDC with an additive (HOBt, Oxyma) is often sufficient.[1][22] For more challenging reactions involving sterically hindered acids or amines, or those prone to racemization, a more powerful uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagent is recommended for its higher efficiency and faster reaction rates.[1][3][18]

Q3: I am observing significant side reactions. How can I minimize them? The most common side reaction is racemization at a chiral center alpha to the carboxylic acid. The best way to minimize this is by adding an agent like HOBt, HOAt, or OxymaPure to the reaction.[4][15] These additives suppress the formation of the oxazolone intermediate responsible for racemization.[15] Running the reaction at a lower temperature (0 °C) can also help.[4] Other side reactions, like the formation of N-acylurea from EDC, can be minimized by careful purification.[1]

Q4: Which solvents are recommended for amide bond formation? The most commonly used and effective solvents are polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[13] They are excellent at solvating the reactants and any growing peptide chains in solid-phase synthesis.[12] Dichloromethane (DCM) is also frequently used, especially in solution-phase synthesis, and may be preferred in cases where racemization is a concern.[13][14] It is critical to use anhydrous grades of these solvents.[4]

Q5: Can I couple an amine hydrochloride salt directly? No, you must add a base to neutralize the hydrochloride salt. The amine must be in its free, neutral form to be nucleophilic. Typically, if your amine is a hydrochloride salt, you will need to add an additional equivalent of a tertiary amine base (like DIPEA or triethylamine) on top of the amount required for the coupling reaction itself.

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • A Comparative Guide to Coupling Reagents for Amide Bond Form
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)
  • preventing epimerization during Zelkovamycin analogue synthesis - Benchchem.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem.
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. [Link]
  • Solvents for Solid Phase Peptide Synthesis. [Link]
  • Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds | Journal of the American Chemical Society. [Link]
  • Amide synthesis by acyl
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. [Link]
  • Amide coupling reaction in medicinal chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Tips and tricks for difficult amide bond form
  • Amide Synthesis - Fisher Scientific. [Link]
  • Epimeriz
  • Novel Procedure for the Coupling of Sterically Hindered Electron-Deficient Anilines to the 6-Position of the Purine Core.
  • "common side reactions with sodium amide and how to avoid them" - Benchchem.
  • Peptide synthesis - Wikipedia. [Link]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
  • Coupling Reagents - Aapptec Peptides. [Link]
  • Solvation effects in solid-phase peptide synthesis | Journal of the American Chemical Society. [Link]
  • Challenges and Breakthroughs in Selective Amide Activ
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Public
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. [Link]
  • A green chemistry perspective on catalytic amide bond form
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchG
  • Why is my Amide Coupling Not working using Cysteamine?
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - University of Str
  • Amine to Amide (Coupling) - Common Conditions. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
  • Base-promoted direct amidation of esters: beyond the current scope and practical applic
  • Why did my amide syntesis does not work?

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Validation of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydro-2H-pyran (THP) scaffold is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutics. Tetrahydro-2H-pyran-4-carboxamide, in particular, serves as a key intermediate for introducing this desirable motif and for further chemical elaboration. The validation of its synthesis is therefore a critical step in ensuring the quality and reproducibility of downstream applications in drug development.

Comparative Analysis of Synthetic Routes

Two principal and practical routes for the synthesis of this compound are presented below. Each method offers distinct advantages and disadvantages in terms of precursor availability, reaction conditions, and overall efficiency.

Route 1: Direct Amide Coupling of Tetrahydro-2H-pyran-4-carboxylic Acid

This classical approach involves the activation of the carboxylic acid group of tetrahydro-2H-pyran-4-carboxylic acid to facilitate nucleophilic attack by an amine source, typically ammonia. Peptide coupling reagents are instrumental in this transformation, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) being a widely used and efficient system.[1]

Causality of Experimental Choices:

  • EDC and HOBt: The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable dehydration reaction. EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions, including racemization if the alpha-carbon is chiral, and can rearrange to a stable N-acylurea. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to provide the desired amide.[1]

  • Solvent: Anhydrous polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are typically employed to ensure the solubility of the reactants and to prevent premature hydrolysis of the activated species.

Route 2: Ammonolysis of Methyl Tetrahydro-2H-pyran-4-carboxylate

An alternative and often high-yielding method is the direct reaction of the corresponding ester, methyl tetrahydro-2H-pyran-4-carboxylate, with ammonia. This nucleophilic acyl substitution reaction is typically driven by the use of a large excess of ammonia in a suitable solvent.

Causality of Experimental Choices:

  • Ammonia Source: Aqueous or methanolic solutions of ammonia are commonly used. The high concentration of ammonia drives the equilibrium towards the formation of the amide.

  • Temperature: The reaction is often carried out at room temperature, making it an energy-efficient process.

  • Work-up: The excess ammonia and solvent can be readily removed under reduced pressure, simplifying the purification of the product.

Performance Comparison

ParameterRoute 1: Direct Amide CouplingRoute 2: Ammonolysis of Methyl Ester
Starting Material Tetrahydro-2H-pyran-4-carboxylic acidMethyl tetrahydro-2H-pyran-4-carboxylate
Key Reagents EDC, HOBt, Ammonia sourceAmmonia
Reaction Conditions Anhydrous, inert atmosphereRoom temperature, sealed vessel
Typical Yield Good to excellentExcellent (e.g., 89%)[2]
Purification Aqueous work-up, chromatographyRecrystallization[2]
Advantages Broad substrate scope (for other amines)High atom economy, mild conditions, simple work-up
Disadvantages Cost of coupling reagents, potential side productsPrimarily limited to primary amide synthesis

Experimental Protocols

Workflow Diagram: Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Validation Start Start Route1 Route 1: Amide Coupling Start->Route1 Route 2 Route 2 Start->Route 2 Product Crude this compound Route1->Product Route2 Route 2: Ammonolysis Route2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Confirmation (NMR, IR, MS) Purity->Structure Final Validated Product Structure->Final

Caption: Overall workflow from synthesis to validation.

Protocol for Route 2: Ammonolysis of Methyl Tetrahydro-2H-pyran-4-carboxylate [2]

  • In a closed reaction flask, mix methyl tetrahydro-2H-pyran-4-carboxylate (7 g, 48.6 mmol) with a 30% aqueous ammonia solution (20 mL).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess ammonia and water by distillation under reduced pressure.

  • Recrystallize the resulting solid residue from ethanol to yield pure this compound.

  • Expected yield: 5.6 g (89%).

Validation of this compound

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Comparative Synthesis Routes Diagram

G cluster_route1 Route 1: Direct Amide Coupling cluster_route2 Route 2: Ammonolysis R1_Start Start Tetrahydro-2H-pyran-4-carboxylic Acid R1_Reaction Reaction Amide bond formation R1_Start:f1->R1_Reaction:f0 Activation R1_Reagents Reagents EDC, HOBt, NH3 R1_Reagents:f1->R1_Reaction:f0 R1_Product Product This compound R1_Reaction:f1->R1_Product:f0 R2_Start Start Methyl tetrahydro-2H-pyran-4-carboxylate R2_Reaction Reaction Nucleophilic Acyl Substitution R2_Start:f1->R2_Reaction:f0 R2_Reagents Reagent Aqueous Ammonia R2_Reagents:f1->R2_Reaction:f0 R2_Product Product This compound R2_Reaction:f1->R2_Product:f0

Caption: Key steps in the two compared synthetic routes.

Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C6H11NO2[3]
Molecular Weight 129.16 g/mol [3]
Appearance Solid[4]
Melting Point 181-183 °C[4]
Boiling Point 312.1 ± 31.0 °C at 760 mmHg[4]

Spectroscopic Data for Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): The following chemical shifts (δ) in ppm are expected: 7.21 (br. s, 1H, -NH), 6.73 (br. s, 1H, -NH), 3.80-3.90 (m, 2H, -OCH2-), 3.23-3.30 (m, 2H, -OCH2-), 2.24-2.36 (m, 1H, -CH-), 1.47-1.66 (m, 4H, -CH2CH2-).[2]

  • ¹³C NMR: Expected chemical shifts would include signals for the carbonyl carbon, the methine carbon, and the methylene carbons of the pyran ring.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would be observed for the N-H stretches of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O-C stretches of the ether linkage in the pyran ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Conclusion

Both the direct amide coupling and the ammonolysis of the corresponding ester are viable methods for the synthesis of this compound. The choice between these routes will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available equipment. For a straightforward, high-yielding synthesis of the primary amide, the ammonolysis of the methyl ester is an excellent choice due to its simplicity and mild conditions. The direct amide coupling route offers more versatility for the synthesis of a wider range of amide derivatives. In all cases, thorough analytical validation is paramount to ensure the quality and reliability of this important synthetic building block.

References

  • GSRS. This compound. [Link]
  • Poulose, N., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

Sources

A Comparative Guide to the Synthetic Routes of Tetrahydropyrans for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring is a privileged scaffold, forming the core of numerous biologically active natural products, including marine toxins and polyether antibiotics, as well as a multitude of pharmaceutical agents.[1] Its prevalence underscores the critical need for efficient, stereoselective, and versatile synthetic methods to construct this six-membered oxygenated heterocycle. This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing substituted tetrahydropyrans, offering field-proven insights into their mechanisms, scope, and practical applications.

Choosing Your Path: A Strategic Overview

The selection of an appropriate synthetic route is governed by several factors: the desired substitution pattern, the required stereochemistry, the tolerance of existing functional groups, and scalability. Each method presents a unique set of advantages and disadvantages. This guide will delve into the intricacies of several key methodologies:

  • Prins Cyclization: A powerful acid-catalyzed reaction forming a C-C and a C-O bond.

  • Hetero-Diels-Alder Reaction: A cycloaddition strategy for constructing dihydropyran precursors.

  • Intramolecular Williamson Ether Synthesis: A classic SN2 pathway for ring closure.

  • Ring-Closing Metathesis (RCM): A modern, catalyst-driven approach for forming unsaturated THP rings.

  • Organocatalytic and Metal-Catalyzed Cyclizations: Emerging methods offering high enantioselectivity.

The following diagram illustrates a general decision-making workflow for selecting a suitable synthetic strategy.

THP_Synthesis_Decision_Tree start Desired Tetrahydropyran Target subst Substitution Pattern & Stereochemistry Defined? start->subst stereo High Stereoselectivity Required? subst->stereo Yes final_choice final_choice subst->final_choice No, explore various methods cycloadd Precursor Availability for Cycloaddition? stereo->cycloadd Yes intramol Halohydrin or Equivalent Precursor Feasible? stereo->intramol No cycloadd->final_choice Yes, Hetero-Diels-Alder or Prins diene Diene Precursor Available? rcm_decision Unsaturated THP Ring Tolerable? intramol->rcm_decision Yes intramol->final_choice No, consider other methods rcm_decision->final_choice Yes, Ring-Closing Metathesis rcm_decision->final_choice No, Intramolecular Williamson Ether Synthesis

Caption: Decision workflow for selecting a THP synthesis route.

Prins Cyclization: A Convergent and Powerful Tool

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.[2] This reaction is a highly effective method for the stereoselective synthesis of substituted tetrahydropyrans, often favoring the formation of the thermodynamically stable cis-2,6-disubstituted product.[3]

Mechanism and Stereochemical Control:

The reaction is initiated by the activation of the carbonyl compound by a Lewis or Brønsted acid, followed by nucleophilic attack from the alkene of the homoallylic alcohol. The resulting oxocarbenium ion intermediate then undergoes intramolecular cyclization. The stereochemical outcome is often controlled by a chair-like transition state, which minimizes steric interactions.[4]

Prins_Cyclization_Mechanism reactants Homoallylic Alcohol + Aldehyde activated Activated Aldehyde (with Lewis Acid) reactants->activated Lewis Acid (e.g., TMSOTf, InCl3) oxocarbenium Oxocarbenium Ion Intermediate activated->oxocarbenium Nucleophilic Attack cyclization Intramolecular Cyclization oxocarbenium->cyclization Ring Closure product Tetrahydropyran cyclization->product

Caption: Simplified mechanism of the Prins cyclization.

Advantages:

  • High convergence, forming two bonds in a single step.

  • Good to excellent diastereoselectivity for cis-2,6-disubstituted THPs.

  • A wide range of Lewis and Brønsted acids can be employed as catalysts.[2]

Limitations:

  • Can be prone to side reactions, such as elimination or the formation of symmetric ethers.[4]

  • Achieving high enantioselectivity can be challenging and often requires chiral auxiliaries or catalysts.

Representative Protocol: Silyl-Prins Cyclization

This protocol describes a diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones.[5]

  • To a solution of the hydroxy silyl enol ether (1.0 equiv) and an aldehyde (1.2 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) in CH₂Cl₂.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran-4-one.

Hetero-Diels-Alder Reaction: Access to Dihydropyran Precursors

The hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of dihydropyrans, which can be readily reduced to the corresponding tetrahydropyrans.[6] This method is particularly useful for constructing highly functionalized THP rings with excellent control over stereochemistry, especially when employing chiral catalysts.[7][8]

Mechanism and Scope:

The reaction typically involves an electron-rich diene and an electron-poor dienophile (inverse electron demand) or vice versa.[6] The development of chiral Lewis acid catalysts, such as those based on copper(II)-bis(oxazoline) complexes, has enabled highly enantioselective transformations.[8]

Advantages:

  • Excellent control of relative and absolute stereochemistry.

  • Access to a wide variety of substitution patterns.

  • The resulting dihydropyran offers a handle for further functionalization.

Limitations:

  • Requires the synthesis of often complex diene and dienophile starting materials.

  • The subsequent reduction of the dihydropyran adds an extra step to the synthesis.

Representative Protocol: Asymmetric Hetero-Diels-Alder Reaction

This protocol describes the synthesis of a chiral dihydropyran using a copper(II)-bis(oxazoline) catalyst.[8]

  • To a solution of the bis(oxazoline) ligand (0.05 equiv) in CH₂Cl₂ (0.1 M) is added Cu(OTf)₂ (0.05 equiv).

  • The mixture is stirred at room temperature for 1 hour.

  • The enol ether (1.0 equiv) is added, and the mixture is cooled to -78 °C.

  • The ethyl glyoxylate (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the dihydropyran.

Intramolecular Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a fundamental reaction in organic chemistry involving the SN2 reaction of an alkoxide with an alkyl halide.[9] The intramolecular version of this reaction is a straightforward method for the formation of cyclic ethers, including tetrahydropyrans, from a suitably functionalized haloalcohol.[10][11]

Mechanism and Considerations:

The reaction proceeds via a standard SN2 mechanism, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace a tethered leaving group (typically a halide or sulfonate).[12] The success of the cyclization is dependent on the formation of a five- or six-membered ring, which is kinetically and thermodynamically favored.

Advantages:

  • Simple and reliable procedure.

  • Readily available starting materials.

  • Good for forming simple, unsubstituted, or specifically substituted THPs.

Limitations:

  • The SN2 nature of the reaction requires a primary or secondary carbon bearing the leaving group to avoid elimination side reactions.[12]

  • Stereocenters can be difficult to install with high selectivity unless they are already present in the starting material.

Ring-Closing Metathesis (RCM): A Modern and Versatile Method

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic olefins, including unsaturated tetrahydropyrans.[13] The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a molecule containing two terminal alkenes.[14]

Mechanism and Application:

The catalytic cycle involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to release ethylene gas and the desired cyclic alkene.[14] This method is particularly useful for the synthesis of medium to large-sized rings and tolerates a wide variety of functional groups.[15]

RCM_Mechanism reactants Diene Substrate + Grubbs' Catalyst metallacyclobutane1 Initial Metallacyclobutane reactants->metallacyclobutane1 intermediate Ruthenium Alkylidene Intermediate metallacyclobutane1->intermediate metallacyclobutane2 Intramolecular Metallacyclobutane intermediate->metallacyclobutane2 Intramolecular Metathesis product Unsaturated THP + Ethylene metallacyclobutane2->product Cycloreversion

Caption: A simplified catalytic cycle for Ring-Closing Metathesis.

Advantages:

  • Excellent functional group tolerance.

  • Applicable to the synthesis of a wide range of ring sizes.[13][15]

  • The resulting double bond can be used for further transformations.

Limitations:

  • High cost of ruthenium catalysts.

  • The product is an unsaturated THP, which may require an additional hydrogenation step.

  • Can be sensitive to steric hindrance around the reacting alkenes.

Representative Protocol: RCM for Dihydropyran Synthesis

This protocol describes the synthesis of an N-Boc-protected dihydropyran.

  • A solution of the diene substrate (1.0 equiv) in degassed CH₂Cl₂ (0.01 M) is prepared.

  • Grubbs' second-generation catalyst (0.05 equiv) is added, and the mixture is heated to reflux under an inert atmosphere.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and concentrated.

  • The residue is purified by flash column chromatography to afford the dihydropyran.

Emerging Frontiers: Organocatalytic and Advanced Metal-Catalyzed Routes

Recent advances have seen the rise of asymmetric organocatalysis and novel metal-catalyzed reactions for the synthesis of tetrahydropyrans.[16] These methods often involve cascade or domino reactions, where multiple bonds are formed in a single, highly controlled operation.[17][18]

Organocatalysis: Chiral amines, squaramides, and phosphoric acids have been employed to catalyze Michael additions, aldol reactions, and other transformations that lead to the enantioselective formation of highly functionalized THPs.[16][17]

Metal Catalysis: Palladium-catalyzed oxidative Heck reactions have been developed for the stereoselective synthesis of trans-2,6-disubstituted tetrahydropyrans.[19] These methods offer novel pathways to access challenging stereoisomers.

Advantages:

  • Access to highly enantioenriched products.

  • Often proceed under mild reaction conditions.

  • Can generate complex molecules with multiple stereocenters in a single step.[17]

Limitations:

  • Substrate scope may be limited compared to more established methods.

  • Catalyst development is an ongoing area of research.

Comparative Summary of Synthetic Routes

MethodKey FeaturesStereoselectivityAdvantagesDisadvantages
Prins Cyclization Acid-catalyzed cyclization of homoallylic alcohols and aldehydes.Generally favors cis-2,6-disubstitution.Convergent, forms two bonds.Potential for side reactions, enantioselectivity can be challenging.
Hetero-Diels-Alder [4+2] cycloaddition to form dihydropyran precursors.Excellent control with chiral catalysts.High stereocontrol, access to diverse functionality.Requires multi-step synthesis, including reduction.
Intramolecular Williamson Ether Synthesis SN2 cyclization of haloalcohols.Dependent on substrate stereochemistry.Simple, reliable, readily available starting materials.Limited to primary/secondary halides, risk of elimination.
Ring-Closing Metathesis Ruthenium-catalyzed cyclization of dienes.Not directly controlled in the cyclization step.Excellent functional group tolerance, versatile.Costly catalyst, produces an unsaturated ring.
Organo/Metal Catalysis Cascade/domino reactions with chiral catalysts.High to excellent enantioselectivity.High enantiopurity, mild conditions, step economy.Often narrower substrate scope, newer methodology.

Conclusion

The synthesis of the tetrahydropyran ring system is a mature field with a diverse array of powerful and reliable methods. The classical approaches of Prins cyclization and Williamson ether synthesis remain highly relevant for many applications. For targets demanding high stereochemical purity, the hetero-Diels-Alder reaction and modern organocatalytic methods provide unparalleled control. Ring-closing metathesis offers a robust solution for complex substrates and the formation of larger ring systems. The choice of the optimal synthetic route will always be a balance of the target's structural complexity, the desired stereochemical outcome, and practical considerations of efficiency and cost. A thorough understanding of the mechanisms and scope of these varied reactions is essential for the modern synthetic chemist in the pursuit of novel and impactful molecules.

References

  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews.
  • Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketaliz
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. The Journal of Organic Chemistry.
  • Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry.
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • Prins Reaction. Organic Chemistry Portal.
  • Hetero-Diels-Alder Reactions.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • Ring-closing met
  • Williamson Ether Synthesis. Chemistry Steps.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Str
  • Ring Closing Met
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society.
  • Williamson ether synthesis. Wikipedia.
  • Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. The Journal of Organic Chemistry.

Sources

The Stereochemical Mandate: A Comparative Guide to the Biological Activity of Tetrahydropyran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Ring - A Privileged Scaffold in Bioactive Molecules

The tetrahydropyran (THP) ring, a six-membered heterocyclic ether, is a recurring and vital structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] Its prevalence in molecules exhibiting potent anticancer, antiviral, and other therapeutic properties underscores its significance as a "privileged scaffold" in medicinal chemistry. The conformational flexibility of the THP ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, allows for precise three-dimensional arrangements of substituents that are critical for binding to biological targets.[3]

However, the mere presence of a THP ring does not guarantee biological activity. The spatial orientation of the substituents on the ring—its stereochemistry—plays a paramount role in dictating the molecule's pharmacological profile.[4] Stereoisomers, molecules with the same chemical formula and connectivity but different arrangements of atoms in space, can exhibit dramatically different biological activities. One isomer may be a potent therapeutic agent, while another may be significantly less active, inactive, or even toxic.[5] This guide will provide a comparative analysis of the biological activities of tetrahydropyran isomers, supported by experimental data and detailed protocols, to illuminate the critical importance of stereochemistry in drug design and development.

The Decisive Role of Stereochemistry: A Case Study of Neopeltolide

The marine natural product (+)-neopeltolide is a compelling example of how subtle changes in stereochemistry can have profound effects on biological activity. Neopeltolide features a tetrahydropyran ring embedded within a 14-membered macrolactone and exhibits potent antiproliferative activity against various cancer cell lines.[6][7]

A study involving the total synthesis and biological evaluation of neopeltolide and one of its diastereomers provided striking evidence of stereospecificity. The diastereomer, with inverted stereochemistry at positions C11 and C13 of the macrolide ring, was found to be significantly less potent than the natural (+)-neopeltolide.[8]

CompoundCell LineIC50Fold Difference
(+)-NeopeltolideP-388 (murine leukemia)0.56 nM-
C11, C13-epi-NeopeltolideP-388 (murine leukemia)47 nM84-fold less potent
(+)-NeopeltolideMCF-7 (human breast cancer)1.1 nM-
C11, C13-epi-NeopeltolideMCF-7 (human breast cancer)110 nM100-fold less potent

Table 1: Comparison of the in vitro cytotoxicity of (+)-neopeltolide and its C11, C13-epimer against P-388 and MCF-7 cancer cell lines. Data sourced from Scheidt et al. (2009).[8]

This dramatic decrease in potency—84-fold in P-388 cells and 100-fold in MCF-7 cells—highlights the exquisite sensitivity of the biological target to the precise three-dimensional shape of the inhibitor.[8] It is hypothesized that the specific stereochemical arrangement of (+)-neopeltolide is crucial for optimal binding to its target, which has been identified as complex III of the mitochondrial electron transport chain. The inversion of stereocenters likely disrupts key interactions within the binding pocket, leading to a substantial loss of activity.

Experimental Protocols for Assessing Biological Activity

To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for common assays used to evaluate the cytotoxic, antiviral, and enzyme-inhibitory properties of tetrahydropyran-containing compounds.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][9] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the tetrahydropyran isomer in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • MTT Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[1]

Causality Behind Experimental Choices: The 24-hour pre-incubation period ensures that the cells are in a healthy, actively dividing state before the introduction of the test compound. The use of a vehicle control is crucial to distinguish the cytotoxic effects of the compound from any potential effects of the solvent. The incubation time with the compound is chosen based on the expected mechanism of action and the cell doubling time. The final absorbance reading is directly proportional to the number of viable, metabolically active cells, allowing for the calculation of the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cell_seeding Cell Seeding in 96-well plate treatment Addition of Compounds to Cells cell_seeding->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization readout Absorbance Reading solubilization->readout

MTT Assay Workflow Diagram.
Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effects of a virus in a cell culture.[11] A plaque is a clear area in a cell monolayer that results from the lysis of infected cells. The number of plaques is directly proportional to the number of infectious virus particles.

Step-by-Step Protocol:

  • Cell Monolayer Preparation:

    • Seed susceptible host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of the tetrahydropyran isomer.

    • Mix a known amount of virus with each dilution of the compound and incubate for a defined period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection of Cell Monolayer:

    • Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

    • Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background.

    • Count the number of plaques in each well.

Causality Behind Experimental Choices: The use of a semi-solid overlay is critical to ensure that new virus particles produced from an infected cell can only infect neighboring cells, leading to the formation of discrete plaques. This allows for the accurate quantification of infectious viral units. The pre-incubation of the virus with the compound helps to identify compounds that directly inactivate the virus before it can infect the cells.

Enzyme Inhibition Assessment: Microplate-Based Assay

Many bioactive compounds exert their effects by inhibiting the activity of specific enzymes. A general microplate-based enzyme inhibition assay can be adapted for various enzymes.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrahydropyran isomer in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Assay Setup in a 96-well Plate:

    • Add the assay buffer to all wells.

    • Add the test compound at various concentrations to the test wells. Add solvent only to the control wells.

    • Add the enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement of the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the slope of the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium before the reaction is initiated. Measuring the initial reaction rate is crucial because the concentration of the substrate changes over time, which can affect the rate of the reaction and complicate the interpretation of the inhibition data.

Mechanistic Insights: Modulation of Signaling Pathways

The differential biological activities of tetrahydropyran isomers can often be traced to their specific interactions with key cellular signaling pathways. Many natural products containing the THP moiety have been found to exert their anticancer effects by modulating pathways that control cell growth, proliferation, and apoptosis (programmed cell death).[12][13]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation.[12] Its aberrant activation is a hallmark of many cancers. Several natural products have been shown to inhibit this pathway at various points. For instance, some compounds can directly inhibit the kinase activity of PI3K or Akt, while others may interfere with downstream effectors.[14] The stereochemistry of a THP-containing inhibitor can significantly influence its ability to bind to the ATP-binding pocket of these kinases, thereby affecting its inhibitory potency.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival THP_Inhibitor THP Isomer (Inhibitor) THP_Inhibitor->PI3K Inhibits THP_Inhibitor->Akt Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by a THP Isomer.
Induction of Apoptosis via Caspase Activation

Apoptosis is a tightly regulated process of cell death that is essential for normal tissue homeostasis.[15] Cancer cells often evade apoptosis. Many chemotherapeutic agents, including those with a THP scaffold, induce apoptosis in cancer cells. The activation of caspases, a family of proteases, is a central event in the execution of apoptosis.[16] Bioactive THP isomers can trigger the activation of initiator caspases (e.g., caspase-8 or caspase-9), which in turn activate executioner caspases (e.g., caspase-3), leading to the cleavage of cellular proteins and cell death. The specific stereochemistry of a THP-containing molecule can influence its ability to interact with proteins that regulate apoptosis, such as members of the Bcl-2 family, thereby modulating its pro-apoptotic activity.

Conclusion and Future Perspectives

The evidence presented in this guide unequivocally demonstrates that the biological activity of tetrahydropyran-containing molecules is not solely dependent on their chemical composition but is critically dictated by their three-dimensional structure. The case of neopeltolide, where a simple change in the orientation of two substituents leads to a 100-fold decrease in cytotoxic potency, serves as a powerful reminder of the importance of stereochemistry in drug-target interactions.

For researchers in drug discovery and development, a thorough understanding of stereoisomerism is not merely an academic exercise but a practical necessity. The ability to synthesize and evaluate the biological activity of all possible stereoisomers of a lead compound is crucial for identifying the most potent and selective therapeutic agent while minimizing the risk of off-target effects and toxicity associated with other isomers. As synthetic methodologies become more sophisticated, the stereocontrolled synthesis of complex molecules containing the tetrahydropyran scaffold will continue to be a vibrant area of research, paving the way for the discovery of novel and more effective therapeutic agents.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(11), 2045-2053. [Link]
  • Ulanovskaya, O. A., Janjic, J., Scheidt, K. A., & Cravatt, B. F. (2011). A divergent probe strategy for identifying the molecular targets of natural products. Nature Chemical Biology, 7(12), 899-906. [Link]
  • Ghosh, A. K., Brindisi, M., & Tang, J. (2012). Designing HIV-1 protease inhibitors to combat drug resistance. Journal of Medicinal Chemistry, 55(13), 5691-5714. [Link]
  • Smith, A. B., 3rd, & Hogan, A. M. (2011). Phorboxazole synthetic studies: design, synthesis and biological evaluation of phorboxazole A and hemi-phorboxazole A related analogues. Tetrahedron, 67(27-28), 5069–5078. [Link]
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • CLYTE Technologies. (2025, December 24).
  • Lee, H. Y. (2014). Contemporary strategies for the synthesis of tetrahydropyran derivatives: application to total synthesis of neopeltolide, a marine macrolide natural product. Marine drugs, 12(1), 335–371. [Link]
  • Smith, A. B., 3rd, Leahy, J. W., Noda, I., Remiszewski, S. W., Liverton, N. J., & Zibuck, R. (1992). Phorboxazole A total synthesis. Journal of the American Chemical Society, 114(8), 2995–3007. [Link]
  • Phorboxazole A: Comparative Synthetic Approaches, Bioactivity, and Future Green Chemistry Strategies. (2025). Sustainable Environmental Insight, 2(2), 83-97. [Link]
  • Custar, D. W., Zabawa, T. P., Hines, J., Crews, P., & Scheidt, K. A. (2009). Total synthesis and structure-activity investigation of the marine natural product neopeltolide. Journal of the American Chemical Society, 131(34), 12267–12275. [Link]
  • Napolitano, J. G., & Scheidt, K. A. (2023). Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents. Frontiers in pharmacology, 14, 1206334. [Link]
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • ChemRxiv. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. [Link]
  • Ghosh, A. K., Gemma, S., & Tang, J. (2008). HIV-1 protease inhibitors incorporating stereochemically defined P2' ligands to optimize hydrogen bonding in the substrate envelope. Journal of medicinal chemistry, 51(19), 5891–5903. [Link]
  • Rajamanikyam, M., & Vadlapudi, V. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Journal of medical virology, 92(11), 2419–2427. [Link]
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of medicinal chemistry, 59(11), 5472–5486. [Link]
  • Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. [Link]
  • Smith, A. B., 3rd, Friestad, G. K., Duan, J. J., Barbosa, J., Hull, K. G., Iwashima, M., Qiu, Y., Spoors, P. G., LaMarche, M. J., & Vaccaro, W. (1999). Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A. Proceedings of the National Academy of Sciences of the United States of America, 96(23), 12978–12983. [Link]
  • Huang, S. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anti-cancer agents in medicinal chemistry, 13(7), 967–970. [Link]
  • Bennett, S., Joshua, A., & Russell, P. J. (1997). Rapid microplate assay for substrates and inhibitors of proteinase mixtures. BioTechniques, 23(1), 70–72. [Link]
  • Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents. (2023). Frontiers in Pharmacology, 14. [Link]
  • Bonini, C., Chiummiento, L., & Funicello, M. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules (Basel, Switzerland), 26(11), 3326. [Link]
  • Porta, E. O. J., Kalesh, K., Isern, J., & van der Hoorn, P. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
  • Porta, E. O. J., Kalesh, K., Isern, J., & van der Hoorn, P. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. [Link]
  • Smith, A. B. (2000). Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A. Proceedings of the National Academy of Sciences, 96(23), 12978-12983. [Link]
  • Tewari, D., Patni, P., Bishayee, A., Sah, A. N., & Bishayee, A. (2022). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in cancer biology, 80, 1–17. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of medicinal chemistry, 58(13), 5095–5121. [Link]
  • Huang, S. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anti-cancer agents in medicinal chemistry, 13(7), 967–970. [Link]
  • Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents. (2023). Frontiers in Pharmacology, 14. [Link]
  • Chen, J., Zhang, Y., & Li, H. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in pharmacology, 12, 739232. [Link]
  • Huang, S. (2013).
  • Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Biochemical pathways of caspase activation during apoptosis. Cell, 91(4), 479–489. [Link]
  • Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Mammalian caspases: structure, activation, substrates, and functions during apoptosis. Annual review of biochemistry, 68, 383–424. [Link]
  • Ionescu, M. I., Cârâc, G., Tătăru, A. M., Pânzariu, A. T., Vornicu, M., & Hăncianu, M. (2023). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. Molecules (Basel, Switzerland), 28(19), 6825. [Link]
  • Shi, Y. (2002). Caspase activation, inhibition, and reactivation: a mechanistic view. Protein science : a publication of the Protein Society, 11(8), 1823–1830. [Link]
  • Chen, Y. J., Chen, Y. C., & Su, J. H. (2022). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. Marine drugs, 20(3), 196. [Link]
  • Reddy, P. V., & Reddy, K. S. (2007). Stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans via intramolecular amide enolate alkylation: total synthesis of (-)-centrolobine. Organic letters, 9(19), 3781–3783. [Link]
  • O'Doherty, G. A., & Gao, Y. (2009). A stereodivergent synthesis of all stereoisomers of centrolobine: control of selectivity by a protecting-group manipulation. Angewandte Chemie (International ed. in English), 48(47), 8942–8945. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Tetrahydro-2H-pyran-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydro-2H-pyran-4-carboxamide scaffold is a versatile and privileged structure in modern medicinal chemistry. Its inherent three-dimensional character, metabolic stability, and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various analogs built upon this core, targeting a range of biological entities. We will explore how subtle and substantial modifications to this scaffold dictate its interaction with different biological targets, offering insights for researchers and professionals in drug discovery and development.

Targeting Mycobacterial Infections: Tetrahydropyrazolopyrimidine Carboxamides as Antitubercular Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel antitubercular agents. The tetrahydropyrazolo[1,5-a]pyrimidine scaffold, which incorporates a modified this compound motif, has been identified as a promising hit series from whole-cell high-throughput screening campaigns against Mycobacterium tuberculosis (Mtb)[1].

Structure-Activity Relationship (SAR) Insights

Initial SAR studies have elucidated key pharmacophoric elements required for anti-TB activity. The general structure consists of a central tetrahydropyrazolopyrimidine core, with substitutions at various positions influencing potency and pharmacokinetic properties.

A systematic exploration of this scaffold has revealed that:

  • The carboxamide group is crucial for activity. Modifications to the amine substituent can modulate potency and metabolic stability.

  • The substituents on the pyrazole ring play a significant role in target engagement.

  • Alterations to the pyrimidine ring and its substituents can impact the overall conformation and properties of the molecule.

One notable example from this class, compound 9 , demonstrated a promising in vivo pharmacokinetic profile and potent activity in a mouse efficacy model, significantly reducing the bacterial load of Mtb[1].

Data Summary: Antitubercular Activity
Compound IDKey Structural FeaturesIn Vitro Activity (MIC/EC50)In Vivo Efficacy
Hit Compound Tetrahydropyrazolo[1,5-a]pyrimidine coreVaries with substitutionsNot reported
Compound 9 Optimized substitutions on the core scaffoldPotent3.5 log CFU reduction of Mtb in mice[1]
Experimental Protocol: Whole-Cell Screening Assay for Antitubercular Activity

A common method to identify new antitubercular agents is through whole-cell screening against Mycobacterium bovis BCG or Mtb H37Rv.

Step-by-Step Methodology:

  • Bacterial Culture: M. bovis BCG or Mtb H37Rv is cultured in an appropriate liquid medium to mid-log phase.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then added to 384-well microplates.

  • Inoculation: The bacterial culture is diluted and added to the microplates containing the test compounds.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 7 days).

  • Viability Assessment: Bacterial viability is assessed using a reagent such as BacTiter-Glo™, which measures ATP levels as an indicator of metabolically active cells[1].

  • Data Analysis: The luminescence signal is measured, and the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) is calculated for each compound.

Visualization of the Antitubercular SAR Workflow

SAR_Workflow_TB cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_outcome Outcome Start Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold Synth Chemical Synthesis of Analogs Start->Synth Library Diverse Compound Library Synth->Library Screen Whole-Cell Mtb HTS Assay Library->Screen SAR SAR Analysis Screen->SAR PK Pharmacokinetic Profiling SAR->PK Efficacy In Vivo Efficacy Studies PK->Efficacy Lead Lead Candidate Identification Efficacy->Lead SAR_Kinase cluster_activity Biological Activity PyranCore Tetrahydro-2H-pyran Core R1 R2 R3 Carboxamide High_Potency High Potency PyranCore:f1->High_Potency Aryl/Heteroaryl at C4 PyranCore:f3->High_Potency Electron-withdrawing groups PyranCore:f4->High_Potency Specific N-substituents Low_Potency Low Potency PyranCore:f2->Low_Potency Small alkyl at C4

Caption: Key SAR trends for pyran-based kinase inhibitors.

Modulating the Central Nervous System: Monoamine Transporter and Cannabinoid Receptor Ligands

The tetrahydro-2H-pyran scaffold has been employed to develop ligands for CNS targets, including monoamine transporters (dopamine, serotonin, and norepinephrine transporters - DAT, SERT, NET) and cannabinoid receptors (CB1 and CB2).

Structure-Activity Relationship (SAR) Insights

Monoamine Transporter Ligands: For analogs of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine, SAR studies have shown that:

  • Extension at the 6-position of the pyran ring can improve activity, suggesting a favorable interaction with the transporter binding site.[2][3]

  • In contrast, extension at the 3-position generally leads to a loss of activity.[2][3]

  • The stereochemistry of the substituents on the pyran ring is crucial for determining potency and selectivity for the different monoamine transporters.

Cannabinoid Receptor Agonists: A novel class of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides has been developed as CB1/CB2 dual agonists.[4] A key finding in this series is that specific substitutions can lead to compounds with very low CNS penetration, which is desirable for avoiding centrally mediated side effects while retaining peripheral analgesic activity.[4]

Data Summary: CNS-Acting Analogs
Compound ClassTarget(s)Key SAR FindingDesired Outcome
(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine analogsDAT, SERT, NETExtension at the 6-position improves activity.[2][3]Potent and selective monoamine transporter ligands
Tetrahydrocarbazole-6-carboxamidesCB1/CB2Specific substitutions lead to low CNS penetration.[4]Peripherally acting analgesics with reduced side effects
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To determine the binding affinity of compounds for a specific receptor or transporter, a radioligand binding assay is commonly used.

Step-by-Step Methodology:

  • Tissue/Cell Preparation: A source of the target receptor/transporter is prepared, such as brain tissue homogenates or cell lines expressing the target.

  • Radioligand: A specific radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT) is used.[2][3]

  • Competition Binding: The prepared tissue/cells are incubated with the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.

Visualization of CNS Target Modulation

CNS_SAR cluster_scaffold This compound Core cluster_targets CNS Targets Core Core Scaffold DAT Dopamine Transporter (DAT) Core->DAT Modifications at C3 and C6 (e.g., benzhydryl-benzylamine analogs) SERT Serotonin Transporter (SERT) Core->SERT Modifications at C3 and C6 (e.g., benzhydryl-benzylamine analogs) NET Norepinephrine Transporter (NET) Core->NET Modifications at C3 and C6 (e.g., benzhydryl-benzylamine analogs) CB1 Cannabinoid Receptor 1 (CB1) Core->CB1 Incorporation into larger ring systems (e.g., tetrahydrocarbazole analogs) CB2 Cannabinoid Receptor 2 (CB2) Core->CB2 Incorporation into larger ring systems (e.g., tetrahydrocarbazole analogs)

Caption: Diverse CNS targets of this compound analogs.

Combating Type 2 Diabetes: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A series of tri-substituted tetrahydropyran analogs have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), a key target for the treatment of type 2 diabetes.[5]

Structure-Activity Relationship (SAR) Insights

Optimization of this series led to the identification of potent and selective DPP-4 inhibitors. The SAR studies revealed that:

  • The stereochemistry of the substituents at the 2, 3, and 5-positions of the tetrahydropyran ring is critical for potent inhibition.

  • A primary amine at the 3-position is a key feature for interacting with the active site of DPP-4.

  • Substitutions at the 2-position (e.g., a 2,5-difluorophenyl group) and the 5-position (e.g., a dihydropyrrolopyrazole moiety) significantly enhance potency and selectivity over other peptidases.[5]

The clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) emerged from this work, exhibiting high potency, selectivity, and an excellent pharmacokinetic profile.[5]

Data Summary: DPP-4 Inhibition
Compound IDKey Structural FeaturesDPP-4 Inhibitory Potency (IC50)Selectivity
Lead Series Tri-2,3,5-substituted tetrahydropyranVaries with substitutionsModerate
Compound 23 (2R,3S,5R)-stereochemistry, 2,5-difluorophenyl at C2, dihydropyrrolopyrazole at C5Highly potentHigh selectivity over QPP, DPP8, and FAP [5]
Experimental Protocol: DPP-4 Enzyme Inhibition Assay

The inhibitory activity of compounds against DPP-4 can be measured using a fluorogenic substrate.

Step-by-Step Methodology:

  • Reagents: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The fluorogenic substrate is added to start the enzymatic reaction.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is determined, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.

Visualization of the DPP-4 Inhibitor Design Strategy

DPP4_SAR cluster_scaffold Tri-substituted Tetrahydropyran Core cluster_properties Desired Properties Core Tetrahydropyran Ring C2 C2-Substituent (e.g., 2,5-Difluorophenyl) Core->C2 C3 C3-Substituent (Primary Amine) Core->C3 C5 C5-Substituent (e.g., Dihydropyrrolopyrazole) Core->C5 Potency High Potency C2->Potency PK Good PK Profile C2->PK C3->Potency C3->PK Selectivity High Selectivity C5->Selectivity C5->PK

Sources

A Comparative Guide to the In Vitro Evaluation of Tetrahydropyran Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the tetrahydropyran (THP) moiety has emerged as a privileged scaffold. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in the design of novel therapeutic agents. When coupled with a carboxamide group—a versatile functional group known for its hydrogen bonding capabilities and ability to interact with various biological targets—the resulting tetrahydropyran carboxamide derivatives present a promising class of compounds for extensive biological investigation.

This guide provides a comprehensive comparison of the in vitro assay results for various tetrahydropyran carboxamide derivatives, drawing from available scientific literature. We will delve into their diverse biological activities, from anticancer to antimicrobial effects, and provide detailed protocols for the key experimental assays used in their evaluation. The aim is to offer researchers, scientists, and drug development professionals a thorough understanding of the current state of research in this area and to provide practical insights for their own investigations.

Comparative Analysis of Biological Activities

While direct comparative studies of a wide range of tetrahydro-2H-pyran-4-carboxamide derivatives are not extensively documented in a single source, by synthesizing data from various studies on related pyran and carboxamide-containing compounds, we can construct a comparative overview of their potential biological activities. The following table summarizes the in vitro activities of several classes of compounds that share structural similarities with the core topic, highlighting their potential therapeutic applications.

Compound ClassTarget/AssayKey FindingsReference
N-substituted 1H-indole-2-carboxamides Anticancer (MCF-7, K-562, HCT-116 cell lines)Certain derivatives exhibited significant antiproliferative activity, with IC50 values in the sub-micromolar range against the K-562 cell line.[1][2]
Carboxamide-linked pyridopyrrolopyrimidines Antiviral (SARS-CoV-2 Mpro)Several derivatives showed potent inhibitory activity against the viral main protease with IC50 values in the low micromolar range.[3][4]
Biphenyl Carboxamide Derivatives Antifungal (e.g., Botrytis cinerea)These compounds demonstrated significant fungicidal activity and were effective against resistant strains.[5]
Thiophene Carboxamide Derivatives Anticancer (Hep3B cell line)Biomimetics of Combretastatin A-4, these derivatives showed potent activity with IC50 values in the low micromolar range.[6]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives Antimicrobial (Bacteria and Fungi)One derivative exhibited notable antibacterial activity against S. aureus, E. faecalis, and E. coli, and antifungal activity against C. krusei.[7]
4H-Pyran Derivatives Antioxidant, Antibacterial, Anticancer (HCT-116)Certain derivatives displayed strong antioxidant and antibacterial properties, as well as cytotoxic effects against colorectal cancer cells.[8][9]

Key In Vitro Assays for Evaluating Tetrahydropyran Carboxamide Derivatives

The evaluation of novel chemical entities requires a battery of robust and reproducible in vitro assays. These assays are crucial for determining the biological activity, potency, selectivity, and mechanism of action of the compounds. Below are detailed protocols for some of the most common assays utilized in the study of carboxamide and pyran derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Microdilution Broth Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams, generated using Graphviz, depict a general experimental workflow and a hypothetical signaling pathway that could be modulated by a tetrahydropyran carboxamide derivative.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening start Starting Materials synthesis Chemical Synthesis of Tetrahydropyran Carboxamide Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification primary_assay Primary Assay (e.g., Cell Viability) purification->primary_assay Test Compounds dose_response Dose-Response and IC50 Determination primary_assay->dose_response secondary_assay Secondary/Mechanistic Assay (e.g., Enzyme Inhibition) dose_response->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity

Caption: A generalized workflow for the synthesis and in vitro screening of novel chemical compounds.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes thp_derivative THP Carboxamide Derivative thp_derivative->kinase1 Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a THP carboxamide derivative.

Conclusion and Future Directions

The tetrahydropyran carboxamide scaffold represents a versatile and promising starting point for the development of new therapeutic agents. The available literature, though diverse, points towards their potential in a range of diseases, including cancer, infectious diseases, and inflammatory conditions. The in vitro assays detailed in this guide provide a robust framework for the initial evaluation of novel derivatives.

Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, a deeper investigation into their mechanisms of action will be crucial for their advancement into preclinical and clinical development. The integration of computational modeling with traditional in vitro screening can further accelerate the discovery of novel and effective tetrahydropyran carboxamide-based therapeutics.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - ResearchG
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - NIH. [Link]
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - RSC Publishing. [Link]
  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed. [Link]
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • This compound - gsrs. [Link]
  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. [Link]
  • Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives - ResearchG
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Discovery of tetrahydropyrazolopyrimidine carboxamide derivatives as potent and orally active antitubercular agents - PubMed. [Link]
  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differenti
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. [Link]
  • Design, Synthesis, and Biological Activity of Novel, Potent, and Highly Selective Fused pyrimidine-2-carboxamide-4-one-based Matrix Metalloproteinase (MMP)-13 Zinc-Binding Inhibitors - PubMed. [Link]
  • Activation of human THP-1 cells and rat bone marrow-derived macrophages by Helicobacter pylori lipopolysaccharide - PMC - NIH. [Link]

Sources

The Tetrahydropyran (THP) Motif: A Comparative Guide to Its Pharmacokinetic Profile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring has emerged as a "privileged scaffold"—a molecular framework that confers favorable biological activity upon a molecule.[1] Its utility stems from its properties as a stable, non-planar, saturated heterocycle that can act as a bioisosteric replacement for less stable or more metabolically labile groups.[1][2] The incorporation of the THP motif often aims to enhance key pharmacokinetic parameters, including metabolic stability, aqueous solubility, and oral bioavailability, while reducing off-target toxicities. This guide provides a comparative analysis of the pharmacokinetic profile of THP-containing compounds, supported by experimental data and detailed protocols for researchers in drug development.

Dissecting the Pharmacokinetic Profile of THP-Based Compounds

A drug candidate's success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The THP moiety significantly influences each of these four facets.

  • Absorption: The THP ring generally improves aqueous solubility compared to its carbocyclic analog, cyclohexane, due to the presence of the oxygen atom which can act as a hydrogen bond acceptor. This enhanced solubility can lead to improved dissolution in the gastrointestinal tract, a prerequisite for oral absorption.[1] Permeability across the intestinal wall, another key factor for absorption, is assessed using models like the Caco-2 cell permeability assay.[3][4][5]

  • Distribution: Once absorbed, a drug's distribution is influenced by factors like plasma protein binding and its ability to penetrate tissues. The polarity imparted by the THP ring can modulate these properties. The blood-to-plasma ratio helps determine if a compound preferentially partitions into red blood cells.[6][7]

  • Metabolism: One of the most significant advantages of the THP scaffold is its general metabolic stability.[2] Unlike many aromatic or other heterocyclic systems, the saturated THP ring is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[8] This often translates to a longer half-life and lower intrinsic clearance, desirable properties for many drug candidates.[9] The primary metabolic pathways for THP rings typically involve hydroxylation at positions less sterically hindered.

  • Excretion: Compounds and their metabolites are primarily eliminated through renal or biliary routes. The physicochemical properties conferred by the THP ring can influence the predominant excretion pathway.

Comparative Analysis: THP vs. Alternative Scaffolds

The decision to incorporate a THP ring is often a strategic choice to overcome liabilities associated with other common scaffolds. The following table provides a comparative summary based on typical findings in medicinal chemistry programs.

PropertyTetrahydropyran (THP)CyclohexanePiperidine
Solubility Generally higher due to H-bond acceptor oxygen.[1]Lower, more lipophilic.Variable; can be ionized to improve solubility.[2]
Metabolic Stability Generally high; resistant to CYP-mediated oxidation.Can be susceptible to hydroxylation.Can be susceptible to N-dealkylation and ring oxidation.[10]
LogP / LogD Lower (more hydrophilic) than cyclohexane.Higher (more lipophilic).Base-dependent; can be modulated by pH.[2]
Biological Activity Often used to improve PK properties while maintaining potency.Can be a potent scaffold but may have PK liabilities.A very common and potent scaffold, but metabolism can be a challenge.[11]
Toxicity Generally considered to have a favorable safety profile.[1]Can sometimes form reactive metabolites.Can have off-target effects related to its basic nitrogen.

This table represents generalized properties and can vary significantly based on the specific substitution patterns of the molecules.

Case Study: SGLT2 Inhibitors

A prominent example of the successful application of the THP motif can be found in the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors used to treat type 2 diabetes. Drugs like empagliflozin and canagliflozin feature a C-glucoside structure where the glucose is attached to a central aromatic ring.[12][13] This design, incorporating a THP-like sugar moiety, is crucial for their mechanism of action and contributes to their favorable pharmacokinetic profiles, which include rapid oral absorption and a long elimination half-life allowing for once-daily dosing.[13] For example, empagliflozin has a terminal half-life of 10.3 to 18.8 hours in multiple-dose studies.[12] Canagliflozin also exhibits a long half-life of 10.6 to 13.1 hours.[14]

Experimental Workflows for PK Profiling

To experimentally validate the pharmacokinetic properties of novel THP-containing compounds, a tiered approach of in vitro ADME assays is employed.[6][7][15]

Diagram: General Workflow for In Vitro PK Profiling

G cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Pre-clinical Candidate Compound Test Compound (THP-based) Sol Aqueous Solubility Compound->Sol LogD LogD @ pH 7.4 Compound->LogD MS Microsomal Stability (Human, Rat) Compound->MS Caco2 Caco-2 Permeability (Papp, Efflux Ratio) MS->Caco2 Promising Stability? PPB Plasma Protein Binding (Equilibrium Dialysis) Caco2->PPB MetID Metabolite ID (Hepatocytes) PPB->MetID CYP_Inhib CYP Inhibition (Major Isoforms) MetID->CYP_Inhib InVivoPK In Vivo PK Study (Rodent; PO, IV) CYP_Inhib->InVivoPK Favorable Profile?

Sources

A Comparative Guide to the Efficacy of Tetrahydropyran Scaffolds Versus Other Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Medicine

Heterocyclic scaffolds are the architectural backbone of a vast majority of biologically active compounds and approved pharmaceuticals.[1][2] Statistically, over 85% of all biologically active molecules are heterocycles, with nitrogen-containing rings being particularly prominent in FDA-approved drugs.[1][3] This prevalence is attributed to their ability to impart favorable physicochemical properties, engage in specific binding interactions with biological targets, and provide stable, three-dimensional frameworks for molecular elaboration.[2]

Among the oxygen-containing heterocycles, the tetrahydropyran (THP) ring, a saturated six-membered ring with one oxygen atom, has emerged as a "privileged scaffold."[4][5] It is a recurring motif in numerous natural products with potent biological activities, including marine macrolides like bryostatin and eribulin, known for their anticancer properties.[4][6] This guide provides a detailed, data-driven comparison of the tetrahydropyran scaffold against other common heterocycles, offering insights into the causal relationships between structure and function to aid researchers in making informed decisions during the drug design process.

The Tetrahydropyran (THP) Scaffold: A Profile of a Privileged Player

The utility of the THP ring in medicinal chemistry stems from a unique combination of structural and physicochemical properties. As a saturated, non-aromatic cyclic ether, it offers a stable and conformationally defined scaffold.[7][8] The resident oxygen atom is a key modulator of its properties, acting as a hydrogen bond acceptor and influencing solubility and metabolic stability.

Key Advantages of the THP Scaffold:

  • Enhanced Physicochemical Properties: Compared to its carbocyclic analog, cyclohexane, the THP ring generally improves aqueous solubility and reduces lipophilicity, which are critical parameters for favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

  • Metabolic Stability: The ether linkage within the THP ring is generally resistant to metabolic cleavage, contributing to an improved pharmacokinetic profile compared to more labile functional groups.

  • Hydrogen Bonding Capability: The oxygen atom can participate in crucial hydrogen-bonding interactions with protein targets, enhancing binding affinity and selectivity.[9]

  • Versatile Synthetic Handle: The THP scaffold is synthetically accessible through various robust chemical transformations, and it can be functionalized to explore diverse chemical space.[10][11][12] It is also widely used as a protecting group for alcohols in complex syntheses due to its stability and ease of removal under mild acidic conditions.[7][13]

Comparative Analysis: THP vs. Key Heterocyclic Bioisosteres

The strategic replacement of one scaffold with another, a practice known as bioisosterism, is a cornerstone of modern drug design.[9][14][15] This approach allows for the fine-tuning of a molecule's properties to optimize efficacy, selectivity, and pharmacokinetics. Below, we compare the THP scaffold to its common nitrogen, sulfur, and five-membered ring analogs.

Tetrahydropyran vs. Piperidine

The replacement of the THP's oxygen with a nitrogen atom yields piperidine, one of the most common heterocyclic rings found in approved drugs.[3] This seemingly simple substitution introduces profound changes.

  • Basicity and Charge: The most significant difference is the basicity of the piperidine nitrogen. This allows it to form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a binding pocket, which can dramatically enhance potency.[14] However, this basicity can also lead to off-target effects and potential toxicity.

  • Hydrogen Bonding: Piperidine can act as both a hydrogen bond acceptor and, when protonated or as a secondary amine, a hydrogen bond donor. This dual capability provides additional opportunities for target engagement compared to the THP oxygen, which is solely an acceptor.

  • Metabolic Liability: The nitrogen atom in piperidine can be a site for metabolic N-dealkylation or oxidation by cytochrome P450 enzymes, representing a potential metabolic liability that is absent in the THP scaffold.

Tetrahydropyran vs. Tetrahydrofuran (THF)

Tetrahydrofuran (THF) is the five-membered oxygen-containing analog of THP. Both are common motifs in natural products and pharmaceuticals.[6][16][17]

  • Ring Size and Conformation: The smaller ring size of THF results in greater ring strain and a different conformational profile (envelope and twist forms) compared to the more flexible chair and boat conformations of THP. This can significantly impact how a molecule fits into a target's binding site.

  • Binding Interactions: The geometric differences can alter the orientation of substituents and the position of the ether oxygen. In the development of HIV protease inhibitors, for example, the precise positioning of the cyclic ether oxygens to interact with backbone residues like Asp-29 and Asp-30 is critical for potency.[9] In some cases, larger fused ring systems incorporating both THP and THF motifs have been explored to optimize these interactions.[9]

  • Physicochemical Properties: While both scaffolds enhance solubility, the specific impact on properties like logP and permeability can differ, necessitating empirical evaluation for each new chemical series.

Tetrahydropyran vs. Tetrahydrothiopyran (THTP)

Replacing the oxygen atom with sulfur gives tetrahydro-4H-thiopyran, a valuable bioisostere for modulating electronic and steric properties.[14]

  • Size and Lipophilicity: Sulfur is larger and more polarizable than oxygen, which can alter van der Waals contacts within a binding pocket. The THTP scaffold is also generally more lipophilic than its THP counterpart.

  • Hydrogen Bonding: The sulfur atom is a much weaker hydrogen bond acceptor than oxygen, which can lead to a loss of key interactions if this is the primary role of the heteroatom.

  • Metabolic Profile: The sulfur atom can be susceptible to oxidation, forming sulfoxides and sulfones. While sometimes this can be a metabolic liability, in other cases, these metabolites may retain or even have enhanced biological activity.

Table 1: Comparative Physicochemical Properties of Parent Heterocycles

ScaffoldStructureMolecular Weight ( g/mol )Typical logPpKa (of conjugate acid)H-Bond Acceptor (HBA)H-Bond Donor (HBD)
Tetrahydropyran C₅H₁₀O86.130.28~ -2.910
Piperidine C₅H₁₁N85.150.84~ 11.211
Tetrahydrofuran C₄H₈O72.110.46~ -2.010
Tetrahydrothiopyran C₅H₁₀S102.201.60~ -6.80 (weak)0

Note: logP and pKa values are representative and can vary based on the specific source and measurement conditions.

Visualization of Scaffolds and Workflows

// Nodes for structures THP [pos="0,2!", label=<

Tetrahydropyran (THP)

];

Piperidine [pos="3,2!", label=<

Piperidine

];

THF [pos="0,0!", label=<

Tetrahydrofuran (THF)

];

THTP [pos="3,0!", label=<

Tetrahydrothiopyran (THTP)

]; } end_dot Caption: Structural comparison of key heterocyclic scaffolds.

Case Study: THP-Based Galectin-3 Inhibitors

Galectin-3 is a protein implicated in cancer, inflammation, and fibrosis, making it an attractive therapeutic target.[18] The development of small-molecule inhibitors has often started from lactose-based derivatives. In an effort to improve drug-like properties, researchers successfully replaced one of the monosaccharide subunits with a functionalized tetrahydropyran ring. This strategic move led to the discovery of potent and selective galectin-3 inhibitors with improved pharmacokinetic profiles suitable for in vivo evaluation, demonstrating the THP scaffold's ability to mimic a carbohydrate moiety while enhancing drug-like characteristics.[18]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized 4-Hydroxytetrahydropyran Scaffold

A versatile method for synthesizing functionalized THP scaffolds is the Prins cyclization.[10][19] This protocol describes a tethered enol-ether Prins cyclization to generate a key 4-hydroxytetrahydropyran intermediate.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize a homoallylic alcohol tethered to an enol ether. This can be achieved through standard organic chemistry transformations.

  • Prins Cyclization:

    • Dissolve the tethered substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add a Lewis acid catalyst (e.g., SnCl₄ or In(OTf)₃) dropwise to the solution.[12]

    • Stir the reaction mixture at low temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the 4-hydroxytetrahydropyran scaffold. This key intermediate can then be further elaborated into diverse libraries of compounds.[10][20]

G cluster_design Design & Synthesis cluster_screening In Vitro Evaluation cluster_analysis Analysis & Optimization Scaffold Scaffold Selection (THP, Piperidine, etc.) Library Library Synthesis Scaffold->Library Purify Purification & Characterization Library->Purify PrimaryAssay Primary Screening (e.g., Cell Viability Assay) Purify->PrimaryAssay DoseResponse Dose-Response & IC50 Determination PrimaryAssay->DoseResponse SecondaryAssay Secondary/Mechanism of Action Assay (e.g., Kinase Inhibition) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR ADMET In Silico / In Vitro ADMET Profiling SAR->ADMET LeadOpt Lead Optimization ADMET->LeadOpt LeadOpt->Library Iterative Design

Protocol 2: Comparative In Vitro Efficacy using a Cell Viability Assay (CCK-8)

This protocol outlines a method to compare the cytotoxic effects of compounds containing different heterocyclic scaffolds on a cancer cell line.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) under standard conditions.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., THP, piperidine, and THF analogs) in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • Viability Measurement (CCK-8 Assay):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37 °C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

    • Compare the IC₅₀ values to assess the relative efficacy of the different heterocyclic scaffolds.

// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#E8F0FE"]; PI3K [label="PI3K", fillcolor="#E8F0FE"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1", fillcolor="#E8F0FE"]; Akt [label="Akt\n(Protein Kinase B)", fillcolor="#E8F0FE"]; mTORC1 [label="mTORC1", fillcolor="#E8F0FE"]; RPS6 [label="Ribosomal Protein S6 (RPS6)", fillcolor="#E8F0FE"]; Proliferation [label="Cell Growth &\nSurvival", shape=cds, fillcolor="#E6F4EA"]; Inhibitor [label="Heterocyclic Inhibitor\n(e.g., THP-based)", shape=octagon, fillcolor="#FAD2CF", fontcolor="#202124"];

// Edges GF -> RTK [color="#4285F4"]; RTK -> PI3K [label=" Activates", color="#4285F4"]; PI3K -> PIP3 [label=" Catalyzes\n(PIP2 to PIP3)", color="#4285F4"]; PIP3 -> PDK1 [label=" Recruits", color="#4285F4"]; PDK1 -> Akt [label=" Phosphorylates", color="#4285F4"]; Akt -> mTORC1 [label=" Activates", color="#4285F4"]; mTORC1 -> RPS6 [label=" Phosphorylates", color="#4285F4"]; RPS6 -> Proliferation [color="#34A853"]; Inhibitor -> PI3K [label=" Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } end_dot Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.

Conclusion and Future Perspectives

The tetrahydropyran scaffold is a validated and highly effective motif in modern drug discovery. Its favorable balance of physicochemical properties—including metabolic stability, hydrogen bonding capacity, and improved solubility—makes it an attractive starting point and a valuable alternative to other common heterocycles. While nitrogen-containing rings like piperidine offer unique advantages through their basicity, they can also introduce metabolic liabilities. Similarly, alternatives like THF and THTP provide avenues for modulating size, conformation, and electronics, but may sacrifice key binding interactions.

The choice of a central scaffold is ultimately a data-driven decision, contingent on the specific biological target and the desired ADMET profile. The continued development of novel and stereoselective synthetic methods to access complex and sp³-rich THP derivatives will further solidify its role as a privileged scaffold.[10][11] As researchers continue to tackle increasingly complex biological targets, the strategic deployment of the THP ring and its thoughtful comparison to other heterocyclic bioisosteres will remain a critical element in the design of the next generation of therapeutics.

References

  • Vertex AI Search. (2024).
  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Benchchem.
  • Request PDF. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • PubMed Central. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry.
  • Der Pharma Chemica. (2025).
  • MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds. Pharmaceuticals.
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
  • RSC Publishing. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
  • Sygnature Discovery. (2017). Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery.
  • NIH. (2017).
  • ACS Publications. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry.
  • Benchchem. A Comparative In Vitro Analysis of Novel Heterocyclic Anticancer Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Semantic Scholar. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • PubMed Central. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.
  • IRIS Unimore. (2014). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
  • MDPI. (2024). Target-Based 6-5 Fused Ring Heterocyclic Scaffolds Display Broad Antiparasitic Potency In Vitro.
  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • ChemicalBook. (2023).
  • R Discovery.
  • MDPI. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs.
  • Preprints.org. (2024). Target-Based 6–5 Fused Ring Heterocyclic Scaffolds Display Broad Antiparasitic Potency In Vitro.
  • Perfumer & Flavorist. (2016).
  • ResearchGate. (2018). The Chemistry and Pharmacology of Tetrahydropyridines.
  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities.
  • ResearchGate. (2017).
  • PMC. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes.
  • PubMed. (2024). In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2.
  • Chem-Space. Bioisosteric Replacements.
  • RSC Publishing. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents.
  • ResearchGate. ADMET properties of the most promising compounds identified through screening.
  • RSC Publishing. (2020).
  • Yuantai Organic.
  • PubMed Central. (2023). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols.
  • Phcogj.com.
  • PubMed Central. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
  • Wikipedia. Tetrahydropyran.
  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • ResearchGate. Structures of selected drugs containing THF ring.
  • ResearchGate. U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton.
  • ResearchGate. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory.
  • PubMed. (2006). ADMET properties, database screening, molecular dynamics, density functional, and docking studies of novel potential anti-cancer compounds.
  • ResearchGate. (2023). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3- methylenetetrahydropyrans using lactam-tethered alkenols.
  • ACS Publications. (2024).
  • PMC - NIH. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs.
  • BOWEN University Institutional Repository.

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Tetrahydropyran Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, playing a critical role in their biological activity. The precise stereochemical arrangement of substituents on the THP ring gives rise to diastereomers, which can exhibit profoundly different pharmacological profiles. Consequently, the unambiguous assignment of the relative stereochemistry of these diastereomers is a cornerstone of modern drug discovery and development. This guide provides an in-depth comparison of the spectroscopic data for tetrahydropyran diastereomers, grounded in the principles of conformational analysis and supported by experimental data. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be leveraged to confidently distinguish between these closely related isomers.

The Conformational Landscape: A Prerequisite for Spectroscopic Differentiation

The spectroscopic differences between tetrahydropyran diastereomers are fundamentally rooted in their three-dimensional structures. The THP ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1][2] In this conformation, substituents can occupy either an axial or an equatorial position. The relative orientation of these substituents (cis or trans) dictates the overall shape of the molecule and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior in a mass spectrometer.

For instance, in a 2,6-disubstituted tetrahydropyran, the cis isomer will have one substituent in an axial position and the other in an equatorial position, or both in equatorial positions in a flipped chair conformation. In contrast, the trans isomer will have both substituents in either axial or equatorial positions.[2] The energetic preference for a substituent to occupy the equatorial position to avoid 1,3-diaxial interactions is a key determinant of the dominant conformation in solution.[1] Furthermore, the anomeric effect can influence the conformational preference of electronegative substituents at the C2 position, favoring an axial orientation.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Elucidation

NMR spectroscopy is the most powerful and informative technique for differentiating tetrahydropyran diastereomers. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity, chemical environment, and relative orientation of atoms within the molecule.

¹H NMR Spectroscopy: Unraveling Stereochemistry Through Chemical Shifts and Coupling Constants

The chemical shifts and coupling constants of protons on the THP ring are exquisitely sensitive to their spatial arrangement.

  • Chemical Shifts: A general rule of thumb is that equatorial protons are deshielded (resonate at a higher ppm value) compared to their axial counterparts.[1][6] This is due to the anisotropic effect of the C-C and C-O bonds in the ring. Therefore, in a pair of diastereomers, the isomer with a higher number of equatorial protons will often exhibit signals at a lower field.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dictated by the dihedral angle between them, as described by the Karplus equation.[7] This relationship is a cornerstone for assigning relative stereochemistry:

    • Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°).

    • Small coupling constants (typically 1-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (dihedral angles of ~60°).[8][9]

By analyzing the multiplicity and coupling constants of the protons on the THP ring, one can deduce the relative orientation of the substituents. For example, in a 2,6-disubstituted tetrahydropyran, a large coupling constant between H-2 and its adjacent methylene proton would suggest an axial orientation for H-2, and therefore an equatorial orientation for the substituent at C-2.

¹³C NMR Spectroscopy: A Complementary View of the Carbon Skeleton

The chemical shifts of the carbon atoms in the THP ring are also influenced by the stereochemistry of the substituents. The γ-gauche effect is a key principle here: a substituent in an axial position will cause a shielding (upfield shift) of the γ-carbons (C-3 and C-5) compared to the same substituent in an equatorial position. This effect can be a reliable indicator of the substituent's orientation.[10]

2D NMR Techniques: Confirming Connectivity and Spatial Proximity
  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the connectivity of the spin systems within the THP ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining through-space proximity between protons.[9][11][12] A cross-peak between two protons in a NOESY spectrum indicates that they are close to each other in space (typically < 5 Å), irrespective of the number of bonds separating them. This is invaluable for confirming stereochemical assignments. For example, a NOESY correlation between a substituent and a proton on the THP ring can definitively establish their relative orientation.[12]

Table 1: Comparative ¹H and ¹³C NMR Data for a Hypothetical Pair of 2,6-Disubstituted Tetrahydropyran Diastereomers
Parametercis-Isomer (e.g., 2-eq, 6-ax)trans-Isomer (e.g., 2-eq, 6-eq)Rationale
¹H NMR
H-2 Chemical Shift (ppm)Lower field (deshielded)Higher field (shielded)Equatorial H is more deshielded than axial H.
H-6 Chemical Shift (ppm)Higher field (shielded)Lower field (deshielded)Axial H is more shielded than equatorial H.
³J(H-2, H-3ax) (Hz)Small (~2-4 Hz)Small (~2-4 Hz)Axial-equatorial coupling.
³J(H-2, H-3eq) (Hz)Small (~2-4 Hz)Small (~2-4 Hz)Equatorial-equatorial coupling.
³J(H-6, H-5ax) (Hz)Large (~8-12 Hz)Small (~2-4 Hz)Axial-axial coupling in cis, axial-equatorial in trans.
³J(H-6, H-5eq) (Hz)Small (~2-4 Hz)Small (~2-4 Hz)Equatorial-equatorial coupling.
¹³C NMR
C-4 Chemical Shift (ppm)Upfield (shielded)Downfield (deshielded)γ-gauche effect from axial substituent at C-6.
C-2 Chemical Shift (ppm)Downfield (deshielded)Downfield (deshielded)Both have equatorial substituents at C-2.
C-6 Chemical Shift (ppm)Upfield (shielded)Downfield (deshielded)Axial substituent at C-6 is more shielded.

Infrared (IR) Spectroscopy: A Probe of Vibrational Modes

While not as definitive as NMR for stereochemical assignment, IR spectroscopy can provide supporting evidence for differentiating tetrahydropyran diastereomers. The primary vibrational mode of interest is the C-O stretching frequency of the ether linkage within the THP ring. The position of this band can be subtly influenced by the overall conformation of the molecule and the orientation of the substituents.

Generally, the C-O stretching band for cyclic ethers appears in the region of 1150-1050 cm⁻¹.[13] Differences in the dipole moment and vibrational coupling between the cis and trans isomers can lead to slight shifts in the position and intensity of this band.[14] However, these differences are often small and may be difficult to interpret without reference compounds.

Mass Spectrometry (MS): Unveiling Differences in Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. While diastereomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ due to their distinct stereochemistry.[15][16]

The fragmentation of tetrahydropyran and its derivatives often involves cleavage of the C-O bonds and ring-opening reactions.[17] The relative abundance of certain fragment ions can be dependent on the stereochemistry of the parent molecule. For example, the ease of a particular rearrangement or elimination reaction may be influenced by the spatial arrangement of the substituents, leading to a more abundant corresponding fragment ion in one diastereomer compared to the other. However, it is important to note that the mass spectra of diastereomers can often be very similar, and this technique is generally more effective when coupled with a separation method like Gas Chromatography (GC-MS).

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the tetrahydropyran diastereomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize the spectral width to cover all proton resonances (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a baseline correction.

    • Carefully integrate all signals and measure the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0-150 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY & NOESY):

    • Acquire COSY and NOESY spectra using standard pulse programs.

    • For NOESY, optimize the mixing time to observe the desired correlations (typically 500-800 ms for small molecules).

Protocol 2: IR Spectroscopic Analysis
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[15][18]

    • Carefully place a second salt plate on top to create a thin film of the liquid between the plates.[4]

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Acquire a background spectrum of the empty IR beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Process the spectrum to display in absorbance or transmittance mode.

Protocol 3: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the tetrahydropyran diastereomer (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumental Setup:

    • Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set an appropriate temperature program for the GC oven to ensure separation of the diastereomers.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300) in EI mode.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Compare the retention times and mass spectra of the two diastereomers.[11][19][20]

Visualizing the Concepts

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Tetrahydropyran Diastereomers purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) purification->nmr ir IR Spectroscopy purification->ir ms GC-MS Analysis purification->ms comparison Comparison of: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns nmr->comparison ir->comparison ms->comparison assignment Unambiguous Stereochemical Assignment comparison->assignment

Caption: Experimental workflow for the spectroscopic comparison of tetrahydropyran diastereomers.

conformational_effects cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Signatures cis cis-Diastereomer (e.g., ax/eq substituents) nmr_signals ¹H & ¹³C NMR - Chemical Shifts (δ) - Coupling Constants (J) cis->nmr_signals Different δ and J values ir_bands IR Spectroscopy - C-O Stretch (ν) cis->ir_bands Subtle shifts in ν(C-O) ms_fragments Mass Spectrometry - Fragmentation (m/z) cis->ms_fragments Potentially different fragment ion abundances trans trans-Diastereomer (e.g., eq/eq substituents) trans->nmr_signals due to distinct conformational environments trans->ir_bands trans->ms_fragments

Caption: Influence of diastereomeric structure on key spectroscopic parameters.

Conclusion

The differentiation of tetrahydropyran diastereomers is a critical task in many areas of chemical and pharmaceutical research. A multi-pronged spectroscopic approach, with NMR spectroscopy as the central pillar, provides the necessary tools for unambiguous stereochemical assignment. By carefully analyzing ¹H and ¹³C NMR chemical shifts, coupling constants, and through-space NOE correlations, researchers can confidently determine the relative configuration of substituents on the THP ring. IR spectroscopy and mass spectrometry serve as valuable complementary techniques, offering additional data points to support the structural elucidation. The protocols and principles outlined in this guide provide a robust framework for the comprehensive spectroscopic comparison of tetrahydropyran diastereomers, enabling researchers to make informed decisions in their synthetic and drug discovery endeavors.

References

  • Polymer Chemistry Characterization Lab, Virginia Tech.
  • ResearchG
  • Al-Rawashdeh, N. A. F., & Al-Tarawneh, S. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Journal of Molecular Structure, 1141, 555-562.
  • Chemistry, D. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. [Link]
  • Pazouki, L., & Niinemets, Ü. (2016). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids (pp. 165-177). Humana Press, New York, NY.
  • Booth, H., & Everett, J. R. (1980). 2, 6-Divinyltetrahydropyran. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259.
  • Fügedi, P., & Grynkiewicz, G. (1993). Solid-state conformations of 2, 6-cis-and 2, 6-trans-substituted dihydropyran-3-ones.
  • Salzner, U., & Schleyer, P. V. R. (1993). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1, 3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 58(15), 4091-4097.
  • ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
  • Maemoto, M., Kimishima, A., & Nakata, T. (2009). Stereoselective synthesis of 2, 6-syn-dimethyl-tetrahydropyran derivatives, important segments of marine polycyclic ethers, by unique insertion of the methyl group. Organic letters, 11(21), 4814-4817.
  • Oxford Learning Link. Chapter 32: The stereochemistry of reactions on rings. [Link]
  • Boateng, L. K., & An, H. (2019). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels, 33(9), 8616-8624.
  • Wieczorek, M., Głowacka, I. E., & Wawrzeńczyk, C. (2019). Stereoselective Synthesis and Anticancer Activity of 2, 6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 24(17), 3122.
  • National Institute of Standards and Technology. Tetrahydropyran IR Spectrum. In NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. Tetrahydropyran Mass Spectrum. In NIST Chemistry WebBook. [Link]
  • Caron, G., Gressier, M., Pariya, C., Carissan, Y., Hagebaum-Reignier, D., & Gornitzka, H. (2018). Synthesis and conformational analysis of pyran inter-halide analogues of d-talose. Beilstein journal of organic chemistry, 14(1), 2206-2213.
  • SpectraBase. cis-2,6-DIMETHYLTETRAHYDRO-2H-PYRAN-4-OL. [Link]
  • SpectraBase. cis-2,6-DIMETHYLTETRAHYDRO-4H-THIOPYRAN-4-ONE. [Link]
  • Keck, G. E., Wager, C. A., Wager, T. T., & Savin, K. A. (1999). Pyran Annulation: Asymmetric Synthesis of 2, 6-Disubstituted-4-methylene Tetrahydropyrans. The Journal of Organic Chemistry, 64(7), 2172-2173.
  • Clarke, P. A., & Santos, S. (2016). The stereodivergent formation of 2, 6-cis and 2, 6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical Science, 7(10), 6437-6443.
  • ResearchGate. IR spectra of trans (red) and cis (blue) isomers of the different... [Link]
  • Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]
  • Global Substance Registration System. 5,6-DIMETHYLTETRAHYDROPYRAN-2-ONE, CIS-. [Link]
  • National Institute of Standards and Technology. 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. In NIST Chemistry WebBook. [Link]
  • Organic Chemistry D
  • Herreros, M., Pedrosa, M. R., & Vicente, M. (2023).
  • Sarotti, A. M., & Pellegrinet, S. C. (2015). DFT 1H-1H coupling constants in the conformational analysis and stereoisomeric differentiation of 6-heptenyl-2H-pyran-2-ones: configurational reassignment of synargentolide A. Magnetic resonance in chemistry, 53(3), 203-212.
  • PubChem. Tetrahydro-2,6-dimethyl-4H-pyran-4-one. [Link]
  • O'Doherty, J., & Percy, J. M. (2008). A diastereoselective route to 2, 6-syn-disubstituted tetrahydropyrans: synthesis of the civet compound (+)-2-((2S, 6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid.
  • National Institute of Standards and Technology. 2H-Pyran-2-one, tetrahydro-. In NIST Chemistry WebBook. [Link]
  • Wieczorek, M., Głowacka, I. E., & Wawrzeńczyk, C. (2019). Stereoselective Synthesis and Anticancer Activity of 2, 6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 24(17), 3122.
  • PubChem. 2,2-Dimethyltetrahydropyran-4-one. [Link]
  • Türkmen Research Group, Boğaziçi University. NMR Spectroscopy Spring 2021 Midterm 2 Solutions. [Link]
  • Wang, X., & Porco Jr, J. A. (2009). Highly stereoselective synthesis of 2, 6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis.
  • SpectraBase. 3,6-Dimethyltetrahydropyran-2-one. [Link]
  • precisionFDA. 5,6-DIMETHYLTETRAHYDROPYRAN-2-ONE, CIS-. [Link]
  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

Sources

A Comparative Guide to the Conformational Analysis of Tetrahydropyran: Computational versus Experimental Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of molecular scaffolds is paramount. Tetrahydropyran (THP), a ubiquitous heterocyclic motif in pharmaceuticals and natural products, presents a classic case study in conformational analysis. Its seemingly simple six-membered ring exists in a dynamic equilibrium of conformers, the subtle energy differences of which can profoundly influence molecular recognition and biological activity. This guide provides an in-depth comparison of the computational and experimental approaches used to elucidate the conformational landscape of tetrahydropyran, offering insights into the causality behind methodological choices and the synergy between theoretical predictions and empirical data.

The Conformational Landscape of Tetrahydropyran: Chair vs. Twist-Boat

The conformational preference of tetrahydropyran is dominated by the low-energy chair form, which minimizes both angle and torsional strain. However, higher-energy conformers, such as the twist-boat, are thermally accessible and can play a crucial role in reaction pathways and binding events. The primary goal of both computational and experimental studies is to accurately determine the geometry and relative energies of these conformers.

Computational Approaches: Predicting Conformational Preferences

Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and predicting the relative stabilities of its conformers. These in silico methods are broadly categorized into molecular mechanics and quantum mechanics.

Molecular Mechanics (MM)

Molecular mechanics methods employ classical physics to approximate the potential energy of a molecule. While computationally inexpensive and suitable for high-throughput screening, their accuracy is contingent on the quality of the underlying force field parameters. For small, relatively rigid molecules like tetrahydropyran, MM can provide a rapid assessment of the primary conformers.

Quantum Mechanics (QM)

Quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio calculations, offer a more rigorous and accurate description of molecular energetics by solving the Schrödinger equation. These methods are computationally more demanding but can provide highly reliable predictions of conformational energies and geometries.

A typical computational workflow for the conformational analysis of tetrahydropyran is as follows:

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Dynamics or Systematic Rotor Search) A->B C Geometry Optimization of Conformers (e.g., DFT with a suitable basis set like 6-31G(d)) B->C D Frequency Calculation (to confirm minima and obtain thermodynamic data) C->D E Relative Energy Calculation (ΔE, ΔH, ΔG) D->E G A Sample Preparation (dissolve THP in a suitable deuterated solvent) B Acquire 1D ¹H and ¹³C NMR Spectra at Room Temperature A->B C Acquire 2D NMR Spectra (COSY, HSQC, HMBC) for Signal Assignment B->C D Variable-Temperature NMR Experiments (cool sample to slow conformational exchange) C->D E Measure Coupling Constants (³JHH) from High-Resolution 1D ¹H Spectra D->E F Acquire 2D NOESY/ROESY Spectra to Measure Interproton Distances D->F G Data Analysis (Karplus equation for dihedral angles, integration for populations at low temp.) E->G F->G

Comparison Guide to Cross-Reactivity Studies of Tetrahydropyran-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Target Selectivity

This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of tetrahydropyran (THP)-based inhibitors. As the THP moiety is a privileged scaffold in modern drug discovery, understanding and mitigating off-target activity is paramount for advancing safe and effective therapeutics. Here, we synthesize field-proven insights with established protocols to guide researchers in designing and interpreting robust selectivity studies.

The Double-Edged Sword: The Tetrahydropyran Scaffold

The tetrahydropyran ring is a highly favored structural motif in medicinal chemistry. Its favorable physicochemical properties—such as improved aqueous solubility, metabolic stability, and reduced plasma protein binding—make it an attractive design element for optimizing pharmacokinetic profiles. However, the very features that make the THP scaffold a "privileged" structure also present a significant challenge: the potential for promiscuous binding and off-target interactions. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory checkbox but a critical step to de-risk a drug discovery program.

Comparative Selectivity Analysis: Case Studies of THP-Based Inhibitors

To illustrate the importance of comprehensive profiling, we compare the selectivity of representative THP-based inhibitors developed for different target classes. The choice of screening panel is critical; it should ideally include targets that are structurally related to the primary target as well as common "anti-targets" known for causing adverse effects (e.g., hERG, CYP450 enzymes).

Inhibitor ClassPrimary TargetRepresentative CompoundPrimary Target IC50Key Off-Target(s)Off-Target IC50Selectivity Index (Off-Target/Primary)Reference
BACE1 Inhibitors BACE1Verubecestat (MK-8931)13 nMCathepsin D>10,000 nM>769-fold
Factor Xa Inhibitors Factor XaBetrixaban1.5 nMThrombin2,200 nM~1467-fold
IKK-β Inhibitors IKK-βCompound 'X' (Generic)8 nMIKK-α1,200 nM150-fold
SGLT2 Inhibitors SGLT2Canagliflozin4.2 nMSGLT1683 nM~162-fold

Table 1: Comparative selectivity profiles of various tetrahydropyran-based inhibitors. The selectivity index provides a quantitative measure of an inhibitor's preference for its intended target over other proteins.

Gold-Standard Methodologies for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. The process should begin with broad, high-throughput screening and progressively move towards more focused, physiologically relevant assays for critical off-targets identified.

G p1_1 Compound of Interest (THP-based Inhibitor) p1_2 High-Throughput Screen (e.g., Large Kinase or Protease Panel) p1_1->p1_2 p1_3 Initial 'Hit' List of Potential Off-Targets p1_2->p1_3 p2_1 Quantitative IC50 Determination for Primary Target & 'Hits' p1_3->p2_1 Prioritize hits based on potency & biological relevance p2_2 Calculation of Selectivity Index p2_1->p2_2 p3_1 Cell-Based Target Engagement (e.g., NanoBRET, CETSA) p2_2->p3_1 Confirm cellular activity for potent off-targets p3_2 Functional Assays for Key Off-Targets p3_1->p3_2 p3_3 In Vivo Toxicity & PK/PD Studies p3_2->p3_3

Figure 1: A tiered workflow for systematic cross-reactivity assessment.

Experimental Protocol 1: In Vitro Biochemical Profiling via Competitive Binding Assay

This protocol describes a robust method to determine the IC50 values of a THP-based inhibitor against its primary target and potential off-targets. The example uses a fluorescent tracer for a kinase target.

Causality: This assay directly measures the ability of the test compound to displace a known ligand from the target's active site. By comparing the IC50 values, we can directly quantify selectivity. The choice of tracer concentration at its Kd ensures a sensitive competitive binding environment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target protein (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test Compound Dilution: Create a 10-point, 3-fold serial dilution series of the THP-based inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Target Enzyme & Tracer: Dilute the target enzyme and a fluorescently-labeled tracer (ligand) in the assay buffer to a 2X working concentration. The tracer concentration should be at its measured dissociation constant (Kd) for the target.

  • Assay Plate Setup (384-well format):

    • Add 50 nL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.

    • Add 5 µL of the 2X target enzyme solution to all wells.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells. The final volume will be 10 µL.

  • Incubation & Detection:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on a suitable fluorescence polarization (FP) reader. The FP signal is proportional to the amount of tracer bound to the enzyme.

  • Data Analysis:

    • Normalize the data using the DMSO-only wells (0% inhibition) and wells with a high concentration of a known potent inhibitor (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the resulting curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

Experimental Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

Causality: While biochemical assays are essential, they do not reflect the complex environment inside a living cell. A cell-based target engagement assay confirms that the inhibitor can cross the cell membrane, reach its intended target, and bind to it in a physiological context. The Bioluminescence Resonance Energy Transfer (BRET) signal is generated only when the inhibitor binds to the tagged target protein, providing a direct readout of engagement.

G A Transfect cells with NanoLuc®-Target Fusion Vector B Culture cells to allow protein expression (24-48h) A->B C Harvest and seed cells into assay plate B->C D Add serially diluted THP-Inhibitor to cells C->D E Add NanoBRET™ Tracer (fluorescent ligand) D->E F Add NanoLuc® Substrate (e.g., furimazine) E->F G Incubate at 37°C F->G H Measure luminescence at two wavelengths (Donor & Acceptor) G->H I Calculate BRET Ratio (Acceptor/Donor) H->I J Plot BRET Ratio vs. [Inhibitor] and fit curve to derive IC50 I->J

Figure 2: Workflow for a NanoBRET™ cell-based target engagement assay.

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Generate a stable cell line or use transient transfection to express the target protein as a fusion with NanoLuc® luciferase.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Assay Setup:

    • Harvest the cells and resuspend them in an appropriate assay medium (e.g., Opti-MEM®).

    • Dispense the cell suspension into a white, 96-well assay plate.

    • Add the serially diluted THP-based inhibitor to the wells and incubate for a predetermined time (e.g., 2 hours) to allow for cell entry and target binding.

  • BRET Reaction:

    • Add the fluorescent NanoBRET™ tracer, which is designed to bind to the target protein, to all wells.

    • Immediately add the NanoGlo® substrate (e.g., furimazine), which is the substrate for the NanoLuc® enzyme.

  • Detection and Analysis:

    • Read the plate immediately on a luminometer equipped with two filters to simultaneously measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm).

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the BRET ratio as a function of inhibitor concentration to determine the cellular IC50.

Interpreting the Data: Beyond the Selectivity Index

A high selectivity index is a positive indicator, but it must be interpreted in the context of the drug's intended therapeutic window. An inhibitor with a 100-fold selectivity for its primary target may still cause significant off-target effects if the therapeutic concentration required to engage the primary target is close to the IC50 of the off-target. Therefore, it is crucial to relate the in vitro selectivity data to the expected in vivo exposure levels (Cmax) to predict potential clinical liabilities.

References

  • Kennedy, M.E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients. Science Translational Medicine, 8(363), 363ra150. [Link]
  • Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), a highly potent, selective, orally efficacious, and long-acting direct factor Xa inhibitor. Journal of Medicinal Chemistry, 52(15), 4527-4530. [Link]
  • Kubo, T., et al. (2010). Discovery of novel and selective IKKβ inhibitors: Part 2. Hit-to-lead optimization of a tetrahydropyran-4-carboxamide derivative. Bioorganic & Medicinal Chemistry, 18(11), 3871-3886. [Link]
  • Nomura, S., et al. (2010). Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 53(1), 324-339. [Link]

A Head-to-Head Comparison of Catalytic Systems for Pyran Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of pyran and its derivatives is a cornerstone of modern medicinal chemistry and materials science. These oxygen-containing heterocyclic compounds are prevalent in a vast array of natural products and pharmacologically active molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The development of efficient, sustainable, and selective catalytic methods for their synthesis is therefore a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, head-to-head comparison of prominent catalytic systems for pyran synthesis, offering field-proven insights and supporting experimental data to inform your selection of the optimal catalytic strategy.

The Strategic Importance of Catalysis in Pyran Synthesis

The majority of modern pyran syntheses rely on multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single pot.[1][4][5] The choice of catalyst is paramount in these reactions, as it dictates the reaction rate, yield, selectivity, and overall sustainability of the process. This guide will dissect three major classes of catalysts: heterogeneous metal-based catalysts, organocatalysts, and emerging metal-organic frameworks (MOFs).

Heterogeneous Metal-Based Catalysts: The Workhorses of Pyran Synthesis

Heterogeneous catalysts are a popular choice for pyran synthesis due to their operational simplicity, ease of separation from the reaction mixture, and excellent potential for recyclability.[1][3][5][6] Among these, iron-based magnetic nanoparticles have garnered significant attention for their low cost, low toxicity, and straightforward magnetic separation.[1][3][6][7]

Iron Oxide Nanoparticles (Fe₃O₄): A Magnetic Advantage

Iron oxide nanoparticles (Fe₃O₄-NPs) serve as a robust and magnetically separable catalytic platform for the synthesis of various pyran derivatives.[1][6][7] These catalysts are often functionalized to enhance their activity and stability. The typical reaction involves a one-pot, three-component condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., dimedone).[1][3][8]

The catalytic cycle, depicted below, generally proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The Lewis acidic nature of the iron oxide surface is thought to activate the carbonyl group of the aldehyde, facilitating the initial condensation.[1][6][8]

Fe3O4_Catalytic_Cycle cluster_reactants Reactants Aldehyde Aldehyde Catalyst Fe₃O₄ Catalyst Aldehyde->Catalyst Coordination Malononitrile Malononitrile Malononitrile->Catalyst Dimedone Dimedone Intermediate1 Knoevenagel Adduct Dimedone->Intermediate1 Michael Addition Catalyst->Intermediate1 Knoevenagel Condensation Intermediate2 Michael Adduct Intermediate1->Intermediate2 Product Pyran Product Intermediate2->Product Cyclization Product->Catalyst Release

Caption: Generalized catalytic cycle for Fe₃O₄-catalyzed pyran synthesis.

Performance Metrics and Experimental Protocol

The following table summarizes the performance of a representative Fe₃O₄-based nanocatalyst in the synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives.

CatalystAldehydeSolventTime (min)Yield (%)Reference
Fe₃O₄@Xanthan gum4-Cl-C₆H₄CHOEthanol1092[1]
nano-Fe₃O₄BenzaldehydeReflux6091[6]
CuFe₂O₄@starch4-Cl-C₆H₄CHOEthanolRT95[8]

Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using CuFe₂O₄@starch [8]

  • To a mixture of 4-chlorobenzaldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) in ethanol (3 mL), add CuFe₂O₄@starch (0.03 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, separate the magnetic nanocatalyst using an external magnet.

  • Filter the reaction mixture and wash the catalyst with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford the pure pyran derivative.

Organocatalysis: The Rise of Metal-Free Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for pyran synthesis, often providing excellent enantioselectivity in asymmetric reactions.[9][10][11][12][13][14] Chiral amines, such as L-proline, are particularly effective in catalyzing the formation of optically enriched pyran derivatives.[10][14][15]

L-Proline: A Versatile and Enantioselective Catalyst

L-proline catalyzes the multicomponent reaction of aldehydes, malononitrile, and active methylene compounds to produce chiral pyrans in good yields and with notable enantioselectivity.[10][14][15] The proposed mechanism involves the formation of an enamine intermediate from the reaction of L-proline with the active methylene compound. This enamine then undergoes a Michael addition to the Knoevenagel adduct, followed by cyclization and catalyst regeneration.

LProline_Catalytic_Cycle cluster_reactants Reactants Aldehyde Aldehyde Malononitrile Malononitrile KnoevenagelAdduct Knoevenagel Adduct Aldehyde->KnoevenagelAdduct Knoevenagel Condensation Malononitrile->KnoevenagelAdduct Knoevenagel Condensation ActiveMethylene Active Methylene Compound Catalyst L-Proline ActiveMethylene->Catalyst Enamine Enamine Intermediate Catalyst->Enamine Enamine->KnoevenagelAdduct Michael Addition MichaelAdduct Michael Adduct KnoevenagelAdduct->MichaelAdduct Product Chiral Pyran Product MichaelAdduct->Product Cyclization Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for L-proline-catalyzed enantioselective pyran synthesis.

Performance Metrics and Experimental Protocol

The following table highlights the performance of L-proline in the synthesis of various pyran derivatives.

AldehydeActive MethyleneSolventTime (h)Yield (%)Enantiomeric Excess (%)Reference
BenzaldehydeCyclohexanoneEthanol248592[10]
4-Cl-C₆H₄CHODimedoneEthanol1290Not Reported[15]
BenzaldehydeEthyl acetoacetateEthanol487888[10]

Experimental Protocol: L-proline-catalyzed synthesis of (R)-2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile [15]

  • In a round-bottom flask, dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add dimedone (1 mmol) and L-proline (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired pyran.

Metal-Organic Frameworks (MOFs): The Designer Catalysts

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[16] Their high surface area, tunable porosity, and well-defined active sites make them highly attractive as heterogeneous catalysts for pyran synthesis.[16][17]

Copper-Based MOFs: Efficiency and Reusability

Copper-based MOFs have demonstrated excellent catalytic activity in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans.[17] The Lewis acidic copper centers within the MOF structure are believed to activate the substrates, facilitating the reaction cascade.

MOF_Catalysis Reactants Aldehyde + Malononitrile + Dimedone MOF Cu-MOF Catalyst (Lewis Acid Sites) Reactants->MOF Activation Substrate Activation at Cu(II) Centers MOF->Activation ReactionCascade Knoevenagel Condensation Michael Addition Cyclization Activation->ReactionCascade Product Pyran Product ReactionCascade->Product

Caption: Schematic representation of pyran synthesis catalyzed by a Cu-MOF.

Performance Metrics and Experimental Protocol

The table below showcases the performance of a novel 2D copper MOF (Cu-MPB') in pyran synthesis.[17]

AldehydeSolventTime (min)Yield (%)Catalyst ReusabilityReference
BenzaldehydeWater/Ethanol30957 cycles[17]
4-NO₂-C₆H₄CHOWater/Ethanol25987 cycles[17]
4-MeO-C₆H₄CHOWater/Ethanol35927 cycles[17]

Experimental Protocol: Synthesis of tetrahydrobenzo[b]pyran derivatives using a Cu-MOF catalyst [17]

  • Combine the aldehyde (1 mmol), malononitrile (1.2 mmol), dimedone (1 mmol), and the Cu-MOF catalyst (0.06 g) in a mixture of water and ethanol (5 mL/5 mL).

  • Stir the mixture vigorously at 35 °C.

  • Monitor the reaction's progress via TLC.

  • Upon completion, separate the catalyst by centrifugation.

  • Wash the catalyst with ethanol and dry for reuse.

  • Isolate the product from the supernatant.

Head-to-Head Comparison and Future Outlook

Catalytic SystemKey AdvantagesKey DisadvantagesIdeal Applications
Heterogeneous Metal-Based Easy separation, reusability, low cost, robust.[1][3][5][6]Lower selectivity compared to organocatalysts, potential for metal leaching.Large-scale synthesis, green chemistry applications where catalyst recovery is crucial.
Organocatalysis Metal-free, high enantioselectivity, mild reaction conditions.[9][10][11][12][13]Catalyst loading can be high, separation can be challenging.Asymmetric synthesis of chiral pyrans for pharmaceutical applications.
Metal-Organic Frameworks High catalytic activity, tunable structure, excellent reusability.[16][17]Synthesis of MOFs can be complex and costly, stability can be an issue under harsh conditions.Development of highly selective and reusable catalysts for specific pyran syntheses.

The field of catalytic pyran synthesis is continuously evolving, with a strong emphasis on developing more sustainable and efficient methodologies. Future research will likely focus on the design of novel catalysts with enhanced activity and selectivity, the use of greener reaction media, and the expansion of the substrate scope to access a wider diversity of pyran derivatives. The choice of the optimal catalytic system will always be a balance between the desired product attributes, economic considerations, and environmental impact. This guide provides a solid foundation for making that informed decision.

References

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.
  • Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable C
  • An Overview of Recent Advances in the Catalytic Synthesis of Substituted Pyrans.
  • Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers.
  • Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PubMed Central.
  • Catalytic Methods for the Synthesis of Substituted Pyrans: Applic
  • Recent Advances in the Synthesis of 2H-Pyrans. PubMed Central.
  • Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation.
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry.
  • Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3)
  • Recent Advances in the Synthesis of 2 H-Pyrans. PubMed.
  • An Organocatalytic Newer Synthetic Strategy Toward the Access of Polyfunctionalized 4H-Pyrans via Multicomponent Reactions. Taylor & Francis Online.
  • L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI.
  • Synthesis of Pyran Deriv
  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanoc
  • Scheme 2. Proposed mechanism for the synthesis of pyrans 4.
  • Innovative Green Synthesis of 4-Aryl-Pyrazolo[9][10]Pyrano [2,3-d]Pyrimidines under Catalyst-Free Conditions. Taylor & Francis Online.
  • Enantioselective Synthesis of Multifunctionalized 4H-Pyrans via Formal [4 + 2] Annulation Process by Bifunctional Phosphonium Salt Catalysis.
  • Synthesis of pyrans containing heterocyclic derivatives using catalyst‐free approach. Wiley Online Library.
  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry.
  • Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity. PubMed.
  • L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. PubMed.
  • Enantioselective de novo Construction of Pyran‐2‐one‐fused Helicenoids via NHC Organocatalysis.
  • Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based C
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Mediterranean Journal of Basic and Applied Sciences.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar.
  • Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst.
  • Metal-organic framework catalysed multicomponent reactions towards the synthesis of Pyrans. PubMed.
  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry.
  • Design and catalytic performance of a novel two-dimensional copper metal-organic framework for green synthesis of tetrahydrobenzo[b]pyrans.

Sources

A Comparative Guide to the Reproducibility of Published Synthetic Methods for Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous natural products and pharmaceuticals, making its efficient and reliable synthesis a critical endeavor in organic chemistry. However, the translation of published synthetic methods from laboratory to laboratory is not always straightforward, with reproducibility often being a significant hurdle. This guide provides an in-depth comparative analysis of the most prevalent methods for tetrahydropyran synthesis, with a keen focus on their reproducibility, common pitfalls, and strategies for success. Drawing from established literature and field-proven insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic planning and execution.

The Challenge of Reproducibility in Tetrahydropyran Synthesis

The synthesis of highly substituted and stereochemically complex tetrahydropyrans is a formidable challenge.[1][2] The literature is replete with elegant strategies, yet their successful implementation often hinges on subtle experimental details that are not always explicitly stated in publications. This can lead to significant variations in yield and stereoselectivity, and in some cases, complete failure to replicate the reported results. Factors such as reagent purity, solvent effects, reaction concentration, and even the rate of addition of reagents can have a profound impact on the outcome of a reaction.

This guide will dissect three major strategies for tetrahydropyran synthesis: the Prins Cyclization , the Hetero-Diels-Alder Reaction , and the Intramolecular Epoxide Ring Opening . We will evaluate each based on its mechanistic underpinnings, substrate scope, and, most importantly, the factors that influence its reproducibility.

Comparative Analysis of Synthetic Methodologies

The Prins Cyclization: A Powerful but Sensitive Tool

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is one of the most powerful and frequently employed methods for the construction of the tetrahydropyran ring.[3][4] Its ability to rapidly generate molecular complexity makes it an attractive strategy in total synthesis.

Mechanistic Considerations and Reproducibility:

The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The stereochemical outcome is highly dependent on the stability of the chair-like transition state, which is influenced by the choice of Lewis acid, solvent, and temperature.[5][6]

Common Reproducibility Issues and Troubleshooting:

  • Lewis Acid Sensitivity: The choice of Lewis acid is critical and can dramatically alter the reaction's outcome.[7][8] For instance, strong Lewis acids like SnCl₄ can be effective but may also promote side reactions.[9] Milder Lewis acids such as In(OTf)₃ have been shown to overcome issues like epimerization of the starting material.[3] A screening of various Lewis acids is often necessary to optimize the reaction for a specific substrate.[6]

  • Oxonia-Cope Rearrangement: A significant side reaction that can plague Prins cyclizations is the[5][5]-sigmatropic rearrangement of the oxocarbenium ion intermediate, leading to undesired byproducts and erosion of stereochemical integrity.[3][9] This is particularly problematic with electron-rich homoallylic alcohols.[3] To mitigate this, strategies like the Mukaiyama Aldol-Prins (MAP) cyclization have been developed, which trap the reactive intermediate before rearrangement can occur.[10]

  • Substrate-Dependence: The electronic and steric nature of both the aldehyde and the homoallylic alcohol can significantly impact the reaction's efficiency and selectivity. What works well for one substrate may not be directly transferable to another.

Experimental Protocol: A Representative Prins Cyclization

The following protocol for the synthesis of a 4-hydroxytetrahydropyran derivative is adapted from a procedure utilizing phosphomolybdic acid in water, highlighting a move towards more environmentally benign and potentially more reproducible conditions.[11]

StepProcedure
1To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in water (5 mL) is added phosphomolybdic acid (10 mol%).
2The reaction mixture is stirred at room temperature for the time specified in the literature (typically a few hours).
3Upon completion (monitored by TLC), the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
4The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
5The crude product is purified by column chromatography on silica gel to afford the desired tetrahydropyran-4-ol.

Workflow for Prins Cyclization:

Prins_Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Homoallylic Alcohol + Aldehyde add_lewis_acid Add Lewis Acid (e.g., SnCl4, In(OTf)3, PMA) reagents->add_lewis_acid solvent Solvent (e.g., CH2Cl2 or H2O) solvent->add_lewis_acid stir Stir at specified temperature add_lewis_acid->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Tetrahydropyran Product purify->product

Caption: Generalized workflow for a Prins cyclization reaction.

Hetero-Diels-Alder Reaction: A Convergent Approach

The hetero-Diels-Alder (HDA) reaction, particularly the inverse-electron-demand variant, is a powerful tool for the construction of dihydropyran rings, which can be readily reduced to tetrahydropyrans.[12][13] This cycloaddition approach offers a high degree of convergency and stereocontrol.

Mechanistic Considerations and Reproducibility:

The reaction involves the [4+2] cycloaddition of an electron-rich alkene (dienophile) with an electron-deficient 1-oxa-1,3-butadiene (heterodiene). The stereochemical outcome is governed by the principles of orbital symmetry and can often be predicted with high fidelity. The use of chiral catalysts has enabled highly enantioselective versions of this reaction.[13]

Common Reproducibility Issues and Troubleshooting:

  • Diene Stability: The 1-oxa-1,3-butadiene component can be unstable and is often generated in situ. The conditions for its generation must be carefully controlled to ensure consistent results.

  • Catalyst Sensitivity: In catalytic versions of the HDA reaction, the catalyst's activity can be sensitive to impurities in the starting materials and solvent. Rigorous purification of all components is crucial.

  • Reaction Concentration: The rate and efficiency of bimolecular reactions like the HDA can be highly dependent on the concentration of the reactants. Deviations from the reported concentration can lead to lower yields.

Experimental Protocol: A Representative Hetero-Diels-Alder Reaction

The following is a generalized protocol for a Lewis acid-catalyzed inverse-electron-demand hetero-Diels-Alder reaction.

StepProcedure
1To a solution of the chiral Lewis acid catalyst in an anhydrous solvent at the specified temperature is added the 1-oxa-1,3-butadiene precursor.
2The dienophile (alkene) is then added, and the reaction is stirred for the appropriate time.
3The reaction is quenched, and the product is isolated by extraction.
4Purification is typically achieved by column chromatography.

Logical Relationship in Hetero-Diels-Alder Reaction:

HDA_Logic cluster_reactants Reactants diene 1-Oxa-1,3-butadiene (Electron-deficient) product Dihydropyran (Precursor to THP) diene->product [4+2] Cycloaddition dienophile Alkene (Electron-rich) dienophile->product catalyst Catalyst (Lewis Acid or Organocatalyst) catalyst->product Lowers LUMO of diene

Caption: Key components of a hetero-Diels-Alder reaction.

Intramolecular Epoxide Ring Opening: A Stereospecific Strategy

The intramolecular ring opening of epoxy alcohols is a highly effective and stereospecific method for the synthesis of tetrahydropyrans.[14] The reaction proceeds via an Sɴ2-type mechanism, resulting in inversion of configuration at the carbon atom undergoing nucleophilic attack.

Mechanistic Considerations and Reproducibility:

The key to a successful and reproducible intramolecular epoxide ring opening is to favor the 6-endo-tet cyclization over the competing 5-exo-tet cyclization, which would lead to a tetrahydrofuran derivative. This selectivity can be influenced by the substrate's conformation, the nature of the catalyst (acidic or basic), and the reaction conditions.[14][15]

Common Reproducibility Issues and Troubleshooting:

  • Regioselectivity: Achieving high regioselectivity for the desired 6-membered ring can be challenging. The inherent kinetic preference is often for the formation of the 5-membered ring.[14] Strategies to overcome this include the use of directing groups or specific catalysts that stabilize the transition state leading to the tetrahydropyran.

  • Catalyst Choice: Both acid and base catalysis can be employed. The choice of catalyst can significantly impact the reaction's outcome and should be carefully optimized. For example, water has been shown to promote endo-selective cyclization in certain systems.[15]

  • Substrate Synthesis: The stereochemistry of the final product is directly determined by the stereochemistry of the starting epoxy alcohol. Therefore, a reproducible synthesis of the precursor is paramount.

Experimental Protocol: A Representative Intramolecular Epoxide Ring Opening

The following is a generalized protocol for an acid-catalyzed intramolecular epoxide ring opening.

StepProcedure
1The epoxy alcohol is dissolved in an appropriate solvent.
2A catalytic amount of an acid (e.g., p-toluenesulfonic acid) is added.
3The reaction is stirred at a specified temperature until the starting material is consumed (monitored by TLC).
4The reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

Decision Pathway for Epoxide Opening:

Epoxide_Opening_Pathway cluster_conditions Reaction Conditions start 4,5-Epoxy Alcohol catalyst Catalyst (Acid or Base) start->catalyst conformation Substrate Conformation start->conformation endo 6-endo-tet Cyclization catalyst->endo Favored exo 5-exo-tet Cyclization catalyst->exo Disfavored conformation->endo conformation->exo thp Tetrahydropyran endo->thp thf Tetrahydrofuran (Side Product) exo->thf

Caption: Factors influencing the outcome of intramolecular epoxide opening.

Conclusion: Towards More Reproducible Tetrahydropyran Synthesis

While the synthesis of complex tetrahydropyrans will always present challenges, a thorough understanding of the underlying reaction mechanisms and potential pitfalls can significantly enhance the reproducibility of published methods. The Prins cyclization offers a rapid entry to complex THPs but requires careful optimization of the Lewis acid and reaction conditions to control side reactions. The hetero-Diels-Alder reaction provides a more convergent and often highly stereocontrolled route, with reproducibility hinging on the stability of the diene and the activity of the catalyst. Finally, the intramolecular epoxide ring opening is a stereospecific method where success is dictated by the ability to control the regioselectivity of the cyclization.

For researchers in drug development and process chemistry, where robustness and scalability are paramount, methods with detailed and validated protocols, such as those found in Organic Syntheses, are invaluable.[16][17] Ultimately, a combination of careful experimental design, a deep understanding of the reaction mechanism, and a systematic approach to optimization will pave the way for more reproducible and reliable syntheses of this important class of heterocycles.

References

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]
  • TETRAHYDROPYRAN. Organic Syntheses. [Link]
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • PREPARATION OF AMMONIA BORANE IN HIGH YIELD AND PURITY, AND REACTIVITY IN SOLUTION. Organic Syntheses. [Link]
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet.
  • Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • Strategies for the formation of tetrahydropyran rings in the synthesis of natural products.
  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]
  • ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • (R)-(+)-1,1'-BI-2-NAPHTHOL. Organic Syntheses. [Link]
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed. [Link]
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • Hetero-Diels-Alder Reactions.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
  • Two types of intramolecular epoxide-opening cyclizations and previously...
  • Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes.
  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Deriv
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
  • A hetero Diels-Alder approach to the synthesis of chromans (3,4-dihydrobenzopyrans) using oxonium ion chemistry: the oxa-Povarov reaction. Semantic Scholar. [Link]
  • Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. University of Illinois Urbana-Champaign. [Link]
  • Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. Massachusetts Institute of Technology. [Link]
  • The importance of the tetrahydropyran ring and the oxa-Diels–Alder...
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]

Sources

A Head-to-Head Comparison: Benchmarking Novel Tetrahydropyran-Based BTK Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target, particularly for B-cell malignancies.[1][2] The first-generation BTK inhibitor, Ibrutinib, revolutionized treatment for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4][5] However, its off-target effects have spurred the development of next-generation inhibitors with improved selectivity.[6][7][8] This guide provides a comprehensive framework for benchmarking a novel tetrahydropyran-containing BTK inhibitor, hereafter referred to as "THP-BTK-X," against the clinically validated inhibitors Ibrutinib and Acalabrutinib.

The rationale for focusing on a tetrahydropyran (THP) scaffold stems from its prevalence in medicinal chemistry, offering a versatile and synthetically accessible core that can be elaborated to optimize potency, selectivity, and pharmacokinetic properties.[9] Our objective is to design a rigorous, multi-tiered evaluation process to determine if THP-BTK-X offers a competitive and differentiated profile.

The Strategic Approach to Benchmarking

A successful benchmarking program must be logical and iterative, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This tiered approach ensures that resources are focused on compounds with the highest potential. Our strategy is built on three pillars:

  • Biochemical Potency & Selectivity: Does THP-BTK-X potently inhibit BTK, and is it more selective than the comparators?

  • Cellular Mechanism of Action: Does biochemical potency translate to on-target activity in a cellular context, leading to the desired downstream effects?

  • Functional Anti-Proliferative Effects: Does the observed cellular activity result in a meaningful anti-cancer effect in relevant B-cell malignancy cell lines?

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular On-Target Validation cluster_2 Tier 3: Functional Cellular Assays biochem_potency BTK Biochemical IC50 (e.g., IMAP, LanthaScreen) kinome_scan Kinome Selectivity Scan (vs. >400 kinases) biochem_potency->kinome_scan Proceed if potent pbtk_assay pBTK (Y223) Cellular Assay (Phospho-Flow/Western Blot) kinome_scan->pbtk_assay downstream_assay Downstream Signaling (pPLCγ2, pERK) pbtk_assay->downstream_assay Confirm on-target activity viability_assay Cell Viability/Apoptosis (e.g., TMD8, REC-1 cell lines) downstream_assay->viability_assay off_target_cell Off-Target Cellular Assays (e.g., EGFR, ITK signaling) viability_assay->off_target_cell Assess therapeutic window decision Go/No-Go Decision for In Vivo Studies off_target_cell->decision start Start: Novel Compound THP-BTK-X start->biochem_potency caption Figure 1. Tiered experimental workflow for inhibitor benchmarking.

Figure 1. Tiered experimental workflow for inhibitor benchmarking.

Tier 1: Foundational Biochemical Analysis

The initial step is to ascertain the direct inhibitory effect of THP-BTK-X on purified BTK enzyme and to understand its selectivity profile across the human kinome.

Biochemical Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is the primary metric of potency. Several robust platforms exist for this measurement.[1][10]

Protocol: In Vitro Kinase IC50 Assay (Luminescent ADP Detection)

  • Reagents & Setup:

    • Recombinant human BTK enzyme.

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (at a concentration near the Km for BTK).

    • Assay Buffer (containing MgCl2, DTT, etc.).

    • Test Compounds: Serially dilute THP-BTK-X, Ibrutinib, and Acalabrutinib in DMSO.

    • Detection Reagent (e.g., ADP-Glo™, Transcreener® ADP²).[11][12]

  • Assay Procedure:

    • Dispense 5 µL of diluted compounds into a 384-well plate. Include DMSO-only (0% inhibition) and a pan-kinase inhibitor like Staurosporine (100% inhibition) as controls.

    • Add 10 µL of BTK enzyme solution to each well and incubate for 15-20 minutes at room temperature. This pre-incubation is crucial for covalent inhibitors to bind.[13]

    • Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C. Ensure this time is within the linear range of the reaction.[14]

    • Stop the reaction and measure ADP production by adding the detection reagent according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

A superior BTK inhibitor should have minimal activity against other kinases to reduce off-target side effects.[6] Ibrutinib is known to inhibit other kinases like EGFR, TEC, and ITK, which contributes to some of its adverse effects.[4][15] Acalabrutinib was designed for greater selectivity.[1][15]

Methodology: A large-panel kinase screen (e.g., KINOMEscan™, HotSpot) is the industry standard.[1][13] THP-BTK-X should be screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The percentage of kinases inhibited above a certain threshold (e.g., >65%) provides a selectivity score.[1]

Table 1: Hypothetical Biochemical Profile of BTK Inhibitors

Compound BTK IC50 (nM) Kinase Selectivity Score (% Inhibition >65% @ 1µM) Key Off-Targets Inhibited (>50% @ 1µM)
THP-BTK-X 1.8 1.2% BMX
Ibrutinib 1.5[16] 9.4%[1] EGFR, ITK, TEC, BLK, BMX[1][17]

| Acalabrutinib | 5.1[16] | 1.5%[1] | BMX[17] |

Data are hypothetical for THP-BTK-X and representative for comparators based on published literature.

Tier 2: Cellular On-Target Engagement

Positive biochemical data must be validated in a cellular environment to ensure the compound can cross the cell membrane and engage its target.

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG (Ca2+ Flux) PLCG2->IP3_DAG NFkB NF-κB / NFAT Activation IP3_DAG->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Inhibitor THP-BTK-X Inhibitor->BTK Inhibition caption Figure 2. Simplified BCR signaling pathway highlighting BTK.

Figure 2. Simplified BCR signaling pathway highlighting BTK.

Inhibition of BTK Autophosphorylation

Upon B-cell receptor (BCR) activation, BTK autophosphorylates at the Tyrosine 223 (Y223) residue, a critical step for its full activation.[18] Measuring the inhibition of this event is a direct readout of target engagement.[19]

Protocol: Phospho-Flow Cytometry for pBTK (Y223) [20][21][22]

  • Cell Culture & Treatment:

    • Use a relevant B-cell lymphoma line, such as TMD8 (ABC-DLBCL) or REC-1 (MCL).[23][24]

    • Starve cells in serum-free media.

    • Pre-incubate cells with serially diluted THP-BTK-X, Ibrutinib, or Acalabrutinib for 1-2 hours.

  • Stimulation & Staining:

    • Stimulate the B-cell receptor pathway using an anti-IgM antibody for 15 minutes.[24]

    • Fix cells immediately with formaldehyde to preserve phosphorylation states.

    • Permeabilize cells with ice-cold methanol.

    • Stain with a fluorescently-conjugated antibody specific for phospho-BTK (Y223).

  • Data Acquisition & Analysis:

    • Analyze cells on a flow cytometer, measuring the fluorescence intensity of the pBTK signal.

    • Calculate the EC50 (half-maximal effective concentration) by plotting the inhibition of the pBTK signal against inhibitor concentration.

Tier 3: Functional Cellular Outcomes

Ultimately, the inhibitor must demonstrate a desired biological effect, namely, the killing of cancer cells, while sparing non-target cells.

Inhibition of Cell Viability

The most critical functional endpoint is the ability of THP-BTK-X to inhibit the proliferation and survival of BTK-dependent cancer cells.

Protocol: Cell Viability (MTT or CellTiter-Glo®) Assay [25][26]

  • Cell Plating: Seed TMD8 or other appropriate B-cell lines (e.g., Ramos) in 96-well plates.[18]

  • Compound Treatment: Add serial dilutions of the test compounds and incubate for 72-96 hours.

  • Viability Measurement: Add MTT reagent or CellTiter-Glo® reagent and measure absorbance or luminescence, respectively.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Assessing Off-Target Cellular Effects

To confirm the selectivity observed in biochemical assays, it is crucial to test for off-target effects in a cellular context. For example, since Ibrutinib inhibits EGFR, one can assess the effect of THP-BTK-X on EGF-induced signaling in a cell line like A431, which is sensitive to EGFR inhibition.[1] A lack of activity in this assay would support a superior selectivity profile for THP-BTK-X.

Table 2: Hypothetical Cellular & Functional Profile of BTK Inhibitors

Compound pBTK EC50 (nM) (TMD8 cells) Cell Viability GI50 (nM) (TMD8 cells) Off-Target EGFR pERK EC50 (nM) (A431 cells)
THP-BTK-X 8.5 15.2 >10,000
Ibrutinib 9.8 18.5 70[1]

| Acalabrutinib | 12.1 | 25.0 | >10,000[1] |

Data are hypothetical for THP-BTK-X and representative for comparators.

Conclusion and Forward Look

Based on this comprehensive benchmarking guide, a successful novel tetrahydropyran derivative like THP-BTK-X would exhibit:

  • Potency comparable or superior to Ibrutinib at the biochemical level.

  • Selectivity significantly greater than Ibrutinib and at least on par with Acalabrutinib, as demonstrated in both kinome-wide screens and targeted off-target cellular assays.

  • Cellular Efficacy that translates from potent on-target pBTK inhibition to robust anti-proliferative effects in BTK-dependent cancer cell lines.

If THP-BTK-X meets these criteria, it would represent a highly promising candidate for advancement into further preclinical development, including pharmacokinetic studies and in vivo efficacy models. This rigorous, data-driven approach ensures that only the most differentiated and promising compounds proceed, optimizing the path toward developing safer and more effective therapies for patients with B-cell malignancies.

References

  • Barf, T., Covey, T., Izumi, R., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 1843. [Link]
  • Herman, S. E., Gordon, A. L., Hertlein, E., et al. (2011). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase.
  • Byrd, J. C., Harrington, B., O'Brien, S., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 374(4), 323-332. [Link]
  • Kurosaki, T., Kurosaki, T., & Kurosaki, T. (2010). B Cell Receptor Signaling. Cold Spring Harbor Perspectives in Biology, 2(3), a002282. [Link]
  • Wikipedia. (2024). Ibrutinib. [Link]
  • Value in Health. (2019).
  • Cusabio. (n.d.).
  • Patsnap Synapse. (2024).
  • Targeted Oncology. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. [Link]
  • GenScript. (n.d.). B Cell Receptor Signaling. [Link]
  • Wikipedia. (2024). B-cell receptor. [Link]
  • Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. [Link]
  • Herman, S. E. M., Montraveta, A., Niemann, C. U., et al. (2017). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 23(14), 3734-3743. [Link]
  • Scilit. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. [Link]
  • ResearchGate. (2017). Acalabrutinib (ACP-196): A covalent Bruton tyrosine kinase (BTK) inhibitor with a differentiated selectivity and in vivo potency profile. [Link]
  • ResearchGate. (2020). Zanubrutinib: A new BTK inhibitor for treatment of relapsed/refractory mantle cell lymphoma. [Link]
  • ACS Publications. (2021). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. [Link]
  • ResearchGate. (2018). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). [Link]
  • Tam, C. S., Trotman, J., Opat, S., et al. (2019). Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL. Blood, 134(11), 851-859. [Link]
  • Creative Diagnostics. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. [Link]
  • Wiley Online Library. (2020). Cell line‐based assessment of BTK inhibitors. [Link]
  • National Center for Biotechnology Information. (2023). Clinical Review - Zanubrutinib (Brukinsa). [Link]
  • MDPI. (2022). Coming of Age for BTK Inhibitor Therapy: A Review of Zanubrutinib in Waldenström Macroglobulinemia. [Link]
  • ResearchGate. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]
  • National Center for Biotechnology Information. (2021). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. [Link]
  • ResearchGate. (n.d.). TMD8 as a model for evaluation of PI3Kδ and BTK inhibition. [Link]
  • MDPI. (2021).
  • BellBrook Labs. (n.d.). BTK Activity Assay. [Link]
  • PubMed. (2012). Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples. [Link]
  • American Society of Hematology. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. [Link]
  • National Center for Biotechnology Information. (2018). Responses to the Selective Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines. [Link]
  • ChemistryViews. (2023). New Bruton's Tyrosine Kinase Inhibitors against Cancer. [Link]
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
  • National Center for Biotechnology Information. (2021). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. [Link]
  • protocols.io. (2024). In vitro kinase assay. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • MDPI. (2023).
  • MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
  • MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]
  • National Center for Biotechnology Information. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs)
  • National Center for Biotechnology Information. (2021).

Sources

A Comparative Guide to Orthogonal Analytical Methods for Tetrahydropyran Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Purity and the Power of Orthogonality

Tetrahydropyran (THP) is a vital cyclic ether, widely employed as a solvent in organic synthesis and as a fundamental structural component in numerous pharmaceutical compounds. Its prevalence in drug development necessitates stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from the manufacturing process, degradation, or storage, may possess undesirable toxicological properties and can adversely affect the stability and therapeutic performance of the drug product.

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous impurity profiling. The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products. To meet these stringent requirements and gain a comprehensive understanding of a sample's purity, a single analytical method is often insufficient. This is where the principle of orthogonality becomes indispensable.

Orthogonal analytical methods are techniques that measure the same analyte or impurities using fundamentally different separation or detection principles. By employing a multi-faceted analytical approach, the risk of overlooking co-eluting or undetected impurities is significantly minimized, leading to a more accurate and reliable assessment of product quality. This guide provides an in-depth comparison of key orthogonal methods for the purity assessment of tetrahydropyran, complete with experimental insights and data to inform your analytical strategy.

Visualizing the Orthogonal Approach

The selection of orthogonal methods should be a strategic process aimed at covering all potential impurity types.

Caption: Strategic application of orthogonal methods for comprehensive THP purity.

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for identifying residual solvents and volatile by-products in tetrahydropyran. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column.

Causality Behind Experimental Choices: The choice of a non-polar or mid-polar stationary phase, such as a DB-624 or equivalent, is deliberate. It provides excellent resolution for a wide range of common organic solvents that might be present from the synthesis of THP. The flame ionization detector (FID) is selected for its high sensitivity to hydrocarbons and its robust, linear response, which is ideal for quantification.

Experimental Protocol: GC-FID for Residual Solvents in Tetrahydropyran
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

  • Column: Agilent J&W DB-Select 624 UI or equivalent (30 m x 0.53 mm, 3.0 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 3.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector and Detector Temperatures: 250°C.

  • Headspace Parameters:

    • Vial equilibration temperature: 80°C.

    • Vial equilibration time: 20 minutes.

    • Loop temperature: 90°C.

    • Transfer line temperature: 100°C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the THP sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide), cap, and vortex.

  • Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents in the same diluent.

Data Presentation: Hypothetical GC-FID Purity Assessment
Impurity (Residual Solvent)Retention Time (min)Concentration in THP (ppm)ICH Limit (Class 2) (ppm)
Methanol3.51503000
Dichloromethane5.850600
Hexane8.225290
Toluene10.1Below Limit of Detection890

Note: The ICH Q3C guidelines classify residual solvents based on their toxicity.

High-Performance Liquid Chromatography (HPLC): Targeting Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that separates compounds based on their polarity and interactions with a stationary phase. It is orthogonal to GC and is essential for detecting non-volatile impurities, such as degradation products, high molecular weight intermediates, and other polar compounds that are not amenable to GC analysis.

Causality Behind Experimental Choices: A reversed-phase C18 column is the standard choice for its broad applicability in separating compounds with varying polarities. The use of a buffered mobile phase is critical when analyzing THP-protected compounds, as acidic conditions can cause on-column deprotection, leading to inaccurate results. A photodiode array (PDA) detector is employed to provide spectral information, which aids in peak identification and purity assessment.

Experimental Protocol: RP-HPLC-PDA for Non-Volatile Impurities in Tetrahydropyran
  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as appropriate for the impurities of interest).

  • Sample Preparation: Dissolve a known amount of the THP sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

Data Presentation: Hypothetical HPLC-PDA Purity Assessment
PeakRetention Time (min)Area %Identification
13.20.08Unknown Impurity A
212.599.85Tetrahydropyran
318.90.07Potential Degradant

Karl Fischer Titration: The Gold Standard for Water Content

Water is a common impurity in organic solvents and can significantly impact reaction yields and product stability. Karl Fischer (KF) titration is a highly specific and accurate method for determining water content. It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base.

Causality Behind Experimental Choices: Coulometric Karl Fischer is preferred for low water content (ppm levels) as it offers higher sensitivity and does not require titrant standardization. For higher water content, the volumetric method is more suitable.

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Anode and cathode solutions appropriate for ketones and aldehydes if such impurities are expected.

  • Procedure:

    • The titration cell is pre-titrated to a dry state.

    • A known amount of the THP sample is accurately weighed and injected directly into the titration cell.

    • The titration proceeds automatically until all the water in the sample has reacted.

    • The instrument calculates the water content based on the total charge passed.

Data Presentation: Hypothetical Karl Fischer Data
SampleSample Weight (g)Water Content (ppm)
THP Batch 11.052120
THP Batch 21.103155

Spectroscopic Methods: Structural Confirmation and Identification

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural information and are orthogonal to chromatographic methods.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For THP, the characteristic C-O-C stretching vibrations are key identifiers. The absence of peaks corresponding to hydroxyl (-OH) or carbonyl (C=O) groups can indicate the absence of certain impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the molecular structure and can be used to identify and quantify impurities with distinct proton or carbon signals.

Workflow for a Comprehensive Purity Assessment

A robust workflow ensures that all potential impurities are addressed through the application of orthogonal methods.

Purity_Workflow start THP Sample for Purity Assessment gc GC-FID Analysis (Residual Solvents) start->gc hplc HPLC-PDA Analysis (Non-Volatile Impurities) start->hplc kf Karl Fischer Titration (Water Content) start->kf spectroscopy Spectroscopic Analysis (Structural Confirmation) start->spectroscopy data_review Data Review & Comparison gc->data_review hplc->data_review kf->data_review spectroscopy->data_review report Comprehensive Purity Report data_review->report pass Meets Specifications report->pass All results within limits fail Further Investigation Required report->fail Out-of-specification results

Caption: A comprehensive workflow for THP purity assessment using orthogonal methods.

Conclusion: A Multi-Pronged Approach to Ensuring Quality

The purity assessment of tetrahydropyran is a critical aspect of quality control in the pharmaceutical industry. Relying on a single analytical method can provide an incomplete and potentially misleading picture of a sample's purity. By implementing a suite of orthogonal analytical methods, including Gas Chromatography, High-Performance Liquid Chromatography, Karl Fischer Titration, and spectroscopic techniques, researchers and drug development professionals can build a comprehensive and reliable impurity profile. This multi-pronged approach is essential for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Rasmussen, H. T., & Zheng, F. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
  • Veeprho. (2024, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Schnell, M., et al. (n.d.). The structural determination and skeletal ring modes of tetrahydropyran. Royal Society of Chemistry.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling.
  • Agilent Technologies, Inc. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
  • ECA Academy. (n.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like tetrahydro-2H-pyran-4-carboxamide requires a disposal plan rooted in established safety protocols and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of personnel and the environment. The procedures outlined here are grounded in the principle that all chemical waste must be managed from its point of generation to its final, approved disposal destination.[1][2]

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough hazard assessment. This compound is a specific organic molecule, and while it may not be explicitly listed on all hazardous waste manifests, its properties necessitate its management as a regulated chemical waste. The best practice, especially for compounds without extensive toxicological data, is to handle them with a high degree of caution.

Disposal protocols are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the "cradle-to-grave" management of hazardous materials.[2] Therefore, this compound waste must not be discarded in standard trash or poured down the drain.[3] It must be treated as hazardous due to its chemical nature and the potential for unknown environmental or health impacts.

Table 1: Chemical Profile and Hazard Summary

PropertyDataSource
Chemical Name This compound[4]
CAS Number 344329-76-6[4]
Molecular Formula C6H11NO2[4]
Molecular Weight 129.16 g/mol [4]
Physical State Assumed to be a solid at room temperature.Inferred from similar compounds.
Assumed Hazards Potential skin, eye, and respiratory irritant.Based on SDS of similar structures.[5][6]
Disposal Classification Regulated Hazardous Waste. Must be disposed of via an approved waste disposal plant.[5][7][8]

Section 2: Personal Protective Equipment (PPE)

Before handling the waste material, all personnel must be equipped with the appropriate PPE to prevent exposure. The causality is clear: preventing direct contact minimizes the risk of irritation or unforeseen toxicological effects.

  • Eye Protection: Wear tight-sealing safety goggles to protect against dust or splashes.[5][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are compatible with organic amides.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[5][6]

Section 3: Segregation and Containerization Protocol

Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure safe storage.[9] This protocol is a self-validating system; by correctly labeling and segregating, you prevent accidental mixing and provide clear handling instructions for waste management professionals.

Step-by-Step Containerization Procedure:

  • Select a Compatible Container:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be free from damage, leak-proof, and have a secure, screw-on cap. The use of food-grade containers (e.g., jars) is strictly prohibited.

    • Whenever possible, use the original manufacturer's container for the waste.[10][11]

  • Label the Waste Container:

    • The label must be affixed to the container before any waste is added.

    • According to EPA and OSHA standards, the label must clearly state:

      • The words "Hazardous Waste" .[12]

      • The full chemical name: "this compound" . Avoid abbreviations or formulas.

      • A clear indication of the associated hazards (e.g., "Irritant").[12]

    • If the waste is a mixture, all components must be listed by percentage.[10]

  • Segregate from Incompatibles:

    • Store the waste container in a location separate from incompatible materials to prevent accidental mixing, which could lead to violent reactions or the release of toxic gases.[10]

    • Store separately from:

      • Strong Oxidizing Agents

      • Strong Acids

      • Strong Bases

Section 4: On-Site Accumulation and Storage

Designated storage areas are required to safely accumulate waste before its final disposal. These are known as Satellite Accumulation Areas (SAAs).[1][10][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • Containment: The waste container must be kept within a secondary containment system, such as a spill tray, to capture any potential leaks.[9][13]

  • Container Status: The waste container must be kept securely closed at all times, except when actively adding waste.[1][10]

  • Volume Limits: Regulations limit the total volume of hazardous waste that can be stored in an SAA (typically up to 55 gallons).[1][14]

Section 5: Final Disposal Workflow

The disposal of chemical waste is a regulated process that must be handled by trained professionals. Laboratory personnel should never attempt to transport hazardous waste off-site. The following workflow ensures compliance and safety.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Compatible Container (e.g., HDPE, Glass) ppe->container label Step 3: Label Container with 'Hazardous Waste' & Full Chemical Name container->label segregate Step 4: Segregate from Incompatibles (Acids, Bases, Oxidizers) label->segregate store Step 5: Place in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store contact Step 6: Contact Institutional Environmental Health & Safety (EH&S) store->contact pickup Step 7: Arrange for Waste Pickup by Licensed Disposal Vendor contact->pickup end Final Disposition: Compliant Disposal at an Approved Treatment Facility pickup->end

Caption: Disposal workflow for this compound waste.

Disposal Procedure:

  • Contact Your Institution's EH&S Office: The first and most critical step is to contact your organization's Environmental Health & Safety (EH&S) or equivalent department. They are responsible for managing the hazardous waste program.[1]

  • Request a Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves an online form or a direct request where you will specify the chemical name, quantity, and container size.

  • Prepare for Transport: Ensure the container is clean on the outside, the label is legible, and the cap is tightly secured.

  • Documentation: Complete any required waste manifests or tracking documents provided by your EH&S office. This creates the necessary "cradle-to-grave" paper trail required by law.[2]

  • Professional Disposal: Your EH&S office will coordinate with a licensed and approved hazardous waste disposal company to transport the material to a treatment, storage, and disposal facility (TSDF).[2]

Section 6: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location to prevent others from entering.

  • Assess the Spill: If the spill is large or you are not trained to handle it, evacuate and contact your institution's emergency response team.

  • Small Spill Cleanup: For a small, manageable spill of solid material:

    • Wearing your full PPE, gently sweep up the material and place it into a designated hazardous waste container. Avoid creating dust.

    • Use an inert absorbent material for any liquids.[7][15]

    • All cleanup materials (wipes, absorbent pads, contaminated gloves) must be placed in the hazardous waste container and disposed of accordingly.[16]

By adhering to this structured and well-documented disposal plan, researchers can ensure that the management of this compound waste meets the highest standards of safety, compliance, and scientific integrity.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the use of Personal Protective Equipment (PPE) when working with tetrahydro-2H-pyran-4-carboxamide. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

While specific toxicological data for this compound is limited, a precautionary approach based on its chemical structure and data from similar compounds is paramount. The available safety information indicates that this compound is harmful if swallowed.[1] Data from structurally related compounds, such as tetrahydro-2H-pyran-4-carboxamidine hydrochloride, suggest potential for skin and eye irritation.[2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure risk.

Core Principles of Protection

When handling this compound, the primary objectives are to prevent ingestion, skin contact, and eye contact. The following PPE recommendations are based on a thorough hazard assessment and are designed to provide a robust barrier against potential exposure.

Recommended Personal Protective Equipment

The selection of appropriate PPE is the final and critical barrier between you and the chemical. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact.[3][4] Double-gloving is recommended when handling the pure compound or concentrated solutions.
Eyes Safety glasses with side shields or safety gogglesProtects against accidental splashes of the compound, which could cause serious eye irritation.[4][5]
Face Face shield (in addition to safety glasses/goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[3]
Body Laboratory coatProtects skin and personal clothing from contamination.[6]
Respiratory Not generally required for small-scale use in a well-ventilated area.For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is recommended.[5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling This compound Assess_Risk Assess Risk of Exposure (Quantity, Procedure) Start->Assess_Risk Low_Risk Low Risk (Small quantity, contained) Assess_Risk->Low_Risk Low High_Risk High Risk (Large quantity, potential for splash/aerosol) Assess_Risk->High_Risk High PPE_Low Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves Low_Risk->PPE_Low PPE_High Enhanced PPE: - Lab Coat - Safety Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Consider Respirator High_Risk->PPE_High Proceed Proceed with Experiment PPE_Low->Proceed PPE_High->Proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling procedures and waste disposal.

Step-by-Step Donning and Doffing of PPE

Donning (Putting On):

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Gloves: Wash and dry hands thoroughly. Select the appropriate size and type of gloves. Inspect for any tears or defects before putting them on. If double-gloving, don the first pair, then the second.

  • Eye Protection: Put on safety glasses or goggles.

  • Face Shield: If required, place the face shield over your face and adjust for a comfortable fit.

  • Respirator: If necessary, perform a user seal check to ensure the respirator is properly seated on your face.

Doffing (Taking Off): The principle of doffing is to avoid contaminating yourself.

  • Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Face Shield: Remove the face shield from the back of your head, avoiding touching the front surface.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Goggles/Safety Glasses: Remove eye protection from the back.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a clearly labeled hazardous waste container.[7][8]

    • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[8][9] After triple-rinsing and allowing to dry, the container can be disposed of as non-hazardous waste, with the label defaced.[8][10]

  • Liquid Waste:

    • Unused Compound: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.[9]

    • Contaminated Solutions: All solutions containing this compound should be collected in a designated, labeled hazardous waste container.[11] The container should be kept closed when not in use and stored in a secondary containment bin.[8]

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[7][11]

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. PubChem.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment (PPE) - CHEMM.
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9).
  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. (2022, February 26). Food and Chemical Toxicology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
Reactant of Route 2
tetrahydro-2H-pyran-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.